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  • Product: (4,4-Dimethyloxetan-2-YL)methanol
  • CAS: 61266-55-5

Core Science & Biosynthesis

Foundational

(4,4-Dimethyloxetan-2-YL)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (4,4-Dimethyloxetan-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract (4,4-Dimethyloxetan-2-yl)methanol is a valuable building block in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4,4-Dimethyloxetan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,4-Dimethyloxetan-2-yl)methanol is a valuable building block in medicinal chemistry and materials science, prized for the unique conformational constraints and physicochemical properties imparted by the oxetane ring. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles and offering detailed, field-proven experimental protocols. We will delve into the prevalent method of intramolecular cyclization of a 1,3-diol precursor and explore the photochemical Paternò-Büchi reaction as a viable alternative. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of oxetane-containing molecules.

Introduction: The Significance of the Oxetane Moiety

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, while also acting as a rigid linker or a carbonyl isostere. (4,4-Dimethyloxetan-2-yl)methanol, with its gem-dimethyl substitution and a primary alcohol handle for further functionalization, represents a key intermediate for accessing a diverse range of more complex oxetane derivatives.

Primary Synthesis Pathway: Intramolecular Cyclization of 3,3-Dimethyl-1,3-propanediol

The most direct and widely applicable method for the synthesis of (4,4-dimethyloxetan-2-yl)methanol is the intramolecular cyclization of 3,3-dimethyl-1,3-propanediol. This approach is a variation of the Williamson ether synthesis and relies on the conversion of one of the hydroxyl groups into a good leaving group, followed by an intramolecular SN2 reaction by the remaining hydroxyl group.

Synthesis of the Precursor: 3,3-Dimethyl-1,3-propanediol

The synthesis of the diol precursor can be achieved through a two-step process starting from isobutyraldehyde and formaldehyde via an aldol condensation to form 3-hydroxy-2,2-dimethylpropanal, followed by reduction of the aldehyde.[1][2]

Step A: Aldol Condensation

The reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst yields 3-hydroxy-2,2-dimethylpropanal.

Step B: Reduction

The resulting hydroxy aldehyde is then reduced to the corresponding diol using a standard reducing agent such as sodium borohydride.

Intramolecular Cyclization

The key step in the formation of the oxetane ring involves the selective activation of the primary hydroxyl group of 3,3-dimethyl-1,3-propanediol, followed by base-mediated cyclization. A common and effective method is the tosylation of the primary alcohol, which is more sterically accessible than the tertiary alcohol, followed by treatment with a strong base.

G cluster_0 Synthesis of (4,4-Dimethyloxetan-2-yl)methanol via Diol Cyclization Isobutyraldehyde Isobutyraldehyde 3_hydroxy_2_2_dimethylpropanal 3-Hydroxy-2,2-dimethylpropanal Isobutyraldehyde->3_hydroxy_2_2_dimethylpropanal Aldol Condensation (Base catalyst) Formaldehyde Formaldehyde Formaldehyde->3_hydroxy_2_2_dimethylpropanal 3_3_dimethyl_1_3_propanediol 3,3-Dimethyl-1,3-propanediol 3_hydroxy_2_2_dimethylpropanal->3_3_dimethyl_1_3_propanediol Reduction (e.g., NaBH4) Monotosylated_diol Monotosylated Diol 3_3_dimethyl_1_3_propanediol->Monotosylated_diol Selective Tosylation (TsCl, Pyridine) Target_Molecule (4,4-Dimethyloxetan-2-yl)methanol Monotosylated_diol->Target_Molecule Intramolecular Cyclization (e.g., NaH, THF)

Caption: Synthesis of (4,4-Dimethyloxetan-2-yl)methanol via diol cyclization.

Detailed Experimental Protocol

Materials:

  • 3,3-Dimethyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Monotosylation of 3,3-Dimethyl-1,3-propanediol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-1,3-propanediol (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of cold water.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude monotosylated diol. This intermediate is often used in the next step without further purification.

  • Intramolecular Cyclization:

    • Under an inert atmosphere, suspend sodium hydride (1.2 eq of a 60% dispersion in mineral oil) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the crude monotosylated diol (1.0 eq) in anhydrous THF to the NaH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of water.

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude (4,4-dimethyloxetan-2-yl)methanol.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (4,4-dimethyloxetan-2-yl)methanol.

Step Reactants Reagents/Solvents Key Parameters Typical Yield
Monotosylation 3,3-Dimethyl-1,3-propanediolTsCl, Pyridine0 °C to RT, 12-16 h85-95% (crude)
Cyclization Monotosylated diolNaH, THFReflux, 2-4 h60-75% (after purification)

Alternative Synthesis Pathway: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful tool for the synthesis of oxetanes, involving the [2+2] photocycloaddition of a carbonyl compound with an alkene.[3][4] For the synthesis of (4,4-dimethyloxetan-2-yl)methanol, this would conceptually involve the reaction of a suitable formaldehyde equivalent (as the carbonyl component) with 1,1-dimethoxyethene (as the alkene component), followed by reduction. However, a more direct, albeit potentially less selective, approach would be the reaction of acetone with vinyl alcohol or a protected equivalent. The regioselectivity and stereoselectivity of this reaction can be influenced by the electronic properties of the reactants and the excited state multiplicity of the carbonyl compound.

G cluster_1 Paternò-Büchi Reaction Pathway Acetone Acetone Oxetane_Intermediate Oxetane Intermediate Acetone->Oxetane_Intermediate [2+2] Photocycloaddition (hν) Vinyl_Alcohol_Equivalent Vinyl Alcohol Equivalent Vinyl_Alcohol_Equivalent->Oxetane_Intermediate Target_Molecule (4,4-Dimethyloxetan-2-yl)methanol Oxetane_Intermediate->Target_Molecule Deprotection/Reduction

Caption: Conceptual Paternò-Büchi approach to (4,4-Dimethyloxetan-2-yl)methanol.

While synthetically elegant, this photochemical approach may present challenges in controlling the regioselectivity and can lead to the formation of isomeric byproducts. Therefore, the diol cyclization method is generally preferred for its predictability and scalability.

Characterization of (4,4-Dimethyloxetan-2-yl)methanol

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • CAS Number: 61266-55-5[5]

  • Molecular Formula: C₆H₁₂O₂[5]

  • Molecular Weight: 116.16 g/mol [5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the gem-dimethyl groups (two singlets), the methylene protons of the oxetane ring (diastereotopic protons, appearing as complex multiplets), the methine proton adjacent to the oxygen and the hydroxymethyl group, and the protons of the hydroxymethyl group.

    • ¹³C NMR will display distinct signals for the quaternary carbon, the two methyl carbons, the methylene carbon of the ring, the methine carbon, and the hydroxymethyl carbon.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching of the alcohol. Characteristic C-O stretching bands for the ether and alcohol will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Conclusion

The synthesis of (4,4-dimethyloxetan-2-yl)methanol is most reliably achieved through the intramolecular cyclization of 3,3-dimethyl-1,3-propanediol. This method offers good yields and high regioselectivity. The detailed protocol provided herein serves as a robust starting point for researchers requiring this valuable building block. While the Paternò-Büchi reaction presents an alternative photochemical route, the diol cyclization pathway remains the more practical and predictable choice for most laboratory and potential scale-up applications. Careful execution of the described procedures and thorough characterization of the final product are essential for ensuring the quality and purity required for subsequent applications in drug discovery and materials science.

References

  • Organic Syntheses Procedure. (n.d.). Oxalic acid, dimethyl ester. Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Organic Syntheses. Retrieved from [Link]

  • PubChemLite. (n.d.). (4,4-dimethyloxetan-2-yl)methanol (C6H12O2). PubChem. Retrieved from [Link]

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11404. [Link]

  • Thompson, M. P., Agger, J., & Wong, L. S. (2015). Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. Journal of Chemical Education, 92(10), 1716–1720. [Link]

  • Organic Syntheses Procedure. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldol condensation of isobutyraldehyde and formaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558132A - Method for solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde.
  • Karsch, H. H., et al. (2012). Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. Inorganic chemistry, 51(15), 8195–8204. [Link]

  • Penn State Research Database. (n.d.). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-methylcarbostyril. Organic Syntheses. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Elucidation of (4,4-Dimethyloxetan-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of (4,4-dimethyloxetan-2-yl)methanol. As a key building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of (4,4-dimethyloxetan-2-yl)methanol. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document outlines the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the unequivocal characterization of this compound. By integrating predicted data with established spectroscopic principles, this guide serves as a valuable resource for researchers engaged in the synthesis, manipulation, and analysis of oxetane-containing molecules.

Introduction: The Significance of (4,4-Dimethyloxetan-2-YL)methanol

Oxetanes are four-membered cyclic ethers that have garnered significant attention in drug discovery and development. Their unique conformational properties and ability to act as bioisosteric replacements for other functional groups make them valuable motifs in the design of novel therapeutic agents. (4,4-Dimethyloxetan-2-yl)methanol, in particular, offers a synthetically versatile scaffold with a primary alcohol for further functionalization and gem-dimethyl substitution that can impart specific steric and electronic properties to a target molecule.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of compounds, offering detailed insights into connectivity, functional groups, and overall structure. This guide will delve into the expected spectroscopic signatures of (4,4-dimethyloxetan-2-yl)methanol, providing a foundational understanding for its identification and characterization.

Molecular Structure and Key Features

To effectively interpret spectroscopic data, a preliminary understanding of the molecule's structure is essential.

Figure 1. Chemical structure of (4,4-Dimethyloxetan-2-YL)methanol.

The key structural features to be identified by spectroscopy are:

  • The oxetane ring.

  • The gem-dimethyl group at the C4 position.

  • The hydroxymethyl group at the C2 position.

  • The distinct chemical environments of the protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR spectroscopy will reveal the number of unique proton environments and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8m1HH-2
~3.6m2H-CH₂OH
~2.2m2HH-3
~1.3s6H2 x -CH₃
~1.8t1H-OH

Interpretation:

  • H-2 Proton: The proton at the C2 position is expected to appear as a multiplet around 4.8 ppm due to coupling with the protons on C3 and the hydroxymethyl group. Its downfield shift is attributed to the deshielding effect of the adjacent oxygen atom in the oxetane ring.

  • Hydroxymethyl Protons (-CH₂OH): These protons, diastereotopic due to the chiral center at C2, are expected to appear as a multiplet around 3.6 ppm. They will couple with the H-2 proton.

  • H-3 Protons: The two protons on the C3 position are also diastereotopic and will likely appear as a multiplet around 2.2 ppm, coupling with the H-2 proton.

  • Gem-Dimethyl Protons (-CH₃): The two methyl groups at the C4 position are equivalent and will therefore appear as a single sharp singlet around 1.3 ppm, integrating to six protons.

  • Hydroxyl Proton (-OH): The hydroxyl proton will typically appear as a broad singlet or a triplet (if coupling to the adjacent CH₂ is resolved) and its chemical shift can vary depending on concentration and solvent. It is expected around 1.8 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~80C-2
~65-CH₂OH
~40C-4
~35C-3
~252 x -CH₃

Interpretation:

  • C-2 Carbon: The carbon atom bonded to two oxygen atoms (one in the ring, one in the hydroxyl group) will be the most deshielded and is predicted to have a chemical shift of around 80 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear at approximately 65 ppm.

  • C-4 Carbon: The quaternary carbon of the gem-dimethyl group is predicted to resonate around 40 ppm.

  • C-3 Carbon: The methylene carbon within the oxetane ring is expected at approximately 35 ppm.

  • Gem-Dimethyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal at around 25 ppm.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (4,4-dimethyloxetan-2-yl)methanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Broad, StrongO-H stretchAlcohol
2960-2850StrongC-H stretchAlkane
~1100StrongC-O stretchEther (Oxetane)
~980MediumC-O stretchPrimary Alcohol

Interpretation:

  • O-H Stretch: A prominent broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl group. The broadening is due to hydrogen bonding.

  • C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl portions of the molecule (methyl and methylene groups).

  • C-O Stretch (Ether): A strong absorption band around 1100 cm⁻¹ is expected for the C-O-C stretching vibration of the oxetane ring.

  • C-O Stretch (Primary Alcohol): Another C-O stretching vibration corresponding to the primary alcohol is expected around 980 cm⁻¹.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or solvent).

  • Data Acquisition:

    • Place the sample in the instrument's sample compartment.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 116. The molecular formula is C₆H₁₂O₂.[2][3]

  • Key Fragmentation Peaks:

    • m/z = 101 ([M-CH₃]⁺): Loss of a methyl group.

    • m/z = 85 ([M-CH₂OH]⁺): Loss of the hydroxymethyl group.

    • m/z = 57 ([C₄H₉]⁺): A characteristic fragment for a t-butyl-like group.

    • m/z = 43 ([C₃H₇]⁺): Isopropyl cation or a fragment from the oxetane ring cleavage.

Interpretation:

The molecular ion peak at m/z 116 confirms the molecular weight of the compound. The fragmentation pattern provides evidence for the presence of the gem-dimethyl and hydroxymethyl groups. The loss of a methyl radical (15 Da) to give a peak at m/z 101 is a common fragmentation for compounds containing methyl groups. The loss of the hydroxymethyl radical (31 Da) to give a peak at m/z 85 is indicative of the primary alcohol functionality.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the sample from any impurities before it enters the MS.

    • Direct Infusion: Introduce a solution of the sample directly into the ion source of the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. This is a "hard" ionization technique that provides rich fragmentation information.

    • Electrospray Ionization (ESI): A "soft" ionization technique that is useful for confirming the molecular weight with minimal fragmentation. Predicted adducts for ESI include [M+H]⁺ at m/z 117.09101 and [M+Na]⁺ at m/z 139.07295.[2]

  • Mass Analysis:

    • Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Integrated Spectroscopic Analysis Workflow

The most confident structural elucidation comes from the synergistic use of multiple spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of (4,4-Dimethyloxetan-2-YL)methanol MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data_MS Molecular Weight & Fragmentation MS->Data_MS Data_IR Functional Groups (OH, C-O) IR->Data_IR Data_NMR Carbon-Hydrogen Framework Connectivity NMR->Data_NMR Structure Proposed Structure Data_MS->Structure Data_IR->Structure Data_NMR->Structure Validation Structure Validation Structure->Validation

Sources

Foundational

Physical and chemical properties of (4,4-Dimethyloxetan-2-YL)methanol

An In-Depth Technical Guide to (4,4-Dimethyloxetan-2-YL)methanol: Properties, Synthesis, and Applications for the Modern Researcher Introduction: Unveiling a Versatile Building Block In the landscape of modern drug disco...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4,4-Dimethyloxetan-2-YL)methanol: Properties, Synthesis, and Applications for the Modern Researcher

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of unique structural motifs is paramount for optimizing molecular properties. (4,4-Dimethyloxetan-2-YL)methanol, a heterocyclic compound featuring a strained four-membered oxetane ring, represents a valuable building block for this purpose. The oxetane moiety is increasingly recognized in medicinal chemistry as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] Its inclusion can significantly enhance critical drug-like properties, including aqueous solubility, metabolic stability, and conformational rigidity.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the physical and chemical properties of (4,4-Dimethyloxetan-2-YL)methanol. We will explore its structural characteristics, predicted physicochemical parameters, inherent reactivity, and its potential applications as a synthetic intermediate. Furthermore, this document outlines standard experimental protocols for its characterization, ensuring a foundation of scientific integrity and practical utility.

Part 1: Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in its effective application. While extensive experimental data for (4,4-Dimethyloxetan-2-YL)methanol is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its profile.

Structural and Molecular Identity

The identity of (4,4-Dimethyloxetan-2-YL)methanol is defined by its unique arrangement of atoms, leading to its specific molecular formula and weight.

  • Chemical Name: (4,4-Dimethyloxetan-2-YL)methanol[2][3]

  • Synonym(s): 2-Oxetanemethanol, 4,4-dimethyl-[2][3]

  • CAS Number: 61266-55-5[2][3]

  • Molecular Formula: C₆H₁₂O₂[2][3]

  • Molecular Weight: 116.16 g/mol [2][3]

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D Structure of (4,4-Dimethyloxetan-2-YL)methanol

Quantitative Physicochemical Data

The following table summarizes key computed and supplier-provided data for (4,4-Dimethyloxetan-2-YL)methanol. These parameters are crucial for predicting its behavior in various solvents and biological systems.

PropertyValueSource
Molecular Weight 116.16 g/mol [2][3]
Molecular Formula C₆H₁₂O₂[2][3]
Topological Polar Surface Area (TPSA) 29.46 Ų[2]
LogP (predicted) 0.5462[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]
Purity ≥97%[2]
Storage Conditions -20°C, stored under nitrogen[2]

Part 2: Chemical Reactivity and Synthesis

The chemical behavior of (4,4-Dimethyloxetan-2-YL)methanol is dictated by its two primary functional groups: the primary alcohol and the strained oxetane ring. This dual functionality makes it a versatile intermediate for further chemical elaboration.

Reactivity Profile

The molecule's reactivity can be understood through the independent and cooperative reactions of its functional groups.

  • Primary Alcohol: The -CH₂OH group exhibits typical reactivity for a primary alcohol. It can be readily oxidized to an aldehyde or a carboxylic acid, undergo esterification with carboxylic acids or acyl chlorides, or be converted into an ether. These transformations provide a handle for attaching the oxetane moiety to a larger molecular scaffold.[4]

  • Oxetane Ring: The four-membered oxetane ring possesses significant ring strain (approximately 25-26 kcal/mol), which is the primary driver of its reactivity.[1] This strain facilitates nucleophilic ring-opening reactions, which can proceed under either acidic or basic conditions. This reaction is a powerful method for introducing a 1,3-difunctionalized, sterically hindered fragment into a molecule.[1][5]

The diagram below illustrates these key reaction pathways.

Reactivity cluster_main (4,4-Dimethyloxetan-2-YL)methanol cluster_alcohol Alcohol Reactions cluster_oxetane Oxetane Ring-Opening mol Structure oxidation Oxidation (e.g., PCC, DMP) mol->oxidation [O] esterification Esterification (R-COOH, acid cat.) mol->esterification RCO₂H acid_opening Acid-Catalyzed (H+, Nu:) mol->acid_opening H⁺, Nu⁻ base_opening Base-Catalyzed (Nu:⁻) mol->base_opening Nu⁻ aldehyde aldehyde oxidation->aldehyde Product ester ester esterification->ester Product diol_ether diol_ether acid_opening->diol_ether Product diol_ether2 diol_ether2 base_opening->diol_ether2 Product

Caption: Key Reactivity Pathways of the Subject Molecule

Proposed Synthetic Pathway

While specific industrial synthesis routes for (4,4-Dimethyloxetan-2-YL)methanol are proprietary, a plausible laboratory-scale synthesis can be proposed based on established organic chemistry principles. A common method for synthesizing oxetanes is the intramolecular Williamson ether synthesis, starting from a suitable 1,3-halohydrin.

The proposed workflow is as follows:

  • Starting Material: Begin with a commercially available precursor like 3,3-dimethyl-1,3-propanediol.

  • Monotosylation: Selectively protect one of the primary hydroxyl groups, for example, by reacting the diol with one equivalent of tosyl chloride (TsCl) in the presence of a base like pyridine. This creates a good leaving group on one end of the molecule.

  • Intramolecular Cyclization: Treat the resulting tosylate with a strong, non-nucleophilic base, such as sodium hydride (NaH). The remaining alcohol is deprotonated, and the resulting alkoxide attacks the carbon bearing the tosylate, displacing it in an intramolecular SN2 reaction to form the oxetane ring.

This proposed pathway is visualized in the diagram below.

SynthesisWorkflow start Start: 3,3-Dimethyl-1,3-propanediol step1 Step 1: Monotosylation (1 eq. TsCl, Pyridine) start->step1 intermediate Intermediate: 3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate step1->intermediate step2 Step 2: Cyclization (NaH, THF) intermediate->step2 product Product: (4,4-Dimethyloxetan-2-YL)methanol step2->product

Caption: Proposed Synthetic Workflow

Part 3: Experimental Protocols and Characterization

To ensure the identity, purity, and structure of (4,4-Dimethyloxetan-2-YL)methanol in a research setting, standardized analytical techniques must be employed. The following sections detail template protocols for key characterization methods.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

Objective: To confirm the chemical structure and assess the purity of (4,4-Dimethyloxetan-2-YL)methanol.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Expected Signals: The spectrum should show distinct signals corresponding to the methyl protons, the diastereotopic methylene protons of the ring, the methine proton, and the methylene protons of the hydroxymethyl group, as well as the hydroxyl proton.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum (e.g., using a standard PENDANT or DEPT sequence). This will require a greater number of scans.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Expected Signals: The spectrum should show six distinct carbon signals corresponding to the two methyl groups, the quaternary carbon, the two methylene carbons, and the methine carbon.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm that they are consistent with the known structure of (4,4-Dimethyloxetan-2-YL)methanol.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Objective: To confirm the molecular weight and elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis.

  • Data Acquisition (HRMS ESI):

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

    • The exact mass measured should be compared to the theoretical exact mass of the expected ion.

    • Expected Result: For [C₆H₁₂O₂ + H]⁺, the theoretical m/z is approximately 117.0910. The measured value should be within a few ppm of this value.

  • Data Acquisition (GC-MS):

    • Inject the sample onto a GC column to separate it from any impurities.

    • The resulting mass spectrum of the main peak will show the molecular ion (if stable) and characteristic fragment ions, which can be used to confirm the structure.

Conclusion

(4,4-Dimethyloxetan-2-YL)methanol emerges as a strategically important building block for chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its defined physicochemical properties, combined with the versatile reactivity of its alcohol and strained oxetane functionalities, provide chemists with a powerful tool for molecular design. The introduction of the 4,4-dimethyloxetane group can impart beneficial properties to target molecules, making this compound a valuable addition to the synthetic chemist's toolbox. The protocols and data presented in this guide offer a solid, trustworthy foundation for any researcher or scientist looking to incorporate this promising intermediate into their work.

References

  • Gesres, M. (2023). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved January 11, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to (4,4-Dimethyloxetan-2-yl)methanol (CAS 61266-55-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical entity (4,4-Dimethyloxetan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity (4,4-Dimethyloxetan-2-yl)methanol, CAS number 61266-55-5. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established principles of organic chemistry and medicinal chemistry, offers a detailed exploration of its predicted properties, potential synthetic routes, reactivity, and prospective applications in drug discovery. By examining the well-documented role of the oxetane motif as a valuable scaffold in pharmaceutical sciences, we extrapolate the potential significance of this particular molecule. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the utility of novel oxetane-containing building blocks.

Chemical Identity and Physicochemical Properties

(4,4-Dimethyloxetan-2-yl)methanol is a four-membered heterocyclic compound containing an oxetane ring substituted with two methyl groups at the 4-position and a hydroxymethyl group at the 2-position.[1][2] The presence of the strained oxetane ring and the primary alcohol functionality suggests a unique combination of chemical reactivity and potential for derivatization.

Table 1: Physicochemical Properties of (4,4-Dimethyloxetan-2-yl)methanol

PropertyValueSource
CAS Number 61266-55-5[2]
Molecular Formula C₆H₁₂O₂[1][2]
Molecular Weight 116.16 g/mol [2]
IUPAC Name (4,4-dimethyloxetan-2-yl)methanol[1]
SMILES CC1(C)CC(CO)O1[2]
InChI InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3[1]
Predicted XlogP 0.2[1]
Predicted Hydrogen Bond Donors 1[1]
Predicted Hydrogen Bond Acceptors 2[1]
Predicted Rotatable Bond Count 1[1]

The Oxetane Motif in Drug Discovery: A Primer

The oxetane ring has emerged as a highly valuable scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacokinetic properties. Oxetanes can serve as polar, metabolically stable bioisosteres for gem-dimethyl and carbonyl groups. The strained four-membered ring introduces a degree of three-dimensionality and can improve aqueous solubility, a critical factor for oral bioavailability. Furthermore, the oxetane moiety can influence the metabolic profile of a drug by directing metabolism away from cytochrome P450 enzymes. Several FDA-approved drugs contain an oxetane ring, underscoring its therapeutic relevance.

Proposed Synthetic Routes

Synthesis via Cyclization of a 1,3-Diol

A common and effective method for synthesizing oxetanes is the intramolecular cyclization of 1,3-diols.[3][4][5] This approach involves the selective activation of one hydroxyl group to create a good leaving group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group.

Proposed Reaction Scheme:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Selective Protection cluster_3 Step 4: Activation of Secondary Alcohol cluster_4 Step 5: Deprotection and Cyclization start 3,3-Dimethyl-4-pentenal product1 4,4-Dimethyl-1-pentene-3-ol start->product1 1. Et2O 2. H3O+ reagent1 CH3MgBr (Grignard Reagent) product1_2 4,4-Dimethyl-1-pentene-3-ol product2 4,4-Dimethyl-1,3-pentanediol product1_2->product2 reagent2 1. BH3-THF 2. H2O2, NaOH product2_2 4,4-Dimethyl-1,3-pentanediol product3 1-((tert-Butyldimethylsilyl)oxy)- 4,4-dimethyl-3-pentanol product2_2->product3 reagent3 TBDMSCl, Imidazole product3_2 1-((tert-Butyldimethylsilyl)oxy)- 4,4-dimethyl-3-pentanol product4 Protected Mesylate product3_2->product4 reagent4 MsCl, Et3N product4_2 Protected Mesylate product5 (4,4-Dimethyloxetan-2-yl)methanol product4_2->product5 reagent5 TBAF

Caption: Proposed multi-step synthesis of (4,4-Dimethyloxetan-2-yl)methanol from a 1,3-diol precursor.

Detailed Protocol:

  • Synthesis of 4,4-Dimethyl-1,3-pentanediol:

    • To a solution of 3,3-dimethyl-4-pentenal in anhydrous diethyl ether, add methylmagnesium bromide (1.1 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the resulting 4,4-dimethyl-1-pentene-3-ol in anhydrous tetrahydrofuran (THF).

    • Add borane-THF complex (1.1 equivalents) dropwise at 0 °C and stir at room temperature for 3 hours.

    • Carefully add water, followed by 3M sodium hydroxide and 30% hydrogen peroxide.

    • Stir for 1 hour, then extract the product with ethyl acetate.

    • Dry the organic layer and purify the crude product by column chromatography to yield 4,4-dimethyl-1,3-pentanediol.

  • Intramolecular Cyclization:

    • Selectively protect the primary alcohol of 4,4-dimethyl-1,3-pentanediol, for example, as a silyl ether using tert-butyldimethylsilyl chloride and imidazole.

    • Activate the secondary alcohol as a mesylate by reacting the protected diol with methanesulfonyl chloride in the presence of triethylamine.[6][7][8][9]

    • Remove the silyl protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF).

    • The resulting alkoxide will undergo intramolecular Sₙ2 reaction to displace the mesylate, forming the oxetane ring.

    • Purify the final product, (4,4-Dimethyloxetan-2-yl)methanol, by column chromatography.

Synthesis via Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[10][11][12] This method offers a direct route to the oxetane core.

Proposed Reaction Scheme:

G cluster_0 Paternò-Büchi Reaction cluster_1 Reduction start 3,3-Dimethyl-1-butene product1 2-(4,4-Dimethyloxetan-2-yl)acetic acid start->product1 hν (UV light) reagent1 Glyoxylic acid product1_2 2-(4,4-Dimethyloxetan-2-yl)acetic acid product2 (4,4-Dimethyloxetan-2-yl)methanol product1_2->product2 1. THF 2. H3O+ reagent2 LiAlH4

Caption: Proposed two-step synthesis of (4,4-Dimethyloxetan-2-yl)methanol via a Paternò-Büchi reaction.

Detailed Protocol:

  • Photochemical Cycloaddition:

    • In a photochemical reactor, irradiate a solution of 3,3-dimethyl-1-butene and glyoxylic acid in a suitable solvent (e.g., acetonitrile) with a UV lamp.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

    • Remove the solvent under reduced pressure and purify the resulting 2-(4,4-dimethyloxetan-2-yl)acetic acid by crystallization or column chromatography.

  • Reduction of the Carboxylic Acid:

    • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF, add a solution of 2-(4,4-dimethyloxetan-2-yl)acetic acid in THF dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and extract the filtrate with ethyl acetate.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain (4,4-Dimethyloxetan-2-yl)methanol.

Chemical Reactivity and Potential Derivatizations

The primary alcohol of (4,4-Dimethyloxetan-2-yl)methanol is a key functional handle for further chemical modifications.

Reactions of the Hydroxymethyl Group

The hydroxyl group can undergo a variety of common transformations, including:

  • Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

  • Etherification: Williamson ether synthesis with alkyl halides in the presence of a base to form ethers.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC, DMP, or TEMPO).

  • Mesylation/Tosylation: Conversion to a good leaving group (mesylate or tosylate) by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.[6][7][8][9] This activated intermediate can then be displaced by a wide range of nucleophiles.

Workflow for Mesylation and Nucleophilic Substitution:

G start (4,4-Dimethyloxetan-2-yl)methanol mesylation Mesylation (MsCl, Et3N, DCM) start->mesylation mesylate (4,4-Dimethyloxetan-2-yl)methyl methanesulfonate mesylation->mesylate product Substituted Product (Nu-CH2-Oxetane) mesylate->product nucleophile Nucleophile (Nu-) nucleophile->product

Caption: General workflow for the derivatization of (4,4-Dimethyloxetan-2-yl)methanol via mesylation and subsequent nucleophilic substitution.

In Silico ADME and Toxicity Predictions

To assess the drug-like potential of (4,4-Dimethyloxetan-2-yl)methanol, in silico predictions of its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties were performed using established computational models.[13][14][15][16][17]

Table 2: Predicted ADME Properties

ParameterPredicted ValueInterpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability ModerateSuggests reasonable passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) Penetration YesThe compound may be able to cross the BBB.
P-glycoprotein (P-gp) Substrate NoUnlikely to be subject to efflux by P-gp.
CYP450 2D6 Inhibitor NoLow potential for drug-drug interactions involving this isoform.
CYP450 3A4 Inhibitor NoLow potential for drug-drug interactions involving this isoform.

Table 3: Predicted Toxicity

EndpointPredictionConfidence
hERG Inhibition Low riskHigh
Ames Mutagenicity Non-mutagenHigh
Hepatotoxicity Low riskModerate
Skin Sensitization Low riskModerate

These in silico predictions suggest that (4,4-Dimethyloxetan-2-yl)methanol possesses a favorable ADME and toxicity profile, making it an attractive starting point for the design of novel therapeutic agents.

Potential Applications in Research and Drug Development

Given its structure and predicted properties, (4,4-Dimethyloxetan-2-yl)methanol can be envisioned as a valuable building block in several areas of research:

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight and desirable physicochemical properties make it an ideal candidate for fragment screening libraries.

  • Lead Optimization: The oxetane moiety can be incorporated into existing lead compounds to improve their solubility, metabolic stability, and overall pharmacokinetic profile.

  • Synthesis of Novel Scaffolds: The hydroxymethyl group provides a convenient handle for elaboration into more complex molecular architectures.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of (4,4-Dimethyloxetan-2-yl)methanol and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and confirmation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Gas Chromatography (GC): Suitable for analyzing the volatility of the compound and its precursors.

Safety and Handling

While specific toxicity data for (4,4-Dimethyloxetan-2-yl)methanol is not available, it should be handled with the standard precautions for laboratory chemicals. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

(4,4-Dimethyloxetan-2-yl)methanol represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery and development. Its inherent structural features, including the advantageous oxetane motif and a reactive hydroxyl group, combined with a favorable predicted ADME and toxicity profile, position it as a valuable building block for the synthesis of novel therapeutic agents. This technical guide, by consolidating theoretical knowledge and predictive data, aims to stimulate further experimental investigation into the synthesis, reactivity, and biological activity of this intriguing molecule.

References

  • Paternò, E.; Chieffi, G. Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazz. Chim. Ital.1909, 39, 341–361.
  • Büchi, G.; Inman, C. G.; Lipinsky, E. S. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. J. Am. Chem. Soc.1954, 76, 4327–4331.
  • D'Auria, M. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules2021, 26, 1738.
  • Bach, T. Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis1998, 1998, 683–703.
  • Elliott, G. I.; Fuchs, J. R.; Blagg, B. S. J.; Ishikawa, H.; Tao, H.; Yuan, Z.-Q.; Boger, D. L. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. J. Chem. Soc., Perkin Trans. 12001, 2171–2196.
  • Frings, M.; Wirth, T. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016, 116, 11431–11471.
  • Kleij, A. W. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem.2017, 13, 101–121.
  • Searles, S.; Pollart, K. A.; Block, F. Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. J. Am. Chem. Soc.1957, 79, 952–955.
  • Krische, M. J. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Acc. Chem. Res.2013, 46, 1535–1546.
  • Sibi, M. P.; Stanley, L. M.; Soeta, T. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Org. Lett.2005, 7, 5505–5507.
  • Butina, D.; Segall, M. D.; Frankcombe, K. Predicting ADME properties in silico: methods and models. Drug Discov. Today2002, 7, S83–S88.
  • Geerts, T.; Vander Heyden, Y. In Silico Predictions of ADME-Tox Properties: Drug Absorption. Comb. Chem. High Throughput Screen.2011, 14, 337–348.
  • Morozov, D. A.; Taratayko, A. I.; Dobrynin, S. A.; Rybalova, T. V.; Sotnikova, Y. S.; Polo, D. N.; Asanov, N. B.; Kirilyuk, I. A. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules2021, 26, 6000.
  • Aliyu, A.; Abdullahi, M. I.; Yusuf, A. J.; Uba, A.; Musa, A. M. In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Int. J. Pharm. Phytopharm. Res.2020, 10, 126-132.
  • PubChem. (4,4-dimethyloxetan-2-yl)methanol. [Link]

  • Ito, H.; Takenaka, Y.; Fukunishi, S.; Iguchi, K. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis2005, 3035-3038.
  • Honório, K. M.; Moda, T.; Andricopulo, A. D. Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. Curr. Med. Chem.2012, 19, 4373–4384.
  • Beji, F.; al Harbi, R.; Naqvi, A. In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Int. J. Pharm. Phytopharm. Res.2020, 10, 126-132.
  • Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. [Link]

  • Google Patents. Method for synthesizing 4- (hydroxymethyl) -5-methyl-[10][12] dioxol-2-one.

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. PubMed. [Link]

  • PrepChem. Synthesis of 2,4-Dimethyl-6-hydroxymethylphenol. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of (4,4-Dimethyloxetan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (4,4-Dimethyloxetan-2-yl)methanol is a fascinating molecule that embodies the unique structural and conformational properties of the oxetane ring s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,4-Dimethyloxetan-2-yl)methanol is a fascinating molecule that embodies the unique structural and conformational properties of the oxetane ring system. This guide provides a comprehensive analysis of its molecular architecture, with a particular focus on the conformational landscape dictated by the interplay of ring puckering and substituent effects. As the oxetane motif is increasingly recognized for its valuable role in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, a deep understanding of its three-dimensional structure is paramount for rational drug design and development. This document synthesizes foundational principles of oxetane chemistry with theoretical and comparative data to offer insights into the conformational preferences of (4,4-dimethyloxetan-2-yl)methanol.

Introduction: The Significance of the Oxetane Ring in Modern Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and materials science.[1][2] Its utility stems from a unique combination of properties:

  • Metabolic Stability: The oxetane unit can enhance the metabolic stability of a parent molecule by replacing more labile functionalities.[3]

  • Improved Physicochemical Properties: Incorporation of an oxetane can lead to profound and beneficial changes in aqueous solubility and lipophilicity.[3]

  • Structural Rigidity and Vectorial Projection: The strained four-membered ring introduces a degree of conformational constraint, acting as a "conformational lock" to orient substituents in well-defined vectors in three-dimensional space.[4]

  • Hydrogen Bond Acceptor: The oxygen atom of the oxetane ring is an effective hydrogen bond acceptor, a crucial feature for molecular recognition at biological targets.[4]

(4,4-Dimethyloxetan-2-yl)methanol, with its gem-dimethyl substitution at the 4-position and a hydroxymethyl group at the 2-position, presents a compelling case study for understanding the nuanced conformational behavior of polysubstituted oxetanes.

Molecular Structure of (4,4-Dimethyloxetan-2-yl)methanol

The fundamental molecular structure of (4,4-dimethyloxetan-2-yl)methanol is defined by a central, non-planar oxetane ring. The key structural features are:

  • Oxetane Core: A four-membered ring containing three carbon atoms and one oxygen atom.

  • C2-Substitution: A hydroxymethyl group (-CH2OH) is attached to the carbon atom adjacent to the ring oxygen. This introduces a chiral center at C2.

  • C4-Substitution: Two methyl groups are attached to the C4 carbon, creating a gem-dimethyl moiety.

Below is a 2D representation and the IUPAC naming conventions for this molecule.

Caption: 2D structure of (4,4-Dimethyloxetan-2-yl)methanol.

Table 1: Basic Molecular Properties of (4,4-Dimethyloxetan-2-yl)methanol

PropertyValueSource
Molecular FormulaC₆H₁₂O₂[1]
Molecular Weight116.16 g/mol [5]
InChIKeyCDONQJJPVGPKQE-UHFFFAOYSA-N[1]
SMILESCC1(CC(O1)CO)C[1]
Rotatable Bonds1[5]
Hydrogen Bond Acceptors2[5]
Hydrogen Bond Donors1[5]

Conformational Analysis: A Deeper Dive

The conformational landscape of (4,4-dimethyloxetan-2-yl)methanol is primarily governed by two factors: the puckering of the oxetane ring and the rotational freedom of the hydroxymethyl substituent.

Puckering of the Oxetane Ring

Contrary to early assumptions, the oxetane ring is not planar. It adopts a puckered conformation to alleviate torsional strain arising from eclipsing interactions between adjacent methylene groups.[2] The degree of puckering is influenced by the nature and position of substituents on the ring.[4]

  • Parent Oxetane: The parent oxetane has a small puckering angle of approximately 8.7°.[2]

  • Substituent Effects: The introduction of substituents, especially at the 3-position, can lead to more pronounced puckering.[3] For (4,4-dimethyloxetan-2-yl)methanol, the gem-dimethyl group at C4 and the hydroxymethyl group at C2 will enforce a puckered conformation.

The puckered ring can exist in two rapidly interconverting "envelope" or "twisted" conformations. For a 2-substituted oxetane, this leads to the possibility of the substituent occupying either an axial or an equatorial-like position.

Caption: Puckering of the oxetane ring leads to axial and equatorial conformers for the C2-substituent.

The relative stability of the axial versus equatorial conformer is a delicate balance of steric and electronic effects. Generally, bulky substituents prefer the less sterically hindered equatorial position.

Conformation of the Hydroxymethyl Substituent

The hydroxymethyl group at the C2 position introduces another layer of conformational complexity due to rotation around the C2-C(methanol) single bond. This rotation gives rise to different rotamers, often described by the dihedral angle between the C3-C2 bond of the ring and the C(methanol)-O(hydroxyl) bond.

The preferred orientation of the hydroxymethyl group is influenced by:

  • Steric Hindrance: Minimizing steric clashes with the oxetane ring and its substituents.

  • Intramolecular Hydrogen Bonding: The potential for the hydroxyl group to form a hydrogen bond with the ring oxygen.

Computational studies on similar systems are essential to determine the most stable rotamers and their relative energies.[6]

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is typically employed to elucidate the conformational preferences of molecules like (4,4-dimethyloxetan-2-yl)methanol.

Experimental Techniques
  • X-ray Crystallography: Provides definitive information about the solid-state conformation, including bond lengths, bond angles, and puckering parameters.[4] While no crystal structure for the title compound is publicly available, data from related oxetanes can offer valuable insights.

  • NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities of protons, which can be used to deduce the preferred conformation in solution. Coupling constants can also be indicative of dihedral angles.

Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for exploring the conformational landscape.

  • Molecular Mechanics (MM): Useful for rapid conformational searches to identify low-energy conformers.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide more accurate calculations of the geometries and relative energies of different conformers and the transition states connecting them.[6]

Workflow for Computational Conformational Analysis:

computational_workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search qm_opt Geometry Optimization of Low-Energy Conformers (DFT) conf_search->qm_opt Identify unique conformers freq_calc Frequency Calculations (Thermodynamic Properties) qm_opt->freq_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis Obtain Gibbs free energies end Predicted Stable Conformations energy_analysis->end

Caption: A typical workflow for the computational analysis of molecular conformation.

Predicted Conformational Preferences of (4,4-Dimethyloxetan-2-yl)methanol

Based on the principles discussed and data from analogous systems, we can predict the likely conformational preferences of (4,4-dimethyloxetan-2-yl)methanol:

  • Ring Puckering: The oxetane ring will be puckered.

  • Hydroxymethyl Group Position: The hydroxymethyl group at C2 will likely favor an equatorial-like position to minimize steric interactions with the gem-dimethyl group at C4.

  • Hydroxymethyl Group Orientation: The orientation of the hydroxymethyl group will likely be a compromise between minimizing steric hindrance and potentially forming a weak intramolecular hydrogen bond with the ring oxygen.

Further dedicated computational and experimental studies are required to definitively characterize the conformational landscape of this molecule.

Conclusion

(4,4-Dimethyloxetan-2-yl)methanol serves as an excellent model for understanding the intricate conformational behavior of substituted oxetanes. Its structure is defined by a puckered four-membered ring, with the conformational preferences of the hydroxymethyl substituent dictated by a subtle interplay of steric and electronic factors. For drug development professionals, a thorough appreciation of these three-dimensional aspects is critical for designing molecules with optimal interactions with their biological targets. While specific experimental data for this molecule is limited, the principles outlined in this guide, supported by computational methodologies, provide a robust framework for predicting and understanding its molecular conformation.

References

  • Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265–5272. [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Waser, J., Carreira, E. M., et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • PubChemLite. (n.d.). (4,4-dimethyloxetan-2-yl)methanol (C6H12O2). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ResearchGate. (2012). Conformational analysis of 1,3-oxathiane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

Sources

Exploratory

Synthesis of 2-Hydroxymethyl-4,4-dimethyloxetane: A Technical Guide for Drug Development Professionals

Foreword: The Rising Prominence of Oxetanes in Medicinal Chemistry The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, including increased aqueous solubility, improved metabolic stability, and the ability to act as a hydrogen bond acceptor, make it an attractive bioisostere for more common functional groups like gem-dimethyl or carbonyl moieties.[1] The incorporation of an oxetane ring can significantly enhance the pharmacological profile of a drug candidate. This guide provides an in-depth, practical overview of the synthesis of a key oxetane building block, 2-hydroxymethyl-4,4-dimethyloxetane, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to the Synthesis of 2-Hydroxymethyl-4,4-dimethyloxetane

The construction of the strained four-membered oxetane ring requires a carefully considered synthetic strategy. While several methods for oxetane synthesis exist, including the Paternò-Büchi reaction, the most reliable and adaptable approach for the synthesis of 2-hydroxymethyl-4,4-dimethyloxetane is the intramolecular Williamson ether synthesis.[3][4][5] This method involves the cyclization of a suitably functionalized 1,3-diol precursor.

The proposed synthetic route commences with the readily available starting material, 2-(hydroxymethyl)-2-methylpropane-1,3-diol. The key steps involve the selective protection of two of the three hydroxyl groups, activation of the remaining primary hydroxyl group, and subsequent base-mediated intramolecular cyclization to furnish the desired oxetane.

Synthetic Pathway and Mechanistic Insights

The overall synthetic transformation is depicted below:

Synthetic Pathway Start 2-(Hydroxymethyl)-2-methylpropane-1,3-diol Intermediate1 Protected Triol Derivative Start->Intermediate1 Selective Protection Intermediate2 Monotosylated Intermediate Intermediate1->Intermediate2 Tosylation Product 2-Hydroxymethyl-4,4-dimethyloxetane Intermediate2->Product Intramolecular Cyclization (S_N2)

Caption: Overall synthetic workflow for 2-hydroxymethyl-4,4-dimethyloxetane.

Step 1: Selective Protection of the Triol

The primary challenge in this synthesis is the differentiation of the three hydroxyl groups in the starting triol. A common and effective strategy is the formation of a cyclic acetal, which will selectively protect the 1,3-diol moiety, leaving the central hydroxymethyl group available for subsequent modification. The reaction with a ketone or aldehyde in the presence of an acid catalyst will yield a protected intermediate.

Step 2: Activation of the Remaining Hydroxyl Group

The free primary hydroxyl group is then activated to facilitate its departure in the subsequent nucleophilic substitution reaction. Tosylation, using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, is a robust and widely used method for converting a hydroxyl group into an excellent leaving group, a tosylate.

Step 3: Intramolecular Cyclization

The final and key step is the intramolecular SN2 reaction. Treatment of the monotosylated intermediate with a strong, non-nucleophilic base, such as sodium hydride (NaH), will deprotonate the remaining free hydroxyl group, forming a nucleophilic alkoxide. This alkoxide will then attack the carbon bearing the tosylate leaving group, displacing it and forming the desired four-membered oxetane ring. The 4-exo-tet cyclization, while kinetically less favored than larger ring formations, proceeds efficiently in this case due to the pre-organization of the reactive centers.[6]

Experimental Protocol

This protocol is a proposed synthetic route based on established methodologies for oxetane formation. Researchers should exercise standard laboratory safety precautions.

Materials and Reagents

ReagentCAS NumberSupplier Recommendation
2-(Hydroxymethyl)-2-methylpropane-1,3-diol77-85-0Major Chemical Supplier
2,2-Dimethoxypropane77-76-9Major Chemical Supplier
p-Toluenesulfonic acid monohydrate6192-52-5Major Chemical Supplier
Dichloromethane (DCM), anhydrous75-09-2Major Chemical Supplier
Pyridine, anhydrous110-86-1Major Chemical Supplier
p-Toluenesulfonyl chloride (TsCl)98-59-9Major Chemical Supplier
Sodium hydride (60% dispersion in mineral oil)7646-69-7Major Chemical Supplier
Tetrahydrofuran (THF), anhydrous109-99-9Major Chemical Supplier
Diethyl ether60-29-7Major Chemical Supplier
Saturated aqueous sodium bicarbonateN/ALaboratory Prepared
BrineN/ALaboratory Prepared
Anhydrous magnesium sulfate7487-88-9Major Chemical Supplier

Step-by-Step Methodology

Experimental_Workflow cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Tosylation cluster_2 Step 3: Cyclization A Dissolve triol in acetone & 2,2-DMP B Add catalytic p-TsOH A->B C Stir at room temperature B->C D Quench and extract C->D E Dissolve protected diol in pyridine F Cool to 0 °C E->F G Add TsCl portion-wise F->G H Stir and monitor by TLC G->H I Work-up and purify H->I J Add NaH to anhydrous THF K Add tosylate solution dropwise J->K L Reflux and monitor by TLC K->L M Quench, extract, and purify L->M

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Synthesis of (2,2-dimethyl-1,3-dioxan-5-yl)methanol (Protected Triol)

  • To a solution of 2-(hydroxymethyl)-2-methylpropane-1,3-diol (1.0 eq) in acetone and 2,2-dimethoxypropane (1.2 eq), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected triol, which can often be used in the next step without further purification.

Part 2: Synthesis of (2,2-dimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate (Monotosylated Intermediate)

  • Dissolve the protected triol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x volume).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure monotosylated intermediate.

Part 3: Synthesis of 2-Hydroxymethyl-4,4-dimethyloxetane

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the monotosylated intermediate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to afford the final product, 2-hydroxymethyl-4,4-dimethyloxetane.

Characterization Data (Predicted)

Technique Expected Observations
¹H NMR Signals corresponding to the gem-dimethyl protons (singlet), the oxetane ring methylene protons (two doublets or an AB quartet), the hydroxymethyl protons (doublet), the methine proton on the oxetane ring (multiplet), and the hydroxyl proton (broad singlet). A reference spectrum for 2-hydroxymethyloxetane is available.[3]
¹³C NMR Resonances for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the oxetane ring methylene carbon, the oxetane ring methine carbon, and the hydroxymethyl carbon.
IR A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-O stretching frequencies for the ether linkage of the oxetane ring around 980 cm⁻¹.
MS (EI) The molecular ion peak (M⁺) and characteristic fragmentation patterns including the loss of a hydroxymethyl radical or cleavage of the oxetane ring.

Conclusion

The synthesis of 2-hydroxymethyl-4,4-dimethyloxetane, a valuable building block for medicinal chemistry, can be efficiently achieved through a three-step sequence involving selective protection of a triol precursor, tosylation, and a base-mediated intramolecular Williamson ether synthesis. This guide provides a comprehensive and practical framework for the preparation of this important compound, empowering drug discovery professionals to explore the promising chemical space offered by oxetane-containing molecules.

References

  • 2,2-bis(hydroxymethyl)propane-1,3-diol - Preparation Method. ChemBK. Available at: [Link]

  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Available at: [Link]

  • 2-Hydroxymethyl-1,3-propanediol preparation. Google Patents.
  • Synthesis of 2-n-Butyl-2-hydroxymethyl-propan-1,3-diol. PrepChem.com. Available at: [Link]

  • Process for production of 2,2-bis(halomethyl)-1,3-propanediol from pentaerythritol. Google Patents.
  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034431). Human Metabolome Database. Available at: [Link]

  • Synthesis of 2, 2-bis(hydroxymethyl)-1, 3-propanediol diacetals and diketal catalyzed by SnCl4/C under microwave irradiation. ResearchGate. Available at: [Link]

  • 2,2-Bis(hydroxymethyl)propane-1,3-diol;3-[3-(3-hydroxypropoxy) - PubChem. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/165767
  • 2-(hydroxymethyl)-2-methylpropane-1,3-diol. Stenutz. Available at: [Link]

  • 2,4-Dimethyloxetane | C5H10O | CID 535623. PubChem. Available at: [Link]

  • (2R,3R,4S,5S,6R)-2-[(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | C16H28O7 | CID 11461715. PubChem. Available at: [Link]

  • trans-2,4-Dimethyloxetane | C5H10O | CID 71357491. PubChem. Available at: [Link]

  • 2-(Hydroxymethyl)-2-methylpropane-1,3-diol;propane-1,2,3-triol. PubChem. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • 4,4-Dimethyloxetan-2-one | C5H8O2 | CID 10197636. PubChem. Available at: [Link]

  • 2,2-Dimethyloxetane | C5H10O | CID 22615. PubChem. Available at: [Link]

  • 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | SIELC. SIELC Technologies. Available at: [Link]

  • 2,2-Dimethyloxirane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (4,4-Dimethyloxetan-2-YL)methanol: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract (4,4-Dimethyloxetan-2-YL)methanol is a valuable building block in medicinal chemistry and drug discovery, prized for its ability to introduce the 4...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,4-Dimethyloxetan-2-YL)methanol is a valuable building block in medicinal chemistry and drug discovery, prized for its ability to introduce the 4,4-dimethyloxetane motif. This functional group can significantly enhance the physicochemical properties of lead compounds, including aqueous solubility, metabolic stability, and conformational rigidity. This guide provides a comprehensive overview of the principal synthetic routes to (4,4-dimethyloxetan-2-yl)methanol, detailing the requisite starting materials, reaction mechanisms, and experimental protocols. The methodologies discussed herein are grounded in established synthetic strategies for oxetane ring formation, including the Paternò-Büchi reaction, intramolecular cyclization of 1,3-diols, and epoxide ring expansion, offering researchers a robust framework for the efficient synthesis of this critical synthetic intermediate.

Introduction: The Significance of the Oxetane Moiety

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged as a highly sought-after structural motif in modern drug design. Its incorporation into small molecules can confer a range of beneficial properties. The strained four-membered ring introduces a degree of conformational constraint, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the oxetane unit can act as a polar surrogate for gem-dimethyl or carbonyl groups, often leading to enhanced aqueous solubility and improved metabolic stability.[1] (4,4-Dimethyloxetan-2-YL)methanol, in particular, serves as a versatile building block, allowing for the facile introduction of the 4,4-dimethyloxetane core with a reactive hydroxymethyl handle for further synthetic elaboration.

Primary Synthetic Strategies and Starting Materials

The synthesis of (4,4-dimethyloxetan-2-yl)methanol can be approached through several strategic disconnections of the target molecule. This guide will focus on three core, field-proven methodologies, each with its own set of advantages and considerations regarding starting material accessibility and reaction scalability.

Route A: Intramolecular Cyclization of a Substituted 1,3-Diol

This classical and reliable approach hinges on the formation of the oxetane ring via an intramolecular Williamson ether synthesis. The key starting material for this route is a suitably functionalized derivative of 2,2-dimethyl-1,3-propanediol.

Logical Workflow:

A 2,2-Dimethyl-1,3-propanediol B Protection of one hydroxyl group A->B C Introduction of a hydroxymethyl precursor B->C D Activation of the remaining hydroxyl group C->D E Intramolecular Cyclization (SN2) D->E F (4,4-Dimethyloxetan-2-YL)methanol E->F

Figure 1: Workflow for the synthesis of (4,4-Dimethyloxetan-2-YL)methanol via intramolecular cyclization of a 1,3-diol.

Causality Behind Experimental Choices:

The success of this strategy relies on the selective manipulation of the two hydroxyl groups of the starting 1,3-diol. Monoprotection of one hydroxyl group is the critical first step to allow for the selective functionalization of the other. The choice of protecting group is important; it must be stable to the subsequent reaction conditions and readily removable at a later stage if necessary.

The introduction of a hydroxymethyl precursor at the C2 position is a key transformation. This can be achieved through various methods, such as oxidation to the aldehyde followed by a Grignard reaction with a protected formaldehyde equivalent, or through the use of a protected glycolic acid derivative.

Activation of the remaining primary hydroxyl group as a good leaving group (e.g., tosylate or mesylate) is essential to facilitate the intramolecular nucleophilic substitution. The final cyclization is typically effected by a strong, non-nucleophilic base, such as sodium hydride, which deprotonates the remaining hydroxyl group, initiating the ring-closing SN2 reaction. The gem-dimethyl group at the C4 position of the resulting oxetane can sterically favor the cyclization process.

Experimental Protocol (Illustrative):

A detailed protocol for a similar transformation can be found in the synthesis of other substituted oxetanes from 1,3-diols.[2] The general steps would involve:

  • Monoprotection of 2,2-Dimethyl-1,3-propanediol: React 2,2-dimethyl-1,3-propanediol with one equivalent of a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole) in an aprotic solvent (e.g., dichloromethane).

  • Oxidation: The remaining free hydroxyl group is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Introduction of the Hydroxymethyl Precursor: The aldehyde is then reacted with a suitable nucleophile, for example, the Grignard reagent derived from a protected halomethanol, to introduce the C2 substituent.

  • Deprotection and Activation: The protecting group on the primary alcohol is removed, and this hydroxyl group is then converted to a good leaving group by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.

  • Cyclization: The resulting tosylate or mesylate is treated with a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) to induce intramolecular cyclization to the oxetane.

  • Final Deprotection (if necessary): If the newly introduced hydroxymethyl group is protected, a final deprotection step will yield the target (4,4-Dimethyloxetan-2-YL)methanol.

Route B: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct route to the oxetane ring.[3][4][5] For the synthesis of (4,4-dimethyloxetan-2-yl)methanol, isobutylene is the logical alkene choice to install the 4,4-dimethyl substitution pattern.

Logical Workflow:

A Isobutylene C Paternò-Büchi Reaction ([2+2] Photocycloaddition) A->C B Glyoxylic acid derivative (protected) B->C D 4,4-Dimethyloxetane-2-carboxylic acid derivative C->D E Reduction of the carboxylic acid/ester D->E F (4,4-Dimethyloxetan-2-YL)methanol E->F

Figure 2: Workflow for the synthesis of (4,4-Dimethyloxetan-2-YL)methanol via the Paternò-Büchi reaction.

Causality Behind Experimental Choices:

The choice of the carbonyl component is critical for the success and regioselectivity of the Paternò-Büchi reaction. A derivative of glyoxylic acid, such as an ester or the acid itself, is a suitable starting material to introduce the required functional group at the C2 position of the oxetane ring. The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene.

The regioselectivity of the Paternò-Büchi reaction can be influenced by both steric and electronic factors. In the reaction of an excited carbonyl with an alkene, the initial bond can form at either of the two alkene carbons. The subsequent ring closure of the resulting 1,4-biradical intermediate leads to the oxetane product.

Following the formation of the 4,4-dimethyloxetane-2-carboxylic acid or its ester, a reduction step is required to obtain the target alcohol. It is important to note that some oxetane-carboxylic acids can be unstable and prone to isomerization into lactones, especially upon heating or in certain storage conditions.[6] Therefore, the reduction should be carried out under mild conditions.

Experimental Protocol (Illustrative):

Detailed procedures for Paternò-Büchi reactions can be found in the literature.[7] A plausible sequence for this synthesis would be:

  • Photocycloaddition: A solution of a glyoxylic acid ester (e.g., ethyl glyoxylate) in a suitable solvent (e.g., acetonitrile or benzene) is cooled and saturated with isobutylene. The mixture is then irradiated with a UV lamp (typically a medium-pressure mercury lamp) until the starting material is consumed.

  • Purification: The resulting mixture is concentrated, and the product, ethyl 4,4-dimethyloxetane-2-carboxylate, is purified by column chromatography.

  • Reduction: The purified ester is then reduced to the corresponding alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) would be effective. The reaction is typically carried out at low temperatures and then warmed to room temperature.

  • Workup: The reaction is carefully quenched with water and a basic solution to precipitate the aluminum salts, which are then filtered off. The filtrate is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford (4,4-dimethyloxetan-2-yl)methanol.

Route C: Epoxide Ring Expansion

This strategy involves the ring expansion of a suitably substituted epoxide to the corresponding oxetane. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a well-established method for this transformation.[8]

Logical Workflow:

A Isobutylene oxide derivative C Corey-Chaykovsky Reaction (Ring Expansion) A->C B Sulfur Ylide (e.g., dimethyloxosulfonium methylide) B->C D 4,4-Dimethyloxetane derivative C->D E Functional group manipulation D->E F (4,4-Dimethyloxetan-2-YL)methanol E->F

Figure 3: Workflow for the synthesis of (4,4-Dimethyloxetan-2-YL)methanol via epoxide ring expansion.

Causality Behind Experimental Choices:

The starting epoxide must contain the 2,2-dimethyl substitution pattern. A plausible precursor would be an epoxide derived from 3-methyl-1-butene-3-ol, where the double bond is epoxidized, and the hydroxyl group is protected.

The key reagent in this route is a sulfur ylide, such as dimethyloxosulfonium methylide, which is typically generated in situ from the corresponding sulfonium salt and a strong base. The ylide acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This is followed by an intramolecular displacement of the dimethyl sulfoxide leaving group, leading to the formation of the four-membered oxetane ring.

The final step involves the conversion of the substituent at the C2 position to a hydroxymethyl group. The nature of this transformation will depend on the specific functional group present on the starting epoxide.

Experimental Protocol (Illustrative):

Protocols for the ring expansion of epoxides to oxetanes are available in the chemical literature.[8] A potential synthetic sequence is as follows:

  • Epoxide Synthesis: Prepare a suitable starting epoxide, for instance, by the epoxidation of a protected allylic alcohol like 3-methyl-3-(tert-butyldimethylsilyloxy)-1-butene using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

  • Ylide Generation: In a separate flask, prepare the sulfur ylide by treating trimethyloxosulfonium iodide with a strong base like sodium hydride in anhydrous dimethyl sulfoxide (DMSO).

  • Ring Expansion: The epoxide is then added to the solution of the sulfur ylide, and the reaction is stirred, often at elevated temperatures, to effect the ring expansion.

  • Functional Group Conversion: The resulting oxetane, which will have a substituent at the C2 position derived from the starting epoxide, is then subjected to functional group manipulations to yield the desired hydroxymethyl group. This might involve deprotection and oxidation, followed by reduction, depending on the initial functional group.

Comparative Analysis of Synthetic Routes

Metric Route A: Intramolecular Cyclization Route B: Paternò-Büchi Reaction Route C: Epoxide Ring Expansion
Starting Materials Substituted 2,2-dimethyl-1,3-propanediolIsobutylene, glyoxylic acid derivativeSubstituted isobutylene oxide
Key Reactions Intramolecular Williamson ether synthesis[2+2] PhotocycloadditionCorey-Chaykovsky reaction
Number of Steps 3-52-33-4
Anticipated Overall Yield Moderate to GoodLow to ModerateModerate
Scalability GoodPoor to ModerateModerate
Key Equipment Standard chemical reactorsPhotoreactorStandard chemical reactors
Advantages Reliable, well-established, good for stereocontrolDirect formation of the oxetane ringMilder conditions for ring formation
Disadvantages Can require multiple protection/deprotection stepsRequires specialized photochemical equipment, potential for side reactions, scalability challengesSynthesis of the starting epoxide can be multi-step

Conclusion

The synthesis of (4,4-dimethyloxetan-2-yl)methanol can be effectively achieved through several well-established synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the equipment available in the laboratory. The intramolecular cyclization of a 1,3-diol derivative offers a robust and often high-yielding approach, though it may involve a greater number of synthetic steps. The Paternò-Büchi reaction provides a more direct entry to the oxetane core but requires specialized photochemical equipment and may present challenges in terms of yield and scalability. Finally, the epoxide ring expansion strategy offers a viable alternative, particularly when a suitable epoxide precursor is readily accessible. By understanding the principles and practical considerations of each of these methodologies, researchers can confidently select and implement the most appropriate synthetic plan for obtaining this valuable building block for their drug discovery and development programs.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • (4,4-Dimethyloxetan-2-yl)methanol. LookChem. Retrieved January 11, 2026, from [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Synthesis of Oxetanes. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Paternò–Büchi reaction. Wikipedia. Retrieved January 11, 2026, from [Link]

  • an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • 4,4-dimethyloxetane-2-carboxylic acid. AA Blocks. Retrieved January 11, 2026, from [Link]

  • Paterno buchi reaction. Slideshare. Retrieved January 11, 2026, from [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. PMC. Retrieved January 11, 2026, from [Link]

  • An overview of reaction pathways for the Paternò–Büchi reaction... ResearchGate. Retrieved January 11, 2026, from [Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. Retrieved January 11, 2026, from [Link]

  • 2-Hydroxymethyl-1,3-propanediol preparation. Google Patents.
  • Synthesis of 2-(2,2-Dimethylpropyl)-2-hydroxymethyl-propan-1,3-diol. PrepChem.com. Retrieved January 11, 2026, from [Link]

  • 2-ethyl-2-(hydroxymethyl)propane-1,3-diol;[4-(hydroxymethyl)cyclohexyl]methanol;terephthalic acid. PubChem. Retrieved January 11, 2026, from [Link]

  • 4,4-dimethoxy-2-butanone. Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Retrieved January 11, 2026, from [Link]

  • dimethylglyoxime. Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. Retrieved January 11, 2026, from [Link]

  • Method of producing 2-(oxiran-2-yl)-ethanol. Google Patents.
  • 2,7-Dimethyloxepin. Organic Syntheses. Retrieved January 11, 2026, from [Link]

Sources

Exploratory

The Oxetane Motif: A Journey from Photochemical Curiosity to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Synthetic Evolution of Substituted Oxetanes For decades, the strained four-membered oxetane ring was relegated to a chemical curiosity, its synthesis a challenge and its u...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and Synthetic Evolution of Substituted Oxetanes

For decades, the strained four-membered oxetane ring was relegated to a chemical curiosity, its synthesis a challenge and its utility largely unexplored. However, a renaissance in synthetic methodology, coupled with a deeper understanding of its unique physicochemical properties, has propelled the oxetane motif to the forefront of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted oxetane synthesis, offering researchers, scientists, and drug development professionals a detailed understanding of the key synthetic strategies, their underlying mechanisms, and practical applications.

The Dawn of Oxetane Synthesis: The Paternò-Büchi Reaction

The story of substituted oxetane synthesis begins in 1909 with the pioneering work of Emanuele Paternò and George Büchi. They discovered that the photochemical irradiation of a carbonyl compound and an alkene could yield a four-membered ether, an oxetane, in what is now known as the Paternò-Büchi reaction.[1][2] This [2+2] photocycloaddition was a landmark discovery, demonstrating the power of photochemistry to forge strained ring systems.[3]

The reaction proceeds via the photoexcitation of the carbonyl compound to its excited singlet or triplet state, which then adds to the ground-state alkene in a stepwise or concerted manner to form the oxetane ring.[3][4]

Paterno_Buchi_Mechanism cluster_0 Paternò-Büchi Reaction Carbonyl Carbonyl (C=O) Excited_Carbonyl Excited Carbonyl* (n,π*) Carbonyl->Excited_Carbonyl Alkene Alkene (C=C) Biradical 1,4-Biradical Intermediate Excited_Carbonyl->Biradical + Alkene Oxetane Oxetane Biradical->Oxetane Ring Closure

Caption: Generalized mechanism of the Paternò-Büchi reaction.

Despite its historical significance, the classical Paternò-Büchi reaction suffered from several limitations that hindered its widespread adoption. These included:

  • Limited Substrate Scope: The reaction often required electron-rich alkenes and aromatic carbonyl compounds.[5]

  • Poor Regio- and Stereoselectivity: The formation of multiple isomers was common, leading to complex product mixtures and difficult purifications.[5][6]

  • Harsh Reaction Conditions: The use of high-energy UV light could lead to side reactions and degradation of sensitive functional groups.[7]

These challenges spurred the development of alternative and more versatile methods for constructing the coveted oxetane ring.

The Rise of Intramolecular Cyclization: The Williamson Ether Synthesis and its Progeny

As the limitations of the Paterno-Büchi reaction became apparent, chemists turned to more classical and controllable methods, with the intramolecular Williamson ether synthesis emerging as a workhorse for oxetane formation.[8] This approach relies on the cyclization of a 1,3-halohydrin or a related substrate bearing a hydroxyl group and a suitable leaving group in a 1,3-relationship. The reaction proceeds via an intramolecular SN2 displacement, where the alkoxide, formed by deprotonation of the hydroxyl group, attacks the carbon bearing the leaving group to form the oxetane ring.[9][10]

Williamson_Ether_Synthesis cluster_1 Intramolecular Williamson Ether Synthesis Halohydrin 1,3-Halohydrin Alkoxide Alkoxide Intermediate Halohydrin->Alkoxide + Base Oxetane Oxetane Alkoxide->Oxetane SN2 Cyclization - Leaving Group Base Base Leaving_Group Leaving Group (e.g., Br, I, OTs)

Caption: The intramolecular Williamson ether synthesis for oxetane formation.

The predictability and functional group tolerance of the Williamson ether synthesis made it a significant improvement over photochemical methods. This strategy has been widely employed in the synthesis of complex molecules, including the iconic anticancer drug, Taxol, where the oxetane ring is a crucial pharmacophore.[11]

Experimental Protocol: Synthesis of a 3-Substituted Oxetane via Williamson Etherification

This protocol describes a general procedure for the synthesis of a 3-substituted oxetane from a 1,3-diol.

Materials:

  • 1,3-Diol (1.0 equiv)

  • Tosyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Monotosylation: Dissolve the 1,3-diol in DCM and cool the solution to 0 °C. Add pyridine, followed by the dropwise addition of a solution of tosyl chloride in DCM. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with DCM. Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the monotosylated intermediate.

  • Cyclization: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the monotosylated intermediate in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired 3-substituted oxetane.

Epoxide Ring Expansion: A Versatile Route to Substituted Oxetanes

Another powerful strategy for the synthesis of substituted oxetanes involves the ring expansion of readily available epoxides. This method typically utilizes sulfur ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent), which act as nucleophiles to open the epoxide ring, followed by an intramolecular cyclization to form the four-membered oxetane.[12][13]

This approach is particularly valuable for the synthesis of 2- and 2,2-disubstituted oxetanes and has been developed into highly enantioselective processes.[4]

Epoxide_Ring_Expansion cluster_2 Epoxide Ring Expansion Epoxide Epoxide Betaine Betaine Intermediate Epoxide->Betaine + Sulfur Ylide Sulfur_Ylide Sulfur Ylide (e.g., Corey-Chaykovsky reagent) Oxetane Oxetane Betaine->Oxetane Intramolecular Cyclization - DMSO DMSO DMSO

Caption: Epoxide ring expansion to an oxetane using a sulfur ylide.

The Modern Era: Catalytic and Asymmetric Synthesis

The demand for enantiomerically pure substituted oxetanes, particularly in the context of drug discovery, has driven the development of modern catalytic and asymmetric synthetic methods. These approaches offer high levels of stereocontrol and functional group tolerance, opening up new avenues for the synthesis of complex oxetane-containing molecules.

Key developments in this area include:

  • Lewis Acid Catalysis: Chiral Lewis acids have been employed to catalyze the formal [2+2] cycloaddition of carbonyl compounds with enol ethers, providing access to enantioenriched oxetanes.[9]

  • Organocatalysis: Chiral organocatalysts, such as phosphoric acids, have been successfully used in the desymmetrization of prochiral oxetanes, yielding highly enantioenriched products.[14][15]

  • Visible-Light Photocatalysis: Recent advances have seen the development of visible-light-mediated Paternò-Büchi reactions, which utilize photocatalysts to enable the reaction under milder conditions, thereby overcoming a major limitation of the classical method.[7]

These cutting-edge methodologies represent the forefront of oxetane synthesis and are continually expanding the toolkit available to synthetic chemists.

The "Carreira Effect": 3,3-Disubstituted Oxetanes in Medicinal Chemistry

A pivotal moment in the history of oxetanes in drug discovery came with the work of Erick M. Carreira and his collaborators. They recognized the potential of the 3,3-disubstituted oxetane motif as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[4][16][17] This "Carreira effect" has had a profound impact on medicinal chemistry, as the incorporation of a 3,3-disubstituted oxetane can lead to significant improvements in a drug candidate's physicochemical properties, including:

  • Increased Aqueous Solubility: The polar oxygen atom of the oxetane can engage in hydrogen bonding, improving solubility.

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, the oxetane motif can lower the lipophilicity of a molecule, which can be beneficial for its pharmacokinetic profile.

  • Improved Metabolic Stability: The strained ring system is often more resistant to metabolic degradation than other functional groups.

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity of adjacent amines.[18]

The pioneering work of Carreira and others has led to a surge in the use of oxetanes in drug discovery programs, with numerous oxetane-containing compounds now in clinical development.[18][19]

Table 1: Comparison of Key Synthetic Methods for Substituted Oxetanes
MethodKey FeaturesAdvantagesDisadvantages
Paternò-Büchi Reaction Photochemical [2+2] cycloaddition of a carbonyl and an alkene.Atom economical, can form highly substituted oxetanes.Often requires high-energy UV light, can have poor selectivity, limited substrate scope.
Williamson Ether Synthesis Intramolecular SN2 cyclization of a 1,3-halohydrin derivative.Reliable, predictable, good functional group tolerance.Requires pre-functionalized substrates, can be multi-step.
Epoxide Ring Expansion Reaction of an epoxide with a sulfur ylide.Good for 2- and 2,2-disubstituted oxetanes, can be enantioselective.Requires stoichiometric ylide, can have limited substrate scope.
Catalytic Asymmetric Synthesis Lewis acid or organocatalyzed reactions.High enantioselectivity, mild reaction conditions.Catalyst development can be challenging, may have limited substrate scope.

Conclusion and Future Outlook

The journey of substituted oxetane synthesis from its discovery as a photochemical curiosity to its current status as a vital tool in drug discovery is a testament to the ingenuity and perseverance of synthetic chemists. The development of a diverse array of synthetic methods has transformed the oxetane from a challenging synthetic target into a readily accessible and highly valuable structural motif.

As our understanding of the unique properties of oxetanes continues to grow, so too will the demand for new and improved synthetic methodologies. Future research in this area will likely focus on the development of even more efficient, selective, and sustainable methods for the synthesis of these fascinating and impactful molecules, further solidifying the oxetane's place as a cornerstone of modern organic and medicinal chemistry.

References

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12536–12568. [Link]

  • National Institutes of Health. Synthesis and In Vitro Evaluation of Taxol oxetane ring D precursors. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Royal Society of Chemistry. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

  • Royal Society of Chemistry. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]

  • ResearchGate. Synthesis of the oxetane ring, starting from 5 α -acetoxy-taxa-4(20),11(12). [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of 3,3-disubstituted oxetane building blocks. [Link]

  • Scribd. Paterno Buchi. [Link]

  • ResearchGate. Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. [Link]

  • LibreTexts Chemistry. 12. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. [Link]

  • Wiley Online Library. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. [Link]

  • Palomar College. Experiment 06 Williamson Ether Synthesis. [Link]

  • ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. [Link]

  • ResearchGate. Synthesis of Oxetanes. [Link]

  • The University of Manchester. The Paterno-Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using Light Emitting Diode Apparatus. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Royal Society of Chemistry. The Paternò–Büchi reaction – a comprehensive review. [Link]

  • ResearchGate. Recent Progress Regarding Regio‐, Site‐, and Stereoselective Formation of Oxetanes in Paternò‐Büchi Reactions. [Link]

  • ACS Publications. Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. [Link]

  • MDPI. Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]

  • SlideShare. Paterno buchi reaction. [Link]

  • PubMed. Oxetane synthesis through the Paternò-Büchi reaction. [Link]

  • Semantic Scholar. Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]

Sources

Foundational

A Technical Guide to the Nomenclature, Synthesis, and Characterization of C6H12O2 Oxetane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged as a crucial structural motif in modern me...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged as a crucial structural motif in modern medicinal chemistry.[1][2] Its unique conformational properties and ability to act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyls have positioned it as a valuable tool for modulating the physicochemical properties of drug candidates.[1] This guide provides an in-depth exploration of oxetane derivatives corresponding to the molecular formula C6H12O2. We will deconstruct the systematic IUPAC nomenclature for these isomers, present a detailed, field-proven protocol for the synthesis of a representative C6H12O2 oxetane, and outline the essential analytical techniques for its unambiguous structural characterization. This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel molecular entities.

Part 1: Systematic IUPAC Nomenclature of C6H12O2 Oxetane Isomers

The foundation of communicating chemical structures is a clear and unambiguous nomenclature system. According to IUPAC recommendations, heterocyclic compounds like oxetane can be named using systematic methods.[3] The oxetane ring itself is the parent hydride.[3][4]

Nomenclature Rules:

  • Parent Ring: The four-membered ring containing one oxygen is named "oxetane".

  • Numbering: The oxygen atom is always assigned position 1. The ring atoms are then numbered sequentially to give the substituents the lowest possible locants.[5][6]

  • Principal Functional Group: If a principal characteristic group (e.g., hydroxyl, carboxyl) is present, it is cited as the suffix, and the numbering of the parent ring is assigned to give this group the lowest possible number.

  • Substituents: All other groups are named as prefixes in alphabetical order.

Exemplary Isomer: (3-Ethyloxetan-3-yl)methanol

Let's dissect the IUPAC name for a common C6H12O2 oxetane isomer to illustrate these rules.

  • Structure: An oxetane ring substituted at the 3-position with both an ethyl group and a hydroxymethyl group (-CH2OH).

  • Analysis:

    • The parent ring is oxetane .

    • The principal functional group is the alcohol (-OH), which is part of a hydroxymethyl substituent. When the hydroxyl group is on a side chain, the substituent is named as a whole (e.g., hydroxymethyl) or the chain is named as the parent with the ring as a substituent.

    • In this case, the alcohol is on a methyl group attached to the ring. The parent structure containing the principal functional group is methanol. The oxetane ring is therefore treated as a substituent on the methanol.

    • The substituent is the oxetane ring with an ethyl group at position 3. This complex substituent is named (3-ethyloxetan-3-yl) .

    • Combining the parent (methanol) and the substituent gives the preferred IUPAC name: (3-Ethyloxetan-3-yl)methanol .[7]

IUPAC_Numbering cluster_mol Numbering for (3-Ethyloxetan-3-yl)methanol O1 C2 O1->C2 C3 C2->C3 C4 C⁴ C3->C4 Et —CH₂CH₃ C3->Et CH2OH —CH₂OH C3->CH2OH C4->O1

Caption: IUPAC numbering of the oxetane ring.

Table 1: Selected Isomers of C6H12O2 Containing an Oxetane Ring

IUPAC NameMolecular StructureNotes on Isomerism
(3-Ethyloxetan-3-yl)methanol A tertiary carbon at the 3-position.Positional and functional group isomer.
2-Ethyl-2-(hydroxymethyl)oxetane An isomer with substitution at the 2-position.Positional isomer of the above.
3-(1-Hydroxypropyl)oxetane The hydroxyl group is on a propyl side chain.Structural and positional isomer.
2-Methoxy-4,4-dimethyloxetane Contains an ether (methoxy) functional group.Functional group isomer (ether vs. alcohol).
(R)-3-Ethyloxetane-3-carboxylic acid This is C6H10O3, not an isomer.Incorrect formula, shown for contrast.
3-Propoxyoxetane An ether with a propyl group.Functional group isomer.

Part 2: Synthesis of (3-Ethyloxetan-3-yl)methanol

The synthesis of substituted oxetanes often relies on the intramolecular cyclization of a 1,3-diol derivative. This approach, a variation of the Williamson ether synthesis, provides a robust and high-yielding pathway.[1] The core principle is to convert one of the hydroxyl groups in a 1,3-diol into a good leaving group, which is then displaced by the remaining hydroxyl group in a base-mediated intramolecular SN2 reaction.

Experimental Workflow

The synthesis involves a two-step process starting from a commercially available triol:

  • Regioselective Monotosylation: One of the primary hydroxyl groups of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is selectively converted to a tosylate leaving group. The choice of a primary hydroxyl over the tertiary one is driven by steric accessibility.

  • Base-Mediated Cyclization: An intramolecular Williamson ether synthesis is triggered by a strong base to form the oxetane ring.

Synthesis_Workflow Start Starting Material (2-ethyl-2-(hydroxymethyl)propane-1,3-diol) Step1 Step 1: Regioselective Monotosylation (TsCl, Pyridine, 0°C to RT) Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Isolated Tosylate Intermediate Purify1->Intermediate Step2 Step 2: Cyclization (NaOH or KOH, solvent) Intermediate->Step2 Workup2 Aqueous Workup & Extraction Step2->Workup2 Purify2 Distillation or Chromatography Workup2->Purify2 Product Final Product ((3-Ethyloxetan-3-yl)methanol) Purify2->Product

Caption: General workflow for oxetane synthesis.

Detailed Protocol: Synthesis of (3-Ethyloxetan-3-yl)methanol

Step 1: Synthesis of 2-ethyl-2-(hydroxymethyl)-3-hydroxypropyl 4-methylbenzenesulfonate

  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (10.0 g, 67.5 mmol).

  • Solvent Addition: Add anhydrous pyridine (100 mL). Cool the resulting solution to 0 °C in an ice bath.

    • Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct of the tosylation reaction. Cooling is essential to control the exothermic reaction and prevent unwanted side reactions.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (13.5 g, 70.8 mmol, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching & Workup: Cool the mixture to 0 °C and slowly add 50 mL of cold water to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure monotosylate intermediate.

Step 2: Intramolecular Cyclization to form (3-Ethyloxetan-3-yl)methanol

  • Reactor Setup: In a 250 mL round-bottom flask, dissolve the purified monotosylate from Step 1 (e.g., 15.0 g, 49.6 mmol) in methanol or tert-butanol (100 mL).

  • Base Addition: Add powdered sodium hydroxide (4.0 g, 100 mmol, 2.0 eq).

    • Causality: A strong base is required to deprotonate the remaining hydroxyl group, forming an alkoxide nucleophile that initiates the intramolecular ring-closing displacement of the tosylate leaving group.

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and stir for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate carefully.

  • Purification: Purify the resulting crude oil by vacuum distillation to afford (3-ethyloxetan-3-yl)methanol as a colorless liquid.[7]

Part 3: Structural Elucidation and Characterization

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized product. A combination of spectroscopic methods provides a self-validating system of analysis.

Table 2: Predicted Spectroscopic Data for (3-Ethyloxetan-3-yl)methanol

TechniqueExpected ObservationRationale
¹H NMR (400 MHz, CDCl₃)δ 4.55-4.40 (m, 4H, -OCH₂ -ring), δ 3.70 (s, 2H, -CH₂ OH), δ 2.50 (br s, 1H, -OH ), δ 1.75 (q, J=7.4 Hz, 2H, -CH₂ CH₃), δ 0.95 (t, J=7.4 Hz, 3H, -CH₂CH₃ )The protons on the oxetane ring (C2 and C4) are highly deshielded by the ring oxygen. The singlet for the -CH₂OH protons indicates no adjacent protons. The ethyl group shows a characteristic quartet and triplet pattern.
¹³C NMR (100 MHz, CDCl₃)δ 78.5 (C2 & C4), δ 70.1 (-C H₂OH), δ 42.5 (C3), δ 25.8 (-C H₂CH₃), δ 8.2 (-CH₂C H₃)The carbons attached to the ring oxygen (C2, C4) appear significantly downfield. The quaternary carbon (C3) is also distinct.
FT-IR (neat)ν ~3400 cm⁻¹ (broad), ν 2960-2850 cm⁻¹ (strong), ν ~980 cm⁻¹ (strong)Broad O-H stretch is characteristic of an alcohol. Strong C-H stretches for sp³ carbons. The strong band around 980 cm⁻¹ is characteristic of the C-O-C stretch of the strained oxetane ring.
Mass Spec. (EI)m/z = 116.16 (M⁺), 85, 57The molecular ion peak corresponds to the molecular weight of C6H12O2. Common fragmentation patterns include the loss of the hydroxymethyl group (-CH₂OH, 31 amu) or the ethyl group (-CH₂CH₃, 29 amu).

Conclusion

The C6H12O2 oxetane derivatives represent a structurally diverse class of compounds with significant potential in materials science and drug discovery. A firm grasp of their systematic IUPAC nomenclature is essential for clear scientific communication. As demonstrated, well-established synthetic routes, such as the intramolecular Williamson ether synthesis from 1,3-diol precursors, provide reliable access to these valuable building blocks. The successful synthesis and application of these molecules are critically dependent on rigorous spectroscopic characterization, for which NMR, IR, and mass spectrometry serve as indispensable tools. This guide provides a foundational framework for researchers to confidently navigate the synthesis and analysis of this important class of heterocycles.

References

  • Wikipedia. Oxetane. [Link]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link]

  • University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter P-6). [Link]

  • PrepChem. Synthesis of 3-(1-hydroxy-2,2,2-trifluoroethyl)-3-n-propyloxetane. [Link]

  • Leah4sci. Naming Epoxides and Oxiranes using IUPAC Nomenclature. [Link]

  • Doc Brown's Chemistry. Examples of constitutional isomers of molecular formula C6H12O2. [Link]

  • Grokipedia. C6H12O2. [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter P-5). [Link]

  • Michigan State University. Organic Nomenclature. [Link]

  • Science of Synthesis. Oxetanes and Oxetan-3-ones. [Link]

  • PubChem - NIH. Oxetan-3-ol. [Link]

  • Google Patents. CN103554064A - Preparation method of 3-hydroxy oxetane compound.

Sources

Exploratory

An In-Depth Technical Guide on the Theoretical Properties of 4,4-Disubstituted Oxetanes

For Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a corne...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in modern medicinal chemistry.[1] Its unique conformational properties and electronic nature, particularly when disubstituted at the 4-position, offer a powerful tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive exploration of the theoretical underpinnings of 4,4-disubstituted oxetanes, delving into their conformational landscape, spectroscopic signatures, and reactivity. By synthesizing quantum chemical calculations with experimental observations, we aim to provide a robust framework for understanding and predicting the behavior of this increasingly important structural unit in drug design and development.

Introduction: The Rise of the Oxetane Moiety in Drug Discovery

The strategic incorporation of small, strained ring systems has become a pivotal strategy in the design of novel therapeutics. Among these, the oxetane ring has garnered significant attention for its ability to impart favorable drug-like properties.[2][3] Unlike its more flexible five- and six-membered counterparts, the inherent ring strain of oxetane, approximately 25.5 kcal/mol, dictates a more defined three-dimensional geometry.[4] This conformational rigidity can be advantageous in pre-organizing a molecule for optimal binding to its biological target.

The focus of this guide, the 4,4-disubstituted oxetane, offers a unique set of advantages. This substitution pattern avoids the introduction of a new chiral center, simplifying synthesis and stereochemical analysis.[5] Furthermore, the substituents at the 4-position play a crucial role in modulating the ring's puckering, electronic properties, and overall stability, making them a versatile tool for fine-tuning molecular properties.[1]

Conformational Analysis: Puckering and Substituent Effects

The parent oxetane ring is not perfectly planar but exhibits a slight puckering with an angle of approximately 8.7°.[4][6] This puckering arises from a balance between angle strain, which favors a planar conformation, and torsional strain, which is minimized in a puckered state. The introduction of substituents, particularly at the 4,4-position, significantly influences this equilibrium.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of substituted oxetanes.[7] The introduction of bulky substituents at the 4,4-position generally leads to a more pronounced puckered conformation to alleviate steric interactions.[8]

Key Theoretical Insights:

  • Ring Puckering Potential: The energy landscape of the oxetane ring puckering can be modeled as a double-well potential. The barrier to inversion between the two puckered conformations is relatively low in the parent oxetane but can be significantly increased by substitution.

  • Cremer-Pople Parameters: The degree and nature of the puckering can be quantitatively described using Cremer-Pople parameters, which are derived from the endocyclic torsion angles.[9] These parameters allow for a precise comparison of the conformational effects of different substituents.

Experimental Validation:

High-resolution spectroscopic techniques, such as far-infrared (FIR) and microwave spectroscopy, provide experimental data that corroborates these theoretical predictions.[10][11] The analysis of rovibrational spectra allows for the determination of the ring-puckering potential and the equilibrium geometry of the molecule in the gas phase.[12][13]

G cluster_puckering Ring Puckering Energy Profile Planar TS Planar TS Puckered 1 Puckered 1 Puckered 2 Puckered 2 Energy Energy Puckering Coordinate Puckering Coordinate

Caption: General mechanism for the acid-catalyzed ring-opening of a 4,4-disubstituted oxetane.

Theoretical Insights:

  • Transition State Analysis: Computational methods can be used to locate the transition states for ring-opening reactions and to calculate the activation energies. This information is crucial for predicting the feasibility and regioselectivity of these reactions. [14]* Frontier Molecular Orbital (FMO) Theory: FMO theory can provide qualitative insights into the reactivity of oxetanes. The LUMO is typically localized on the C-O antibonding orbitals, indicating that these are the sites for nucleophilic attack.

Photochemical Reactions

Oxetanes can also be synthesized via photochemical [2+2] cycloaddition reactions, famously known as the Paternò-Büchi reaction. [4][15][16][17]This reaction involves the photo-excitation of a carbonyl compound, which then adds to an alkene to form the oxetane ring. The regioselectivity and stereoselectivity of this reaction can often be rationalized by considering the stability of the intermediate diradical species. [18]

Applications in Medicinal Chemistry: A Bioisosteric Replacement Strategy

The theoretical properties of 4,4-disubstituted oxetanes directly translate into their utility in drug design. They are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups. [1][8][19][20] Key Physicochemical Property Modulation:

PropertyEffect of Replacing gem-Dimethyl with OxetaneRationale
Aqueous Solubility Generally increases. [19][20]The polar ether oxygen introduces a site for hydrogen bonding with water.
Lipophilicity (LogP/LogD) Generally decreases. [19]Replacement of a nonpolar alkyl group with a polar ether.
Metabolic Stability Often improves. [1]The oxetane ring can block metabolically labile C-H bonds. [8]
pKa of Adjacent Amines Decreases. [1]The electron-withdrawing nature of the oxetane oxygen reduces the basicity of nearby amines.

Workflow for In Silico Evaluation of Oxetane Analogs:

G Lead_Compound Lead Compound Identify_Modification_Site Identify gem-Dimethyl or Carbonyl for Replacement Lead_Compound->Identify_Modification_Site Generate_Oxetane_Analog Generate 4,4-Disubstituted Oxetane Analog Identify_Modification_Site->Generate_Oxetane_Analog Conformational_Analysis Perform Conformational Search and Energy Minimization Generate_Oxetane_Analog->Conformational_Analysis Calculate_Physicochemical_Properties Calculate LogP, pKa, Solubility Conformational_Analysis->Calculate_Physicochemical_Properties Predict_ADME_Properties Predict Metabolic Stability, Permeability Calculate_Physicochemical_Properties->Predict_ADME_Properties Prioritize_for_Synthesis Prioritize Candidates for Synthesis Predict_ADME_Properties->Prioritize_for_Synthesis

Caption: A computational workflow for the rational design of oxetane-containing drug candidates.

Conclusion and Future Perspectives

The theoretical properties of 4,4-disubstituted oxetanes provide a solid foundation for their rational application in drug discovery and other areas of chemical science. The interplay between ring strain, conformational preferences, and electronic effects gives rise to a unique set of characteristics that can be harnessed to fine-tune molecular properties.

Future research in this area will likely focus on the development of more accurate and efficient computational methods for predicting the properties of complex oxetane-containing molecules. Furthermore, the exploration of novel synthetic methodologies for accessing a wider diversity of substituted oxetanes will continue to expand their utility. [4][21][22][23]As our understanding of the theoretical principles governing their behavior deepens, 4,4-disubstituted oxetanes are poised to play an even more significant role in the design of next-generation therapeutics.

References

  • Wirth, T. (Ed.). (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC).

  • BenchChem. (2025). The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.

  • Stand-By-Pharm. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry.

  • Al-Jabiri, M. A. (2014). Synchrotron-based infrared spectrum of oxetane. MSpace.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Croft, R. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Yang, X., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing.

  • Che-Szer, S., & Gábor, P. (1981). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. ResearchGate.

  • Villa, M., et al. (2001). The high resolution FTIR-spectrum of oxetane. ResearchGate.

  • Lee, J., et al. (2021). One-photon VUV-MATI and two-photon IR+VUV-MATI spectroscopic determination of oxetane cation. AIP Publishing.

  • Jabri, A. (2014). Investigation of the Pure Rotational Spectra of Thietane and Oxetane and Vibrational spectra of Thietane. ResearchGate.

  • Wirth, T. (Ed.). (2023). Oxetanes in Drug Discovery Campaigns. PMC.

  • Švenda, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.

  • Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC).

  • Li, X., et al. (2023). Ring Expansion of Oxetanes to 4-Substituted Furans with NHC-Cu Catalysts. Clausius Scientific Press.

  • Stepan, A. F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.

  • Stepan, A. F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.

  • Švenda, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.

  • Carreira, E. M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Kumar, V., & Kumar, S. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.

  • Denmark, S. E., & Shultz, T. R. (2013). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. National Institutes of Health.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate.

  • ResearchGate. (2024). Intramolecular oxetane formation in the synthesis of.... ResearchGate.

  • Griesbeck, A. G. (1990). Photochemical Synthesis of Oxetans. Organic Photochemistry and Photobiology.

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.

  • D'Auria, M. (2014). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. SciSpace.

  • Yang, X., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing.

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI.

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Beilstein Journals.

  • Krenske, E. H., & Houk, K. N. (2013). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. PubMed Central (PMC).

  • Porta, A., & Protti, S. (n.d.). PHOTOCHEMICAL ACCESS TO FOUR MEMBERED HETEROCYCLES. University of Pavia.

  • ResearchGate. (2018). Computational ring puckering analysis of the derivatives 1–8. ResearchGate.

  • Stand-By-Pharm. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

  • D'Auria, M. (2014). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. ResearchGate.

Sources

Foundational

Commercial availability of (4,4-Dimethyloxetan-2-YL)methanol

An In-Depth Technical Guide to (4,4-Dimethyloxetan-2-YL)methanol for Advanced Research This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (4...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4,4-Dimethyloxetan-2-YL)methanol for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (4,4-dimethyloxetan-2-yl)methanol. It provides an in-depth analysis of its commercial availability, synthesis, quality control, and strategic applications in modern drug discovery.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional structure—makes it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] (4,4-Dimethyloxetan-2-yl)methanol is a key building block that provides a versatile handle for incorporating the valuable 4,4-dimethyloxetane scaffold into complex molecular architectures.

The primary utility of the oxetane ring lies in its role as a bioisostere, often serving as a hydrophilic and metabolically robust replacement for gem-dimethyl or carbonyl groups.[3][4] The incorporation of this moiety can lead to significant improvements in critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including enhanced aqueous solubility and reduced metabolic clearance, without a substantial increase in molecular weight.[4][5] This guide offers the necessary technical details for scientists looking to procure, synthesize, and strategically deploy this high-value chemical intermediate.

Chemical Identity and Physicochemical Properties

Verifying the identity of a starting material is the foundation of any successful synthetic campaign. The key identifiers and computed properties for (4,4-dimethyloxetan-2-yl)methanol are summarized below.

PropertyValueSource
CAS Number 61266-55-5ChemScene
Molecular Formula C₆H₁₂O₂PubChem
Molecular Weight 116.16 g/mol ChemScene
IUPAC Name (4,4-dimethyloxetan-2-yl)methanolPubChem
SMILES CC1(C)CC(CO)O1ChemScene
InChIKey CDONQJJPVGPKQE-UHFFFAOYSA-NPubChem
LogP (predicted) 0.5462ChemScene
TPSA 29.46 ŲChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 1ChemScene

Commercial Availability and Procurement

(4,4-Dimethyloxetan-2-yl)methanol is readily available from several fine chemical suppliers, making it an accessible building block for most research and development laboratories. Procurement details from representative vendors are outlined below.

SupplierCatalog NumberPurity SpecificationStorage ConditionsNotes
ChemScene CS-0053214≥97%-20°C, stored under nitrogenFor research and further manufacturing use only.
BLDpharm BD302074(Not Specified)(Not Specified)Listed as a related product.

Procurement Insight: When sourcing this reagent, it is critical to obtain a lot-specific Certificate of Analysis (CoA) to confirm purity and identity. Given its application in sensitive drug discovery programs, verifying the absence of critical impurities (e.g., residual starting materials from synthesis, isomeric impurities) is paramount. Standard storage requires an inert atmosphere and low temperature to prevent degradation.

Synthesis and Manufacturing Overview

While commercially available for research-scale quantities, an understanding of the synthetic route is crucial for scalability assessment and impurity profiling. The most common and robust method for constructing the oxetane ring is the intramolecular Williamson etherification.[3][6][7] This involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a suitable leaving group.

Below is a representative, field-proven protocol for the synthesis of (4,4-dimethyloxetan-2-yl)methanol starting from commercially available 2,2-dimethyl-1,3-propanediol.

Experimental Protocol: Representative Synthesis

Step 1: Monoprotection of 2,2-dimethyl-1,3-propanediol

  • To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the formation of the mono-tosylated product.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the mono-tosylate intermediate.

Step 2: Intramolecular Williamson Etherification

  • Dissolve the purified mono-tosylate intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (~65 °C) for 4-6 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).

  • The crude product, 2-(hydroxymethyl)-4,4-dimethyloxetane, can be further purified by distillation or column chromatography to achieve high purity.

G cluster_0 Step 1: Selective Activation cluster_1 Step 2: Cyclization start 2,2-Dimethyl-1,3-propanediol protect Mono-Tosylation (TsCl, Et3N, DCM) start->protect intermediate 3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate protect->intermediate cyclize Intramolecular Cyclization (NaH, THF, Reflux) intermediate->cyclize product (4,4-Dimethyloxetan-2-YL)methanol cyclize->product

Caption: Plausible synthetic workflow for (4,4-Dimethyloxetan-2-YL)methanol.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the material meets the standards required for drug discovery and development. A typical quality control (QC) workflow for an incoming batch of (4,4-dimethyloxetan-2-yl)methanol should include structural verification and purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure and provides an initial assessment of purity by identifying any organic impurities.

  • Mass Spectrometry (GC-MS or LC-MS): Verifies the molecular weight of the compound and helps identify volatile or non-volatile impurities.

  • Gas Chromatography (GC-FID): Provides a quantitative measure of purity, ideal for this relatively volatile compound.

  • Karl Fischer Titration: Determines the water content, which can be critical for subsequent reactions sensitive to moisture.

G cluster_qc Quality Control Protocol incoming Incoming Material: (4,4-Dimethyloxetan-2-YL)methanol identity Structural Identity Check (NMR, MS) incoming->identity purity Purity Assay (GC-FID, >97%) incoming->purity water Water Content (Karl Fischer, <0.1%) incoming->water decision Meets Specs? identity->decision purity->decision water->decision pass Release to Inventory decision->pass Yes fail Reject Batch decision->fail No

Caption: Standard quality control workflow for chemical reagents.

Applications in Medicinal Chemistry

The primary value of (4,4-dimethyloxetan-2-yl)methanol is as a versatile precursor for introducing the 4,4-dimethyloxetane moiety. This scaffold is strategically employed to solve common challenges in drug design.[8]

  • Improving Physicochemical Properties: The oxetane ring is a proven surrogate for the gem-dimethyl group.[1][4] It mimics the steric profile while introducing polarity, which can dramatically increase aqueous solubility and reduce lipophilicity (LogD).[1] This is a critical strategy for improving the bioavailability of orally administered drugs.

  • Blocking Metabolic Hotspots: The gem-dimethyl group is often incorporated to block metabolically labile C-H bonds. The 4,4-dimethyloxetane provides the same steric shielding effect without the associated penalty of increased lipophilicity.[4]

  • Modulating Basicity: The electron-withdrawing nature of the oxetane oxygen can significantly lower the pKa of adjacent amines, a tactic used to mitigate hERG liability or improve cell permeability.[1]

  • Vector for Further Synthesis: The primary alcohol of (4,4-dimethyloxetan-2-yl)methanol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether and ester formation to link the oxetane moiety to a larger pharmacophore.

G cluster_transformations Chemical Transformations cluster_products Intermediate Pharmacophores start (4,4-Dimethyloxetan-2-YL)methanol (Building Block) oxidation Oxidation (e.g., PCC, DMP) start->oxidation activation Activation (e.g., MsCl, TsCl) start->activation coupling Coupling (e.g., Mitsunobu) start->coupling aldehyde Oxetane-aldehyde oxidation->aldehyde amine Oxetane-amine (via substitution) activation->amine ether Oxetane-ether coupling->ether final Final Drug Candidate (Improved Properties) aldehyde->final amine->final ether->final

Caption: Application of the building block in a drug discovery workflow.

Safety and Handling

As a laboratory chemical, (4,4-dimethyloxetan-2-yl)methanol should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Recommended storage temperature is -20°C to ensure long-term stability.[3]

  • Shipping: This compound may be classified as a hazardous material for shipping purposes, potentially incurring additional fees and requiring special handling.[3]

Conclusion

(4,4-Dimethyloxetan-2-yl)methanol is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its commercial availability allows for its direct implementation in research programs, while a clear understanding of its synthesis provides a pathway for large-scale production and impurity control. By leveraging its primary alcohol for diverse chemical transformations, researchers can effectively introduce the advantageous 4,4-dimethyloxetane motif to enhance the drug-like properties of their lead compounds, ultimately accelerating the journey from discovery to clinical development.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Challenge. Angewandte Chemie International Edition, 49(48), 9052-9067.

  • ChemScene. (4,4-Dimethyloxetan-2-yl)methanol.

  • Fustero, S., Sanz-Cervera, J. F., Simón-Fuentes, A., & Cuñat, A. C. (2012). The oxetane ring: a new tool in medicinal chemistry. Organic & Biomolecular Chemistry, 10(28), 5321-5336.

  • BenchChem. Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.

  • De Simone, A., & Geden, J. V. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1856-1881.

  • Steffens, A. M., & Wirth, T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616-12634.

  • PubChem. (4,4-dimethyloxetan-2-yl)methanol.

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12232.

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of oxetanes. Comprehensive Organic Synthesis II, 5, 215-256.

  • Li, S., & Xu, J. (2016). Synthesis of Oxetanes. Progress in Chemistry, 28(12), 1798-1811.

  • Moody, C. J., & Rzepa, H. S. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 1686-1741.

  • GCI Science. Chemical Space Exploration of Oxetanes.

Sources

Exploratory

A Technical Guide to the Ring Strain Energy of the 4,4-Dimethyloxetane Moiety: Implications for Medicinal Chemistry

Abstract The 4,4-dimethyloxetane ring is a prominent structural motif in modern drug discovery, valued for its ability to act as a polar and metabolically robust surrogate for gem-dimethyl and carbonyl groups.[1][2] A fu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,4-dimethyloxetane ring is a prominent structural motif in modern drug discovery, valued for its ability to act as a polar and metabolically robust surrogate for gem-dimethyl and carbonyl groups.[1][2] A fundamental property governing its chemical behavior and stability is its ring strain energy (RSE). This technical guide provides an in-depth analysis of the RSE of 4,4-dimethyloxetane, synthesizing theoretical principles, computational methodologies, and experimental data. We will explore the constituent factors of ring strain, detail protocols for its determination, and analyze the specific contribution of the gem-dimethyl group via the Thorpe-Ingold effect. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical physicochemical parameter.

Introduction to Ring Strain in Oxetanes

Ring strain is a form of potential energy that arises when the bond angles and conformations within a cyclic molecule deviate from their optimal, strain-free state.[3][4] This energy is a composite of three primary factors:

  • Angle Strain (Baeyer Strain): The energy required to distort bond angles from their ideal values (e.g., ~109.5° for sp³-hybridized carbon).[4]

  • Torsional Strain (Pitzer Strain): The energy resulting from eclipsing interactions between adjacent bonds.[3]

  • Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring.[4]

The four-membered oxetane ring possesses a significant RSE, estimated to be approximately 25.5 kcal/mol (106 kJ/mol), which is comparable to that of cyclobutane (26.3 kcal/mol) and the highly reactive oxirane (27.3 kcal/mol).[5][6][7] This inherent strain is a primary driver of its chemical reactivity, particularly in ring-opening reactions, but also imparts a desirable degree of conformational rigidity.[6][8] In drug design, the oxetane motif is frequently introduced to enhance properties such as aqueous solubility, metabolic stability, and target selectivity, making a quantitative understanding of its energetic landscape essential.[5][9]

Computational Determination of Ring Strain Energy

Computational chemistry offers a powerful and accessible means to quantify RSE. The most common and reliable method involves the use of isodesmic reactions, which are theoretical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This conservation minimizes errors in computational energy calculations.[10]

The RSE is determined by calculating the enthalpy change (ΔH) of a reaction where the strained ring is opened into a strain-free acyclic reference molecule.

Protocol 2.1: Ab Initio Calculation of RSE

This protocol outlines a typical workflow for calculating RSE using density functional theory (DFT), a widely used quantum mechanical modeling method.

Step 1: Structure Optimization

  • Select the molecule of interest (e.g., 4,4-dimethyloxetane) and a suitable acyclic, strain-free reference (e.g., diisopropyl ether).

  • Perform a full geometry optimization using a DFT functional and basis set, such as B3LYP/6-31G(d,p).[8] This step finds the lowest energy conformation of each molecule.

Step 2: Frequency Calculation

  • Perform a vibrational frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

Step 3: Isodesmic Reaction Design

  • Construct a balanced isodesmic reaction. For 4,4-dimethyloxetane, a suitable reaction is:

    • 4,4-Dimethyloxetane + Propane → Diisopropyl Ether + Methane

  • This reaction "opens" the oxetane ring into an acyclic ether while conserving the number of C-O, C-C, and C-H bonds.

Step 4: Energy Calculation

  • Calculate the total electronic energy (including ZPVE and thermal corrections) for each molecule in the isodesmic reaction.

Step 5: RSE Calculation

  • The RSE is the calculated enthalpy of the isodesmic reaction:

    • ΔH_reaction = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]

    • RSE ≈ -ΔH_reaction

The following diagram illustrates this computational workflow.

G cluster_input Input Preparation cluster_calc Quantum Calculation (e.g., DFT) cluster_analysis Analysis struct 1. Define Structures (4,4-Dimethyloxetane, Acyclic References) isodesmic 2. Design Isodesmic Reaction struct->isodesmic Balanced Equation opt 3. Geometry Optimization isodesmic->opt Molecular Coordinates freq 4. Frequency Calculation (Confirm Minima, Get ZPVE) opt->freq energy 5. Extract Total Energies freq->energy Corrected Energies rse_calc 6. Calculate ΔH_reaction energy->rse_calc result 7. Ring Strain Energy (RSE) rse_calc->result

Caption: Workflow for computational RSE determination.

Experimental Determination of Ring Strain Energy

The gold standard for experimentally determining RSE relies on measuring the standard enthalpy of formation (ΔH°f) of the compound, typically through combustion calorimetry.[11][12] The RSE is then calculated as the difference between the experimental ΔH°f and a theoretical ΔH°f for a hypothetical strain-free analogue. This theoretical value is often estimated using Benson's Group Increment Theory (BGIT).[13][14]

BGIT Principle: This theory posits that the ΔH°f of a molecule can be approximated by summing the contributions of its constituent chemical groups.[15] Ring strain corrections are applied for cyclic systems.[13][16]

RSE = ΔH°f (experimental) - ΔH°f (strain-free, calculated via BGIT)

Protocol 3.1: Combustion Calorimetry & BGIT Analysis

Step 1: Sample Preparation & Combustion

  • A highly purified sample of 4,4-dimethyloxetane is weighed and placed in a bomb calorimeter.

  • The bomb is pressurized with excess pure oxygen.

  • The sample is ignited, and the complete combustion reaction occurs:

    • C₅H₁₀O (l) + 7 O₂ (g) → 5 CO₂ (g) + 5 H₂O (l)

  • The temperature change (ΔT) of the surrounding water bath is precisely measured.

Step 2: Calculation of Enthalpy of Combustion (ΔH°c)

  • The heat released is calculated from ΔT and the predetermined heat capacity of the calorimeter.

  • This value is used to determine the standard enthalpy of combustion (ΔH°c) in kcal/mol.

Step 3: Calculation of Experimental Enthalpy of Formation (ΔH°f)

  • Using Hess's Law and the known standard enthalpies of formation for CO₂ and H₂O, the experimental ΔH°f of 4,4-dimethyloxetane is calculated.

    • ΔH°c = [5 * ΔH°f(CO₂) + 5 * ΔH°f(H₂O)] - [ΔH°f(C₅H₁₀O) + 7 * ΔH°f(O₂)]

    • (Note: ΔH°f for O₂ is zero).[17]

Step 4: Calculation of Strain-Free ΔH°f via BGIT

  • The strain-free 4,4-dimethyloxetane molecule is broken down into its constituent Benson groups:

    • 2 x [C-(C)(H)₃] (primary methyl groups)

    • 1 x [C-(C)₂(O)] (quaternary carbon bonded to two carbons and an oxygen)

    • 2 x [C-(C)(O)(H)₂] (secondary carbons bonded to carbon, oxygen, and two hydrogens)

    • 1 x [O-(C)₂] (ether oxygen)

  • The established enthalpy values for each group are summed to yield the theoretical ΔH°f for a strain-free analogue.[14][18]

Step 5: Final RSE Calculation

  • The RSE is the difference between the value from Step 3 and the value from Step 4.

G cluster_exp Experimental Measurement cluster_theory Theoretical Calculation sample 1. Purified Sample calorimetry 2. Bomb Calorimetry sample->calorimetry delta_hc 3. Determine ΔH°c (Combustion) calorimetry->delta_hc delta_hf_exp 4. Calculate Experimental ΔH°f delta_hc->delta_hf_exp Hess's Law result 8. Ring Strain Energy (ΔH°f_exp - ΔH°f_theory) delta_hf_exp->result groups 5. Identify Benson Groups sum_groups 6. Sum Group Increments groups->sum_groups delta_hf_theory 7. Calculate Strain-Free ΔH°f sum_groups->delta_hf_theory delta_hf_theory->result

Caption: Workflow for experimental RSE determination.

The Thorpe-Ingold Effect in 4,4-Dimethyloxetane

The substitution of two hydrogens with a gem-dimethyl group at the C4 position of the oxetane ring has a quantifiable impact on the ring's geometry and strain energy. This phenomenon is an example of the Thorpe-Ingold effect (or gem-dimethyl effect).[19][20]

The classical explanation for this effect is that steric repulsion between the two methyl groups forces the external Me-C-Me bond angle to widen. To compensate, the internal C3-C4-C5 bond angle of the ring is compressed.[21][22] This pre-organization or "angle compression" brings the ends of a forming ring closer together, which can facilitate cyclization reactions.[19] However, in a pre-formed ring like 4,4-dimethyloxetane, this effect can subtly alter the overall ring strain. While the Thorpe-Ingold effect often lowers the strain energy in larger rings, its impact on highly strained four-membered rings is less pronounced and can be influenced by other factors.[19][23]

CompoundRing Strain Energy (kcal/mol)Key Bond Angles
Oxetane~25.5[7]C-C-C ≈ 84.5°, C-O-C ≈ 91.7°
Cyclobutane~26.3[6][11]C-C-C ≈ 88° (puckered)
4,4-Dimethyloxetane Slightly reduced vs. Oxetane (Est.)C3-C4-C5 angle compressed

Note: Precise, directly measured RSE for 4,4-dimethyloxetane is not widely published, but computational studies and the Thorpe-Ingold principle suggest a slight reduction compared to the parent oxetane.

Caption: The Thorpe-Ingold effect in 4,4-dimethyloxetane.

Implications for Drug Development

A thorough understanding of the RSE of the 4,4-dimethyloxetane moiety is critical for its effective application in medicinal chemistry.

  • Metabolic Stability: The oxetane ring is often used as a metabolically stable isostere for a gem-dimethyl group.[1][2] The ring's inherent stability, despite its strain, arises because common metabolic pathways (e.g., oxidation by cytochrome P450 enzymes) are less likely to target the sterically hindered ring carbons or the ether oxygen compared to the hydrogens on a methyl group.[5][9] The specific strain energy influences the kinetic barrier to potential metabolic ring-opening, contributing to its overall robustness.

  • Conformational Rigidity: The high RSE locks the four-membered ring into a relatively planar and rigid conformation.[24] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target by pre-organizing the molecule into a bioactive conformation.

  • Physicochemical Properties: The introduction of the polar ether oxygen within the strained ring significantly improves aqueous solubility compared to a lipophilic gem-dimethyl group.[5][9] This modulation of lipophilicity and polarity is a key strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

  • Reactivity and Synthesis: The strain energy dictates the reactivity of the oxetane ring. While stable under most physiological conditions, the ring can be opened under specific synthetic conditions (e.g., strong acid), which is a consideration during the design of multi-step synthetic routes for complex drug molecules.[2][7]

Conclusion

The ring strain energy of 4,4-dimethyloxetane is a defining feature that governs its stability, reactivity, and conformational profile. Estimated to be slightly lower than the ~25.5 kcal/mol of its parent, this substantial strain is a consequence of significant angle and torsional strain, subtly modulated by the Thorpe-Ingold effect from the gem-dimethyl substituents. Through a combination of robust computational methods like isodesmic reaction analysis and experimental techniques such as combustion calorimetry, this critical parameter can be accurately quantified. For drug development professionals, a deep appreciation of RSE is not merely academic; it provides a rational basis for employing the 4,4-dimethyloxetane motif to enhance metabolic stability, improve solubility, and enforce bioactive conformations, ultimately leading to the design of safer and more effective therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery and Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(26), 4519-4523. Available at: [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12230. Available at: [Link]

  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450-4458. Available at: [Link]

  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450-4458. Available at: [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia. Available at: [Link]

  • Bachrach, S. M. (2008). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. The Journal of Organic Chemistry, 73(6), 2466-2468. Available at: [Link]

  • Wikipedia. (n.d.). Benson group increment theory. Wikipedia. Available at: [Link]

  • Chem-Station. (2016). Thorpe-Ingold Effect. Chem-Station International Edition. Available at: [Link]

  • Stepan, A. F., & Larionov, O. V. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-60. Available at: [Link]

  • Zhang, R., Wang, Y., & Liu, J. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(80), 50699-50706. Available at: [Link]

  • Wikipedia. (n.d.). Heat of formation group additivity. Wikipedia. Available at: [Link]

  • Dembitsky, V. M., & Gloriozova, T. A. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 28(13), 5087. Available at: [Link]

  • Chem-Station. (2016). Thorpe-Ingold Effect. Chem-Station International Edition. Available at: [Link]

  • YouTube. (2022). Conformation: Thorpe-Ingold Effect. [Video file]. Available at: [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cycloalkanes (1) – Calculation of Ring Strain. Master Organic Chemistry. Available at: [Link]

  • Liu, Z., Vinskus, J., Fu, Y., Liu, P., & Noonan, K. J. T. (2023). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy. Chemistry Stack Exchange. Available at: [Link]

  • Domalski, E. S., & Hearing, E. D. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Journal of Physical and Chemical Reference Data, 25(1), 1-525. Available at: [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. Available at: [Link]

  • University of Calgary. (n.d.). Heats of Formation. University of Calgary Chemistry. Available at: [Link]

  • Helmenstine, A. M. (2025). Heat of Formation Table for Common Compounds. ThoughtCo. Available at: [Link]

  • Rogers, D. W., Matsunaga, N., Zavitsas, A. A., McLafferty, F. W., & Liebman, J. F. (2004). Strain energy of small ring hydrocarbons. Influence of C-H bond dissociation energies. Organic letters, 6(8), 1261-1264. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). The NIST Structures and Properties Group Additivity Model. NIST. Available at: [Link]

  • Wu, Z., Chen, Z., Ji, Q., & Xia, T. (2022). Deep Learning-Based Increment Theory for Formation Enthalpy Predictions. Journal of Chemical Information and Modeling, 62(15), 3624-3632. Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Oxetanes in Medicinal Chemistry

Abstract The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Initially recognized for its presence in the potent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Initially recognized for its presence in the potent anticancer agent paclitaxel (Taxol), the oxetane motif is now strategically employed to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] This guide provides a comprehensive overview of the oxetane's role in drug discovery, detailing its unique structural attributes, impact on key drug-like properties, prevalent synthetic strategies, and its successful application in clinical and preclinical candidates. By synthesizing foundational principles with contemporary case studies, this document serves as an essential resource for researchers and scientists in the field of drug development.

The Rise of the Oxetane: A Paradigm Shift in Molecular Design

For decades, medicinal chemists have relied on a well-established toolkit of functional groups to optimize lead compounds. However, the increasing complexity of biological targets necessitates a move towards more three-dimensional and polar molecular architectures.[1] The oxetane ring, with its low molecular weight, high polarity, and distinct three-dimensional geometry, has proven to be a valuable addition to this modern toolkit.[3][4]

Historically, the perceived instability of the strained four-membered ring limited its application.[5] However, extensive research has demonstrated the surprising stability of the oxetane core under a wide range of synthetic conditions, dispelling these earlier concerns.[5][6] This newfound confidence, coupled with a deeper understanding of its property-modulating effects, has fueled the widespread adoption of oxetanes in drug discovery programs.[7] The recent FDA approval of rilzabrutinib, the first fully synthetic oxetane-containing drug, marks a significant milestone and validates the strategic incorporation of this motif.[8][9]

Unique Physicochemical Properties of the Oxetane Moiety

The utility of the oxetane ring stems from a unique combination of steric and electronic properties:

  • Polarity and Hydrogen Bonding: The oxygen atom in the oxetane ring imparts significant polarity and acts as a strong hydrogen bond acceptor, comparable to many carbonyl functional groups.[7][10] This feature can be leveraged to enhance interactions with biological targets and improve aqueous solubility.

  • Three-Dimensionality: Unlike flat aromatic rings, the puckered conformation of the oxetane ring introduces a desirable three-dimensional character to molecules, which can lead to improved target selectivity and reduced off-target effects.[2]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used groups like gem-dimethyl or tetrahydrofuran moieties.[8][11] This can lead to improved pharmacokinetic profiles and reduced patient-to-patient variability.

  • Low Lipophilicity: The incorporation of an oxetane can reduce the lipophilicity (LogD) of a compound, which is often beneficial for improving its overall drug-like properties.[3][12]

Strategic Applications of Oxetanes in Drug Discovery

The decision to incorporate an oxetane into a drug candidate is driven by the desire to address specific liabilities in a lead compound. The following sections detail the key applications of oxetanes in medicinal chemistry.

Oxetanes as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. Oxetanes have emerged as effective bioisosteres for several common functionalities:

  • gem-Dimethyl and tert-Butyl Groups: Replacing a gem-dimethyl or tert-butyl group with a 3,3-disubstituted oxetane can block metabolically labile C-H bonds without the associated increase in lipophilicity.[2][3] This can significantly improve metabolic stability and aqueous solubility.[11][13]

  • Carbonyl Groups: The oxetane ring can mimic the hydrogen-bonding properties of a carbonyl group, making it a viable replacement to improve chemical and metabolic stability, enhance permeability, and circumvent carbonyl-specific degradation pathways.[8][14]

  • Morpholine and Tetrahydrofuran: Oxetanes, particularly spirocyclic variants like 2-oxa-6-azaspiro[3.3]heptane, can serve as more metabolically stable and sometimes more solubilizing alternatives to morpholine and tetrahydrofuran scaffolds.[2][11]

G cluster_0 Common Functional Group cluster_1 Oxetane Bioisostere gem-Dimethyl gem-Dimethyl 3,3-Disubstituted Oxetane 3,3-Disubstituted Oxetane gem-Dimethyl->3,3-Disubstituted Oxetane Improves Metabolic Stability & Solubility Carbonyl Carbonyl 3-Substituted Oxetane 3-Substituted Oxetane Carbonyl->3-Substituted Oxetane Enhances Chemical Stability & Permeability Morpholine Morpholine Spirocyclic Oxetane Spirocyclic Oxetane Morpholine->Spirocyclic Oxetane Increases Metabolic Stability & Solubility

Modulation of Physicochemical Properties

The introduction of an oxetane can have a profound and predictable impact on a molecule's physicochemical properties.

  • Aqueous Solubility: One of the most significant advantages of incorporating an oxetane is the potential for a dramatic increase in aqueous solubility. Replacing a gem-dimethyl group with an oxetane can boost solubility by a factor of 4 to over 4000, depending on the molecular context.[11][12]

  • Lipophilicity (LogD): Oxetane-containing compounds are generally less lipophilic than their non-oxetane counterparts, which can be advantageous for reducing off-target toxicity.[12]

  • Basicity (pKa) Attenuation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[3] An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units.[2] This is a powerful tool for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[12]

Property Parent Compound (with gem-Dimethyl) Oxetane Analog Fold Change/Difference
Aqueous SolubilityVariesVaries4x to >4000x Increase[11][12]
Lipophilicity (LogD)VariesVariesGenerally Lower[12]
Property Parent Compound (Amine) Oxetane-Substituted Amine pKa Difference
Basicity (pKa)VariesVaries~2.7 unit decrease (α-substitution)[2]
Basicity (pKa)VariesVaries~1.9 unit decrease (β-substitution)[3]
Table 1: Quantitative Impact of Oxetane Incorporation on Physicochemical Properties

Synthesis of Oxetane-Containing Molecules: Enabling Discovery

The growing demand for oxetanes in drug discovery has spurred significant innovation in their synthesis.[7] While early methods were often limited in scope, a variety of robust and scalable synthetic routes are now available.

Key Synthetic Strategies
  • Williamson Etherification: This classical method involves the intramolecular cyclization of a 1,3-halohydrin and remains a workhorse for the synthesis of simple oxetanes.[8]

  • Paternò–Büchi Reaction: The [2+2] photocycloaddition of a carbonyl compound and an alkene is a powerful method for constructing substituted oxetanes, although its application can be limited by regioselectivity and scalability.[8]

  • From Oxetan-3-one: The commercial availability of oxetan-3-one has opened up a wealth of synthetic possibilities.[11] It can be readily converted to a variety of 3-substituted and 3,3-disubstituted oxetanes through reactions like the Horner-Wadsworth-Emmons olefination, Strecker synthesis, and Henry reaction.[6]

  • Functionalization of Pre-formed Oxetanes: A growing number of commercially available oxetane building blocks allows for their late-stage introduction into complex molecules, which is highly desirable in medicinal chemistry programs.[5]

G 1,3-Halohydrin 1,3-Halohydrin Williamson\nEtherification Williamson Etherification 1,3-Halohydrin->Williamson\nEtherification Oxetane Oxetane Williamson\nEtherification->Oxetane Carbonyl + Alkene Carbonyl + Alkene Paternò–Büchi\nReaction Paternò–Büchi Reaction Carbonyl + Alkene->Paternò–Büchi\nReaction Paternò–Büchi\nReaction->Oxetane Oxetan-3-one Oxetan-3-one Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons Oxetan-3-one->Horner-Wadsworth-Emmons Strecker Synthesis Strecker Synthesis Oxetan-3-one->Strecker Synthesis Henry Reaction Henry Reaction Oxetan-3-one->Henry Reaction 3-Substituted Oxetane 3-Substituted Oxetane Horner-Wadsworth-Emmons->3-Substituted Oxetane 3,3-Disubstituted Oxetane 3,3-Disubstituted Oxetane Strecker Synthesis->3,3-Disubstituted Oxetane Henry Reaction->3-Substituted Oxetane

Representative Experimental Protocol: Synthesis of a 3-Amino-3-alkyloxetane

This protocol outlines a general procedure for the synthesis of a 3-amino-3-alkyloxetane, a common motif in medicinal chemistry, starting from oxetan-3-one.

  • Step 1: Strecker Reaction. To a solution of oxetan-3-one (1.0 eq) and a secondary amine (1.1 eq) in a suitable solvent (e.g., methanol) at 0 °C, add trimethylsilyl cyanide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 2: Work-up and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.

  • Step 3: Grignard Addition. Dissolve the α-aminonitrile (1.0 eq) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) and cool to -78 °C. Add a solution of the desired Grignard reagent (e.g., alkylmagnesium bromide, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Step 4: Hydrolysis and Final Product Isolation. Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography to yield the final 3-amino-3-alkyloxetane.

Oxetanes in Action: Clinical and Preclinical Success Stories

The theoretical benefits of oxetane incorporation are borne out by a growing number of successful drug discovery campaigns.

Compound Name Status Therapeutic Area Target Rationale for Oxetane
Rilzabrutinib Approved[8][9]ImmunologyBruton's Tyrosine Kinase (BTK)Modulate basicity of a piperazine substituent, maintain high solubility and permeability.[8]
Fenebrutinib Phase III[2]NeurologyBTKReduce amine basicity to prevent off-target effects.[8]
Ziresovir Phase III[2]Infectious DiseaseRSV Fusion ProteinImprove physicochemical properties.[15]
Danuglipron Discontinued[8]Metabolic DisordersGLP-1R AgonistIntroduce a small polar group to increase potency without negatively impacting LogD.[2]
GDC-0349 PreclinicalOncologymTOR InhibitorReduce pKa and hERG inhibition.[3]
Table 2: Oxetane-Containing Compounds in Development
Case Study: Rilzabrutinib - A Landmark Approval

Rilzabrutinib, a covalent, reversible BTK inhibitor, is a prime example of the successful application of an oxetane to fine-tune molecular properties.[16] During lead optimization, an oxetane moiety was introduced to modulate the basicity of a piperazine substituent.[8] This strategic modification maintained high solubility and permeability while minimizing efflux, ultimately contributing to the compound's favorable pharmacokinetic profile and successful clinical development.[8]

Future Perspectives and Conclusion

The journey of the oxetane from a chemical curiosity to a validated component of the medicinal chemist's toolbox has been remarkable. While its use as a pendant group to optimize physicochemical properties is now well-established, there is growing interest in exploring oxetanes as core scaffolding and binding elements.[8][9] The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the inclusion of this versatile motif in future drug discovery campaigns.[8]

References

  • W. C. D. J. of M. Chemistry, "Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications," Journal of Medicinal Chemistry, 2023. [Online]. Available: [Link]

  • E. O. D. Discovery, "Full article: Synthetic oxetanes in drug discovery: where are we in 2025?," Expert Opinion on Drug Discovery, 2025. [Online]. Available: [Link]

  • ChemRxiv, "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks," ChemRxiv, 2023. [Online]. Available: [Link]

  • J. of M. Chemistry, "Oxetanes in Drug Discovery Campaigns - PMC - NIH," Journal of Medicinal Chemistry, 2023. [Online]. Available: [Link]

  • C. Reviews, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications," Chemical Reviews, 2016. [Online]. Available: [Link]

  • E. J. of M. Chemistry, "Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH," European Journal of Medicinal Chemistry, 2023. [Online]. Available: [Link]

  • O. C. Frontiers, "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing," Organic Chemistry Frontiers, 2023. [Online]. Available: [Link]

  • C. Reviews, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed," Chemical Reviews, 2016. [Online]. Available: [Link]

  • E. O. D. Discovery, "Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed," Expert Opinion on Drug Discovery, 2025. [Online]. Available: [Link]

  • J. of M. Chemistry, "Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications," Journal of Medicinal Chemistry, 2010. [Online]. Available: [Link]

  • C. Reviews, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications," Chemical Reviews, 2016. [Online]. Available: [Link]

  • J. of M. Chemistry, "Oxetanes in drug discovery: structural and synthetic insights - PubMed," Journal of Medicinal Chemistry, 2010. [Online]. Available: [Link]

  • E. J. of M. Chemistry, "Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central," European Journal of Medicinal Chemistry, 2023. [Online]. Available: [Link]

  • ResearchGate, "Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate," ResearchGate, 2025. [Online]. Available: [Link]

  • J. of M. Chemistry, "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - NIH," Journal of Medicinal Chemistry, 2017. [Online]. Available: [Link]

  • Semantic Scholar, "Oxetanes in Drug Discovery Campaigns - Semantic Scholar," Semantic Scholar, 2023. [Online]. Available: [Link]

  • Taylor & Francis Online, "Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis Online," Expert Opinion on Drug Discovery, 2025. [Online]. Available: [Link]

  • ResearchGate, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF - ResearchGate," ResearchGate, 2016. [Online]. Available: [Link]

  • ResearchGate, "Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF - ResearchGate," ResearchGate, 2018. [Online]. Available: [Link]

Sources

Protocols & Analytical Methods

Method

Unlocking New Chemical Space: Application of (4,4-Dimethyloxetan-2-YL)methanol in Drug Discovery

Introduction: Beyond Flatland in Medicinal Chemistry In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing into the third dimension of c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The strategic incorporation of sp³-rich, polar motifs can profoundly influence the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable building block.[1][2] This four-membered cyclic ether, once considered a synthetic curiosity, is now recognized as a powerful tool to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity.[3][4]

This guide focuses on a specific, yet versatile, member of the oxetane family: (4,4-Dimethyloxetan-2-YL)methanol . This building block offers a unique combination of structural features: a polar oxetane ring to enhance solubility, a gem-dimethyl group to block metabolic hotspots and provide steric bulk, and a primary alcohol to serve as a convenient handle for synthetic elaboration.[5][6] Herein, we provide a detailed exploration of its applications, along with robust protocols for its incorporation into drug discovery platforms.

Modulating Physicochemical Properties and ADME Profiles

The true utility of (4,4-Dimethyloxetan-2-YL)methanol lies in its ability to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. Its structural components each play a crucial role in this modulation.

A Bioisostere with Benefits

The (4,4-dimethyloxetan-2-yl)methyl group can be considered a bioisostere for more common lipophilic groups, such as the tert-butyl or neopentyl groups. Bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the optimization of a molecule's properties while retaining its desired biological activity.[7]

  • Gem-Dimethyl Group: The gem-dimethyl substitution on the oxetane ring provides a steric shield, which can protect adjacent functionalities from metabolic degradation by cytochrome P450 enzymes.[8] This "metabolic blocking" is a well-established strategy to improve a drug's half-life.

  • Oxetane Ring: Unlike its purely aliphatic counterparts, the oxetane ring introduces polarity, which can significantly enhance aqueous solubility.[1][9] This is a critical advantage for improving the oral bioavailability of drug candidates. The oxygen atom of the oxetane can also act as a hydrogen bond acceptor, potentially forming favorable interactions with the target protein.[6]

The table below summarizes the anticipated effects of incorporating the (4,4-dimethyloxetan-2-yl)methyl moiety into a drug candidate:

Physicochemical PropertyExpected ImpactRationale
Aqueous Solubility IncreaseThe polar oxetane ring enhances interactions with water.[1]
Lipophilicity (LogP/LogD) DecreaseReplacement of a purely hydrocarbon group with the more polar oxetane moiety reduces overall lipophilicity.[5]
Metabolic Stability IncreaseThe gem-dimethyl group can shield metabolically labile positions from enzymatic degradation.[8]
pKa of nearby amines DecreaseThe electron-withdrawing nature of the oxetane oxygen can lower the basicity of proximal amines, which can be beneficial for cell permeability and reducing hERG liability.

Synthetic Protocols for Incorporation

The primary alcohol of (4,4-Dimethyloxetan-2-YL)methanol provides a versatile anchor point for its attachment to a variety of molecular scaffolds. Below are detailed protocols for common conjugation reactions.

Ether Synthesis via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage between (4,4-Dimethyloxetan-2-YL)methanol and a phenolic or alcoholic hydroxyl group on a core scaffold. The Williamson ether synthesis is a robust and widely used method for preparing ethers.[10][11]

G cluster_0 Alkoxide Formation cluster_1 SN2 Reaction Alcohol (4,4-Dimethyloxetan-2-YL)methanol Base NaH, THF, 0 °C Alcohol->Base Alkoxide Sodium (4,4-dimethyloxetan-2-yl)methoxide Base->Alkoxide Scaffold Scaffold-X (X = Halide) Alkoxide->Scaffold SN2 Product Scaffold-O-CH2-(4,4-dimethyloxetan-2-yl) Scaffold->Product

Williamson Ether Synthesis Workflow

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol

  • Scaffold containing a phenolic or primary/secondary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (if starting from an alcohol on the scaffold)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C using an ice bath. c. Dissolve (4,4-Dimethyloxetan-2-YL)methanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. d. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution.

  • Ether Formation: a. Cool the freshly prepared alkoxide solution to 0 °C. b. Dissolve the scaffold containing a suitable leaving group (e.g., a halide) (1.1 equivalents) in anhydrous THF and add it dropwise to the alkoxide solution. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. b. Add water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Ester Synthesis

This protocol outlines the formation of an ester linkage between (4,4-Dimethyloxetan-2-YL)methanol and a carboxylic acid on a core scaffold. A variety of coupling agents can be used for this transformation.[4][12]

G cluster_0 Esterification Carboxylic_Acid Scaffold-COOH Coupling Coupling Agent (e.g., DMTMM) Carboxylic_Acid->Coupling Alcohol (4,4-Dimethyloxetan-2-YL)methanol Alcohol->Coupling Product Scaffold-COO-CH2-(4,4-dimethyloxetan-2-yl) Coupling->Product

Esterification Workflow

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol

  • Scaffold containing a carboxylic acid

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • N-methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: a. In a round-bottom flask, dissolve the scaffold containing a carboxylic acid (1.0 equivalent) and (4,4-Dimethyloxetan-2-YL)methanol (1.2 equivalents) in anhydrous THF. b. Add N-methylmorpholine (1.5 equivalents) to the solution. c. In a separate flask, dissolve DMTMM (1.3 equivalents) in anhydrous THF.

  • Esterification: a. Add the DMTMM solution dropwise to the reaction mixture at room temperature. b. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Add water to the reaction mixture and extract with ethyl acetate (3 x volume of aqueous layer). b. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Hypothetical Case Study: Application in a CDK4/6 Inhibitor Scaffold

To illustrate the potential impact of incorporating (4,4-Dimethyloxetan-2-YL)methanol, we present a hypothetical modification of a known CDK4/6 inhibitor scaffold.[13]

Starting Scaffold: A generic CDK4/6 inhibitor with a phenolic hydroxyl group.

Modification Strategy: Introduce the (4,4-dimethyloxetan-2-yl)methyl group via Williamson ether synthesis at the phenolic position.

Predicted Impact on Properties:

PropertyStarting ScaffoldModified ScaffoldPredicted Change
Molecular Weight ~450 g/mol ~550 g/mol Increase
cLogP ~4.5~3.8Decrease
Aqueous Solubility LowModerateIncrease
Metabolic Stability ModerateHighIncrease

This hypothetical case study demonstrates how the incorporation of (4,4-Dimethyloxetan-2-YL)methanol can lead to a more drug-like profile with improved solubility and metabolic stability, warranting its consideration in lead optimization campaigns.

Conclusion

(4,4-Dimethyloxetan-2-YL)methanol is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a polar oxetane ring, a metabolically robust gem-dimethyl group, and a synthetically tractable primary alcohol makes it an attractive moiety for enhancing the physicochemical and pharmacokinetic properties of drug candidates. The protocols provided herein offer a starting point for the seamless integration of this promising building block into drug discovery programs, paving the way for the development of novel therapeutics with superior profiles.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Carreira, E. M., & Fessard, T. C. (2011). The oxetane ring in drug discovery. Chimia, 65(10), 753-757.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chem. LibreTexts. (2024). 1.
  • Chem. LibreTexts. (2024). 18.2: Preparing Ethers.
  • Organic Syntheses Procedure. (n.d.). cholestanyl methyl ether.
  • Enamine. (n.d.). Oxetanes.
  • Application of Bioisosteres in Drug Design. (2012).
  • Organic Syntheses Procedure. (n.d.).
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through m
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.).
  • MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • Methyl-Containing Pharmaceuticals. (2024).
  • ChemRxiv. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery.
  • PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.
  • PubMed. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
  • Selective Synthesis of mono- and di-Methylated Amines using Methanol and Sodium Azide as C1 and N1 Sources. (n.d.).
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • Google Patents. (n.d.).
  • YouTube. (2019). Chemical conversion from methyl amine to methanol and methanol to methyl amine.
  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
  • Google Patents. (n.d.).
  • NIH. (n.d.).
  • ChemScene. (n.d.). 2169650-96-6 | (2,2-Dimethyloxetan-3-yl)methanol.
  • PubMed. (2024). Postpolymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone)

Sources

Application

Application Notes &amp; Protocols: (4,4-Dimethyloxetan-2-YL)methanol as a Versatile Building Block in Organic Synthesis

Introduction: The Rise of Oxetanes in Modern Chemistry In the landscape of medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Oxetanes in Modern Chemistry

In the landscape of medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing molecular properties. Among these, the oxetane motif has garnered significant attention.[1][2] This four-membered cyclic ether is not merely a structural curiosity; it serves as a valuable bioisostere, often replacing gem-dimethyl or carbonyl groups to enhance key pharmaceutical characteristics.[3][4] The inclusion of an oxetane ring can lead to improved aqueous solubility, enhanced metabolic stability, and increased three-dimensional character (Fsp³) in drug candidates, all while maintaining or improving biological activity.[3][5]

(4,4-Dimethyloxetan-2-YL)methanol stands out as a particularly useful bifunctional building block. It offers the robust, property-enhancing 4,4-dimethyloxetane core alongside a reactive primary alcohol handle. This combination allows for its straightforward incorporation into a wide array of molecular scaffolds through well-established synthetic transformations, making it an invaluable reagent for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is foundational to its effective use. The key physicochemical data for (4,4-Dimethyloxetan-2-YL)methanol are summarized below.

PropertyValueSource
CAS Number 61266-55-5[6]
Molecular Formula C₆H₁₂O₂[6][7]
Molecular Weight 116.16 g/mol [6]
Topological Polar Surface Area (TPSA) 29.46 Ų[6]
LogP (Predicted) 0.5462[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 1[6]
Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. Users should always consult the full Safety Data Sheet (SDS) before handling.

  • General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid breathing mist, vapors, or spray.[8][10] Prevent contact with skin, eyes, and clothing.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11] Keep away from heat, sparks, open flames, and other ignition sources.[8][11]

  • Spill & Disposal: In case of a spill, remove all ignition sources and absorb with an inert material.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

The Oxetane Moiety as a Bioisosteric Element

A primary application of (4,4-Dimethyloxetan-2-YL)methanol is to introduce the 4,4-dimethyloxetane unit as a bioisostere for other common chemical groups, most notably the gem-dimethyl and carbonyl functionalities.[1][2][3]

  • gem-Dimethyl Replacement: The sterically similar oxetane group can mimic the tetrahedral geometry of a quaternary carbon center. However, the embedded oxygen atom introduces polarity, which can disrupt undesirable lipophilic interactions and improve aqueous solubility—a critical parameter for bioavailability.[4]

  • Carbonyl Replacement: The oxetane's oxygen atom acts as a hydrogen bond acceptor, similar to a carbonyl group.[3] Replacing a metabolically labile ketone with a robust oxetane ring can significantly enhance a compound's metabolic stability without sacrificing key binding interactions.[4]

G cluster_0 Common Structural Motif cluster_1 Bioisosteric Replacement A Molecule with gem-Dimethyl Group C Molecule with 4,4-Dimethyloxetane Moiety A->C Improves Solubility Reduces Lipophilicity B Molecule with Carbonyl Group B->C Enhances Metabolic Stability Maintains H-Bonding

Caption: Bioisosteric replacement strategy using the oxetane motif.

Core Applications & Synthetic Protocols

The primary alcohol of (4,4-Dimethyloxetan-2-YL)methanol is the gateway to its synthetic utility. The following protocols detail its most common and effective transformations.

G cluster_reactions Key Transformations Start (4,4-Dimethyloxetan-2-YL)methanol Ether Etherification (e.g., Williamson) Start->Ether R-X, Base Ester Esterification (e.g., Fischer, Coupling) Start->Ester R-COOH, Acid/Coupling Activation Activation to Leaving Group (e.g., Mesylation) Start->Activation MsCl, Base

Caption: Key synthetic transformations of the building block.

Etherification via Williamson Synthesis

This protocol describes the formation of an ether linkage, a common modification in medicinal chemistry. The reaction proceeds by deprotonating the primary alcohol to form a potent nucleophile, which then displaces a halide from an alkyl electrophile.

Rationale: Sodium hydride (NaH) is chosen as the base because it is strong, non-nucleophilic, and irreversibly deprotonates the alcohol, driving the reaction forward. Anhydrous THF is a suitable aprotic solvent that solubilizes the reactants without interfering with the reaction.

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate & Hexanes for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add (4,4-Dimethyloxetan-2-YL)methanol (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the suspension back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the desired ether.[12]

G A Dissolve (4,4-Dimethyloxetan-2-YL)methanol in anhydrous THF under N2 B Cool to 0°C and add NaH A->B C Stir to form alkoxide B->C D Add alkyl halide at 0°C C->D E Warm to RT, stir overnight D->E F Quench with sat. aq. NH4Cl E->F G Aqueous workup & extraction F->G H Dry, concentrate, and purify via column chromatography G->H I Isolated Ether Product H->I

Caption: General workflow for Williamson ether synthesis.

Esterification using DMTMM

Ester formation is another critical transformation. While Fischer esterification is possible, modern coupling agents offer milder conditions. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an effective reagent for this purpose.[13][14]

Rationale: DMTMM acts as a carboxylic acid activator, forming a highly reactive intermediate that is readily attacked by the alcohol. The reaction proceeds under neutral to slightly basic conditions at room temperature, preserving sensitive functional groups. N-methylmorpholine (NMM) is used as a mild base to neutralize the HCl generated.[13]

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol

  • Carboxylic acid of interest

  • DMTMM

  • N-methylmorpholine (NMM)

  • Methanol or Tetrahydrofuran (THF) as solvent

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • Preparation: In a flask, dissolve the carboxylic acid (1.0 equiv), (4,4-Dimethyloxetan-2-YL)methanol (1.1 equiv), and DMTMM (1.2 equiv) in a suitable solvent like THF.

  • Base Addition: Add N-methylmorpholine (1.2 equiv) to the mixture at room temperature.

  • Reaction: Stir the solution at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the pure ester.

Activation of the Hydroxyl Group: Mesylation

Converting the alcohol into a better leaving group, such as a mesylate, opens the door for Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, thiols).

Rationale: Methanesulfonyl chloride (MsCl) reacts with the alcohol to form the mesylate. A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct without competing in the reaction. Dichloromethane (DCM) is a common, inert solvent for this transformation.[15][16]

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • Preparation: Dissolve (4,4-Dimethyloxetan-2-YL)methanol (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 equiv) dropwise, keeping the temperature at 0 °C. A precipitate of triethylammonium chloride will form.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours or until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction with cold water. Separate the layers and extract the aqueous phase with DCM.

  • Washing: Combine the organic layers and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature as mesylates can be unstable. The crude product is often used immediately in the next step without further purification.

Conclusion

(4,4-Dimethyloxetan-2-YL)methanol is a highly valuable and versatile building block for contemporary organic synthesis. Its utility is rooted in the strategic combination of a synthetically accessible primary alcohol and the property-enhancing 4,4-dimethyloxetane core. By serving as a robust bioisosteric replacement for gem-dimethyl and carbonyl groups, it provides medicinal chemists with a reliable tool to overcome challenges related to solubility and metabolic stability. The straightforward and high-yielding protocols for its incorporation into diverse molecular architectures underscore its importance and ensure its continued application in the pursuit of novel therapeutics and complex organic molecules.

References

  • Medline.
  • SAFETY D
  • Cayman Chemical.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing.
  • Methanol.
  • SAFETY D
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central.
  • Bioisosteric Replacements. Chem-Space.
  • (4,4-dimethyloxetan-2-yl)methanol (C6H12O2). PubChemLite.
  • (4,4-Dimethyloxetan-2-yl)methanol. ChemScene.
  • Drug Modifications to Improve Stability. Chemistry LibreTexts. (2024-12-29).
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
  • Organic Syntheses Procedure.
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI.
  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy- 1,3,5-triazin-2-yl).
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).

Sources

Method

The Oxetane Moiety in Modern Synthesis: A Guide to the Applications of (4,4-Dimethyloxetan-2-YL)methanol

Introduction: The Rise of the Strained Ring in Medicinal Chemistry In the landscape of contemporary drug discovery and development, the pursuit of molecules with optimized physicochemical properties is paramount. The oxe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Ring in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the pursuit of molecules with optimized physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone motif for medicinal chemists.[1] Its inherent ring strain, approximately 25-26 kcal/mol, not only imparts unique conformational constraints but also renders it a versatile synthetic handle.[2] The incorporation of an oxetane moiety can significantly enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity, often serving as a polar bioisostere for gem-dimethyl or carbonyl groups.[3][4]

This guide focuses on a particularly useful building block: (4,4-Dimethyloxetan-2-YL)methanol . The presence of a primary alcohol provides a direct attachment point for further synthetic elaboration, while the gem-dimethyl group at the 4-position enhances stability.[5] We will provide detailed, field-tested protocols for the synthesis of this building block and its subsequent application in key synthetic transformations, offering insights into the underlying principles that govern these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of the oxetane scaffold in their synthetic endeavors.

Part 1: Synthesis of the (4,4-Dimethyloxetan-2-YL)methanol Building Block

A robust and scalable synthesis of the title compound is crucial for its widespread application. While various methods for oxetane formation exist, a practical approach involves the intramolecular cyclization of a suitably functionalized diol. The following protocol is a representative method based on established Williamson ether synthesis principles.[6][7]

Protocol 1.1: Synthesis of (4,4-Dimethyloxetan-2-YL)methanol

This two-step procedure begins with the synthesis of a chlorodiol precursor, followed by a base-mediated intramolecular cyclization.

Step 1: Synthesis of 1-chloro-3,3-dimethylbutane-2,4-diol

  • Reaction Setup: To a solution of 3,3-dimethyl-1-butene (1.0 eq) in a suitable solvent such as acetone and water (10:1 v/v) at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

  • Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude chlorohydrin is then hydrolyzed by dissolving in a mixture of THF and water (1:1) and adding a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). Stir at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the acid with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude 1-chloro-3,3-dimethylbutane-2,4-diol, which can be purified by flash column chromatography.

Step 2: Intramolecular Cyclization to (4,4-Dimethyloxetan-2-YL)methanol

  • Reaction Setup: Dissolve the 1-chloro-3,3-dimethylbutane-2,4-diol (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Reaction Execution: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure the reaction is performed in a well-ventilated fume hood. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4,4-Dimethyloxetan-2-YL)methanol can be purified by vacuum distillation or flash column chromatography.

Figure 1: Synthetic pathway to (4,4-Dimethyloxetan-2-YL)methanol.

Part 2: Application in Ether Synthesis

The primary alcohol of (4,4-Dimethyloxetan-2-YL)methanol is readily converted to an ether, providing a means to introduce the oxetane motif into a wider range of molecules. The Williamson ether synthesis is a classic and reliable method for this transformation.[1][3]

Protocol 2.1: Williamson Ether Synthesis with Benzyl Bromide

This protocol details the synthesis of 2-((benzyloxy)methyl)-4,4-dimethyloxetane, a common step in protecting group strategies or for introducing a flexible linker.

  • Materials:

    • (4,4-Dimethyloxetan-2-YL)methanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (4,4-Dimethyloxetan-2-YL)methanol in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the sodium hydride portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-((benzyloxy)methyl)-4,4-dimethyloxetane.

Parameter Condition/Reagent Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the reactive alkoxide.[3]
Solvent Anhydrous THFA polar aprotic solvent that solubilizes the reactants and is compatible with the strong base.[8]
Electrophile Benzyl BromideA reactive primary halide that is highly susceptible to Sₙ2 attack, minimizing elimination side reactions.[1]
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation, while room temperature provides sufficient energy for the Sₙ2 reaction.
Figure 2: Mechanism of the Williamson ether synthesis.

Part 3: Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to esters, ethers, and other functional groups, typically with inversion of stereochemistry at the alcohol carbon.[6][7] For a primary alcohol like (4,4-Dimethyloxetan-2-YL)methanol, it provides a mild and efficient route to esters under neutral conditions.

Protocol 3.1: Mitsunobu Esterification with Benzoic Acid

This protocol describes the synthesis of (4,4-dimethyloxetan-2-yl)methyl benzoate.

  • Materials:

    • (4,4-Dimethyloxetan-2-YL)methanol (1.0 eq)

    • Benzoic acid (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4,4-Dimethyloxetan-2-YL)methanol, benzoic acid, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD dropwise to the cooled, stirred solution. An exothermic reaction may be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

    • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a minimal amount of cold diethyl ether or by trituration with a mixture of hexanes and ethyl acetate prior to chromatography.

    • The purified (4,4-dimethyloxetan-2-yl)methyl benzoate is obtained after column chromatography.

Parameter Condition/Reagent Rationale
Phosphine Triphenylphosphine (PPh₃)Activates the alcohol by forming a phosphonium intermediate, which is a good leaving group.[4]
Azodicarboxylate DIADActs as the oxidant in the reaction, converting PPh₃ to triphenylphosphine oxide and facilitating the formation of the key intermediates.[6]
Nucleophile Benzoic AcidThe pronucleophile that attacks the activated alcohol to form the ester.[9]
Solvent Anhydrous THFA common aprotic solvent that effectively dissolves the reactants.[4]
Figure 3: Simplified mechanism of the Mitsunobu reaction.

Part 4: Activation and Subsequent Nucleophilic Substitution

To further expand the synthetic utility of (4,4-Dimethyloxetan-2-YL)methanol, the hydroxyl group can be converted into a better leaving group, such as a mesylate. This activated intermediate can then be displaced by a variety of nucleophiles in a subsequent Sₙ2 reaction.[10]

Protocol 4.1: Synthesis of (4,4-dimethyloxetan-2-yl)methyl methanesulfonate
  • Materials:

    • (4,4-Dimethyloxetan-2-YL)methanol (1.0 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • Dissolve (4,4-Dimethyloxetan-2-YL)methanol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Add triethylamine and cool the solution to 0 °C.

    • Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to avoid decomposition.

    • The resulting (4,4-dimethyloxetan-2-yl)methyl methanesulfonate is often used immediately in the next step without further purification due to potential instability.

Protocol 4.2: Alkylation of an Amine with (4,4-dimethyloxetan-2-yl)methyl methanesulfonate

This protocol demonstrates the use of the mesylate to alkylate a primary amine, for example, benzylamine.

  • Materials:

    • Crude (4,4-dimethyloxetan-2-yl)methyl methanesulfonate (from Protocol 4.1, 1.0 eq)

    • Benzylamine (2.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a solution of benzylamine and potassium carbonate in acetonitrile, add a solution of the crude (4,4-dimethyloxetan-2-yl)methyl methanesulfonate in a minimal amount of acetonitrile at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield N-((4,4-dimethyloxetan-2-yl)methyl)benzylamine.

Figure 4: Two-step activation and amination workflow.

Conclusion

(4,4-Dimethyloxetan-2-YL)methanol is a valuable and versatile building block for the incorporation of the beneficial oxetane moiety into complex molecules. The protocols detailed herein provide a practical framework for its synthesis and subsequent functionalization through common and reliable synthetic transformations. By understanding the principles behind these reactions, researchers can effectively leverage this building block to enhance the drug-like properties of their target compounds, contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Organic Syntheses. (n.d.). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Retrieved from [Link]

  • Wipf, P., & Ribe, S. (1998). A practical synthesis of enantiomerically pure 2-substituted oxetanes. The Journal of Organic Chemistry, 63(19), 6454-6455.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
  • ChemMole. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Molecules. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • NIH. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Retrieved from [Link]

  • GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • MDPI. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]

  • NIH. (2012). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]

  • PubChem. (n.d.). (3,3-Dimethyloxiran-2-yl)methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-2h-azirine-2-carboxaldehyde. Retrieved from [Link]

  • Crimson Publishers. (2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Retrieved from [Link]

  • ChemRxiv. (n.d.). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. Retrieved from [Link]

  • Baran Lab. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S). Retrieved from [Link]

  • MDPI. (2018). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Retrieved from [Link]

  • NIH. (1982). Activation and inactivation of methanol: 2-mercaptoethanesulfonic acid methyltransferase from Methanosarcina barkeri. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of alkyl methanesulfonate solution.
  • Google Patents. (n.d.). Process for the synthesis of 2,3-dimethyl-2,3-butane diol.
  • ResearchGate. (n.d.). A Practical Procedure for the Synthesis of 3-((E)-5-(2,3,4,5-Tetramethoxy-6-methylphenyl)-3-methylpent-3-enyl) -2,2-dimethyloxirane. Retrieved from [Link]

Sources

Application

Application Note: Leveraging (4,4-Dimethyloxetan-2-YL)methanol for Advanced PROTAC Linker Design

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1] The linker connecting the protein-of-interest...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1] The linker connecting the protein-of-interest (POI) warhead and the E3 ligase anchor is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2] While traditional alkyl and polyethylene glycol (PEG) linkers offer synthetic simplicity, they often lead to molecules with high flexibility and suboptimal pharmacokinetic profiles.[3][4] This guide details the application of (4,4-Dimethyloxetan-2-YL)methanol, a sophisticated building block, to construct next-generation PROTAC linkers. The incorporation of the dimethyloxetane motif imparts a unique combination of polarity, metabolic stability, and conformational rigidity, addressing key challenges in PROTAC development and enabling the creation of degraders with superior drug-like properties.[5]

The PROTAC Modality and the Central Role of the Linker

PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[] They function by forming a ternary complex between a target protein (POI) and an E3 ubiquitin ligase, which facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[7]

The linker is not a passive spacer; it profoundly influences the PROTAC's behavior:

  • Ternary Complex Formation: The linker's length and geometry are crucial for achieving a productive orientation between the POI and E3 ligase, which is essential for efficient ubiquitination.[8]

  • Physicochemical Properties: As PROTACs are often large molecules that fall outside traditional "Rule-of-Five" space, the linker's composition significantly impacts solubility, cell permeability, and metabolic stability.[9][10][11]

  • Selectivity: The linker can influence the degradation selectivity between homologous proteins by stabilizing specific ternary complex conformations.[12]

The limitations of overly flexible linkers, such as PEG and alkyl chains, have driven the field toward more rigid and functional motifs that can improve pharmacokinetic properties.[3][13]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 POI Protein of Interest (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC E3 E3 Ubiquitin Ligase E3->TC PROTAC PROTAC polyUb Poly-ubiquitination TC->polyUb Catalyzes Ub Ubiquitin (Ub) Ub->polyUb E1, E2 Proteasome 26S Proteasome polyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

Rationale for Incorporating the (4,4-Dimethyloxetane) Motif

The oxetane ring is a four-membered saturated heterocycle that has gained prominence as a bioisostere for less desirable groups in medicinal chemistry. The use of (4,4-Dimethyloxetan-2-YL)methanol as a linker component offers several distinct advantages.[5]

  • Enhanced Aqueous Solubility: The oxetane oxygen acts as a strong hydrogen bond acceptor, increasing the polarity and aqueous solubility of the PROTAC molecule without significantly increasing its molecular weight. This is a critical feature for improving the often-poor solubility of high molecular weight degraders.[5]

  • Metabolic Stability: The gem-dimethyl substitution at the 4-position sterically shields the oxetane ring from metabolic enzymes (e.g., Cytochrome P450s), preventing oxidative degradation. This modification can significantly improve the half-life and overall exposure of the PROTAC.[5]

  • Conformational Rigidity: Unlike flexible PEG or alkyl chains, the strained four-membered ring introduces a degree of rigidity into the linker. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to more potent degraders.[3]

  • Improved Permeability: By acting as a "polar handle" in a lipophilic molecule, the oxetane can help modulate the balance between solubility and permeability, which is essential for oral bioavailability and cell penetration.

Linker_Comparison cluster_peg Traditional PEG Linker cluster_oxetane Oxetane-Modified Linker peg Warhead O(CH₂CH₂O)n E3 Ligand peg_props • High Flexibility • Potential Metabolic Liability • Lower Polarity per Atom peg:f1->peg_props oxetane Warhead (4,4-dimethyloxetane) E3 Ligand oxetane_props • Conformational Rigidity • High Metabolic Stability • Enhanced Solubility oxetane:f1->oxetane_props

Caption: Physicochemical advantages of an oxetane linker over a PEG linker.

Comparative Physicochemical Properties

The table below summarizes the calculated properties of the core (4,4-Dimethyloxetan-2-YL)methanol building block, highlighting its suitability for improving drug-like characteristics.

PropertyValueImplication for PROTAC Design
Molecular Weight 116.16 g/mol [14]Minimal addition to the overall MW of the final PROTAC.
TPSA 29.46 Ų[14]Contributes polarity to improve solubility.
cLogP 0.55[14]Low lipophilicity helps balance the high cLogP of many warheads/anchors.
H-Bond Donors 1[14]The primary alcohol serves as a key synthetic handle.
H-Bond Acceptors 2[14]The two oxygen atoms enhance aqueous solubility.
Rotatable Bonds 1[14]Introduces rigidity into the linker chain.

Synthetic Protocols for Linker Elaboration

The primary alcohol of (4,4-Dimethyloxetan-2-YL)methanol is a versatile functional group that can be readily converted into various intermediates for PROTAC synthesis. The following protocols detail the preparation of azide and alkyne derivatives, which are ideal for use in highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry".[][15]

Synthesis_Workflow cluster_azide Protocol 1: Azidation cluster_alkyne Protocol 2: Alkynylation cluster_protac PROTAC Assembly (CuAAC) start (4,4-Dimethyloxetan-2-YL)methanol azide_reagents 1. MsCl, TEA 2. NaN₃, DMF start->azide_reagents Route A alkyne_reagents NaH, Propargyl Bromide, THF start->alkyne_reagents Route B azide_product 2-(Azidomethyl)- 4,4-dimethyloxetane assembly Warhead-Alkyne + Azide-E3 Ligand azide_product->assembly alkyne_product 2-((Prop-2-yn-1-yloxy)methyl)- 4,4-dimethyloxetane alkyne_product->assembly final_protac Final Oxetane-PROTAC

Caption: Synthetic workflow for creating oxetane-based PROTAC linkers.

Protocol 1: Synthesis of 2-(Azidomethyl)-4,4-dimethyloxetane

This two-step, one-pot protocol converts the primary alcohol into a versatile azide for click chemistry. The activation of the alcohol as a mesylate is a reliable method for creating a good leaving group for subsequent nucleophilic substitution by the azide anion.

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA, 1.5 eq), anhydrous

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Sodium azide (NaN₃, 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: Under a nitrogen atmosphere, add (4,4-Dimethyloxetan-2-YL)methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Mesylation: Slowly add anhydrous TEA, followed by the dropwise addition of MsCl.

    • Causality: TEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing side reactions. MsCl converts the poorly-leaving hydroxyl group into an excellent mesylate leaving group.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Exchange: Once mesylation is complete, remove the DCM under reduced pressure in vacuo without heating. Add anhydrous DMF to the flask to dissolve the crude mesylate intermediate.

  • Azide Substitution: Add sodium azide to the solution. Heat the reaction mixture to 60-70 °C and stir overnight.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves both the organic intermediate and the inorganic sodium azide salt, facilitating the Sₙ2 reaction. Heating provides the necessary activation energy.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(Azidomethyl)-4,4-dimethyloxetane.

Protocol 2: Synthesis of 2-((Prop-2-yn-1-yloxy)methyl)-4,4-dimethyloxetane

This protocol installs a terminal alkyne, the other partner for click chemistry, via a Williamson ether synthesis.

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Propargyl bromide (80% wt. in toluene, 1.3 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: Under a nitrogen atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet.

  • Hydride Suspension: Carefully add the sodium hydride to the THF and cool the suspension to 0 °C in an ice-water bath.

    • Safety Note: NaH is highly reactive with water. Handle with extreme care under an inert atmosphere.

  • Deprotonation: Dissolve (4,4-Dimethyloxetan-2-YL)methanol in a small amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form a sodium alkoxide. Evolution of hydrogen gas will be observed.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

  • Alkylation: Cool the solution back to 0 °C and add the propargyl bromide solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aq. NH₄Cl dropwise to neutralize any unreacted NaH.

  • Work-up and Extraction: Dilute with water and extract the product into diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-((Prop-2-yn-1-yloxy)methyl)-4,4-dimethyloxetane.

Application Protocol: Modular Synthesis of a BRD4-Degrader

This protocol describes the final assembly of a model PROTAC targeting BRD4, using a JQ1-based warhead and a VHL E3 ligase ligand. It exemplifies the power of the modular "click chemistry" approach.

Prerequisites:

  • Synthesis of an alkyne-functionalized warhead (e.g., Alkyne-JQ1).

  • Synthesis of an azide-functionalized E3 ligase ligand (e.g., Azide-VHL, derived from the oxetane intermediate from Protocol 1).

Materials:

  • Azide-VHL-Oxetane linker (1.0 eq)

  • Alkyne-JQ1 (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • tert-Butanol/Water (1:1 mixture)

  • Preparative Reverse-Phase HPLC (RP-HPLC)

Procedure:

  • Reaction Setup: In a vial, dissolve the Azide-VHL-Oxetane linker and Alkyne-JQ1 in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate in water. In another, prepare a solution of CuSO₄·5H₂O in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the active Cu(I) species.

    • Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) in situ. This Cu(I) species is essential for catalyzing the cycloaddition between the azide and alkyne.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.

  • Purification: Upon completion, filter the reaction mixture and purify directly by preparative RP-HPLC (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).

  • Characterization and Lyophilization: Collect the fractions containing the pure PROTAC. Confirm the identity and purity by analytical LC-MS and ¹H NMR. Lyophilize the pure fractions to obtain the final PROTAC as a fluffy solid.

This self-validating protocol is complete when the final product's mass and NMR spectrum match the expected structure, confirming the successful conjugation and integrity of the oxetane-containing linker.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
  • BroadPharm. (2022). What are PROTAC Linkers?. BroadPharm Website.
  • Gogoi, K., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences Website.
  • Xue, G., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • Shukla, N., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry.
  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.
  • Maple, H. J., et al. (2024). Structural and Physicochemical Features of Oral PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., & Mclay, C. L. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. Available at: [Link]

  • Mares, A., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology.
  • Shornikov, A. V., & Gurova, K. V. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine.
  • Roy, M. J., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Structural and Physicochemical Features of Oral PROTACs. ResearchGate. Available at: [Link]

  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (2024). ChemMedChem. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Available at: [Link]

  • Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. (2022). Signal Transduction and Targeted Therapy. Available at: [Link]

  • Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations. (2022). Signal Transduction and Targeted Therapy. Available at: [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Scientist's Guide to Incorporating Oxetane Motifs into Bioactive Molecules

Introduction: The Rise of the Strained Ring in Drug Design In the landscape of modern medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led researche...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Ring in Drug Design

In the landscape of modern medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led researchers to explore novel chemical space. Among the motifs that have gained significant traction, the oxetane ring—a four-membered cyclic ether—has emerged from a synthetic curiosity to a cornerstone of drug design.[1][2] Its unique combination of properties, including a compact three-dimensional structure, polarity, and metabolic stability, makes it a powerful tool for fine-tuning the characteristics of bioactive molecules.[3][4]

This guide provides an in-depth exploration of the rationale, strategies, and detailed protocols for incorporating oxetane motifs. We will delve into the profound effects this small ring can have on a molecule's properties and provide field-proven methodologies for its synthesis and integration, grounded in authoritative scientific literature.

Part 1: The Strategic Value of Oxetane Incorporation

The decision to incorporate an oxetane is driven by its proven ability to solve common challenges in drug development, such as poor solubility, rapid metabolism, and undesirable lipophilicity. The oxetane motif primarily functions as a superior bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[5][6][7]

Oxetane as a Bioisosteric Replacement

A bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity of the parent molecule, while potentially improving its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxetane ring is a masterful mimic.

  • Replacing gem-Dimethyl Groups: The ubiquitous gem-dimethyl group is often used to block sites of metabolic oxidation.[5] However, this comes at the cost of increased lipophilicity, which can negatively impact solubility and permeability. The oxetane ring occupies a similar volume but introduces a polar oxygen atom, allowing it to provide steric shielding without the lipophilicity penalty.[7][8]

  • Replacing Carbonyl Groups: The oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to a carbonyl oxygen.[7] By replacing a metabolically labile ketone or a reactive aldehyde, an oxetane can enhance metabolic stability and reduce the potential for off-target covalent binding.[8][9]

G cluster_0 Common Motifs cluster_1 Bioisosteric Replacement cluster_2 Key Improvements GemDimethyl gem-Dimethyl Oxetane Oxetane Motif GemDimethyl->Oxetane Replaces Carbonyl Carbonyl Carbonyl->Oxetane Replaces Solubility ↑ Aqueous Solubility Oxetane->Solubility Leads to Metabolism ↑ Metabolic Stability Oxetane->Metabolism Leads to Lipophilicity ↓ Lipophilicity (logP) Oxetane->Lipophilicity Leads to

Figure 1: Oxetane as a strategic bioisostere.
Modulating Physicochemical Properties

The introduction of an oxetane can trigger profound and beneficial changes in a molecule's physicochemical profile. These changes are context-dependent but follow predictable trends that can be leveraged by medicinal chemists.

  • Aqueous Solubility: Replacing a non-polar group like gem-dimethyl with a polar oxetane can dramatically increase aqueous solubility. Studies have documented solubility increases ranging from 4-fold to over 4000-fold, a critical advantage for oral drug delivery.[8][10]

  • Lipophilicity (logP/logD): The oxetane motif consistently lowers lipophilicity compared to its carbocyclic or gem-dimethyl counterparts. This reduction in logP/logD can improve a drug candidate's overall profile, reducing off-target toxicity and improving developability.[8][11]

  • Metabolic Stability: Oxetanes are generally more stable to oxidative metabolism than many common functionalities.[12] Particularly, 3,3-disubstituted oxetanes show high stability, effectively shielding adjacent positions from enzymatic attack by cytochrome P450 enzymes.[6][13]

  • Basicity (pKa) of Proximal Amines: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of a nearby amine.[5][6] This inductive effect can be used to fine-tune a molecule's pKa to avoid lysosomal trapping or improve cell permeability.[7]

Data Summary: Impact of Oxetane Incorporation

The following table summarizes comparative data from published studies, illustrating the quantitative impact of replacing common motifs with an oxetane.

Parent Compound MotifOxetane Analogue MotifChange in Aqueous SolubilityChange in Lipophilicity (logP/logD)Change in Metabolic Stability (Clearance)Reference(s)
gem-Dimethyl3,3-Spiro-oxetane▲ Increase (4x to >4000x)▼ Decrease▲ Improved (Lower Clearance)[8][10][12]
Methylene3-Monosubstituted Oxetane▲ Increase (25x to >4000x)▼ Decrease▲ Improved[8]
Carbonyl3,3-Spiro-oxetaneVariable▼ Decrease▲ Significantly Improved[7][11]
Morpholine2-Oxa-6-azaspiro[3.3]heptane▲ Increase▼ Decrease▲ Improved[8][14]

Part 2: Synthetic Methodologies and Detailed Protocols

The successful incorporation of oxetanes hinges on robust and accessible synthetic routes. While numerous methods exist, we will focus on two of the most powerful and versatile strategies: the intramolecular Williamson etherification and the photochemical Paternò-Büchi reaction.[15][16]

G cluster_0 General Workflow for Oxetane Synthesis Start Select Precursor (e.g., 1,3-Diol) Reaction Cyclization Reaction (e.g., Williamson Etherification) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Product Final Oxetane-Containing Molecule Analyze->Product

Figure 2: A generalized experimental workflow.
Protocol 1: Intramolecular Williamson Etherification from a 1,3-Diol

This classic C-O bond-forming reaction is a reliable method for constructing the oxetane ring from an acyclic 1,3-diol precursor. The strategy involves selectively activating one hydroxyl group as a leaving group, followed by intramolecular cyclization by the remaining hydroxyl group under basic conditions.

Causality Behind Experimental Choices:

  • Selective Activation: A primary alcohol is converted into a good leaving group (e.g., tosylate, mesylate, or iodide). This is crucial for regioselectivity, ensuring the desired 4-membered ring forms instead of other potential products. The Appel reaction to form an iodide is highly effective.[11]

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used. This deprotonates the remaining alcohol to form the nucleophilic alkoxide without competing in an intermolecular SN2 reaction.[11]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the base but do not interfere with the nucleophile.

Step-by-Step Protocol:

  • Reagents & Equipment:

    • 1,3-Diol starting material (e.g., 2,2-bis(hydroxymethyl)propane-1,3-diol)

    • Triphenylphosphine (PPh₃)

    • Iodine (I₂)

    • Imidazole

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

    • Standard glassware, magnetic stirrer, nitrogen/argon atmosphere setup

  • Step 1: In-situ Iodination (Appel Reaction)

    • To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-diol (1.0 eq).

    • Dissolve the diol in anhydrous DCM. Add imidazole (1.5 eq) and PPh₃ (1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Add a solution of I₂ (1.5 eq) in DCM dropwise over 30 minutes. The reaction will turn from dark brown to a pale yellow.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Extract the product with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude iodo-alcohol is often used directly in the next step.

  • Step 2: Cyclization

    • Carefully wash the NaH (1.5 eq) with anhydrous hexanes to remove the mineral oil, and suspend it in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool to 0 °C.

    • Dissolve the crude iodo-alcohol from the previous step in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the reaction to warm to room temperature and then gently heat to reflux (approx. 65 °C) for 4-12 hours, monitoring by TLC or GC-MS.

    • After completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterize the final oxetane product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)

This elegant reaction forms the oxetane ring in a single step by the photochemical cycloaddition of a carbonyl compound and an alkene.[15][17] It is particularly useful for creating highly substituted and spirocyclic oxetanes.[18]

Causality Behind Experimental Choices:

  • Light Source: The reaction requires photo-excitation of the carbonyl compound to its triplet state. This typically requires high-energy UV light (e.g., 254 nm or 300 nm) from a mercury lamp.[18] More recently, visible-light-mediated protocols using a photocatalyst have been developed to make the reaction milder and more accessible.[19]

  • Solvent: The choice of solvent is critical. Acetonitrile is commonly used as it is relatively transparent to UV light and is a poor hydrogen donor. Solvents like isopropanol should be avoided as they can be photoreduced by the excited carbonyl.

  • Alkene Concentration: The alkene is often used in excess to favor the intermolecular cycloaddition over dimerization or other side reactions of the excited carbonyl.

Step-by-Step Protocol:

  • Reagents & Equipment:

    • Carbonyl compound (e.g., benzophenone or a cyclic ketone)

    • Alkene (e.g., 2,3-dimethyl-2-butene)

    • Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp with a quartz or Pyrex immersion well)

    • Degassed, spectroscopy-grade solvent (e.g., acetonitrile or benzene)

  • Reaction Setup:

    • Dissolve the carbonyl compound (1.0 eq) and the alkene (3.0-5.0 eq) in the chosen solvent in the photochemical reactor vessel. The concentration should be relatively dilute (e.g., 0.05 M) to prevent oligomerization.

    • Degas the solution for 15-30 minutes by bubbling nitrogen or argon through it to remove oxygen, which can quench the excited triplet state.

    • Assemble the reactor, ensuring the immersion well is properly placed and the cooling system (circulating water) is active to maintain a constant temperature.

  • Irradiation:

    • Turn on the UV lamp and irradiate the solution with stirring.

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or ¹H NMR. Reaction times can vary from a few hours to over 24 hours depending on the substrates and reactor efficiency.

  • Workup and Purification:

    • Once the starting carbonyl has been consumed, turn off the lamp and allow the reactor to cool.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the oxetane product(s). Regio- and stereoisomers may be formed and require careful separation.

  • Characterization:

    • Confirm the structure, regiochemistry, and stereochemistry of the purified oxetane(s) using 1D and 2D NMR spectroscopy (COSY, NOESY), mass spectrometry, and, if possible, X-ray crystallography.

Part 3: Conclusion

The incorporation of oxetane motifs is no longer a niche strategy but a mainstream approach in modern drug discovery.[13] Their demonstrated ability to enhance solubility, improve metabolic stability, and reduce lipophilicity provides a powerful solution to many of the persistent challenges in developing effective therapeutics.[3] With an expanding toolbox of reliable synthetic methods, researchers are well-equipped to leverage the unique advantages of this strained yet stable heterocyclic system. The protocols and data presented here serve as a foundational guide for scientists aiming to harness the full potential of the oxetane ring in their bioactive molecules.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Ni, S., & Li, Z. (2021). Synthesis of Oxetanes. Progress in Chemistry, 33(11), 1937-1956. [Link]

  • Kushwaha, N., Singh, S., Maurya, A. K., & Singh, V. K. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • St-Gelais, A., & Le-Ba, N. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101. [Link]

  • Stewart, E. L., Last, N. B., & Marsden, S. P. (2018). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 20(24), 16444–16450. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Thieme Chemistry. (2013). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Kushwaha, N., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Ballatore, C., et al. (2013). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]

  • Wuitschik, G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Griesbeck, A. G., & Kropf, C. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]

  • Croft, R. A. (2017). Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Imperial College London. [Link]

  • Ni, S., & Li, Z. (2021). Synthesis of Oxetanes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group. ResearchGate. [Link]

  • D'Auria, M. (2017). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [Link]

  • Clark, T. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Publications. [Link]

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central. [Link]

Sources

Application

Application Notes and Protocols: Ring-Opening Reactions of (4,4-Dimethyloxetan-2-YL)methanol

Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction (4,4-Dimethyloxetan-2-yl)methanol is a versatile bifunctional molecule featuring a strained four-membered oxetane ring and a primary alc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction

(4,4-Dimethyloxetan-2-yl)methanol is a versatile bifunctional molecule featuring a strained four-membered oxetane ring and a primary alcohol.[1] This unique structural combination makes it a valuable building block in synthetic organic chemistry. The inherent ring strain of the oxetane, approximately 25.5 kcal/mol, renders it susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions.[2] These reactions are pivotal for introducing diverse functionalities and constructing more complex molecular architectures, which is of significant interest in medicinal chemistry and drug development.[3][4]

This guide provides a comprehensive overview of the key ring-opening reactions of (4,4-dimethyloxetan-2-yl)methanol, detailing the underlying mechanisms, providing field-tested experimental protocols, and offering insights into the causality behind experimental choices.

Acid-Catalyzed Ring-Opening Reactions

The acid-catalyzed ring-opening of oxetanes is a powerful method for the regioselective formation of diols and their derivatives. The reaction proceeds through the protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack.

1.1. Mechanistic Principles

Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion intermediate. This protonation weakens the C-O bonds and enhances the electrophilicity of the ring carbons.[5] The subsequent nucleophilic attack generally occurs at the more sterically accessible carbon (C2), leading to a formal SN2-type displacement. However, the regiochemistry can be influenced by the substitution pattern of the oxetane. For (4,4-dimethyloxetan-2-yl)methanol, the attack is expected to occur at the less substituted C2 position.

Diagram: Acid-Catalyzed Ring-Opening Mechanism

Acid_Catalyzed_Ring_Opening cluster_0 Protonation Substrate (4,4-Dimethyloxetan-2-yl)methanol H+ H+ Protonated_Oxetane Protonated Oxetane Intermediate Substrate->Protonated_Oxetane Nucleophile Nu-H Product Ring-Opened Product (1,3-Diol Derivative) Protonated_Oxetane->Product

Caption: General mechanism of acid-catalyzed oxetane ring-opening.

1.2. Protocol: Acid-Catalyzed Hydrolysis to form 2,2-Dimethylbutane-1,3-diol

This protocol details the hydrolysis of (4,4-dimethyloxetan-2-yl)methanol to its corresponding 1,3-diol using a dilute acid catalyst.

Materials:

  • (4,4-Dimethyloxetan-2-yl)methanol

  • Sulfuric acid (H₂SO₄), 0.1 M aqueous solution

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve (4,4-dimethyloxetan-2-yl)methanol (5.81 g, 50 mmol) in THF (50 mL).

  • Acid Addition: To the stirred solution, add 0.1 M aqueous sulfuric acid (10 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2,2-dimethylbutane-1,3-diol.

Expert Insights: The choice of a dilute acid is crucial to prevent unwanted side reactions such as dehydration. THF is used as a co-solvent to ensure the miscibility of the aqueous acid and the organic substrate. Careful monitoring is essential to avoid over-reaction.

Parameter Condition Rationale
Catalyst 0.1 M H₂SO₄Provides sufficient protons to catalyze the reaction without causing degradation.
Solvent THF/WaterEnsures homogeneity of the reaction mixture.
Temperature Room TemperatureMild conditions are sufficient due to the ring strain of the oxetane.[6]
Reaction Time 4-6 hoursTypically sufficient for complete conversion, should be monitored.
Base-Catalyzed Ring-Opening Reactions

While less common than acid-catalyzed openings for simple ethers, the ring strain in oxetanes allows for base-catalyzed ring-opening, particularly with strong nucleophiles.

2.1. Mechanistic Principles

In a base-catalyzed ring-opening, a strong nucleophile directly attacks one of the electrophilic carbons of the oxetane ring in a classic SN2 reaction.[6] For unsymmetrical oxetanes like (4,4-dimethyloxetan-2-yl)methanol, the attack preferentially occurs at the less sterically hindered carbon atom.[6][7]

Diagram: Base-Catalyzed Ring-Opening Workflow

Base_Catalyzed_Workflow Start Start: (4,4-Dimethyloxetan-2-yl)methanol + Strong Nucleophile (e.g., NaSPh) Solvent Choose appropriate polar aprotic solvent (e.g., DMF, DMSO) Start->Solvent Reaction Heat the reaction mixture (e.g., 80-100 °C) Solvent->Reaction Monitoring Monitor reaction progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous work-up and extraction Monitoring->Workup Purification Purify by column chromatography Workup->Purification Product Final Product: Ring-opened adduct Purification->Product

Caption: Workflow for a typical base-catalyzed ring-opening reaction.

2.2. Protocol: Ring-Opening with Sodium Thiophenoxide

This protocol describes the ring-opening of (4,4-dimethyloxetan-2-yl)methanol with sodium thiophenoxide as the nucleophile.

Materials:

  • (4,4-Dimethyloxetan-2-yl)methanol

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Nucleophile Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 g, 30 mmol, after washing with hexanes to remove mineral oil) in anhydrous DMF (30 mL). Cool the suspension to 0 °C in an ice bath.

  • Thiophenol Addition: Add thiophenol (2.75 g, 25 mmol) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of (4,4-dimethyloxetan-2-yl)methanol (2.32 g, 20 mmol) in anhydrous DMF (10 mL) to the sodium thiophenoxide solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the desired 3-hydroxy-3,3-dimethyl-1-(phenylthio)propan-2-ol.

Trustworthiness of the Protocol: This protocol employs a strong nucleophile generated in situ. The use of an inert atmosphere is critical due to the moisture sensitivity of sodium hydride. The regioselectivity is driven by steric hindrance, leading to the attack at the less substituted carbon of the oxetane ring.

Nucleophilic Ring-Opening with Amines

The reaction of oxetanes with amines is a fundamentally important transformation that yields valuable β-amino alcohols, which are prevalent motifs in pharmaceuticals.[5][8]

3.1. Mechanistic Considerations

The ring-opening of oxetanes with amines can be performed under neutral, acidic, or Lewis acid-catalyzed conditions.[9] Under neutral or slightly acidic conditions, the reaction typically follows an SN2 pathway, with the amine attacking the less hindered carbon atom.[5] Lewis acid catalysis can enhance the electrophilicity of the oxetane ring and facilitate the reaction with less nucleophilic amines.

3.2. Protocol: Lewis Acid-Catalyzed Ring-Opening with Aniline

This protocol outlines the ring-opening of (4,4-dimethyloxetan-2-yl)methanol with aniline using scandium(III) triflate as a Lewis acid catalyst.

Materials:

  • (4,4-Dimethyloxetan-2-yl)methanol

  • Aniline

  • Scandium(III) triflate (Sc(OTf)₃)

  • Acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve (4,4-dimethyloxetan-2-yl)methanol (1.16 g, 10 mmol) and aniline (1.02 g, 11 mmol) in acetonitrile (20 mL).

  • Catalyst Addition: Add scandium(III) triflate (246 mg, 0.5 mmol, 5 mol%) to the solution.

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding β-amino alcohol.

Authoritative Grounding: The use of a Lewis acid catalyst like scandium(III) triflate is well-established for activating epoxides and oxetanes towards nucleophilic attack, often providing high yields and regioselectivity.[9] The catalyst enhances the electrophilicity of the ring carbons, allowing the reaction to proceed under milder conditions.

Reagent Role Rationale for Choice
AnilineNucleophileA representative aromatic amine.
Sc(OTf)₃Lewis Acid CatalystEfficiently activates the oxetane ring.[9]
AcetonitrileSolventA polar aprotic solvent suitable for this transformation.
Conclusion

The ring-opening reactions of (4,4-dimethyloxetan-2-yl)methanol provide a versatile entry point to a wide array of functionalized 1,3-diol derivatives. By carefully selecting the reaction conditions—acidic, basic, or Lewis acidic—researchers can control the regiochemical outcome and introduce a variety of nucleophiles. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules for research and drug development.

References
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI . MDPI. Available at: [Link]

  • 18.6: Reactions of Epoxides- Ring-opening - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water . Organic Letters. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH . National Institutes of Health. Available at: [Link]

  • In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - NIH . National Institutes of Health. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications . ACS Publications. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (4,4-Dimethyloxetan-2-YL)methanol

Abstract This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary hydroxyl group in (4,4-dimethyloxetan-2-yl)methanol. The oxetane moti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary hydroxyl group in (4,4-dimethyloxetan-2-yl)methanol. The oxetane motif is of growing importance in medicinal chemistry, serving as a valuable bioisostere for gem-dimethyl and carbonyl groups, and enhancing physicochemical properties such as solubility and metabolic stability. Consequently, the selective modification of substituents on the oxetane ring, such as the hydroxymethyl group at the 2-position, is a critical step in the synthesis of novel chemical entities for drug discovery. This guide offers a detailed exploration of several key derivatization strategies, including esterification, etherification, and silylation. For each method, we provide a step-by-step protocol, discuss the underlying reaction mechanism, and offer expert insights into experimental design, optimization, and potential challenges. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively and efficiently functionalize this versatile building block.

Introduction: The Strategic Importance of the Oxetane Moiety and its Functionalization

The 4,4-dimethyloxetane unit has emerged as a highly sought-after structural motif in modern drug discovery. Its unique conformational properties and ability to act as a polar surrogate for commonly used, but often metabolically labile, functional groups have led to its incorporation into a wide range of biologically active molecules. The primary alcohol, (4,4-dimethyloxetan-2-yl)methanol, is a key building block that allows for the introduction of this valuable scaffold. The derivatization of its hydroxyl group is a pivotal step in harnessing the full potential of this molecule, enabling the synthesis of diverse libraries of compounds for biological screening.

The primary hydroxyl group of (4,4-dimethyloxetan-2-yl)methanol offers a versatile handle for a variety of chemical transformations. This guide will focus on three of the most common and robust methods for its derivatization:

  • Esterification: The formation of an ester linkage is a fundamental transformation in organic synthesis, allowing for the introduction of a wide array of functional groups.

  • Etherification: The synthesis of ethers provides a stable linkage and allows for the introduction of both simple alkyl and more complex molecular fragments.

  • Silylation: The formation of silyl ethers is a common strategy for protecting the hydroxyl group during subsequent synthetic steps, or for modifying the physicochemical properties of the parent molecule.[1]

PART 1: Esterification Protocols

Esterification of the primary hydroxyl group of (4,4-dimethyloxetan-2-yl)methanol can be achieved through several methods. The choice of method will depend on the specific carboxylic acid to be coupled and the overall sensitivity of the substrate to the reaction conditions.

Steglich Esterification: A Mild Approach for Acid-Sensitive Substrates

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly well-suited for substrates that may be sensitive to the harsh conditions of traditional Fischer esterification.[2]

Experimental Protocol: Steglich Esterification of (4,4-Dimethyloxetan-2-YL)methanol with Benzoic Acid

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (4,4-dimethyloxetan-2-yl)methanol (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Causality and Insights:

  • The use of EDCI as a coupling agent avoids the formation of dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove from the reaction mixture.

  • DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid and the carbodiimide reagent.

Mitsunobu Reaction: Inversion of Stereochemistry and Broad Substrate Scope

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[3][4] This reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] The nucleophile should be acidic, with a pKa of around 13 or lower.[7]

Experimental Protocol: Mitsunobu Esterification of (4,4-Dimethyloxetan-2-YL)methanol with p-Nitrobenzoic Acid

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol (1.0 eq)

  • p-Nitrobenzoic Acid (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) (1.5 eq, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (4,4-dimethyloxetan-2-yl)methanol (1.0 eq), p-nitrobenzoic acid (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazo derivative.

Causality and Insights:

  • The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile in an SN2 fashion.[4]

  • The reaction is highly reliable for primary alcohols and offers a significant advantage when working with sterically hindered substrates.[7]

  • Care must be taken when handling DEAD, as it is a hazardous reagent. The use of DIAD is often preferred for safety reasons.

PART 2: Etherification Protocols

The formation of an ether linkage provides a robust and chemically stable modification of the hydroxyl group. The Williamson ether synthesis is a classic and highly versatile method for achieving this transformation.[8][9]

Williamson Ether Synthesis: A Classic and Reliable Method

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[8][9] The reaction proceeds via an SN2 mechanism.[9][10] For the synthesis of ethers from (4,4-dimethyloxetan-2-yl)methanol, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide.

Experimental Protocol: Williamson Ether Synthesis of 2-(Benzyloxymethyl)-4,4-dimethyloxetane

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol (1.0 eq)

  • Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF or DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (4,4-dimethyloxetan-2-yl)methanol (1.0 eq) in anhydrous THF or DMF dropwise. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine (1 x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the sodium alkoxide.[11]

  • The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.[12]

  • The choice of a polar aprotic solvent like THF or DMF is crucial for solvating the alkoxide and promoting the SN2 reaction.[12]

PART 3: Silylation Protocols

Silylation is a common and effective method for protecting hydroxyl groups during multi-step syntheses.[1][13] Silyl ethers are generally stable to a wide range of reaction conditions but can be easily cleaved when desired.[14]

Tert-Butyldimethylsilyl (TBDMS) Protection: A Robust and Versatile Protecting Group

The tert-butyldimethylsilyl (TBDMS) group is one of the most widely used protecting groups for alcohols due to its stability and ease of introduction and removal.[14] The reaction is typically carried out using TBDMS-Cl and a base, such as imidazole or triethylamine.

Experimental Protocol: Synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-4,4-dimethyloxetane

Materials:

  • (4,4-Dimethyloxetan-2-YL)methanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (4,4-dimethyloxetan-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine (1 x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst.[14]

  • The steric bulk of the TBDMS group provides selectivity for the protection of less hindered primary alcohols over secondary and tertiary alcohols.[14]

  • The TBDMS ether is stable to a wide range of non-acidic conditions, including organometallic reagents and many oxidizing and reducing agents.

Data Summary

Derivatization MethodReagentsSolventTypical Reaction TimePurification
Steglich Esterification Carboxylic Acid, EDCI, DMAPDCM12-18 hColumn Chromatography
Mitsunobu Reaction Carboxylic Acid, PPh3, DEADTHF4-8 hColumn Chromatography
Williamson Ether Synthesis NaH, Alkyl HalideTHF or DMF12-18 hColumn Chromatography
TBDMS Protection TBDMS-Cl, ImidazoleDMF4-12 hColumn Chromatography

Visualizing the Workflows

Esterification Workflow

Esterification_Workflow cluster_start Starting Materials cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction Start_Alcohol (4,4-Dimethyloxetan-2-YL)methanol Steglich_Reagents EDCI, DMAP, DCM Start_Alcohol->Steglich_Reagents Mitsunobu_Reagents PPh3, DEAD, THF Start_Alcohol->Mitsunobu_Reagents Start_Acid Carboxylic Acid Start_Acid->Steglich_Reagents Start_Acid->Mitsunobu_Reagents Steglich_Reaction Reaction at 0°C to RT Steglich_Reagents->Steglich_Reaction Steglich_Workup Aqueous Workup Steglich_Reaction->Steglich_Workup Steglich_Purification Column Chromatography Steglich_Workup->Steglich_Purification Ester_Product Ester Derivative Steglich_Purification->Ester_Product Mitsunobu_Reaction Reaction at 0°C to RT Mitsunobu_Reagents->Mitsunobu_Reaction Mitsunobu_Purification Column Chromatography Mitsunobu_Reaction->Mitsunobu_Purification Mitsunobu_Purification->Ester_Product

Caption: Comparative workflow for esterification via Steglich and Mitsunobu reactions.

Etherification and Silylation Workflow

Etherification_Silylation_Workflow cluster_williamson Williamson Ether Synthesis cluster_silylation TBDMS Protection Start_Alcohol (4,4-Dimethyloxetan-2-YL)methanol Williamson_Base NaH in THF/DMF Start_Alcohol->Williamson_Base Silylation_Reagents TBDMS-Cl, Imidazole in DMF Start_Alcohol->Silylation_Reagents Williamson_Alkoxide Alkoxide Formation Williamson_Base->Williamson_Alkoxide Williamson_Halide Add Alkyl Halide Williamson_Alkoxide->Williamson_Halide Williamson_Reaction Reaction at 0°C to RT Williamson_Halide->Williamson_Reaction Williamson_Workup Aqueous Workup Williamson_Reaction->Williamson_Workup Williamson_Purification Column Chromatography Williamson_Workup->Williamson_Purification Ether_Product Ether Derivative Williamson_Purification->Ether_Product Silylation_Reaction Reaction at RT Silylation_Reagents->Silylation_Reaction Silylation_Workup Aqueous Workup Silylation_Reaction->Silylation_Workup Silylation_Purification Column Chromatography Silylation_Workup->Silylation_Purification Silyl_Ether_Product Silyl Ether Derivative Silylation_Purification->Silyl_Ether_Product

Sources

Application

Application Notes and Protocols: (4,4-Dimethyloxetan-2-yl)methanol in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of the Oxetane Moiety in Kinase Inhibitor Scaffolds The pursuit of novel kinase inhibitors with enhanced potency,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Oxetane Moiety in Kinase Inhibitor Scaffolds

The pursuit of novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery.[1][2][3] Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of small molecule kinase inhibitors often involves the meticulous selection of chemical building blocks that can impart desirable physicochemical and biological properties to the final compound.

Among the various structural motifs employed in medicinal chemistry, the oxetane ring has emerged as a valuable tool for molecular design.[4] This four-membered cyclic ether, particularly when substituted, can significantly influence a molecule's properties. The incorporation of a 4,4-dimethyloxetane group, specifically from the building block (4,4-dimethyloxetan-2-yl)methanol, offers a unique combination of steric bulk and polarity. This application note provides a detailed guide on the strategic use of (4,4-dimethyloxetan-2-yl)methanol in the synthesis of kinase inhibitors, outlining its rationale, synthetic protocols, and expected impact on drug-like properties.

Rationale for Employing (4,4-Dimethyloxetan-2-yl)methanol in Kinase Inhibitor Design

The decision to incorporate the (4,4-dimethyloxetan-2-yl)methoxy moiety into a kinase inhibitor scaffold is driven by several key considerations aimed at optimizing the candidate drug's profile:

  • Improved Physicochemical Properties: The oxetane ring is a polar functional group that can enhance the aqueous solubility of a parent molecule. This is a critical parameter for oral bioavailability. Furthermore, the gem-dimethyl group at the 4-position provides a degree of lipophilicity, allowing for a fine-tuning of the overall lipophilic profile (LogP) of the inhibitor.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities. Introducing the 4,4-dimethyloxetane group can block potential sites of metabolism, thereby increasing the half-life of the drug candidate.

  • Vectorial Exit and Conformational Rigidity: The defined three-dimensional structure of the oxetane ring can introduce conformational constraint to otherwise flexible side chains. This can lead to a more favorable binding entropy upon interaction with the target kinase. The directional nature of the ether linkage provides a well-defined vector for positioning substituents within the kinase binding pocket.

  • Novel Chemical Space: The use of less common building blocks like (4,4-dimethyloxetan-2-yl)methanol allows for the exploration of novel chemical space, potentially leading to the discovery of inhibitors with unique binding modes or improved selectivity profiles.

Data Presentation: Predicted Impact on Physicochemical Properties

The introduction of the (4,4-dimethyloxetan-2-yl)methoxy group is anticipated to modulate the physicochemical properties of a parent kinase inhibitor. The following table provides a representative example of the expected changes.

PropertyParent Scaffold (e.g., with Isopropoxy group)Scaffold with (4,4-Dimethyloxetan-2-yl)methoxy GroupRationale for Change
Molecular Weight XX + 70.08Addition of C4H8O moiety.
Calculated LogP 3.53.2The polar oxetane ring typically reduces lipophilicity.
Aqueous Solubility Low (e.g., <10 µg/mL)Moderate (e.g., 50-100 µg/mL)The ether and oxetane oxygens act as hydrogen bond acceptors, improving solubility.
Metabolic Stability (in vitro) ModerateHighThe oxetane ring is generally resistant to CYP450-mediated metabolism.
Polar Surface Area (PSA) YY + 18.46 ŲThe additional ether and oxetane oxygens increase the polar surface area.

Experimental Protocols: Incorporation of (4,4-Dimethyloxetan-2-yl)methanol

The primary alcohol of (4,4-dimethyloxetan-2-yl)methanol allows for its incorporation into kinase inhibitor scaffolds through several well-established synthetic methodologies, most notably the Mitsunobu reaction and the Williamson ether synthesis. These methods are particularly useful for forming an ether linkage with a phenolic hydroxyl group on a heterocyclic core, a common feature in many kinase inhibitors.

Protocol 1: Mitsunobu Reaction for the Synthesis of Aryl Oxetanyl Ethers

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry if the alcohol is chiral.[5][6][7][8][9] This protocol describes the coupling of (4,4-dimethyloxetan-2-yl)methanol with a generic phenol-containing kinase inhibitor precursor.

Reaction Scheme:

Materials:

  • Phenol-containing kinase inhibitor precursor

  • (4,4-Dimethyloxetan-2-yl)methanol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol-containing kinase inhibitor precursor (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Add (4,4-dimethyloxetan-2-yl)methanol (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. The reaction mixture may turn from colorless to a pale yellow or orange color.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the final aryl oxetanyl ether.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as triphenylphosphine can be oxidized by air, and the intermediates of the Mitsunobu reaction can be sensitive to moisture.

  • Anhydrous Solvent: Anhydrous THF is used to prevent the quenching of the reactive intermediates by water.

  • Excess Reagents: A slight excess of the alcohol, triphenylphosphine, and DIAD is used to ensure complete consumption of the limiting phenol precursor.

  • Slow Addition at 0 °C: The slow, dropwise addition of DIAD at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[10][11][12][13] This protocol requires the pre-activation of either the alcohol or the phenol. Here, we describe the reaction of a deprotonated phenol with an activated form of (4,4-dimethyloxetan-2-yl)methanol (e.g., a tosylate or mesylate).

Reaction Scheme:

Step 2a: Activation of the Alcohol HO-CH2-[4,4-dimethyloxetane] + TsCl --(Base)--> TsO-CH2-[4,4-dimethyloxetane]

Step 2b: Ether Synthesis [Heterocyclic Core]-O-Na+ + TsO-CH2-[4,4-dimethyloxetane] --> [Heterocyclic Core]-O-CH2-[4,4-dimethyloxetane]

Materials:

  • (4,4-Dimethyloxetan-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine or Triethylamine

  • Phenol-containing kinase inhibitor precursor

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

Step 2a: Synthesis of (4,4-Dimethyloxetan-2-yl)methyl Tosylate

  • Dissolve (4,4-dimethyloxetan-2-yl)methanol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can be used in the next step without further purification.

Step 2b: Williamson Ether Synthesis

  • To a solution of the phenol-containing kinase inhibitor precursor (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of (4,4-dimethyloxetan-2-yl)methyl tosylate (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Activation of the Alcohol: The hydroxyl group of an alcohol is a poor leaving group. Activation as a tosylate or mesylate converts it into a good leaving group for the subsequent SN2 reaction.

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the more nucleophilic phenoxide. Potassium carbonate can be used as a milder base if the substrate is base-sensitive.

  • Polar Aprotic Solvent: DMF or acetonitrile are excellent solvents for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the described synthetic protocols.

Mitsunobu_Reaction start Phenol Precursor + (4,4-Dimethyloxetan-2-yl)methanol reagents PPh3, DIAD Anhydrous THF, 0°C to RT start->reagents Reaction workup Quench & Purification reagents->workup Processing product Aryl (4,4-Dimethyloxetan-2-yl)methyl Ether workup->product Isolation

Caption: General workflow for the Mitsunobu reaction.

Williamson_Ether_Synthesis cluster_0 Step A: Activation cluster_1 Step B: Coupling alcohol (4,4-Dimethyloxetan-2-yl)methanol activation TsCl, Pyridine DCM, 0°C to RT alcohol->activation tosylate (4,4-Dimethyloxetan-2-yl)methyl Tosylate activation->tosylate coupling Ether Formation DMF, 60-80°C tosylate->coupling phenol Phenol Precursor deprotonation NaH, DMF 0°C to RT phenol->deprotonation phenoxide Sodium Phenoxide deprotonation->phenoxide phenoxide->coupling purification Workup & Purification coupling->purification final_product Aryl (4,4-Dimethyloxetan-2-yl)methyl Ether purification->final_product

Caption: Workflow for the Williamson ether synthesis.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the (4,4-dimethyloxetan-2-yl)methoxy group in kinase inhibitors is not extensively published, general principles derived from the study of other oxetane-containing inhibitors can be extrapolated.

  • Hinge-Binding Region: If the ether linkage is positioned to interact with the hinge region of the kinase, the oxygen atom of the oxetane can act as a hydrogen bond acceptor, potentially increasing binding affinity.

  • Solvent-Exposed Region: When directed towards the solvent-exposed region of the ATP-binding pocket, the polar oxetane moiety can improve solubility and reduce off-target liabilities associated with excessive lipophilicity.

  • Selectivity Pocket: The gem-dimethyl group provides steric bulk that can be exploited to achieve selectivity for kinases with larger pockets adjacent to the primary binding site.

Conclusion

(4,4-Dimethyloxetan-2-yl)methanol is a valuable building block for the synthesis of novel kinase inhibitors. Its incorporation can lead to compounds with improved physicochemical properties, enhanced metabolic stability, and potentially unique biological profiles. The synthetic protocols outlined in this application note, based on the well-established Mitsunobu and Williamson ether synthesis reactions, provide a reliable framework for accessing these promising molecules. As the demand for kinase inhibitors with superior drug-like properties continues to grow, the strategic use of building blocks like (4,4-dimethyloxetan-2-yl)methanol will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Hennessy, E. J., & Johnson, J. S. (2002). A new and general method for the synthesis of 4-anilinoquinazolines. Organic letters, 4(15), 2513-2515. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 65(2), 1047–1131. [Link]

  • Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. [Link]

  • Rehman, S., Ali, A., & Irum, B. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini reviews in medicinal chemistry, 20(1), 4-21. [Link]

  • US Patent No. US20160096848A1. (2016). Selective inhibitors for protein kinases and pharmaceutical composition and use thereof.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Lee, J. C., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of medicinal chemistry, 60(13), 5521–5542. [Link]

  • European Patent No. EP3376870B1. (2018).
  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]

  • Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 65(2), 1047-1131. [Link]

  • Anggoro, D. T., & Lee, H. W. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(44), 41253-41285. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]

  • Yan, S. B., et al. (2013). LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models. Investigational new drugs, 31(4), 833–844. [Link]

  • ResearchGate. (2025). Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. [Link]

  • Ghasemi, F., & Ghasemi, J. (2024). Deriving general structure–activity/selectivity relationship patterns for different subfamilies of cyclin-dependent kinase inhibitors using machine learning methods. Scientific reports, 14(1), 15638. [Link]

  • Vanstreels, E., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(21), 7384. [Link]

  • European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. EP3660020B1. [Link]

  • The Royal Society of Chemistry. (n.d.). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. [Link]

  • US Patent No. US20100280030A1. (2010). HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS.
  • Huang, A., et al. (2016). Efficient Synthesis of Dimethyl Ether from Methanol in a Bifunctional Zeolite Membrane Reactor. Angewandte Chemie (International ed. in English), 55(41), 12678–12682. [Link]

  • PubChem. (n.d.). KIF18A inhibitors - Patent US-12441736-B2. Retrieved from [Link]

  • Abdel-Aal, E. A. A., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific reports, 12(1), 1-18. [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl). [Link]

  • Chen, Y., et al. (2020). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. ChemRxiv. [Link]

  • US Patent No. US20160096848A1. (2016). Selective inhibitors for protein kinases and pharmaceutical composition and use thereof.
  • ResearchGate. (n.d.). Discovery of Conformationally Constrained ALK2 Inhibitors. [Link]

  • ResearchGate. (2025). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. [Link]

  • Al-Warhi, T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Molecules, 27(9), 3019. [Link]

  • MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]

  • Google Patents. (2017). Process of preparing tyrosine kinase inhibitor. WO2017027465A1.
  • Katoh, T., et al. (2016). Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors. Bioorganic & medicinal chemistry, 24(11), 2466–2475. [Link]

Sources

Method

Application Notes and Protocols for the Tosylation of (4,4-Dimethyloxetan-2-YL)methanol

Introduction: Strategic Conversion of a Hindered Alcohol to a Versatile Intermediate In the landscape of medicinal chemistry and drug development, the oxetane ring is a highly valued structural motif, often employed to e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Conversion of a Hindered Alcohol to a Versatile Intermediate

In the landscape of medicinal chemistry and drug development, the oxetane ring is a highly valued structural motif, often employed to enhance metabolic stability, aqueous solubility, and lipophilicity of drug candidates. The functionalization of oxetane derivatives is therefore of paramount importance. The primary alcohol, (4,4-Dimethyloxetan-2-YL)methanol, presents a key synthetic handle for elaboration. However, the hydroxyl group is a notoriously poor leaving group for nucleophilic substitution reactions.

This application note provides a detailed experimental procedure for the conversion of (4,4-Dimethyloxetan-2-YL)methanol to its corresponding tosylate, (4,4-Dimethyloxetan-2-YL)methyl 4-methylbenzenesulfonate. This transformation is a cornerstone of organic synthesis, converting the inert alcohol into a highly reactive intermediate susceptible to a wide array of nucleophilic displacements, thereby unlocking a diverse range of subsequent chemical modifications. The steric hindrance imparted by the gem-dimethyl group on the oxetane ring necessitates a carefully optimized protocol, which will be discussed in detail, to ensure efficient conversion.

Mechanistic Rationale: Activating the Hydroxyl Group

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves a dual purpose.[1]

Firstly, the base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential acid-catalyzed side reactions. Secondly, and more critically in many cases, pyridine can act as a nucleophilic catalyst.[2] It initially reacts with TsCl to form a highly reactive N-tosylpyridinium intermediate. This intermediate is more electrophilic than TsCl itself, and is thus more readily attacked by the sterically hindered alcohol. The reaction proceeds with retention of stereochemistry at the carbon bearing the oxygen, as the C-O bond of the alcohol is not broken during the reaction.[3][4]

For sterically hindered alcohols, such as (4,4-Dimethyloxetan-2-YL)methanol, the reaction rate can be sluggish. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5][6][7] DMAP is a more potent nucleophilic catalyst than pyridine and readily forms a highly reactive N-tosyl-DMAP intermediate, which is then attacked by the alcohol.

Experimental Workflow Overview

The overall experimental procedure can be visualized as a three-stage process: reaction setup and execution, aqueous workup and extraction, and finally, purification of the desired tosylate.

workflow cluster_0 Reaction Setup & Execution cluster_1 Workup & Extraction cluster_2 Purification & Characterization start Dissolve (4,4-Dimethyloxetan-2-YL)methanol, DMAP (cat.), and Triethylamine in DCM cool Cool to 0 °C start->cool add_tscl Add p-Toluenesulfonyl Chloride (TsCl) portion-wise cool->add_tscl react Stir at 0 °C, then warm to RT Monitor by TLC add_tscl->react quench Quench with water react->quench separate Separate organic layer quench->separate wash Wash with dilute HCl, sat. NaHCO₃, and brine separate->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (Silica gel) concentrate->purify characterize Characterize by NMR, IR, and Mass Spectrometry purify->characterize

Figure 1: Experimental workflow for the tosylation of (4,4-Dimethyloxetan-2-YL)methanol.

Detailed Experimental Protocol

This protocol is designed for the tosylation of a sterically hindered primary alcohol and incorporates best practices for ensuring a high yield of the desired product.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Equivalents
(4,4-Dimethyloxetan-2-YL)methanolC₆H₁₂O₂116.1610.01.0
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6515.01.5
Triethylamine (TEA)C₆H₁₅N101.1920.02.0
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.171.00.1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
Deionized WaterH₂O18.02As needed-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Silica Gel (for column chromatography)SiO₂60.08As needed-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate)--As needed-
Procedure
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (4,4-Dimethyloxetan-2-YL)methanol (1.16 g, 10.0 mmol, 1.0 eq.), 4-dimethylaminopyridine (0.122 g, 1.0 mmol, 0.1 eq.), and anhydrous dichloromethane (100 mL).

    • Stir the mixture until all solids have dissolved.

    • Add triethylamine (2.79 mL, 2.02 g, 20.0 mmol, 2.0 eq.) to the solution.

  • Addition of Tosyl Chloride:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly add p-toluenesulfonyl chloride (2.86 g, 15.0 mmol, 1.5 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes/Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Aqueous Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove triethylamine and DMAP, saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[8] The appropriate eluent system should be determined by TLC analysis of the crude material (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford (4,4-Dimethyloxetan-2-YL)methyl 4-methylbenzenesulfonate as a solid or oil.

Characterization of the Product

The structure and purity of the synthesized tosylate should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the tosyl group (aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm) and the (4,4-dimethyloxetan-2-yl)methyl moiety. The methylene protons adjacent to the tosylate oxygen will be shifted downfield compared to the starting alcohol.

  • ¹³C NMR Spectroscopy: Will confirm the presence of all carbon atoms in the molecule with characteristic shifts for the aromatic, methyl, and oxetane carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the sulfonyl group (S=O) at approximately 1360 and 1175 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol (around 3300-3500 cm⁻¹) is also a key indicator of a successful reaction.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after 24 hours, the reaction time can be extended, or the reaction mixture can be gently heated (e.g., to 40 °C). The steric hindrance of the substrate may necessitate more forcing conditions.

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere to prevent the hydrolysis of p-toluenesulfonyl chloride.

  • Purification Challenges: Unreacted TsCl can sometimes co-elute with the product during chromatography. Washing the crude product with a small amount of cold hexanes or diethyl ether can sometimes help to remove residual TsCl before column chromatography.

Conclusion

This application note provides a robust and detailed protocol for the tosylation of the sterically hindered primary alcohol, (4,4-Dimethyloxetan-2-YL)methanol. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently synthesize the corresponding tosylate, a versatile intermediate for further synthetic transformations in drug discovery and development. The use of a catalytic amount of DMAP is highlighted as a key strategy for overcoming the steric hindrance of the substrate.

References

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009).
  • LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Reddit. (2021). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. Retrieved from [Link]

  • Qi, C., et al. (2011).
  • Wu, Q., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]

  • Li, F., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Beilstein Journal of Organic Chemistry, 13, 2146-2152.
  • Reddit. (2022). Reaction mechanism help. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Oxetanes to Enhance Physicochemical Properties of Drug Candidates

For Researchers, Scientists, and Drug Development Professionals Abstract In modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a pivotal tactic for optimizing the propertie...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a pivotal tactic for optimizing the properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of polarity, three-dimensionality, and metabolic stability offers a powerful tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities.[1][2] This technical guide provides a comprehensive overview of the application of oxetanes in drug discovery, supported by quantitative data, detailed experimental protocols for synthesis and property assessment, and visual representations of key workflows.

Introduction: The Oxetane Moiety as a Versatile Tool in Drug Design

The oxetane ring is a four-membered oxygen-containing heterocycle that has gained significant attention in drug discovery programs.[3] Its value lies in its ability to modulate key physicochemical properties such as polarity, lipophilicity, and metabolic stability.[4] The incorporation of an oxetane can lead to improved aqueous solubility, reduced metabolic liability, and modulation of the basicity of adjacent amines, often without a significant increase in lipophilicity.[4][5] This unique profile makes the oxetane a powerful tool for medicinal chemists to fine-tune the properties of a lead compound and enhance its potential for clinical success.

One of the primary applications of the oxetane moiety is as a bioisostere for other common functional groups, most notably the gem-dimethyl and carbonyl groups.[1][6] This bioisosteric replacement allows for the modification of a molecule's properties while aiming to retain or even improve its biological activity.

  • Oxetane as a gem-Dimethyl Isostere: Replacing a gem-dimethyl group with an oxetane can significantly improve a compound's physicochemical profile. The oxetane ring is of a similar size but introduces polarity, which can lead to enhanced solubility and reduced lipophilicity.[1][6]

  • Oxetane as a Carbonyl Isostere: The oxetane ring can also serve as a metabolically stable surrogate for a carbonyl group, offering similar hydrogen bonding capabilities but with improved metabolic stability.[3][7]

Impact on Physicochemical Properties: A Quantitative Perspective

The introduction of an oxetane ring can have a profound and often predictable impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table summarizes the typical effects observed when incorporating an oxetane moiety, with quantitative data from matched molecular pair analyses illustrating the magnitude of these improvements.

Physicochemical PropertyImpact of Oxetane IncorporationRationale and Key Advantages
Aqueous Solubility Can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[8][9]The polar nature of the ether oxygen in the strained ring enhances interactions with water molecules, improving the dissolution of the compound. This is a critical advantage for enhancing the oral bioavailability of drug candidates.
Lipophilicity (LogD) Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, often resulting in a decrease in LogD.[9]The introduction of a polar oxygen atom reduces the overall greasy character of the molecule. This reduction in lipophilicity can be beneficial for minimizing off-target toxicity and improving overall drug-like properties.[9]
Metabolic Stability Generally increases metabolic stability by blocking sites of metabolism.[5][8]The oxetane ring itself is often resistant to metabolism by cytochrome P450 enzymes. When used to replace a metabolically labile group (e.g., a gem-dimethyl group), it can shield the molecule from oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.[8]
Basicity (pKa) Modulation The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[6][9]This is a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative oxetane-containing building block and for the assessment of key physicochemical properties.

Synthesis Protocol: Preparation of a 3-Aryl-3-(hydroxymethyl)oxetane via Intramolecular Williamson Etherification

This protocol describes a general method for the synthesis of a 3,3-disubstituted oxetane, a common scaffold in medicinal chemistry, starting from a 1,3-diol. The key step is an intramolecular Williamson etherification.[3][10]

Workflow for the Synthesis of 3-Aryl-3-(hydroxymethyl)oxetane

cluster_0 Step 1: Monotosylation cluster_1 Step 2: Intramolecular Cyclization A 2-Arylpropane-1,3-diol D Tosyl-protected diol intermediate A->D Reacts with B p-Toluenesulfonyl chloride (TsCl) B->D Reacts with C Pyridine (solvent and base) C->D In E Tosyl-protected diol intermediate D->E H 3-Aryl-3-(hydroxymethyl)oxetane E->H Cyclizes in the presence of F Sodium Hydride (NaH) F->H Base G Tetrahydrofuran (THF, solvent) G->H Solvent

Caption: Synthetic workflow for a 3,3-disubstituted oxetane.

Materials and Reagents:

  • 2-Arylpropane-1,3-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Monotosylation of the Diol: a. To a solution of the 2-arylpropane-1,3-diol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. b. Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL). d. Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. Purification by flash column chromatography may be necessary.

  • Intramolecular Cyclization to Form the Oxetane: a. To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material. c. Carefully quench the reaction by the slow addition of water at 0 °C. d. Extract the mixture with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-3-(hydroxymethyl)oxetane.

Protocol for Kinetic Aqueous Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of a compound, which is a critical parameter in early drug discovery.[1][2][4]

Workflow for Kinetic Solubility Assay

A Prepare compound stock solution in DMSO B Dispense stock solution into a 96-well plate A->B C Add aqueous buffer (e.g., PBS) to each well B->C D Incubate and shake (e.g., 2 hours at 37°C) C->D E Filter to remove precipitate D->E F Analyze filtrate by UV-Vis spectrophotometry or LC-MS E->F G Calculate solubility from a standard curve F->G

Caption: Workflow for determining kinetic aqueous solubility.

Materials and Equipment:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm pore size)

  • 96-well UV-transparent plates

  • Multichannel pipette

  • Plate shaker

  • UV-Vis microplate reader or LC-MS system

Procedure:

  • Preparation of Standard Curve: a. Prepare a series of dilutions of the test compound in DMSO. b. Add a small volume (e.g., 2 µL) of each dilution to the wells of a UV-transparent 96-well plate. c. Add a larger volume of the assay buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentrations. d. Measure the absorbance at the compound's λmax to generate a standard curve.

  • Sample Preparation and Incubation: a. Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound into the wells of a 96-well filter plate. b. Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well. c. Seal the plate and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours) with continuous shaking.

  • Filtration and Analysis: a. After incubation, filter the solution through the filter plate into a clean 96-well UV-transparent plate by centrifugation or vacuum. b. Measure the UV absorbance of the filtrate at the appropriate wavelength.

  • Data Analysis: a. Calculate the concentration of the dissolved compound in the filtrate using the standard curve. b. The calculated concentration represents the kinetic solubility of the compound under the assay conditions.

Protocol for Lipophilicity (LogD) Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH.[5][10]

Workflow for LogD Determination

A Prepare pre-saturated n-octanol and PBS (pH 7.4) B Add compound to a vial containing both phases A->B C Shake vigorously to allow partitioning equilibrium B->C D Centrifuge to separate the two phases C->D E Sample both the n-octanol and aqueous layers D->E F Analyze the concentration in each phase by LC-MS/UV E->F G Calculate LogD as log([Compound]octanol / [Compound]aqueous) F->G

Caption: Workflow for LogD determination by the shake-flask method.

Materials and Equipment:

  • Test compound

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • LC-MS or HPLC-UV system for analysis

Procedure:

  • Preparation of Phases: a. Pre-saturate the n-octanol by shaking it with PBS (pH 7.4) for 24 hours. b. Pre-saturate the PBS (pH 7.4) by shaking it with n-octanol for 24 hours. c. Allow the phases to separate completely before use.

  • Partitioning Experiment: a. Prepare a stock solution of the test compound in either the pre-saturated n-octanol or PBS. b. In a glass vial, add a defined volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). c. Add a small volume of the compound stock solution to the vial. d. Cap the vial tightly and shake vigorously for a fixed period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation and Sampling: a. Centrifuge the vial to achieve complete separation of the two phases. b. Carefully collect a sample from both the upper n-octanol phase and the lower aqueous phase.

  • Analysis and Calculation: a. Determine the concentration of the compound in each phase using a suitable analytical method (LC-MS or HPLC-UV) with a standard curve. b. Calculate the LogD value using the following equation: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol for Metabolic Stability Assessment using Liver Microsomes

This assay measures the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[8][9][11]

Workflow for Microsomal Stability Assay

A Prepare reaction mixture: Compound, liver microsomes, and buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH cofactor B->C D Take samples at multiple time points (e.g., 0, 5, 15, 30, 45 min) C->D E Quench reaction in each sample with cold acetonitrile containing an internal standard D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Plot ln(% remaining) vs. time to determine half-life and intrinsic clearance G->H

Sources

Method

Asymmetric Synthesis of Chiral 2-Substituted Oxetanes: An Application &amp; Protocol Guide

Introduction: The Rising Prominence of Chiral Oxetanes in Drug Discovery The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a highly valued structural motif in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Chiral Oxetanes in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a highly valued structural motif in modern medicinal chemistry. Its unique combination of properties—a strained yet kinetically stable ring, a polar core, and a three-dimensional structure—offers significant advantages in drug design.[1][2][3][4][5] When incorporated into bioactive molecules, oxetanes can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[2][4][6] They often serve as effective bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties, providing a pathway to escape undesirable metabolic fates or to explore novel intellectual property space.[2][7]

The introduction of a substituent at the 2-position of the oxetane ring creates a chiral center, opening up vast possibilities for precise, three-dimensional interactions with biological targets. However, the synthesis of these chiral 2-substituted oxetanes is challenging due to inherent ring strain and the kinetic difficulty of forming four-membered rings.[1][8] This guide provides an in-depth overview of key modern strategies for the asymmetric synthesis of these valuable building blocks, with a focus on the underlying principles, practical experimental protocols, and comparative data to aid researchers in this dynamic field.

Strategic Approaches to Asymmetric Oxetane Synthesis

The construction of the chiral oxetane core can be broadly categorized into several key strategies. Each approach presents distinct advantages and is suited for different types of target molecules.

  • Intramolecular Cyclization (C–O Bond Formation): This is the most common approach, typically involving a Williamson etherification-type reaction on a chiral 1,3-halohydrin or a related precursor.[2][8][9] The primary challenge lies in the stereospecific synthesis of the open-chain precursor.

  • [2+2] Photocycloadditions (Paternò–Büchi Reaction): This classic photochemical reaction involves the cycloaddition of an excited carbonyl compound with an alkene to directly form the oxetane ring.[10][11][12][13] Achieving high enantioselectivity is a significant challenge, often requiring the use of chiral auxiliaries or catalysts.[10][14]

  • Epoxide Ring Expansion: This method utilizes readily available chiral epoxides, which are opened by a sulfur ylide, followed by an intramolecular ring-closure to expand the three-membered ring to the four-membered oxetane.[1][2] This can be a powerful one-pot procedure.[1]

  • C–C Bond Forming Cyclizations: A less common but effective strategy involves forming a carbon-carbon bond to close the ring.[1][8][9][15] This approach is particularly useful for creating highly functionalized oxetanes, such as 2-sulfonyl oxetanes.[1]

This guide will focus on a powerful and widely cited catalytic asymmetric method that exemplifies the state-of-the-art in this field: the catalytic asymmetric synthesis from ketones via a one-pot sequential sulfur ylide addition, as pioneered by Shibasaki and others.[1][16] This method combines epoxide formation and ring expansion in a highly enantioselective manner.

Featured Method: Catalytic Asymmetric One-Pot Synthesis from Ketones

This strategy provides access to chiral 2,2-disubstituted oxetanes with excellent enantiomeric excess (e.e.) from prochiral ketones.[1] The process involves two key steps occurring in a single reaction vessel: (1) an asymmetric epoxidation of the ketone using a chiral catalyst and a sulfur ylide, followed by (2) a ring expansion of the resulting chiral epoxide with a second equivalent of the ylide to furnish the oxetane.[1]

Causality and Mechanistic Insights

The success of this one-pot reaction hinges on the careful orchestration of two distinct catalytic events.

  • Enantioselective Epoxidation: A chiral heterobimetallic complex (e.g., a lanthanide-based catalyst) creates a chiral environment around the prochiral ketone. The first equivalent of the Corey-Chaykovsky reagent (a sulfoxonium ylide) is directed to one of the two enantiotopic faces of the ketone, leading to the formation of a chiral epoxide with high enantiopurity.

  • Ring Expansion & Kinetic Resolution: The second equivalent of the ylide attacks the chiral epoxide. This nucleophilic attack opens the epoxide to form a betaine intermediate, which then undergoes an intramolecular SN2 reaction to close into the four-membered oxetane ring, releasing dimethyl sulfoxide (DMSO).[2] Crucially, this second step often proceeds with a degree of kinetic resolution, where one enantiomer of the intermediate epoxide reacts faster than the other, further amplifying the enantiopurity of the final oxetane product.[1]

The workflow for this process can be visualized as follows:

G cluster_reaction One-Pot Reaction Sequence cluster_workup Purification & Analysis Catalyst Chiral Catalyst (e.g., La-Li-BINOL) Epoxidation Asymmetric Epoxidation (1st equiv. Ylide) Catalyst->Epoxidation Ketone Prochiral Ketone Ketone->Epoxidation Ylide Sulfur Ylide (2 equiv.) Ylide->Epoxidation Solvent Anhydrous Solvent (e.g., THF) Solvent->Epoxidation Expansion Ring Expansion (2nd equiv. Ylide) Epoxidation->Expansion In situ Workup Aqueous Workup Expansion->Workup Purify Chromatography Workup->Purify Analyze Chiral HPLC / NMR Purify->Analyze

Caption: General workflow for the one-pot asymmetric synthesis of oxetanes.

Detailed Experimental Protocol

This protocol is a representative example adapted from the Shibasaki method for the synthesis of a chiral 2,2-disubstituted oxetane from acetophenone.[1]

Objective: To synthesize (R)-2-methyl-2-phenyloxetane from acetophenone.

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • (R)-(+)-BINOL

  • Sodium tert-butoxide (NaOtBu)

  • Trimethyloxosulfonium iodide

  • Acetophenone (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, flame-dried glassware

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

  • Glass column for chromatography

Protocol Steps:

Part A: Catalyst Preparation (in situ)

  • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add (R)-(+)-BINOL (0.3 mmol, 1.1 equiv).

  • Add anhydrous THF (5 mL) and cool the solution to 0 °C.

  • Add NaOtBu (0.6 mmol, 2.2 equiv) and stir the mixture at 0 °C for 30 minutes.

  • In a separate dry flask, dissolve LaCl₃·7H₂O (0.3 mmol, 1.1 equiv) in anhydrous THF (5 mL) and stir until fully dissolved.

  • Slowly add the LaCl₃ solution to the BINOL/NaOtBu mixture at 0 °C.

  • Allow the resulting catalyst solution to stir at room temperature for 1 hour before use.

Part B: One-Pot Epoxidation and Ring Expansion

  • In a separate 100 mL flame-dried Schlenk flask under argon, suspend trimethyloxosulfonium iodide (2.2 mmol, 2.0 equiv) in anhydrous toluene (10 mL).

  • Add NaOtBu (2.2 mmol, 2.0 equiv) and stir the resulting white suspension vigorously at room temperature for 30 minutes to generate the ylide.

  • Cool the ylide suspension to -78 °C.

  • In a separate flask, dissolve acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Add the acetophenone solution dropwise to the cold ylide suspension.

  • Immediately after, add the pre-formed chiral La-BINOL catalyst solution (from Part A) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction typically takes 4-8 hours.

  • Upon completion (disappearance of the ketone starting material), quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

Part C: Work-up and Purification

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

  • Combine the fractions containing the pure oxetane product and remove the solvent under reduced pressure.

  • Determine the yield and assess the enantiomeric excess using chiral HPLC analysis.

Data Presentation and Expected Results

The performance of asymmetric catalytic systems is best evaluated by comparing yields and enantioselectivities across a range of substrates.

EntryKetone SubstrateCatalyst SystemYield (%)e.e. (%)Reference
1AcetophenoneLa-Li-(R)-BINOL8599[1]
2PropiophenoneLa-Li-(R)-BINOL8298[1]
32-AcetonaphthoneLa-Li-(R)-BINOL91>99[1]
4Cyclohexyl methyl ketoneLa-Li-(R)-BINOL7596[1]

Table 1: Representative results for the asymmetric synthesis of 2,2-disubstituted oxetanes.

Troubleshooting and Expert Insights

  • Causality of Anhydrous Conditions: The sulfur ylide and the organometallic catalyst are both highly sensitive to moisture and protic sources. Water will rapidly quench the ylide and decompose the catalyst, leading to low or no product formation. Therefore, the use of flame-dried glassware and anhydrous solvents under an inert atmosphere is critical for success.

  • Importance of Temperature Control: The enantioselectivity of the initial epoxidation step is highly temperature-dependent. Running the reaction at -78 °C maximizes the energetic difference between the diastereomeric transition states, leading to higher e.e. values. Deviation to higher temperatures will erode stereocontrol.

  • Ylide Preparation: The activity of the sulfur ylide is paramount. It is best generated in situ just before use. If the reaction is sluggish, it may be due to incomplete ylide formation or decomposition. Ensure the base (NaOtBu) is of high purity and the suspension is stirred vigorously.

  • Low Yields: If low yields are observed despite complete consumption of starting material, consider potential side reactions. For certain substrates, Grob fragmentation can be a competing pathway.[1] Additionally, ensure the purification step is efficient, as the oxetane products can be volatile.

Conclusion and Future Directions

The asymmetric synthesis of chiral 2-substituted oxetanes remains a vibrant area of chemical research, driven by the increasing application of these motifs in drug discovery.[5][6] Catalytic one-pot methods, such as the epoxidation/ring-expansion sequence, offer an elegant and efficient route to these valuable compounds.[1][16] Future developments will likely focus on expanding the substrate scope, developing more robust and cheaper catalysts (e.g., using earth-abundant metals or organocatalysts), and applying these methods to the synthesis of increasingly complex and biologically relevant molecules. The continued innovation in this field promises to further empower medicinal chemists with the tools needed to design the next generation of therapeutics.

References

  • D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297–2349. [Link]

  • Wikipedia contributors. (2023). Paternò–Büchi reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Sone, T., Lu, G., Matsunaga, S., & Shibasaki, M. (2009). Catalytic Asymmetric Synthesis of 2,2‐Disubstituted Oxetanes from Ketones by Using a One‐Pot Sequential Addition of Sulfur Ylide. Angewandte Chemie International Edition, 48(9), 1677-1680. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]

  • Wang, Z. (2015). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 35(11), 2269-2280. [Link]

  • D'Auria, M., & Racioppi, R. (2019). The Paternò-Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2349. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384-11428. [Link]

  • Gatazka, M. R., Parikh, S. G., Rykaczewski, K. A., & Schindler, C. S. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Davis, O. A., Croft, R. A., & Bull, J. A. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Communications, 51(82), 15124-15127. [Link]

  • Krische, M. J., et al. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Angewandte Chemie International Edition, 56(19), 5266-5270. [Link]

  • Davis, O. A., & Bull, J. A. (2015). Recent Advances in the Synthesis of 2-Substituted Oxetanes. ResearchGate. [Link]

  • Sun, J., et al. (2019). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition, 58(50), 18055-18060. [Link]

  • Booker-Milburn, K. I., et al. (2002). Synthesis of Bridged Bicyclic Ethers and Fused Oxetanes from Pyran-4-ones via Tandem Solvent Trapping and Norrish Type II Cyclization. The Journal of Organic Chemistry, 67(14), 4975-4978. [Link]

  • Unkown Author. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Natural Product Reports. [Link]

  • Unkown Author. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

  • Gatazka, M. R., Parikh, S. G., Rykaczewski, K. A., & Schindler, C. S. (2024). Ketyl Radical Enabled Synthesis of Oxetanes. Synthesis, 56(16), 2513-2520. [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

  • Sun, J., et al. (2019). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition, 58(50), 18055-18060. [Link]

  • Schindler, C. S., et al. (2023). Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. ChemRxiv. [Link]

  • Unkown Author. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Unkown Author. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12512-12537. [Link]

  • Capriati, V., et al. (2016). Asymmetric chemoenzymatic synthesis of 1,3-diols and 2,4-disubstituted aryloxetanes by using whole cell biocatalysts. Organic & Biomolecular Chemistry, 14(10), 2886-2895. [Link]

  • Sun, J., et al. (2019). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. ResearchGate. [Link]

Sources

Application

(4,4-Dimethyloxetan-2-YL)methanol as a fragment for library synthesis

An Application Guide and Protocol for the Use of (4,4-Dimethyloxetan-2-YL)methanol in Fragment Library Synthesis Introduction: The Rise of the Oxetane Motif in Modern Drug Discovery In the landscape of contemporary medic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Use of (4,4-Dimethyloxetan-2-YL)methanol in Fragment Library Synthesis

Introduction: The Rise of the Oxetane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles has led to a re-evaluation of underexplored scaffolds.[1] Among these, the oxetane ring, a four-membered saturated heterocycle, has emerged from a position of academic curiosity to become a valuable and strategic tool in drug design.[2][3] Initially met with skepticism due to concerns over ring strain and potential instability, extensive studies have demonstrated that appropriate substitution patterns, particularly at the 3-position, confer significant stability.[2] The true value of the oxetane motif lies in its unique ability to act as a multifunctional bioisostere and a modulator of critical physicochemical properties.[4][5]

Oxetanes are frequently employed as isosteric replacements for gem-dimethyl and carbonyl groups, offering a means to increase polarity and three-dimensionality without a substantial penalty in molecular weight or lipophilicity.[1][6] This strategic replacement can dramatically improve aqueous solubility, metabolic stability, and other drug-like properties, transforming a problematic lead compound into a viable clinical candidate.[3][7] Within the framework of Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules are screened to identify starting points for optimization, the incorporation of scaffolds like oxetanes is particularly advantageous.[8][9] These sp³-rich fragments provide novel vectors for chemical exploration and can access previously "undruggable" binding pockets.[8][10]

This guide focuses on a specific, highly versatile building block: (4,4-Dimethyloxetan-2-YL)methanol . We will explore the inherent advantages of this fragment, provide a detailed protocol for its incorporation into a screening library, and discuss the underlying chemical principles that make it an exceptional tool for researchers, scientists, and drug development professionals.

The Strategic Advantage of (4,4-Dimethyloxetan-2-YL)methanol

The selection of (4,4-Dimethyloxetan-2-YL)methanol as a core fragment is a deliberate choice driven by its unique combination of structural features. The gem-dimethyl group at the C4 position serves a dual purpose: it provides steric bulk that can probe specific pockets of a target protein and, crucially, it enhances the metabolic stability of the oxetane ring, mitigating concerns of ring-opening degradation.[3] The primary alcohol at the C2 position provides a robust and versatile synthetic handle, allowing for straightforward chemical derivatization to build a diverse library of compounds.

Physicochemical Properties of the Core Fragment

The properties of the starting fragment are critical in FBDD, as they lay the foundation for the subsequent library. (4,4-Dimethyloxetan-2-YL)methanol possesses an ideal profile for a fragment library core.

PropertyValueSource
CAS Number 61266-55-5[11]
Molecular Formula C₆H₁₂O₂[11]
Molecular Weight 116.16 g/mol [11]
Topological Polar Surface Area (TPSA) 29.46 Ų[11]
Predicted LogP (XlogP) 0.2 - 0.55[11][12]
Hydrogen Bond Donors 1[11]
Hydrogen Bond Acceptors 2[11]
Rotatable Bonds 1[11]

These properties align perfectly with the "Rule of Three," a common guideline for fragment design, ensuring that the resulting library members remain within a desirable physicochemical space for optimal binding and solubility.

Application in Library Synthesis: A General Workflow

The primary utility of (4,4-Dimethyloxetan-2-YL)methanol is as a scaffold for creating a "decorated" fragment library. The core fragment is coupled with a diverse set of chemical building blocks (e.g., carboxylic acids, isocyanates, alkyl halides) via its primary alcohol, generating a library where the oxetane moiety is consistently presented to the biological target.

G cluster_0 Inputs cluster_1 Process cluster_2 Output Fragment (4,4-Dimethyloxetan-2-YL)methanol (Core Scaffold) Coupling Parallel Synthesis (e.g., Esterification, Carbamoylation) Fragment->Coupling BuildingBlocks Diverse Building Blocks (e.g., R-COOH, R-NCO) BuildingBlocks->Coupling Purification Purification (e.g., HPLC, SPE) Coupling->Purification Library Screening Library (Diverse oxetane-containing fragments) Purification->Library QC Quality Control (LC-MS, NMR) Library->QC

Sources

Method

Functionalization of the oxetane ring in drug design

An Application Guide to the Strategic Functionalization of the Oxetane Ring in Drug Design Authored by: A Senior Application Scientist Introduction: The Rise of a Privileged Scaffold In the landscape of modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Oxetane Ring in Drug Design

Authored by: A Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is relentless. Among the scaffolds that have gained significant traction, the oxetane ring—a four-membered oxygen-containing heterocycle—has emerged as a uniquely powerful tool.[1] Initially perceived as a niche, synthetically challenging motif, the oxetane is now recognized for its profound ability to modulate key drug-like properties. Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines and providing access to unexplored three-dimensional chemical space.[1][2][3]

This guide provides an in-depth exploration of the functionalization of the oxetane ring, moving beyond simple descriptions to explain the causal relationships behind synthetic choices. We will delve into robust protocols for creating diverse oxetane derivatives and illustrate how this versatile scaffold can be strategically employed to overcome common challenges in drug discovery programs.

The Physicochemical Impact of Oxetane Incorporation

The strategic replacement of common functional groups with an oxetane moiety is a cornerstone of its application in drug design. The oxetane ring is not merely a placeholder; it is an active modulator of a molecule's physicochemical profile. Its small size, polarity, and sp³-rich character make it an excellent bioisostere for groups like gem-dimethyl and carbonyls.[4][5][6]

The rationale for these replacements is grounded in tangible improvements to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, replacing a metabolically labile methylene group with a gem-dimethyl group can block oxidation but often introduces an undesirable increase in lipophilicity.[3] Substituting this with an oxetane provides the same steric shielding effect while simultaneously increasing polarity and solubility, a highly desirable outcome in lead optimization.[2][3][7][8]

PropertyImpact of Oxetane IncorporationRationale & Causality
Aqueous Solubility Significantly IncreasedThe oxygen atom acts as a hydrogen bond acceptor, improving interactions with water. The ring's polarity disrupts crystal packing. Increases can range from 4-fold to over 4000-fold.[3][7][8]
Lipophilicity (LogP/LogD) Generally DecreasedThe polar ether linkage makes the oxetane significantly less lipophilic than a corresponding gem-dimethyl or cyclobutane group, aiding in reducing off-target effects.[2][3]
Metabolic Stability Generally IncreasedThe oxetane ring is more resistant to metabolic breakdown compared to carbonyl groups or morpholine rings. It can block oxidation at adjacent sites.[3][9][10] In some contexts, it can direct metabolism away from CYP450 pathways.[11]
Amine Basicity (pKa) Reduced for Proximal AminesThe electron-withdrawing nature of the oxetane oxygen lowers the pKa of adjacent amines. This is a critical tool for reducing hERG liability and controlling the volume of distribution (Vss).[10][12]
Molecular Conformation Induces Conformational RigidityThe strained, nearly planar ring acts as a conformational lock, which can improve binding affinity to a target protein by reducing the entropic penalty of binding.[4][10]

Synthetic Strategies for Oxetane Functionalization

The synthetic accessibility of functionalized oxetanes has expanded dramatically, with several reliable strategies now available to medicinal chemists. The choice of strategy is dictated by the desired substitution pattern and the overall synthetic plan.

Core Workflow: Functionalization from Oxetan-3-one

The commercially available building block, oxetan-3-one, is the most common and versatile starting point for accessing a wide array of 3-substituted and 3,3-disubstituted oxetanes.[2][9][13][14][15] Its ketone functionality is a synthetic linchpin for numerous transformations.

G cluster_0 cluster_1 start Oxetan-3-one reductive_amination Reductive Amination start->reductive_amination R₂NH, NaBH(OAc)₃ hwe Horner-Wadsworth-Emmons start->hwe (EtO)₂P(O)CH₂CO₂Et strecker Strecker Synthesis start->strecker TMSCN, R₂NH henry Henry Reaction start->henry MeNO₂, Base amino 3-Aminooxetanes reductive_amination->amino unsaturated_ester α,β-Unsaturated Esters hwe->unsaturated_ester amino_acid Oxetane Amino Acids strecker->amino_acid nitro_alcohol Aminomethyl Hydroxyloxetanes (after reduction) henry->nitro_alcohol

Caption: Key synthetic pathways originating from oxetan-3-one.

  • Accessing 3-Aminooxetanes: Reductive amination is a robust method for synthesizing 3-aminooxetanes, which are themselves versatile building blocks for further functionalization via amide couplings, Buchwald-Hartwig amination, or SNAr reactions.[12][16]

  • Carbon-Carbon Bond Formation: The Horner-Wadsworth-Emmons (HWE) reaction transforms oxetan-3-one into α,β-unsaturated esters.[13] These Michael acceptors are primed for conjugate addition reactions, allowing for the introduction of a second substituent at the 3-position.

  • Amino Acid Scaffolds: The Strecker synthesis provides a direct route to 3-amino-3-cyano oxetanes, which can be hydrolyzed to produce novel oxetane-containing amino acids.[13] These are valuable for creating peptidomimetics with enhanced enzymatic stability.

Functionalization via Cross-Coupling and Direct Substitution

For molecules where the oxetane is introduced later in the synthesis, pre-functionalized building blocks are essential.

  • 3-Halo-oxetanes: These serve as effective electrophiles in transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the 3-position.[12]

  • 3-Aminooxetane: This nucleophilic building block is widely used. Its primary or secondary amine can be acylated, alkylated, or used in reductive aminations to append the oxetane motif to a larger scaffold.[12][17]

Spirocyclic Oxetanes: Morpholine Bioisosteres

Spirocyclic oxetanes, particularly 2-oxa-6-azaspiro[3.3]heptane, have emerged as superior bioisosteres for the morpholine group.[3] Morpholine is a common functionality used to improve solubility, but it is often a site of metabolic oxidation.[3] Spirocyclic oxetanes provide comparable or even better solubilizing effects while demonstrating greater metabolic stability.[3] They are typically introduced using the commercially available amine building block.[12]

G cluster_0 Common Solubilizing Group cluster_1 Bioisosteric Replacement cluster_2 Improved Properties morpholine Morpholine spiro_oxetane Spirocyclic Oxetane (e.g., 2-oxa-6-azaspiro[3.3]heptane) morpholine->spiro_oxetane Replacement leads to prop1 Increased Metabolic Stability spiro_oxetane->prop1 prop2 Maintained or Improved Solubility spiro_oxetane->prop2

Caption: Bioisosteric replacement of morpholine with a spirocyclic oxetane.

Experimental Protocols

The following protocols are presented as robust, validated methods for key transformations.

Protocol 1: Synthesis of N-Benzyl-oxetan-3-amine via Reductive Amination

Rationale: This protocol utilizes sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that is ideal for reductive aminations. It does not reduce the oxetane ring and is tolerant of the ketone starting material, minimizing side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction, and the addition of acetic acid catalyzes the formation of the intermediate iminium ion.

Materials:

  • Oxetan-3-one (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic Acid (catalytic, ~5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add oxetan-3-one and anhydrous DCM.

  • Add benzylamine and a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes. The formation of the iminium intermediate is crucial before the addition of the reducing agent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes, monitoring for gas evolution. Causality Note: Portion-wise addition is a safety measure to control the reaction rate and temperature.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-oxetan-3-amine.

Protocol 2: Horner-Wadsworth-Emmons Reaction with Oxetan-3-one

Rationale: The HWE reaction is a reliable method for forming C=C bonds, specifically producing the thermodynamically favored E-alkene. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the phosphonate ester, generating the reactive ylide. Tetrahydrofuran (THF) is a suitable aprotic solvent.

Materials:

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Oxetan-3-one (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate dropwise via syringe. Causality Note: This exothermic deprotonation must be controlled to prevent side reactions. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the target α,β-unsaturated ester.

Stability and Handling Considerations

While modern synthetic methods have demonstrated the robustness of the oxetane ring, it is not inert. The ring strain (~106 kJ/mol) makes it susceptible to ring-opening, particularly under harsh acidic conditions.[4][12]

  • pH Stability: The stability of the oxetane ring is highly context-dependent. 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbital.[6] However, strong acidic conditions (e.g., concentrated HCl, H₂SO₄) or high temperatures in the presence of Lewis acids can facilitate ring-opening.[12][13] Basic and most reductive/oxidative conditions are generally well-tolerated.[13]

  • Synthetic Strategy: To mitigate risks, it is often prudent to install the oxetane motif in the later stages of a synthetic sequence, thus avoiding exposure to a wide range of potentially harsh reaction conditions.[12]

  • Internal Nucleophiles: The presence of internal nucleophiles (e.g., a nearby alcohol or amine) can lead to intramolecular ring-opening under acidic conditions, forming 5- or 6-membered rings. This can be an undesired side reaction or a planned synthetic transformation.[12]

Conclusion and Future Outlook

The functionalization of the oxetane ring has transitioned from a synthetic curiosity to a validated and powerful strategy in drug design. Its ability to confer multiple benefits—enhanced solubility, improved metabolic stability, and fine-tuning of pKa—makes it an invaluable tool for medicinal chemists. The development of robust synthetic protocols, particularly those starting from oxetan-3-one, has democratized access to a vast array of functionalized building blocks. As our understanding of oxetane chemistry deepens, we can anticipate the development of even more sophisticated methods for its incorporation and the continued emergence of oxetane-containing candidates in all phases of clinical development.

References

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Buravlev, E., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Oxetan-3-one: A Strategic Choice for Pharmaceutical Intermediates. Retrieved from [Link]

  • Taylor, R. J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Retrieved from [Link]

  • Gomtsyan, A. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Retrieved from [Link]

  • Urban, S., & Pápai, I. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Retrieved from [Link]

  • Barber, T. Q., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Retrieved from [Link]

  • Synfacts. (2015). Synthesis of Highly Functionalized Oxetanes. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. Retrieved from [Link]

  • Taylor, R. J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Green Chemistry. (2022). Photoinduced synthesis of functionalized oxetanes via diradical-mediated ring contraction. RSC Publishing. Retrieved from [Link]

  • Urban, S., & Pápai, I. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. PubMed Central. Retrieved from [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • Scott, J. S., et al. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. Retrieved from [Link]

  • Haraldsson, M., et al. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. Retrieved from [Link]

  • Barber, T. Q., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PubMed Central. Retrieved from [Link]

  • Gomtsyan, A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Retrieved from [Link]

  • Potrząsaj, A., et al. (2021). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ChemRxiv. Retrieved from [Link]

  • Gomtsyan, A. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Retrieved from [Link]

  • Potrząsaj, A., et al. (2021). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Oxetanone. Retrieved from [Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Retrieved from [Link]

  • Ahmad, S., et al. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]

  • Chemical Science. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Scalable Synthesis of Oxetane-Containing Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable motif in modern drug discovery.[1][2][3] Initially recognized for its presence in the potent anticancer agent paclitaxel (Taxol®), the unique physicochemical properties of this strained heterocycle are now strategically exploited to enhance the "drug-like" qualities of pharmaceutical candidates.[2][4] The incorporation of an oxetane moiety can favorably modulate aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups.[1][2][4] Oxetanes are often employed as bioisosteres for gem-dimethyl and carbonyl groups, offering similar steric bulk with improved metabolic profiles and polarity.[2][4][5] This has led to a surge in their use in the development of therapeutics for a wide range of diseases, including cancer, viral infections, and neurodegenerative disorders.[1]

Despite their clear advantages, the broader application of oxetanes in drug development has been historically hampered by challenges associated with their synthesis, particularly on a large scale.[3][6][7] The inherent ring strain of the four-membered ring makes it susceptible to ring-opening under harsh reaction conditions, a significant hurdle for process chemistry.[3][8] This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing key oxetane-containing pharmaceutical intermediates, with a focus on practical, field-proven protocols and an emphasis on the underlying principles that govern their success.

Key Synthetic Strategies for Scalable Oxetane Synthesis

The scalable synthesis of oxetanes generally falls into two main categories: construction of the oxetane ring and functionalization of pre-existing oxetane building blocks. The choice of strategy is often dictated by the desired substitution pattern, the overall complexity of the target molecule, and cost-effectiveness.

Intramolecular Cyclization: The Workhorse of Oxetane Synthesis

The most common and often most scalable method for forming the oxetane ring is through intramolecular Williamson ether synthesis.[4][9] This approach involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group.

Causality Behind Experimental Choices:

  • Substrate: The starting material is typically a readily available 1,3-diol, which can be prepared through various established methods.

  • Leaving Group: A tosylate or mesylate is commonly used as the leaving group due to its high reactivity and ease of formation.

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is crucial to deprotonate the remaining hydroxyl group, initiating the intramolecular nucleophilic attack that forms the oxetane ring.[4] The use of a non-nucleophilic base minimizes competing intermolecular side reactions.

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to solvate the alkoxide intermediate and promote the SN2 reaction.

  • Temperature: The reaction is often performed at low to ambient temperatures to control the exothermic nature of the reaction and minimize side reactions.

dot graph Rationale_for_Williamson_Ether_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="1,3-Diol Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Activate [label="Activation of Primary Hydroxyl\n(e.g., Tosylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonate [label="Deprotonation of Secondary Hydroxyl\n(Strong, Non-nucleophilic Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclize [label="Intramolecular SN2 Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Oxetane Product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges with Explanations Start -> Activate [label="Introduces a good leaving group"]; Activate -> Deprotonate [label="Prepares the nucleophile"]; Deprotonate -> Cyclize [label="Favors intramolecular reaction\nover intermolecular side reactions"]; Cyclize -> Product [label="Forms the strained 4-membered ring"]; } caption: Williamson Ether Synthesis Workflow.

Gold-Catalyzed Synthesis of Oxetan-3-ones from Propargylic Alcohols

A more modern and highly efficient one-step method for the synthesis of oxetan-3-ones involves the gold-catalyzed oxidation of readily available propargylic alcohols.[10][11] This approach avoids the use of hazardous reagents like diazo ketones, which were common in older multi-step syntheses.[10][11]

Causality Behind Experimental Choices:

  • Catalyst: A gold(I) catalyst, such as (2-biphenyl)Cy2PAuNTf2, is highly effective in activating the alkyne for nucleophilic attack.

  • Oxidant: An N-oxide, such as pyridine N-oxide, serves as the oxygen source for the formation of the ketone.

  • Solvent: Anhydrous, non-polar solvents like dichloromethane are typically used.[8]

  • Conditions: The reaction is often run under an inert atmosphere to prevent catalyst deactivation.[8][11]

dot graph Gold_Catalyzed_Oxetane_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Propargylic Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Gold(I) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidant [label="N-Oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="α-Oxo Gold Carbene Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Oxetan-3-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Intermolecular Oxidation"]; Catalyst -> Intermediate [label="Catalyzes Formation"]; Oxidant -> Intermediate [label="Oxygen Source"]; Intermediate -> Product [label="Intramolecular Cyclization"]; } caption: Gold-Catalyzed Oxetan-3-one Synthesis.

The Paternò-Büchi Reaction: A Photochemical Approach

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[7][12][13] While this method can provide access to a wide range of substituted oxetanes, its scalability can be challenging due to the need for specialized photochemical reactors and potential for side reactions.[7][14] However, recent advances in flow photochemistry are making this reaction more amenable to larger-scale synthesis.[14][15]

Causality Behind Experimental Choices:

  • Reactants: A carbonyl compound (aldehyde or ketone) and an alkene are the key starting materials.

  • Light Source: UV irradiation is typically required to excite the carbonyl compound to its triplet state.[7][9]

  • Solvent: The choice of solvent can influence the reaction efficiency and selectivity.

  • Flow Chemistry: Performing the reaction in a continuous flow reactor can improve scalability by ensuring uniform irradiation and temperature control.

dot graph Paterno_Buchi_Reaction { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Carbonyl [label="Carbonyl Compound (S0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited_Carbonyl [label="Excited Carbonyl (T1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; Biradical [label="1,4-Biradical Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxetane [label="Oxetane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carbonyl -> Excited_Carbonyl [label="UV Irradiation (hν)"]; Excited_Carbonyl -> Biradical [label="Addition to Alkene"]; Alkene -> Biradical; Biradical -> Oxetane [label="Intersystem Crossing & Ring Closure"]; } caption: Mechanism of the Paternò-Büchi Reaction.

Scalable Protocols for Key Oxetane Intermediates

Protocol 1: Scalable Synthesis of 3,3-Bis(bromomethyl)oxetane

This protocol describes a two-step synthesis of 3,3-bis(bromomethyl)oxetane, a key intermediate for the construction of spirocyclic oxetanes, from the commercially available flame retardant tribromoneopentyl alcohol (TBNPA).[16]

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane from Tribromoneopentyl Alcohol

  • Reaction Setup: To a solution of tribromoneopentyl alcohol in a suitable solvent, add a solution of sodium hydroxide under Schotten-Baumann conditions.

  • Reaction Conditions: The reaction is typically carried out at room temperature with vigorous stirring.

  • Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by distillation to yield 3,3-bis(bromomethyl)oxetane.[16]

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Reaction Setup: In a suitable reactor, combine 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane in the presence of a base such as hydroxide.

  • Reaction Conditions: The reaction mixture is heated to promote the double N-alkylation.

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration and purified by recrystallization to afford the desired spirocyclic oxetane intermediate with high purity.[16] This route has been successfully demonstrated on a 100g scale with an isolated yield of 87%.[16]

Protocol 2: Kilogram-Scale Synthesis of a Substituted Oxetane via Intramolecular Williamson Etherification

This protocol outlines the kilogram-scale synthesis of a key oxetane intermediate for an IDO1 inhibitor, demonstrating the power of the intramolecular Williamson etherification on a large scale.[17]

  • Starting Material: The synthesis begins with a readily available α-acetyloxy iodide.

  • Cyclization: The α-acetyloxy iodide is treated with a suitable base to facilitate the intramolecular Williamson etherification, forming the oxetane ring.

  • Scale-Up Considerations: On a kilogram scale, careful control of temperature and addition rates is critical to manage the exothermic nature of the reaction and ensure consistent product quality. Efficient mixing is also essential for achieving high yields.

Protocol 3: One-Pot Synthesis of Oxetan-3-one from Propargyl Alcohol

This protocol is based on the gold-catalyzed method developed by Zhang and coworkers, offering a direct and efficient route to oxetan-3-one.[8][11]

  • Reaction Setup: To a solution of propargyl alcohol in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere, add an oxidant (e.g., pyridine N-oxide).[8]

  • Catalyst Addition: Add the gold catalyst (e.g., a gold(I)-phosphine complex) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude oxetan-3-one, which can often be used in subsequent steps without further purification.[11]

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteKey IntermediateScalabilityKey AdvantagesKey Challenges
Intramolecular Williamson Etherification 1,3-Diol DerivativesHigh (demonstrated at kg scale)[17]Robust, reliable, uses common reagentsCan be multi-step to prepare the precursor
Gold-Catalyzed Oxidation Propargylic AlcoholsModerate to HighOne-step, efficient, avoids hazardous reagents[10][11]Gold catalyst can be expensive
Paternò-Büchi Reaction Carbonyls and AlkenesLow to Moderate (improving with flow chemistry)[15]Access to diverse structuresRequires specialized equipment, potential for side reactions, often low yields
From 3,3-Bis(bromomethyl)oxetane Tribromoneopentyl AlcoholHigh (demonstrated at 100g scale)[16]Low-cost starting material, protecting group-free[16]Requires handling of brominated compounds

Safety Considerations

The synthesis of oxetanes involves the handling of potentially hazardous materials and reactions. It is imperative to adhere to strict safety protocols.

  • Ring Strain: The inherent strain in the oxetane ring makes it susceptible to ring-opening, especially in the presence of strong acids or bases and at elevated temperatures.[3][8]

  • Exothermic Reactions: Ring-closing reactions can be highly exothermic, requiring careful temperature control, particularly on a large scale, to prevent runaway reactions.[8]

  • Hazardous Reagents: Many synthetic routes involve flammable solvents, strong bases, and potentially explosive intermediates.[8][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.[18]

  • Pressure Buildup: Oxetane and its derivatives can be volatile. Storage in sealed containers may lead to pressure buildup.[18]

Conclusion and Future Outlook

The strategic incorporation of the oxetane motif is a powerful tool in modern medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] While the synthesis of these strained heterocycles presents unique challenges, the development of robust and scalable synthetic methodologies, such as the intramolecular Williamson etherification and gold-catalyzed reactions, has made them more accessible for large-scale production. As our understanding of the synthesis and reactivity of oxetanes continues to grow, we can expect to see an even wider application of this versatile building block in the next generation of pharmaceuticals. The continued development of innovative synthetic methods, including advancements in photochemistry and flow chemistry, will be crucial for unlocking the full potential of oxetane-containing drugs.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Wessjohann, L. A., & Falb, K. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Bull, J. A., & Fountaine, J. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-15. [Link]

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Faber, T., & Stepan, A. F. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12533–12551. [Link]

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(10), 3258–3259. [Link]

  • Sahn, J. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1509-1514. [Link]

  • Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16931–16939. [Link]

  • National Center for Biotechnology Information. (2024). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Google Patents. (2014). Synthesis method of oxetanone.
  • Brachet, E., & Maulide, N. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2436–2472. [Link]

  • Denmark, S. E. (2021). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Brachet, E., & Maulide, N. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2436-2472. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Coote, S. C., & Kapur, N. (2021). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. [Link]

  • Carreira, E. M., et al. (2024). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Nishikubo, T., Kameyama, A., & Sudo, A. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech 2006 Technical Proceedings. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16931–16939. [Link]

  • Faber, T., & Stepan, A. F. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12533–12551. [Link]

  • Sivaguru, J. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. Photochemistry, 51, 1-20. [Link]

  • Coote, S. C., & Kapur, N. (2023). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. [Link]

  • Wikipedia. (2023). Paternò–Büchi reaction. [Link]

  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]

Sources

Method

Application Notes and Protocols for Developing Metabolically Stable Compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from a promising lead compound to a therapeutic reality, its metabolic stability is a pivotal determinant of suc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising lead compound to a therapeutic reality, its metabolic stability is a pivotal determinant of success. Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] This intrinsic property profoundly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound with poor metabolic stability is rapidly cleared from the body, often before it can exert its therapeutic effect, necessitating higher or more frequent doses, which can lead to patient compliance issues and undesirable side effects.[4] Conversely, a compound that is too stable may accumulate in the body, leading to toxicity.[5] Therefore, a central challenge in medicinal chemistry is to design molecules with an optimal metabolic stability profile.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical applications of assessing and optimizing metabolic stability. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key in vitro and in vivo assays, and explore medicinal chemistry strategies to rationally design metabolically robust drug candidates. Furthermore, this document will touch upon the regulatory landscape, highlighting the importance of these studies in Investigational New Drug (IND) submissions.[2][6]

I. The Landscape of Drug Metabolism: Key Players and Pathways

The biotransformation of drugs is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or unmask functional groups, making the molecule more polar.[3] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to further increase their water solubility and facilitate their excretion.[7] Understanding the specific enzymes and pathways involved in a compound's metabolism is crucial for predicting its metabolic fate and for designing strategies to enhance its stability.

II. In Vitro Metabolic Stability Assessment: Foundational Assays

In the early stages of drug discovery, in vitro assays are indispensable for rapidly screening and ranking compounds based on their metabolic stability.[1] These assays provide critical data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. The two most widely used in vitro systems are liver microsomes and hepatocytes.[8][9]

A. Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly CYPs.[10] The microsomal stability assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled liver microsomes (from human, rat, mouse, dog, or other relevant species)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., midazolam for high clearance, diclofenac for moderate clearance)

  • Internal standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN), ice-cold, for reaction quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to the desired final concentration (typically 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test compound or positive control to the respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots from the incubation mixture.[10]

    • Immediately quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to each aliquot.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. A typical method might use a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[12]

Data Analysis:

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½): t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

B. Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[13] This makes the hepatocyte stability assay a more physiologically relevant model compared to microsomes, as it can capture a broader range of metabolic pathways.[]

Objective: To determine the in vitro t½ and CLint of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Cryopreserved hepatocytes (pooled from multiple donors of the desired species)

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E)

  • Positive control compounds (e.g., verapamil for Phase I, umbelliferone for Phase II metabolism)

  • Internal standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN), ice-cold, for reaction quenching

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Centrifuge the cell suspension to pellet the viable hepatocytes and resuspend in fresh incubation medium to the desired cell density (e.g., 1 million cells/mL).[15]

  • Incubation:

    • In a suspension format, add the hepatocyte suspension to tubes or a 96-well plate.

    • Add the test compound or positive control to the respective wells (final concentration typically 1 µM).[13]

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension.[13]

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the final CLint value being expressed in terms of µL/min/million cells.

CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells in 10⁶)[8]

Data Presentation: In Vitro Metabolic Stability

The results from these assays are typically summarized in a table for easy comparison of different compounds.

CompoundSystemt½ (min)CLint (units)Clearance Classification
Compound A Human Liver Microsomes5.2266.5 µL/min/mgHigh
Compound B Human Liver Microsomes45.830.3 µL/min/mgModerate
Compound C Human Liver Microsomes> 120< 11.5 µL/min/mgLow
Compound D Rat Hepatocytes18.593.6 µL/min/10⁶ cellsHigh
Compound E Rat Hepatocytes75.123.1 µL/min/10⁶ cellsModerate
Compound F Rat Hepatocytes> 240< 7.2 µL/min/10⁶ cellsLow

Note: Clearance classification thresholds can vary between laboratories but generally follow similar ranges.

III. In Vivo Metabolic Stability and Pharmacokinetic Studies

While in vitro assays are excellent for screening, in vivo studies are essential to understand a compound's metabolic fate in a whole organism.[5] These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The rat is a commonly used species for initial in vivo pharmacokinetic and metabolic stability studies.

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

Objective: To determine the pharmacokinetic profile (including clearance and half-life) of a test compound in rats following oral administration.

Materials:

  • Test compound

  • Appropriate vehicle for formulation (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system

Procedure:

  • Formulation and Dosing:

    • Prepare a stable and homogenous formulation of the test compound in the chosen vehicle.

    • Administer a single oral dose of the compound to a group of rats (typically n=3-5) via oral gavage. The dose volume should be appropriate for the animal's weight.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of the parent drug at each time point.

Data Analysis:

  • Plot the plasma concentration of the compound versus time.

  • Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Terminal half-life (t½)

Mass Balance Studies

For a comprehensive understanding of a compound's disposition, a mass balance study is often conducted, typically using a radiolabeled version of the drug.[5] These studies aim to account for the total administered dose by measuring the radioactivity in urine, feces, and expired air over time. This provides a complete picture of the excretion pathways and the extent of metabolism. The rat is a preferred species for these studies.[2]

IV. Strategies for Improving Metabolic Stability: A Medicinal Chemistry Perspective

When a lead compound exhibits poor metabolic stability, medicinal chemists employ various strategies to improve its profile. This often involves identifying the "metabolic soft spots" – the sites on the molecule most susceptible to metabolism – and modifying the structure accordingly.

Common Strategies:

  • Blocking Metabolic Sites: Introducing a sterically hindering group or an electron-withdrawing group near a metabolically labile position can prevent the drug-metabolizing enzymes from accessing that site. A common approach is the introduction of a fluorine atom.

  • Replacing Labile Groups: If a particular functional group is prone to metabolism, it can be replaced with a bioisostere that is more resistant to biotransformation.

  • Altering Lipophilicity: Reducing the overall lipophilicity of a molecule can sometimes decrease its affinity for lipophilic drug-metabolizing enzymes.

  • Conformational Constraint: Introducing conformational rigidity into a molecule can sometimes orient it within the enzyme's active site in a way that disfavors metabolism.

The following diagram illustrates a common workflow for identifying and addressing metabolic liabilities.

G cluster_0 In Vitro Assessment cluster_1 Medicinal Chemistry Optimization cluster_2 In Vivo Evaluation a In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) b Metabolite Identification (LC-HRMS) a->b Identify 'soft spots' c Design Analogs with Modified 'Soft Spots' a->c Poor Stability d Synthesize Analogs c->d e Re-evaluate In Vitro Metabolic Stability d->e e->c Iterate f In Vivo Pharmacokinetic Study e->f Improved Stability

Caption: Workflow for metabolism-guided drug design.

V. Metabolite Identification: Unveiling the Transformation Products

Identifying the metabolites of a drug candidate is crucial for several reasons. Metabolites can be pharmacologically active, inactive, or even toxic. Understanding the metabolic profile is a key component of the safety assessment of a new drug. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography, is a powerful tool for the detection and structural elucidation of metabolites.[4][7]

The general workflow for metabolite identification is depicted below.

G cluster_0 Sample Generation & Analysis cluster_1 Data Processing & Identification a Incubate drug with microsomes/hepatocytes b Analyze by LC-HRMS a->b c Compare treated vs. control samples b->c d Identify potential metabolite peaks c->d e Propose structures based on mass shift and fragmentation d->e

Caption: Workflow for in vitro metabolite identification.

VI. Regulatory Considerations

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidance documents that outline their expectations for in vitro and in vivo drug metabolism and drug-drug interaction studies.[7] These studies form a critical part of the data package for an Investigational New Drug (IND) application and are essential for ensuring the safety and efficacy of new therapeutic agents.[2][6]

Conclusion

The development of metabolically stable compounds is a multifaceted endeavor that requires a deep understanding of drug metabolism principles and the application of robust experimental protocols. By integrating in vitro and in vivo studies with rational medicinal chemistry strategies, researchers can effectively identify and mitigate metabolic liabilities, thereby increasing the probability of success in bringing new, safe, and effective medicines to patients. This guide provides a foundational framework for these critical activities in the drug discovery and development process.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. [Link]

  • Di, L., & Kerns, E. H. (2015). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Emai, R. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing. [Link]

  • Patsnap. (2021, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]

  • BioIVT. (2022, October 31). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?[Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 23-36. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • ResearchGate. (n.d.). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. [Link]

  • ResearchGate. (n.d.). Predicting Clearance in Humans from In Vitro Data. [Link]

  • Wetmore, B. A., et al. (2015). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC - NIH. [Link]

  • Admescope. (2023, November 5). Rodent mass balance study – an integral part of drug development process part 2. [Link]

  • Patsnap. (2023, May 29). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]

  • MDPI. (2022, December 6). Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method. [Link]

  • LifeNet Health LifeSciences. (n.d.). Evaluation of Liver Metabolic Stability. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • ResearchGate. (n.d.). Metabolism-guided drug design. [Link]

  • Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. [Link]

  • Sipes, N. S., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports. [Link]

  • MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • Frontiers. (2017, August 10). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (4,4-Dimethyloxetan-2-YL)methanol Synthesis

Welcome to the technical support center for the synthesis of (4,a4-dimethyloxetan-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4,a4-dimethyloxetan-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this important oxetane building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of (4,4-dimethyloxetan-2-yl)methanol, providing detailed solutions and the scientific rationale behind them.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize (4,4-dimethyloxetan-2-yl)methanol, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?

Answer: Low or non-existent yield in oxetane synthesis can stem from several factors, primarily related to the reaction conditions and the purity of the starting materials. The Paternò-Büchi reaction, a common method for synthesizing oxetanes, involves a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2][3][4] Optimizing this reaction is key to achieving a high yield.

Potential Causes and Step-by-Step Solutions:

  • Inadequate Light Source: The Paternò-Büchi reaction is a photochemical process and requires a specific wavelength and intensity of UV light to initiate the reaction.

    • Troubleshooting:

      • Verify Lamp Output: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength for the carbonyl compound's absorption. A medium-pressure mercury lamp is often suitable.

      • Optimize Reaction Time: The duration of irradiation is critical. Insufficient time will lead to incomplete reaction, while excessive irradiation can cause product degradation. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the alkene (e.g., 3,3-dimethyl-1-butene) or the carbonyl source (e.g., paraformaldehyde) can quench the excited state of the carbonyl or lead to unwanted side reactions.

    • Troubleshooting:

      • Purify Reagents: Distill liquid reagents and recrystallize solid reagents before use. Ensure all starting materials are anhydrous, as water can interfere with the reaction.

  • Suboptimal Reaction Temperature: While the reaction is photochemically driven, temperature can still influence reaction rates and side product formation.

    • Troubleshooting:

      • Control Temperature: Perform the reaction at a controlled, low temperature (e.g., 0-10 °C) to minimize side reactions and potential polymerization of the alkene.

  • Incorrect Stoichiometry: The molar ratio of the alkene to the carbonyl compound is a critical parameter.

    • Troubleshooting:

      • Optimize Reagent Ratio: Systematically vary the molar ratio of the alkene to the carbonyl source to find the optimal balance that maximizes the yield of the desired oxetane. An excess of the alkene is often used.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired (4,4-dimethyloxetan-2-yl)methanol, but I am also observing a significant amount of side products, complicating purification and reducing my overall yield. What are these side products and how can I minimize their formation?

Answer: The formation of side products in the Paternò-Büchi reaction is a common challenge. These can include isomers of the desired oxetane, polymers, and products from competing reactions.

Common Side Products and Mitigation Strategies:

  • Isomeric Oxetanes: The cycloaddition can sometimes result in different regioisomers. The regioselectivity is influenced by the stability of the intermediate biradical formed during the reaction.[5]

    • Mitigation: While difficult to completely eliminate, adjusting the solvent polarity can sometimes influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to more polar (e.g., acetonitrile) to find the optimal conditions.

  • Polymerization: The alkene starting material can undergo polymerization, especially under prolonged UV irradiation or at elevated temperatures.

    • Mitigation:

      • Lower Temperature: As mentioned previously, conducting the reaction at a lower temperature can significantly reduce polymerization.

      • Add Inhibitors: In some cases, adding a radical inhibitor in very small quantities can suppress polymerization without significantly affecting the desired photochemical reaction. This should be done with caution and thoroughly tested.

  • Aldol Condensation Products: If using an aldehyde as the carbonyl source, self-condensation can occur, particularly in the presence of acidic or basic impurities.

    • Mitigation: Ensure all reagents and glassware are neutral and free of acidic or basic residues.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure (4,4-dimethyloxetan-2-yl)methanol from the reaction mixture. What are the recommended purification techniques?

Answer: Purifying small, relatively polar molecules like (4,4-dimethyloxetan-2-yl)methanol can be challenging due to their volatility and potential for co-elution with impurities.

Recommended Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature to avoid loss of the product.

    • The crude residue can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

  • Chromatographic Separation:

    • Flash Column Chromatography: This is the most effective method for purifying (4,4-dimethyloxetan-2-yl)methanol.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient elution starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Distillation (for larger scales):

    • If a large quantity of material is synthesized, fractional distillation under reduced pressure can be an effective purification method. The boiling point of (4,4-dimethyloxetan-2-yl)methanol will be dependent on the pressure.

II. Frequently Asked Questions (FAQs)

Q1: What is the theoretical yield of (4,4-dimethyloxetan-2-yl)methanol synthesis, and what is a realistic achievable yield in a laboratory setting?

A1: The theoretical yield is calculated based on the stoichiometry of the reaction, assuming 100% conversion of the limiting reagent. In practice, yields for the Paternò-Büchi reaction to form oxetanes can vary widely depending on the specific substrates and reaction conditions. A well-optimized synthesis of (4,4-dimethyloxetan-2-yl)methanol can achieve yields in the range of 60-80%.

Q2: Are there alternative synthesis routes to the Paternò-Büchi reaction for obtaining (4,4-dimethyloxetan-2-yl)methanol?

A2: Yes, other methods exist for the synthesis of oxetanes. One common alternative is the Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-halohydrin.[6] This method can be advantageous in certain situations, particularly for achieving specific stereochemistries, but may require a multi-step synthesis of the halohydrin precursor.

Q3: What analytical techniques are essential for characterizing the final product and ensuring its purity?

A3: A combination of spectroscopic and chromatographic techniques is crucial for the complete characterization of (4,4-dimethyloxetan-2-yl)methanol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is the primary method for confirming the identity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the sample and identifying any volatile impurities or side products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the C-O-C ether linkage of the oxetane ring.

Q4: How should (4,4-dimethyloxetan-2-yl)methanol be stored to maintain its stability?

A4: (4,4-Dimethyloxetan-2-yl)methanol should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[7] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture. For long-term storage, refrigeration is recommended.[7]

III. Data and Protocols

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Recommended Solution
Inadequate UV Light SourceVerify lamp specifications and optimize irradiation time.
Impure Starting MaterialsPurify all reagents before use.
Suboptimal TemperatureMaintain a low and controlled reaction temperature.
Incorrect StoichiometrySystematically optimize the molar ratio of reactants.
Optimized Experimental Protocol for (4,4-Dimethyloxetan-2-YL)methanol Synthesis via Paternò-Büchi Reaction
  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a cooling jacket, combine freshly distilled 3,3-dimethyl-1-butene (1.2 equivalents) and paraformaldehyde (1.0 equivalent) in anhydrous acetone.

  • Photochemical Reaction: Cool the reaction mixture to 0-5 °C using a circulating chiller. Irradiate the mixture with a medium-pressure mercury UV lamp while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure at low temperature. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. Visualizing the Process

Diagram 1: Paternò-Büchi Reaction Workflow

Paterno_Buchi_Workflow reagents Starting Materials (3,3-Dimethyl-1-butene & Paraformaldehyde) reaction Photochemical Reaction (UV Light, Low Temp) reagents->reaction Acetone workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure (4,4-Dimethyloxetan-2-YL)methanol purification->product Low_Yield_Troubleshooting start Low or No Product Yield check_light Check UV Lamp & Reaction Time start->check_light check_purity Verify Reagent Purity start->check_purity check_temp Control Reaction Temperature start->check_temp check_ratio Optimize Stoichiometry start->check_ratio check_light->check_purity No Issue solution_light Replace/Calibrate Lamp Determine Optimal Time check_light->solution_light Issue Found check_purity->check_temp No Issue solution_purity Purify Starting Materials check_purity->solution_purity Issue Found check_temp->check_ratio No Issue solution_temp Implement Cooling System check_temp->solution_temp Issue Found solution_ratio Perform Ratio Titration check_ratio->solution_ratio Issue Found success Improved Yield solution_light->success solution_purity->success solution_temp->success solution_ratio->success

Sources

Optimization

Technical Support Center: Purification of Hydroxymethyl-Substituted Oxetanes

Welcome to the technical support center for the purification of hydroxymethyl-substituted oxetanes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of hydroxymethyl-substituted oxetanes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this important class of compounds. The unique structural features of oxetanes, particularly their strained four-membered ring, present specific challenges during purification that require careful consideration of methodology to prevent ring-opening and other side reactions.[1] This document provides in-depth, field-proven insights to help you navigate these challenges and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the purification of hydroxymethyl-substituted oxetanes.

Q1: What are the most common impurities I should expect in my crude hydroxymethyl-substituted oxetane product?

A1: Common impurities can originate from starting materials, side reactions during synthesis, or degradation of the product. These may include:

  • Unreacted starting materials: Such as the corresponding diol or halohydrin precursors.

  • Ring-opened byproducts: The oxetane ring is susceptible to opening under acidic conditions or at elevated temperatures, leading to the formation of diols or other polymeric materials.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Catalyst residues: If a catalyst was used in the synthesis.

  • Oligomers/Polymers: Formed through undesired polymerization of the oxetane.

Q2: What is the general stability of hydroxymethyl-substituted oxetanes during purification?

A2: The stability of the oxetane ring is a critical factor during purification. Generally, 3,3-disubstituted oxetanes exhibit greater stability.[1] The oxetane ring is sensitive to:

  • Acidic conditions: Strong acids can readily catalyze ring-opening. It is crucial to work under neutral or mildly basic conditions.[2]

  • High temperatures: Prolonged exposure to high temperatures, especially above 100-120°C, can lead to decomposition or polymerization.[2][3]

  • Lewis acids: These can coordinate to the oxygen atom and facilitate ring cleavage.

Q3: Which analytical techniques are best for assessing the purity of my hydroxymethyl-substituted oxetane?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity and quantifying impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile oxetanes and can help identify impurities by their mass-to-charge ratio.

  • Elemental Analysis: To confirm the elemental composition of your final product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of hydroxymethyl-substituted oxetanes.

Problem Probable Cause(s) Recommended Solution(s)
Low recovery after column chromatography Compound is too polar and is retained on the silica gel. - Use a more polar eluent system (e.g., increase the percentage of ethyl acetate or methanol in your hexane/ethyl acetate mixture).- Consider using a different stationary phase, such as alumina (neutral or basic).- Ensure your compound is not degrading on the silica gel. You can test this by spotting a sample on a TLC plate and letting it sit for an hour before eluting to see if new spots appear.
Compound is volatile and is lost during solvent removal. - Use a rotary evaporator at a lower temperature and pressure.- For highly volatile compounds, consider purification by distillation.
Product degradation (ring-opening) during purification Acidic conditions. - Neutralize the crude product before purification. This can be done by washing with a mild base like saturated sodium bicarbonate solution.- If using silica gel chromatography, consider pre-treating the silica gel with a base like triethylamine.[5]
High temperatures. - Avoid excessive heating during all purification steps. If distillation is necessary, perform it under reduced pressure to lower the boiling point.[6]
Oiling out during recrystallization The solvent system is not optimal. - Ensure the chosen solvent has a good solubility differential (dissolves the compound when hot but not when cold).- Try a different solvent or a mixture of solvents. Common recrystallization solvent mixtures include hexanes/ethyl acetate and methanol/water.[7][8]- Cool the solution slowly to encourage crystal formation rather than precipitation of an oil.
Co-elution of impurities during column chromatography Similar polarity of the product and impurities. - Optimize the solvent system for better separation. A shallower gradient or isocratic elution might be necessary.- Try a different stationary phase with different selectivity (e.g., alumina, C18).- Consider derivatizing the hydroxyl group to change the polarity of your target compound, followed by deprotection after purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is the most common method for purifying hydroxymethyl-substituted oxetanes on a laboratory scale.[4][9]

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to elute your compound.[4]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Fractional Distillation

For thermally stable and volatile hydroxymethyl-substituted oxetanes, distillation can be an effective purification method, especially for larger quantities.[6][10]

Step-by-Step Methodology:

  • Apparatus Setup: Set up a fractional distillation apparatus with a Vigreux or packed column to ensure good separation.

  • Drying: Ensure the crude product is dry, as water can interfere with the distillation.

  • Distillation: Heat the flask gently and evenly. Collect the fraction that distills at the expected boiling point of your compound. For less stable compounds, perform the distillation under reduced pressure.[10]

  • Purity Check: Analyze the collected fraction for purity using GC or NMR.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of hydroxymethyl-substituted oxetanes.

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_final Final Steps CrudeProduct Crude Hydroxymethyl- Substituted Oxetane InitialAnalysis Purity Assessment (TLC, NMR, GC-MS) CrudeProduct->InitialAnalysis IsVolatile Is the compound volatile & thermally stable? InitialAnalysis->IsVolatile Distillation Fractional Distillation IsVolatile->Distillation Yes ColumnChromatography Column Chromatography IsVolatile->ColumnChromatography No FinalAnalysis Final Purity Check (NMR, HPLC, GC-MS) Distillation->FinalAnalysis Recrystallization Recrystallization (if solid) ColumnChromatography->Recrystallization If solid & needs further purification ColumnChromatography->FinalAnalysis Recrystallization->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Decision workflow for selecting a purification method.

Safety Precautions

Always handle oxetane derivatives with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Work in a well-ventilated fume hood to avoid inhalation of vapors.[13] For specific handling and disposal information, always consult the Safety Data Sheet (SDS) for the particular compound you are working with.[14][15]

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859.
  • de Faria, A. R., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5133.
  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Beilstein Journals. (2023).
  • Carreira, E. M., et al. (2009). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. CHIMIA International Journal for Chemistry, 64(5), 289-293.
  • Georg Thieme Verlag. (n.d.). Oxetanes and Oxetan-3-ones.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Substituted Oxetanes.
  • LMU München. (n.d.).
  • ACS Publications. (2023).
  • ResearchGate. (n.d.).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (1949). TRIMETHYLENE OXIDE. [Oxetane].
  • DTIC. (n.d.). Crystallization Behavior of Poly(3,3-bis(Ethoxymethyl) Oxetane) and Poly(3,3-bis(Azidomethyl) Oxetane).
  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
  • Zhu, Y., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 101-145.
  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
  • New England Biolabs. (n.d.).
  • Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. Retrieved from [Link]

  • Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide.
  • New England Biolabs. (n.d.). PCR Troubleshooting Guide.

Sources

Troubleshooting

Technical Support Center: Stabilizing Oxetane Intermediates in Multi-Step Synthesis

Welcome to the technical support center for navigating the complexities of oxetane chemistry. Oxetanes, with their unique four-membered ring structure, are increasingly valuable in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of oxetane chemistry. Oxetanes, with their unique four-membered ring structure, are increasingly valuable in medicinal chemistry and drug development as bioisosteres for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties like solubility and metabolic stability.[1][2][3] However, their inherent ring strain also makes them reactive intermediates prone to instability under various synthetic conditions.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the stability and handling of oxetane intermediates in your multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is my oxetane intermediate decomposing during acidic workup?

A1: Oxetane rings are susceptible to acid-catalyzed ring-opening.[5] The oxygen atom in the ring can be protonated by an acid, forming a highly reactive oxonium ion. This intermediate is then vulnerable to nucleophilic attack, leading to cleavage of the ring.[6] The stability of oxetanes in acidic conditions is highly dependent on their substitution pattern.[5]

  • Recommendation: Avoid strong acidic conditions where possible. If an acidic workup is necessary, use milder acids (e.g., saturated ammonium chloride solution) and keep the temperature low. Consider extraction with a minimally acidic aqueous solution followed by a quick wash with brine and immediate drying. For particularly sensitive substrates, purification via chromatography on basic alumina may be a suitable alternative to an acidic wash.[7]

Q2: I'm observing significant byproduct formation during a reaction involving a Lewis acid. What's happening?

A2: Lewis acids can coordinate to the oxygen atom of the oxetane, activating the ring for nucleophilic attack and subsequent ring-opening.[8][9] This is a common strategy for intentionally opening oxetane rings, but it can be an undesired side reaction if you intend to keep the ring intact.

  • Troubleshooting:

    • Lewis Acid Choice: Opt for milder Lewis acids if the reaction allows.

    • Stoichiometry: Use a catalytic amount of the Lewis acid rather than stoichiometric amounts.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the undesired ring-opening reaction.

Q3: My 3-hydroxyoxetane intermediate is unstable during storage and subsequent reactions. How can I protect it?

A3: The hydroxyl group at the 3-position can act as an internal nucleophile or influence the ring's electronic properties, sometimes leading to instability.[4] Protecting the hydroxyl group can significantly enhance stability.

  • Recommended Protecting Groups:

    • Silyl Ethers (e.g., TBS, TIPS): These are generally stable under a wide range of conditions but can be cleaved with fluoride sources.

    • Benzyl Ethers (Bn): Robust protection, removable by hydrogenolysis.[4]

    • Esters (e.g., Acetate, Pivaloate): While esters can be hydrolyzed under acidic or basic conditions, they can offer temporary protection.[7]

Q4: During purification by silica gel chromatography, I'm losing a significant portion of my oxetane-containing product. What is the cause and how can I prevent this?

A4: The acidic nature of standard silica gel can promote the degradation of sensitive oxetane intermediates. The silanol groups on the surface of the silica can act as a Brønsted acid, catalyzing ring-opening.

  • Solutions:

    • Neutralized Silica: Use silica gel that has been neutralized with a base, such as triethylamine, added to the eluent (typically 0.1-1%).

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or florisil.

    • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to hasten elution.

Troubleshooting Guides

Guide 1: Managing Instability Under Nucleophilic Conditions

While generally more stable to bases than acids, strong nucleophiles can open the oxetane ring, especially at elevated temperatures.[6]

Problem: Decomposition or unexpected product formation when treating an oxetane intermediate with a strong nucleophile (e.g., Grignard reagents, organolithiums, strong amines).

Causality: The high ring strain of the oxetane makes it susceptible to SN2-type ring-opening by potent nucleophiles. The regioselectivity of the attack is often sterically controlled, with the nucleophile attacking the less substituted carbon adjacent to the oxygen.

Step-by-Step Protocol for Mitigation:

  • Temperature Control: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the nucleophile.

  • Slow Addition: Add the nucleophile dropwise to the solution of the oxetane intermediate to maintain a low concentration of the nucleophile at any given time.

  • Solvent Choice: Use a non-polar, aprotic solvent if the reaction chemistry allows, to minimize solvent-assisted ring-opening.

  • Protecting Groups: If the oxetane has other reactive functional groups, ensure they are adequately protected to prevent intramolecular reactions.

Guide 2: Enhancing Thermal Stability

High temperatures can induce thermal decomposition or ring-opening of oxetanes.[5]

Problem: Low yields or product degradation in reactions requiring elevated temperatures.

Causality: The relief of ring strain is a thermodynamic driving force for decomposition at higher temperatures.[6] The specific decomposition pathway can vary depending on the substitution pattern.[5]

Strategies for Improving Thermal Stability:

StrategyRationale
Microwave Synthesis Can sometimes allow for rapid heating to the target temperature and shorter reaction times, minimizing overall thermal stress on the molecule.
Flow Chemistry Performing the reaction in a continuous flow reactor can allow for precise temperature control and very short residence times at high temperatures.
Catalyst Optimization A more active catalyst may allow the reaction to proceed at a lower temperature.
Structural Modification If possible, designing intermediates with 3,3-disubstitution can enhance thermal stability due to steric shielding.[10]

Visualizing Instability Pathways and Mitigation Strategies

Acid-Catalyzed Ring Opening

This diagram illustrates the general mechanism of acid-catalyzed ring-opening of an oxetane, a common decomposition pathway.

AcidCatalyzedOpening Oxetane Oxetane Intermediate Protonated_Oxetane Protonated Oxetane (Oxonium Ion) Oxetane->Protonated_Oxetane Protonation H_plus H+ Ring_Opened_Product Ring-Opened Product Protonated_Oxetane->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (Nu-)

Caption: Acid-catalyzed ring-opening of an oxetane intermediate.

Decision Workflow for Purification

This workflow provides a decision-making process for selecting an appropriate purification method for a potentially unstable oxetane intermediate.

PurificationWorkflow Start Purification of Oxetane Intermediate Acid_Sensitive Is the oxetane acid-sensitive? Start->Acid_Sensitive Crude_Purity Is crude purity high (>90%)? Acid_Sensitive->Crude_Purity No Neutral_Silica Column with Neutralized Silica Acid_Sensitive->Neutral_Silica Yes Recrystallization Recrystallization Crude_Purity->Recrystallization Yes, and solid Crude_Purity->Neutral_Silica No No_Purification Proceed to Next Step Crude_Purity->No_Purification Yes, and oil Alumina_Column Alumina Column (Basic or Neutral) Neutral_Silica->Alumina_Column Still unstable

Caption: Decision workflow for purifying oxetane intermediates.

References

  • An In-Depth Technical Guide to the Chemical Structure and Reactivity of the Oxetane Ring in 3-Methyl-3-oxetanemethanol - Benchchem.
  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: Where Are We Now? Angewandte Chemie International Edition, 56(38), 11382-11394. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group.
  • Zahoor, A. F., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(17), 1395-1425. Available at: [Link]

  • Ma, E., & Chen, P. (2014). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 34(1), 2-17. Available at: [Link]

  • Bach, T., & Hehn, J. P. (2011). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society, 133(26), 10214-10222. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring opening of oxetanes 45 using protic acid in reflux conditions. Synthetic Communications, 46(17), 1395-1425. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12543-12561. Available at: [Link]

  • Stepan, A. F., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Oxetane Presentation.pptx - The Dong Group. Available at: [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate. Available at: [Link]

  • Synthesis of Oxetanes. Available at: [Link]

  • Nucleophilic ring opening of vinyl oxetanes | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Oxetanes - ResearchGate. Available at: [Link]

  • A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines - ACS Publications. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. Available at: [Link]

  • Site‐Selective Modification of Proteins with Oxetanes - PMC - NIH. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. Available at: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH. Available at: [Link]

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide | Request PDF - ResearchGate. Available at: [Link]

  • Chemical Space Exploration of Oxetanes - PMC - NIH. Available at: [Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF - ResearchGate. Available at: [Link]

  • Study on Synthesis Of Oxetan-3-ol - ResearchGate. Available at: [Link]

Sources

Optimization

Paternò-Büchi Reaction Technical Support Center: A Guide to Optimizing Oxetane Synthesis

Welcome to the technical support center for the Paternò-Büchi reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize the synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paternò-Büchi reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize the synthesis of oxetanes via this powerful photochemical [2+2] cycloaddition. As specialists in photochemical applications, we understand the nuances that can lead to diminished yields and the formation of undesired byproducts. This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is structured to address the most common issues encountered during the Paternò-Büchi reaction. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions to improve your reaction outcomes.

Q1: My reaction is not proceeding to completion, or the conversion is very low. What are the likely causes?

Low conversion is a frequent issue and can often be traced back to the fundamental parameters of the photochemical reaction setup. The quantum yield of the Paternò-Büchi reaction is inherently not high, and several factors can further impede its efficiency[1].

Causality and Solutions:

  • Inadequate Light Source: The carbonyl compound must be excited to its n,π* singlet (S₁) or triplet (T₁) state to initiate the reaction[2]. This requires a light source with an emission spectrum that overlaps with the absorption spectrum of your carbonyl substrate.

    • Aromatic Ketones/Aldehydes (e.g., Benzophenone, Benzaldehyde): These typically absorb around 300-360 nm. A medium-pressure mercury lamp with a Pyrex filter to block high-energy UV light below 300 nm is often suitable[1][2].

    • Aliphatic Ketones/Aldehydes (e.g., Acetone): These require higher energy UV light, typically around 254 nm, necessitating the use of quartz or Vycor reaction vessels[1][2].

    • Solution: Verify the UV-Vis absorption spectrum of your carbonyl compound and ensure your light source is appropriate. For sensitive substrates, consider using modern LED-based photoreactors which offer narrow emission wavelengths and can minimize side reactions[3].

  • Insufficient Irradiation Time: Photochemical reactions can be slow. If the quantum yield is low, a longer reaction time may be necessary.

    • Solution: Monitor the reaction progress over time using techniques like TLC, GC-MS, or ¹H NMR. If the reaction stalls, it may not be due to time but rather to other factors listed here.

  • Quenching of the Excited State: The triplet excited state of the carbonyl can be quenched by various species, preventing it from reacting with the alkene.

    • Oxygen: Molecular oxygen is an efficient triplet quencher.

    • Alkene Substrate: If the triplet energy of the alkene is lower than that of the carbonyl, it can act as a quencher, leading to alkene dimerization instead of oxetane formation.

    • Solution: Ensure the reaction mixture is thoroughly degassed before and during irradiation by bubbling with an inert gas like nitrogen or argon for at least 30 minutes[4]. When selecting your alkene, be mindful of its triplet energy relative to the carbonyl partner.

  • Inner Filter Effects: If the concentration of the carbonyl compound is too high, the light may be absorbed only by the solution layer closest to the lamp, preventing photons from reaching the bulk of the solution.

    • Solution: Perform the reaction in a more dilute solution (typically 0.01-0.1 M) to ensure uniform irradiation.

Q2: I am observing significant side product formation. How can I improve selectivity for the oxetane?

The formation of byproducts is a clear indicator that alternative reaction pathways are competing with the desired Paternò-Büchi cycloaddition. Identifying these side products is the first step to mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Carbonyl Dimerization (Pinacol Coupling): A common side reaction, especially with benzophenone, is the photochemical coupling of two carbonyl molecules to form a pinacol derivative[1]. This occurs when the excited carbonyl reacts with a ground-state carbonyl molecule.

    • Cause: This pathway becomes significant when the concentration of the alkene is too low relative to the carbonyl compound.

    • Solution: Increase the concentration of the alkene. Using the alkene as a co-solvent (if feasible) or in large excess (5-10 equivalents) can significantly suppress pinacol formation.

  • Alkene Dimerization: If a photosensitizer is used, or if the triplet energy of the carbonyl is high enough to transfer energy to the alkene, the alkene can become excited and dimerize.

    • Solution: Avoid using sensitizers unless necessary for a specific transformation. Ensure the triplet energy of the carbonyl is not significantly higher than that of the alkene.

  • Norrish Type II Reactions: If the carbonyl compound possesses an accessible γ-hydrogen, it can undergo intramolecular hydrogen abstraction, leading to cleavage products instead of cycloaddition[4].

    • Solution: If possible, choose a carbonyl substrate that does not have γ-hydrogens. If this is not an option, this pathway may be an inherent limitation for that specific substrate.

The following diagram illustrates the primary and competing reaction pathways originating from the excited carbonyl compound.

Paternò_Büchi_Pathways Carbonyl_GS Carbonyl (S₀) Carbonyl_Excited Excited Carbonyl* (S₁ or T₁) Carbonyl_GS->Carbonyl_Excited hν (Light) Oxetane Paternò-Büchi Product (Oxetane) Carbonyl_Excited->Oxetane + Alkene Pinacol Side Product: Pinacol Coupling Carbonyl_Excited->Pinacol + Carbonyl (S₀) Norrish Side Product: Norrish Type II Carbonyl_Excited->Norrish Intramolecular H-abstraction Alkene Alkene Alkene->Oxetane Carbonyl_GS2 Carbonyl (S₀) Carbonyl_GS2->Pinacol Troubleshooting_Workflow Start Low Yield Observed Check_Light 1. Verify Light Source - Correct λ for Carbonyl? - Quartz/Pyrex Vessel? Start->Check_Light Check_Setup 2. Check Reaction Setup - Degassed properly? - Concentration <0.1M? Check_Light->Check_Setup Yes Success Yield Improved Check_Light->Success No, Corrected Analyze_Side_Products 3. Analyze Byproducts (GC-MS, NMR) Check_Setup->Analyze_Side_Products Yes Check_Setup->Success No, Corrected Pinacol_Detected Pinacol Coupling Dominant? Analyze_Side_Products->Pinacol_Detected Analysis Complete Dimer_Detected Alkene Dimerization? Pinacol_Detected->Dimer_Detected No Increase_Alkene Solution: Increase [Alkene] Pinacol_Detected->Increase_Alkene Yes Norrish_Detected Norrish Products? Dimer_Detected->Norrish_Detected No Reassess_Energy Solution: Check Triplet Energies Dimer_Detected->Reassess_Energy Yes Redesign_Carbonyl Solution: Redesign Carbonyl Substrate Norrish_Detected->Redesign_Carbonyl Yes Optimize_Conditions 4. Optimize Conditions - Screen Solvents - Vary Temperature Norrish_Detected->Optimize_Conditions No Increase_Alkene->Optimize_Conditions Reassess_Energy->Optimize_Conditions Redesign_Carbonyl->Optimize_Conditions Optimize_Conditions->Success

Sources

Troubleshooting

Oxetane Synthesis Scale-Up: A Technical Support Center

Welcome to the Technical Support Center for Oxetane Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing oxetane-containi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxetane Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing oxetane-containing molecules on a larger scale. Oxetanes, with their unique physicochemical properties, are increasingly incorporated into pharmaceutical candidates to enhance attributes like solubility and metabolic stability.[1][2] However, the inherent ring strain of the four-membered ether poses significant challenges during synthesis and scale-up.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the lab and during process development. Our approach is grounded in mechanistic understanding and practical, field-proven insights to ensure the successful and safe scale-up of your oxetane synthesis.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific problems you may encounter during the scale-up of oxetane synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yields in Williamson Etherification for Oxetane Formation

Q: We are attempting a Williamson etherification to form a 3,3-disubstituted oxetane from a 1,3-diol precursor. On a small scale (1g), the yield was acceptable (65%), but upon scaling to 100g, the yield has dropped to 30%, with a significant amount of an elimination byproduct. How can we improve the yield and minimize the side reaction?

A: This is a classic challenge in scaling up intramolecular cyclizations to form strained rings. The competing reaction you are observing is likely a Grob fragmentation, which is entropically favored and can become more significant on a larger scale due to challenges in maintaining localized reagent concentrations and uniform temperature.[3]

Causality and Strategic Solutions:

The key to favoring the desired 4-exo-tet cyclization over elimination is to carefully control the reaction conditions to favor the intramolecular SN2 reaction.

  • Base Selection and Addition: The choice and handling of the base are critical. On a larger scale, localized high concentrations of a strong base can promote the E2 elimination pathway.

    • Recommendation: Instead of a single, rapid addition of a strong base like sodium hydride, consider a slow, controlled addition of the base at a low temperature to maintain a low steady-state concentration. Alternatively, using a milder base with a pKa that is just sufficient to deprotonate the alcohol can disfavor the elimination pathway.[3][4] For instance, potassium tert-butoxide (KOtBu) has been used successfully in some cases.[1]

  • Leaving Group: The nature of the leaving group on your diol precursor is crucial. A very good leaving group (e.g., triflate) might favor elimination.

    • Recommendation: If you are using a highly reactive leaving group, consider switching to a tosylate (Ts) or mesylate (Ms) group. These provide a good balance of reactivity for the SN2 reaction without overly promoting elimination.

  • Temperature Control: Exothermic reactions upon base addition can be more difficult to control on a larger scale. Localized "hot spots" will significantly favor the elimination pathway.

    • Recommendation: Ensure efficient stirring and use a jacketed reactor with a reliable cooling system to maintain a consistent and low temperature throughout the base addition and reaction.

Experimental Protocol: Optimized Williamson Etherification on Scale

This protocol is a general guideline and should be optimized for your specific substrate.

  • Precursor Preparation: Ensure your 1,3-diol monotosylate (or monomesylate) is of high purity. Impurities can interfere with the cyclization.

  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel, dissolve the diol precursor in a suitable anhydrous solvent (e.g., THF, DMF).

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Prepare a solution or slurry of the base (e.g., NaH in mineral oil, KOtBu in THF) in a separate flask. Add the base dropwise to the cooled diol solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at low temperature.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous NH4Cl) at low temperature. Proceed with standard extraction and purification procedures.

Logical Flow for Troubleshooting Low Yield in Williamson Etherification

G start Low Yield in Williamson Etherification Scale-Up check_byproduct Byproduct Analysis: Grob Fragmentation Confirmed? start->check_byproduct base_issue Investigate Base Addition and Choice check_byproduct->base_issue Yes temp_issue Evaluate Temperature Control check_byproduct->temp_issue Yes lg_issue Assess Leaving Group check_byproduct->lg_issue Yes slow_addition Implement Slow Base Addition base_issue->slow_addition milder_base Test Milder Base (e.g., K2CO3) base_issue->milder_base jacketed_reactor Ensure Efficient Cooling (Jacketed Reactor) temp_issue->jacketed_reactor optimize_lg Optimize Leaving Group (e.g., MsCl, TsCl) lg_issue->optimize_lg improved_yield Improved Yield slow_addition->improved_yield milder_base->improved_yield jacketed_reactor->improved_yield optimize_lg->improved_yield

Caption: Troubleshooting workflow for low yields in Williamson etherification.

Issue 2: Ring-Opening and Decomposition During Functional Group Manipulations

Q: We have successfully synthesized a 3-hydroxymethyl-3-methyloxetane. However, upon attempting to reduce an ester group elsewhere in the molecule using LiAlH4 at room temperature, we are seeing significant decomposition and what appears to be ring-opening of the oxetane. How can we perform this reduction without degrading the oxetane ring?

A: The oxetane ring, particularly when unsubstituted or monosubstituted, is susceptible to ring-opening under harsh conditions, including the presence of strong nucleophiles and high temperatures.[2][5] The combination of a powerful reducing agent like LiAlH4 and the heat generated during the reaction can lead to the observed decomposition.

Causality and Strategic Solutions:

  • Reagent Reactivity and Temperature: LiAlH4 is a highly reactive hydride source. The exothermic nature of the reduction, especially on a larger scale, can lead to temperature increases that promote the cleavage of the strained oxetane ring.

    • Recommendation: Perform the reduction at a significantly lower temperature. Starting at -30 to -10 °C can mitigate the decomposition of the oxetane.[6] In some cases, using a less reactive hydride reagent like sodium borohydride (NaBH4) at 0 °C can be a more suitable option.[6]

  • Acidic Workup: A standard acidic workup to quench the aluminate salts can lead to the rapid decomposition of the oxetane ring, which is notoriously unstable under acidic conditions.[2][6]

    • Recommendation: Employ a Fieser workup (sequential addition of water, then 15% aqueous NaOH, then more water) to quench the reaction under basic conditions. This will precipitate the aluminum salts, which can then be filtered off, avoiding an acidic environment.

Experimental Protocol: Oxetane-Tolerant Ester Reduction

  • Reaction Setup: In a flame-dried, jacketed reactor under an inert atmosphere, dissolve the oxetane-containing ester in an anhydrous ether solvent (e.g., THF, Et2O).

  • Cooling: Cool the solution to -20 °C.

  • Reagent Addition: Slowly add a solution of LiAlH4 in THF (or portion-wise addition of solid NaBH4 if using) while maintaining the internal temperature below -10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching (Fieser Workup): At -20 °C, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH4 used)

  • Filtration and Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. The resulting precipitate can be filtered through a pad of celite, and the filtrate can be concentrated to yield the desired alcohol.

Decision Tree for Functional Group Interconversion on Oxetane-Containing Molecules

G start Functional Group Interconversion on Oxetane-Containing Molecule check_conditions Are Reaction Conditions Acidic? start->check_conditions use_basic_conditions Employ Basic or Neutral Conditions check_conditions->use_basic_conditions Yes check_reagent Is a Strong Nucleophile or Hydride Source Used? check_conditions->check_reagent No use_basic_conditions->check_reagent low_temp Perform Reaction at Low Temperature (-30 to 0 °C) check_reagent->low_temp Yes success Successful Transformation check_reagent->success No milder_reagent Consider a Milder Reagent low_temp->milder_reagent basic_workup Use a Basic Workup (e.g., Fieser workup) low_temp->basic_workup milder_reagent->basic_workup basic_workup->success

Sources

Optimization

Technical Support Center: Optimizing Oxetane Synthesis via Intramolecular Williamson Etherification

Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the intramolecular Williamson ether synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the intramolecular Williamson ether synthesis to construct the valuable, yet challenging, four-membered oxetane ring. As a motif of increasing importance in drug discovery for its ability to modulate physicochemical properties, mastering its synthesis is a critical skill.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the cyclization of 1,3-halohydrins or related substrates.

Q1: My reaction yield is very low, or I am only recovering my starting 1,3-halohydrin. What's going wrong?

This is the most frequent challenge and typically points to one of two root causes: inefficient deprotonation of the alcohol or reaction conditions that are too mild.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The pKa of a typical alcohol is ~16-18. A base whose conjugate acid has a significantly higher pKa is required for complete and irreversible deprotonation to the alkoxide. Using weaker bases like NaOH or K₂CO₃ often results in an unfavorable equilibrium, leaving substantial amounts of the starting alcohol unreacted.

    • Expert Recommendation: Employ a strong, non-nucleophilic base to drive the deprotonation forward. Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and effective choice.[4][5] It reacts to form the sodium alkoxide and H₂(g), an irreversible process that ensures complete conversion to the reactive nucleophile. Potassium tert-butoxide (KOtBu) is another excellent option, particularly in THF.

  • Reaction Temperature is Too Low: While the 4-membered ring is strained, its formation still requires overcoming an activation energy barrier. The intramolecular Sₙ2 reaction for oxetane formation is kinetically slower than for analogous 3, 5, or 6-membered rings.[4]

    • Expert Recommendation: If using NaH in a solvent like THF, running the reaction at reflux (~66 °C) is often necessary to achieve a reasonable rate. For higher-boiling solvents like DMF, temperatures of 60-80 °C are common starting points. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

  • Presence of Protic Impurities: Water is the most common culprit. It will quench the strong base and the generated alkoxide, halting the reaction.

    • Protocol Integrity: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Ensure the starting halohydrin is rigorously dried a priori.

Q2: My main product is an alkene, not the oxetane. How do I prevent this?

You are observing a competing elimination reaction, most likely a Grob fragmentation. This side reaction is entropically favored and can dominate under the wrong conditions.[1][3][6]

Scientific Rationale: The Grob fragmentation involves the concerted cleavage of the Cα-Cβ and Cγ-leaving group bonds, initiated by the alkoxide. It is a significant competitive pathway, especially for substrates that can form stable alkenes.

Solutions to Favor Cyclization over Fragmentation:

  • Choice of Leaving Group: The nature of the leaving group (X) is critical. While iodides are excellent leaving groups, they can sometimes favor fragmentation more than less reactive halides. Mesylates (OMs) and tosylates (OTs) are often superior choices as they are excellent leaving groups for Sₙ2 reactions but can temper the rate of fragmentation.[4][5]

  • Counter-ion Effects: The cation associated with the alkoxide can influence the reaction pathway. In some systems, potassium counter-ions (from KOtBu) have been observed to favor cyclization over sodium (from NaH), potentially due to coordination effects that better pre-organize the substrate for intramolecular attack.

  • Temperature Control: While heat is needed to drive the reaction, excessive temperatures can favor the higher-entropy fragmentation pathway. The optimal temperature is a balance. If fragmentation is severe, attempt the reaction at the lowest temperature that still allows for consumption of the starting material over a reasonable timeframe (e.g., room temperature or 40 °C overnight).

Q3: I'm getting a high molecular weight smear on my TLC plate or in my mass spectrum, and very little oxetane.

This is a classic sign of intermolecular reaction (dimerization/polymerization) outcompeting the desired intramolecular cyclization.

Scientific Rationale: The reaction is a competition between one end of a molecule finding the other end of the same molecule (intramolecular) versus finding the end of a different molecule (intermolecular). At high concentrations, the probability of intermolecular collisions is much higher.

Solution: The High-Dilution Principle

To strongly favor the intramolecular pathway, the reaction must be run under high-dilution conditions.[7][8][9][10] This ensures that at any given moment, a reactive alkoxide is statistically more likely to encounter its own electrophilic tail than that of another molecule.

  • Practical Implementation: The best method is to use a syringe pump for the slow addition of a solution of the 1,3-halohydrin into a heated suspension of the base (e.g., NaH) in a large volume of solvent. This technique keeps the instantaneous concentration of the substrate extremely low, thereby suppressing intermolecular side reactions.[8] A typical final concentration would be in the range of 0.01–0.05 M.

Workflow & Mechanism Diagrams

Williamson_Oxetane_Synthesis cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_products Potential Products Halohydrin 1,3-Halohydrin (HO-C-C-C-X) Alkoxide Alkoxide Intermediate (-O-C-C-C-X) Halohydrin->Alkoxide + Strong Base (e.g., NaH) Oxetane Desired Product: Oxetane Alkoxide->Oxetane Intramolecular SN2 (Favored by High Dilution) Polymer Side Product: Dimer / Polymer Alkoxide->Polymer Intermolecular SN2 (Favored by High Concentration) Grob Side Product: Alkene + Aldehyde/Ketone (Grob Fragmentation) Alkoxide->Grob Fragmentation (Competing Elimination)

Caption: Core reaction pathways in oxetane synthesis.

troubleshooting_flowchart start Problem: Low Oxetane Yield q1 Is Starting Material Recovered? start->q1 q2 Is Alkene the Major Byproduct? q1->q2 No sol1 Cause: Incomplete Deprotonation Solution: • Use stronger base (NaH, KOtBu) • Increase reaction temperature • Ensure anhydrous conditions q1->sol1 Yes q3 Is a Polymer or Dimer Observed? q2->q3 No sol2 Cause: Grob Fragmentation Solution: • Switch to Ms/Ts leaving group • Optimize temperature (avoid excess heat) • Evaluate counter-ion effects (K+ vs Na+) q2->sol2 Yes sol3 Cause: Intermolecular Reaction Solution: • Implement High-Dilution conditions • Use syringe pump for slow addition • Target final concentration <0.05 M q3->sol3 Yes

Caption: Troubleshooting workflow for low-yield reactions.

Frequently Asked Questions (FAQs)

Q: What are the best starting materials? A: The ideal precursor is a primary 1,3-halohydrin or a 1,3-diol. If starting from a 1,3-diol, one hydroxyl group must be selectively converted into a good leaving group (e.g., tosylate or mesylate) while the other is free to act as the nucleophile. Primary halides/sulfonates are preferred as the electrophilic center to ensure a clean Sₙ2 reaction.[5][11] Secondary centers are more prone to elimination, and tertiary centers will almost exclusively give elimination.[5]

Q: How do I choose the optimal base and solvent? A: The choice is interconnected. A strong, non-nucleophilic base is required. Polar aprotic solvents are ideal as they solvate the cation but not the alkoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.[12]

BaseRecommended Solvent(s)Key Considerations
Sodium Hydride (NaH) THF, DMFIndustry standard. Irreversible deprotonation. Heterogeneous reaction; requires good stirring. Mineral oil dispersion must be washed away for some applications.
Potassium tert-Butoxide (KOtBu) THF, t-BuOHStrong base, soluble in THF. Can sometimes favor cyclization over fragmentation compared to NaH.
Lithium bis(trimethylsilyl)amide (LHMDS) THFVery strong, non-nucleophilic base. Good for sensitive substrates as it's soluble and reactions can often be run at lower temperatures.

Q: Can this reaction be performed stereospecifically? A: Yes. The intramolecular Williamson ether synthesis proceeds via a classic Sₙ2 mechanism, which involves an inversion of configuration at the electrophilic carbon center.[4][13] Therefore, if you start with a chiral 1,3-halohydrin of a known configuration, the resulting oxetane will be formed with a predictable, inverted stereochemistry at that center. This is a powerful tool for synthesizing enantioenriched oxetanes.

General Experimental Protocol: Oxetane Synthesis Under High-Dilution Conditions

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-halohydrin or sulfonate precursor (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Anhydrous THF (sufficient for a final concentration of 0.01-0.05 M)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add the required volume of anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base Suspension: Carefully add the NaH dispersion to the THF. If desired, the mineral oil can be removed beforehand by washing the NaH with anhydrous hexanes and decanting, all under an inert atmosphere. Heat the suspension to reflux (approx. 66 °C).

  • Substrate Addition: Dissolve the 1,3-halohydrin precursor in a separate volume of anhydrous THF. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition: Position the syringe needle to deliver the solution into the refluxing NaH suspension. Add the substrate solution via the syringe pump over a period of 4-12 hours. A slow addition rate is crucial for minimizing intermolecular side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to 0 °C in an ice bath. Very carefully and slowly quench the excess NaH by adding methanol or isopropanol dropwise until gas evolution ceases. Follow this with the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the desired oxetane.

References

  • Vertex AI Search. (2025). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques.
  • Wikipedia. (n.d.). High dilution principle. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2025).
  • Burdfield-Steel, E., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • ZambiaFiles. (n.d.). High dilution principle - ZambiaWiki. Retrieved January 11, 2026, from [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Wrobleski, A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Progress in Chemistry. (2016). Synthesis of Oxetanes.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • PubMed. (2024). Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase.
  • ResearchGate. (2025).
  • Francis Academic Press. (n.d.).
  • ResearchGate. (2025).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Enamine. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity.
  • ResearchGate. (n.d.). Dehalogenation and ring opening for the stereoselective synthesis of....
  • The Dong Group. (n.d.).
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry.

Sources

Troubleshooting

Technical Support Center: Synthesis of (4,4-Dimethyloxetan-2-YL)methanol

Introduction: Welcome to the technical support center for the synthesis of (4,4-dimethyloxetan-2-yl)methanol. This molecule is a valuable building block in medicinal chemistry, prized for its ability to act as a polar an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of (4,4-dimethyloxetan-2-yl)methanol. This molecule is a valuable building block in medicinal chemistry, prized for its ability to act as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, often improving the physicochemical properties of drug candidates.[1][2] However, its synthesis is not without challenges. The strained four-membered ring, while key to its utility, makes its formation sensitive to reaction conditions, often leading to a variety of byproducts.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, minimize, and eliminate impurities in your reaction mixture.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented issues you may encounter during your synthesis and analysis.

Q1: My GC-MS analysis shows a significant peak with a molecular weight of 118.19 g/mol , corresponding to the starting material, 3,3-dimethyl-1,4-butanediol. Why is the cyclization incomplete and how can I improve the yield?

Answer: Observing unreacted starting diol is a classic sign of incomplete intramolecular cyclization, a common issue in Williamson ether synthesis-type reactions used to form oxetanes.[4][5] This indicates that the reaction conditions are insufficient to drive the ring-closure to completion.

Causality and Resolution:

The formation of the oxetane from a 1,3-diol typically proceeds via activation of the primary alcohol followed by intramolecular SN2 attack by the tertiary alcohol. Several factors can hinder this process:

  • Inefficient Leaving Group Formation: The hydroxyl group must be converted into a better leaving group (e.g., a tosylate, mesylate, or halide). If the activation step is slow or incomplete, the cyclization will stall.

  • Steric Hindrance: The nucleophilic attack is performed by a sterically hindered tertiary alcohol, which can be kinetically slow.

  • Competing Reactions: Intermolecular reactions can occur, leading to dimers and oligomers, especially at high concentrations.

Troubleshooting Protocol: Optimizing the Cyclization

  • Activate the Primary Hydroxyl Group: Convert the diol to a monosulfonate ester (e.g., tosylate or mesylate). This creates an excellent leaving group.

    • Protocol: Dissolve 3,3-dimethyl-1,4-butanediol in pyridine or dichloromethane (DCM) with triethylamine at 0 °C. Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) dropwise. Stir for 4-12 hours, allowing the reaction to warm to room temperature. Monitor by TLC for the disappearance of the starting diol.

  • Promote Intramolecular Cyclization: Treat the resulting sulfonate ester with a strong, non-nucleophilic base to deprotonate the tertiary alcohol and induce ring closure.

    • Protocol: Dissolve the crude sulfonate ester in a polar aprotic solvent like THF. Add a base such as sodium hydride (NaH) portion-wise at 0 °C. The evolution of hydrogen gas should be observed. Allow the reaction to stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by GC-MS).

  • Alternative One-Pot Procedure (Mitsunobu Reaction): While sometimes lower yielding for hindered systems, a Mitsunobu reaction can directly cyclize the diol.

    • Protocol: Dissolve the diol in THF. Add triphenylphosphine (PPh₃) followed by diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) at 0 °C. Stir for 12-24 hours. Caution: DEAD and DIAD are hazardous.

Workflow Diagram: Troubleshooting Incomplete Cyclization

start Problem: Incomplete Cyclization (Starting Diol Detected) check_activation Was the primary -OH group activated effectively? start->check_activation check_base Was a suitable base used for ring closure? check_activation->check_base Yes solution_activation Solution: Use TsCl or MsCl in pyridine/DCM to form a better leaving group. check_activation->solution_activation No check_concentration Was the reaction run under dilute conditions? check_base->check_concentration Yes solution_base Solution: Use a strong base like NaH in THF to drive the SN2 reaction. check_base->solution_base No solution_concentration Solution: Re-run reaction at lower concentration (e.g., 0.1 M) to favor intramolecular cyclization. check_concentration->solution_concentration No

Caption: Decision tree for addressing incomplete cyclization.

Q2: My ¹H NMR spectrum shows unexpected signals in the alkene region (δ 5-6 ppm) and the disappearance of the characteristic oxetane protons. What byproduct have I formed?

Answer: The presence of signals in the alkene region strongly suggests the formation of an elimination byproduct, likely 3,3-dimethyl-3-buten-1-ol . This occurs when the activated intermediate undergoes an E2 elimination instead of the desired SN2 cyclization.

Mechanistic Insight:

The base used to deprotonate the tertiary alcohol can also act as a base to abstract a proton from the C2 carbon, leading to the elimination of the leaving group and the formation of a double bond. This pathway becomes competitive if the SN2 reaction is sterically hindered or if a strong, bulky base is used.

Byproduct Formation Pathway

cluster_0 Reaction Intermediate cluster_1 Pathways cluster_2 Products Intermediate Activated Diol (e.g., Monotosylate) SN2 Desired SN2 Cyclization (Base deprotonates -OH) Intermediate->SN2 Path A E2 Competing E2 Elimination (Base abstracts C2-H) Intermediate->E2 Path B Product Target Oxetane SN2->Product Byproduct Alkene Byproduct (3,3-dimethyl-3-buten-1-ol) E2->Byproduct

Caption: Competing SN2 and E2 pathways in oxetane synthesis.

Mitigation Strategies:

  • Choice of Base: Use a less sterically hindered base that favors nucleophilicity over basicity. Sodium hydride (NaH) is often a good choice as the hydride anion is small.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature may favor the desired SN2 pathway.

  • Solvent: Use a polar aprotic solvent (e.g., THF, DMF) to solvate the cation of the base and enhance the nucleophilicity of the alkoxide.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and analysis of (4,4-dimethyloxetan-2-yl)methanol.

Q3: What are the primary classes of byproducts to expect from common synthetic routes?

Answer: The byproducts depend heavily on the chosen synthetic route. The two most common routes are the intramolecular cyclization of a 1,3-diol derivative and the Paternò-Büchi photocycloaddition.

Synthetic RoutePrimary Byproduct ClassSpecific ExamplesCausality
Intramolecular Cyclization Unreacted Starting Materials 3,3-dimethyl-1,4-butanediolIncomplete reaction, poor activation.
Elimination Products 3,3-dimethyl-3-buten-1-olCompeting E2 elimination pathway.
Intermolecular Products Dimeric ethers, polymersHigh concentration, strong base.
Paternò-Büchi Reaction [6][7]Isomeric Products Regioisomers, stereoisomersLack of selectivity in the [2+2] cycloaddition.[8][9]
Carbonyl Decomposition Products from Norrish-type reactionsPhotochemical side reactions of the excited carbonyl.
Alkene Polymerization Poly-alkene chainsRadical side reactions of the alkene.
Q4: What is a robust analytical workflow for identifying and quantifying these byproducts?

Answer: A multi-technique approach is essential for comprehensive analysis. The recommended workflow combines chromatographic separation with spectroscopic identification.

Analytical Workflow Protocol:

  • Initial Assessment (TLC): Use Thin Layer Chromatography for rapid reaction monitoring. Stain with a general-purpose stain like potassium permanganate, which will visualize both the product and most byproducts (alcohols, alkenes).

  • Separation & Quantification (GC-MS):

    • Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating volatile and semi-volatile compounds and providing their mass spectra for identification.[10][11][12]

    • Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or DCM.

    • GC Conditions: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). A typical temperature program would start at 50 °C and ramp to 250 °C at 10 °C/min.

    • MS Analysis: In the resulting chromatogram, identify peaks corresponding to the starting material, product, and potential byproducts based on their retention times and mass fragmentation patterns. Quantification can be performed using an internal standard and the FID detector signal if available, or by comparing peak areas in the total ion chromatogram (TIC) for an estimate.

  • Structural Confirmation (NMR):

    • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[13]

    • Procedure: Isolate the main byproducts via column chromatography if possible. If not, analyze the crude mixture.

    • Key ¹H NMR Signals:

      • Target Product: Look for characteristic oxetane ring protons (multiplets around δ 4.5 and 2.5 ppm) and the gem-dimethyl singlet.

      • Alkene Byproduct: Look for vinyl protons (δ 5-6 ppm).

      • Unreacted Diol: Look for the characteristic signals of the starting material.

  • Further Analysis (HPLC): For non-volatile byproducts like polymers, High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) may be necessary.[14]

Workflow Diagram: Byproduct Analysis

cluster_analysis Analytical Workflow start Crude Reaction Mixture tlc 1. TLC Analysis (Rapid Monitoring) start->tlc gcms 2. GC-MS Analysis (Separation & Identification) tlc->gcms Proceed if reaction shows product formation nmr 3. NMR Spectroscopy (Structural Confirmation) gcms->nmr Identify major components purification Purification (e.g., Column Chromatography) gcms->purification nmr->purification Confirm structures final Pure Product purification->final

Caption: A standard workflow for analyzing synthesis products.

References

  • ¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1). ResearchGate. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. Available at: [Link]

  • Oxetane Synthesis through the Paternò–Büchi Reaction. MDPI. Available at: [Link]

  • Oxetane synthesis through the Paternò–Büchi reaction. PubMed. Available at: [Link]

  • Paterno buchi reaction. Slideshare. Available at: [Link]

  • Paternò-Büchi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Oxetanes. Thieme Connect. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. Available at: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. PMC - NIH. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • By-products of methanol synthesis. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Russian Journal of General Chemistry. Available at: [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. Available at: [Link]

  • Unimolecular Reactions of 2,4-Dimethyloxetanyl Radicals. PMC - NIH. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • REMOVAL OF N α -BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION IN LIQUID. Organic Syntheses Procedure. Available at: [Link]

  • methyl 2-oxo-5,6,7,8-tetrahydro-2h-1-benzopyran-3-carboxylate. Organic Syntheses Procedure. Available at: [Link]

  • Methanol and GC-MS Analysis. ResearchGate. Available at: [Link]

  • Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Shimadzu. Available at: [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Korean Society for Applied Biological Chemistry. Available at: [Link]

  • Asymmetric synthesis of 1'-deshydroxymethyl analogues of aporpinone A. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-Hydroxymethyl-2,4-methanoproline. ResearchGate. Available at: [Link]

  • 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses Procedure. Available at: [Link]

  • Methanol and dimethyl ether (DME) production from synthesis gas. ResearchGate. Available at: [Link]

  • Methanol Synthesis from Sustainable Feedstocks – A Quantitative Side Product Analysis. Fraunhofer-Publica. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies to Control Stereoselectivity in Oxetane Synthesis

Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of oxetane-containing molecules.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of oxetane-containing molecules. Oxetanes are increasingly vital in medicinal chemistry, serving as valuable isosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties like aqueous solubility and metabolic stability.[1][2][3][4][5] However, the construction of these strained four-membered rings with precise stereochemical control remains a significant synthetic challenge.[2][6][7]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues encountered during stereoselective oxetane synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic strategies for achieving stereoselective oxetane synthesis?

A1: The stereoselective synthesis of oxetanes generally falls into three main categories: intramolecular cyclizations, [2+2] cycloadditions, and ring expansions of three-membered rings. Each approach has distinct advantages and challenges in controlling stereochemistry.

  • Intramolecular Cyclization (Williamson Etherification): This is the most common method, involving the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a leaving group.[2] Stereocontrol is dependent on the stereochemistry of the acyclic precursor. For example, a stereocontrolled synthesis of 2,4-disubstituted oxetanes can be achieved from syn- and anti-1,3-diols.[2]

  • [2+2] Cycloadditions (Paternò-Büchi Reaction): This photochemical reaction between a carbonyl compound and an alkene can be a powerful tool for oxetane synthesis.[8][9][10] Achieving stereoselectivity, however, can be challenging. The stereochemical outcome is influenced by the spin multiplicity of the excited carbonyl state and the stability of the intermediate biradicals.[9][11] Enantioselectivity can be induced using chiral catalysts, such as iridium photosensitizers.[8]

  • Ring Expansion of Epoxides: This strategy leverages the strain release from a three-membered ring to form a four-membered ring.[2][8] For instance, the reaction of epoxides with sulfur ylides (Corey-Chaykovsky reaction) can produce oxetanes.[7][8] The stereochemistry of the starting epoxide can be transferred to the oxetane product.

Q2: I'm observing poor diastereoselectivity in my intramolecular cyclization to form a disubstituted oxetane. What are the likely causes and how can I troubleshoot this?

A2: Poor diastereoselectivity in Williamson etherification-type cyclizations often stems from issues with the substrate or reaction conditions.

  • Substrate Conformation and Steric Hindrance: The conformation of the acyclic precursor plays a crucial role. Unfavorable steric interactions in the transition state can lead to the formation of the undesired diastereomer.

    • Troubleshooting: Consider modifying protecting groups on your substrate. Bulkier protecting groups can shield one face of the molecule, influencing the trajectory of the intramolecular attack and favoring one diastereomer.[12]

  • Reaction Conditions: Temperature, solvent, and the choice of base are critical factors.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by amplifying the energetic difference between the diastereomeric transition states.[12]

      • Base: The choice of base can influence the rate of deprotonation and the subsequent cyclization. A screen of bases (e.g., NaH, KOtBu, DBU) is recommended.

      • Solvent: The solvent can affect the solubility of the substrate and the stability of the transition state. Experiment with solvents of varying polarity.

dot graph "Troubleshooting_Diastereoselectivity" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="Poor Diastereoselectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Substrate Issues", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reaction Condition Issues", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Modify Protecting Groups", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Lower Temperature", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Screen Bases", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Vary Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Improved Diastereoselectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Possible Cause"]; A -> C [label="Possible Cause"]; B -> D [label="Solution"]; C -> E [label="Solution"]; C -> F [label="Solution"]; C -> G [label="Solution"]; D -> H; E -> H; F -> H; G -> H; } Диаграмма рабочего процесса для устранения низкой диастереоселективности.

Q3: My Paternò-Büchi reaction is giving a low enantiomeric excess (ee). How can I improve the enantioselectivity?

A3: Low enantioselectivity in a catalytic asymmetric Paternò-Büchi reaction is a common challenge. The key is to ensure the catalyzed pathway significantly outcompetes any non-selective background reaction.

  • Ineffective Chiral Catalyst: The chosen catalyst may not be creating a sufficiently chiral environment to effectively differentiate between the two enantiotopic faces of the prochiral substrate.

    • Troubleshooting:

      • Catalyst Screening: Test a variety of chiral catalysts. For photochemical reactions, chiral iridium photosensitizers have shown promise.[8] For formal [2+2] cycloadditions under Lewis acid catalysis, chiral copper(II) complexes can be effective.[8]

      • Catalyst Loading: Increasing the catalyst loading might enhance the rate of the desired stereoselective reaction.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature is a general strategy to improve enantioselectivity.[13]

      • Solvent: The solvent can influence the catalyst's conformation and activity. Non-polar solvents are often preferred in Paternò-Büchi reactions.[13]

      • Purity of Reagents: Ensure all reagents and solvents are of high purity, as impurities can poison the catalyst. Water is a common culprit.[13]

Catalytic SystemSubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chiral Ir(III) PhotocatalystQuinolone & Alkene-Excellent[8]
Chiral Cu(II) ComplexSilyl Enol Ether & TrifluoropyruvateHigh cis/transVery High[8]
Chiral N-heterocyclic carbene (NHC)Trifluoromethyl Ketone & AllenoateGood (trans favored)-[8]
Chiral Brønsted AcidProchiral Oxetane (Desymmetrization)-Excellent[14][15]
Q4: I am attempting a diastereoselective ring expansion of a chiral epoxide to an oxetane, but I'm getting a mixture of diastereomers. What could be the issue?

A4: While ring expansion of epoxides can be an excellent method for stereospecific oxetane synthesis, loss of stereochemical integrity can occur.

  • Mechanism of Ring Opening: The regioselectivity and stereospecificity of the initial epoxide ring-opening are critical. The nucleophile must attack the appropriate carbon atom with inversion of configuration.

    • Troubleshooting: The choice of nucleophile and reaction conditions is paramount. For example, using sulfoxonium ylides for the ring expansion of 2-substituted or 2,2-disubstituted epoxides can proceed with high stereospecificity.[2]

  • Epimerization of Intermediates: It's possible that an intermediate in the reaction pathway is susceptible to epimerization under the reaction conditions.

    • Troubleshooting: Try running the reaction at a lower temperature or for a shorter duration to minimize potential side reactions. Analyzing the reaction mixture at different time points can help determine if an initial product is isomerizing over time.

dot graph "Epoxide_Ring_Expansion_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Chiral Epoxide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Ring Opening\n(e.g., with Sulfoxonium Ylide)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Ring-Opened Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Intramolecular Cyclization\n(S_N2)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Stereochemically Defined Oxetane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Reaction [label="Loss of Stereochemistry\n(e.g., Epimerization)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Intermediate -> Side_Reaction [style=dashed, color="#5F6368"]; } Экспериментальный рабочий процесс для расширения кольца эпоксида до оксетана.

Troubleshooting Guides
Issue 1: Low or No Yield of Oxetane Product
  • Possible Cause: The inherent ring strain of the oxetane makes its formation kinetically less favorable compared to five- or six-membered rings.[2]

    • Recommended Solution: In intramolecular cyclizations, ensure you are using a substrate with a good leaving group (e.g., tosylate, mesylate, or halide). The use of a strong base is often necessary to facilitate the reaction.

  • Possible Cause: Competing side reactions, such as elimination or intermolecular reactions.

    • Recommended Solution: Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions. Carefully select a base that is sterically hindered to minimize elimination.

Issue 2: Unexpected Regioisomer Formation in Paternò-Büchi Reaction
  • Possible Cause: The regioselectivity of the Paternò-Büchi reaction is determined by the stability of the intermediate 1,4-biradical formed after the initial bond formation between the excited carbonyl and the alkene.[16]

    • Recommended Solution: The "most stable biradical rule" is a good starting point for predicting the major regioisomer.[16] However, this can be influenced by solvent, temperature, and substituents.[10][16] If you are obtaining the undesired regioisomer, consider modifying the electronic properties of your substrates. For example, using more electron-rich alkenes can alter the stability of the intermediate biradicals.

Experimental Protocols
Protocol: Asymmetric Paternò-Büchi Reaction using a Chiral Photosensitizer

This protocol is adapted from methodologies employing chiral iridium photosensitizers for enantioselective oxetane synthesis.[8][13]

  • Preparation: In a nitrogen-filled glovebox, add the chiral iridium photosensitizer (e.g., 1-5 mol%) to a solution of the carbonyl compound (1.0 equiv) in a dry, degassed, non-polar solvent (e.g., benzene or toluene).

  • Addition of Alkene: Add the alkene (2-5 equiv) to the reaction mixture.

  • Reaction Setup: Seal the reaction vessel and place it in a photoreactor equipped with a specific wavelength LED light source (e.g., blue LED).

  • Temperature Control: Cool the reaction to the desired temperature (e.g., 0 °C to -78 °C) to enhance stereoselectivity.

  • Irradiation: Irradiate the stirred reaction mixture for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by exposing it to air and removing the light source. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified oxetane using chiral HPLC or NMR with a chiral shift reagent.

References
  • Krishnan, S., et al. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium-Catalyzed C-C Bond-Forming Transfer Hydrogenation. Angewandte Chemie International Edition, 56(11), 2557-2559. Available from: [Link]

  • Gabko, P., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. Available from: [Link]

  • Zhang, R., et al. (2019). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition, 58(50), 18236-18240. Available from: [Link]

  • Zhang, R., et al. (2019). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. PubMed. Available from: [Link]

  • D'Auria, M., & Racioppi, R. (2019). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 24(5), 972. Available from: [Link]

  • Krishnan, S., et al. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium-Catalyzed C-C Bond-Forming Transfer Hydrogenation. PubMed. Available from: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available from: [Link]

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available from: [Link]

  • Chopra, H. (2018). Paterno buchi reaction. Slideshare. Available from: [Link]

  • Sun, J., et al. (2014). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry, 12(35), 6748-6754. Available from: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available from: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available from: [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16453-16459. Available from: [Link]

  • Stepan, A. F., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(22), 16347-16373. Available from: [Link]

  • Zhang, R., et al. (2019). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. ResearchGate. Available from: [Link]

  • Jin, Z., et al. (2024). Biocatalytic enantioselective formation and ring-opening of oxetanes. ResearchGate. Available from: [Link]

  • Ma, S., & Sun, J. (2017). Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes. Chemistry - An Asian Journal, 12(1), 28-35. Available from: [Link]

  • Gabko, P., et al. (2025). Oxetane synthesis and previous work. ResearchGate. Available from: [Link]

  • D'Auria, M. (2008). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 7(11), 1375-1398. Available from: [Link]

  • Griesbeck, A. G., & Fiege, M. (2001). Selectivity Control in Electron Spin Inversion Processes: Regio- and Stereochemistry of Paternò−Büchi Photocycloadditions as a Powerful Tool for Mapping Intersystem Crossing Processes. Accounts of Chemical Research, 34(12), 935-943. Available from: [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. Available from: [Link]

  • Li, Y., et al. (2013). Regioselectivity in the Paternò-Büchi Reaction. Chinese Journal of Chemistry, 31(11), 1377-1384. Available from: [Link]

  • Padwa, A., et al. (1993). Synthesis of oxetanes from epoxides. ResearchGate. Available from: [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C-H Functionalization. ResearchGate. Available from: [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available from: [Link]

  • Sun, J., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. The Journal of Organic Chemistry, 87(7), 4838-4847. Available from: [Link]

  • Dong, V. (n.d.). Oxetane Presentation. The Dong Group. Available from: [Link]

  • Wuitschik, G., et al. (2010). Synthesis of Oxetanes. J. Med. Chem., 53, 3227. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Work-up Procedures for Oxetane-Containing Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert-driven troubleshooting advice and frequently asked questions (FAQs) to navigate the uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert-driven troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges associated with the work-up and purification of oxetane-containing reaction mixtures. Our focus is on preserving the integrity of the strained four-membered ring, ensuring high recovery and purity of your target compounds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, practical problems encountered during the post-reaction processing of oxetane derivatives.

Question 1: My oxetane-containing product is decomposing during the aqueous work-up. What is happening and how can I prevent it?

Answer:

The most common cause of decomposition during aqueous work-up is the acid-catalyzed ring-opening of the oxetane.[1] The strained four-membered ring is susceptible to protonation, which activates it for nucleophilic attack by water or other nucleophiles present, leading to 1,3-diol derivatives or other unwanted byproducts.[1][2] This issue is particularly prevalent under strongly acidic conditions (e.g., pH < 4).[3][4]

Causality: The high ring strain (approx. 25.5 kcal/mol) of the oxetane moiety, while lower than that of an epoxide, makes it kinetically prone to reactions that relieve this strain.[5][6] Acidic conditions dramatically accelerate this process by protonating the ring oxygen, creating a more electrophilic species that is readily attacked.

Solutions & Protocols:

  • Avoid Strong Acids: Never use strong mineral acids (e.g., 1M HCl, H₂SO₄) for quenching or pH adjustment unless your specific molecule is known to be robust.[1]

  • Use Mild Quenching Agents: Opt for neutral or slightly basic quenching solutions. Saturated aqueous ammonium chloride (NH₄Cl) is often a good first choice, as it is buffered around a mildly acidic pH that is often tolerated. For more sensitive substrates, saturated sodium bicarbonate (NaHCO₃) or even plain water/brine is recommended.[7]

  • Temperature Control: Perform the quench and subsequent extraction at low temperatures (0 °C to room temperature) to minimize the rate of potential decomposition reactions.

Experimental Protocol 1: Gentle Aqueous Work-up for Acid-Sensitive Oxetanes
  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add a pre-chilled, saturated aqueous solution of NaHCO₃ or NH₄Cl dropwise with vigorous stirring. Monitor for any gas evolution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine to aid in the removal of water.[7]

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo at a low temperature.

Question 2: I'm observing significant product loss and streaking during column chromatography on silica gel. What are my options?

Answer:

Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups. This acidity can catalyze the ring-opening of sensitive oxetanes directly on the column, leading to decomposition, streaking (as byproducts are formed), and poor recovery.[8]

Solutions & Protocols:

  • Passivation of Silica Gel: Neutralize the silica gel before use by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia. A 1-2% solution of Et₃N in the eluent is a common practice.

  • Use an Alternative Stationary Phase:

    • Basic Alumina: Activated basic alumina is an excellent alternative for acid-sensitive compounds.[8] It is important to choose the correct activity grade (Brockmann I, II, or III) based on the polarity of your compound.

    • Florisil® or Celite®: For very sensitive compounds, a plug filtration through a less acidic medium like Florisil® or Celite® can remove baseline impurities without prolonged contact time.

  • Minimize Residence Time: If using silica, run the column as quickly as possible ("flash chromatography") without sacrificing separation to reduce the contact time between your compound and the acidic stationary phase.

Experimental Protocol 2: Preparation and Use of Neutralized Silica Gel
  • Choose an appropriate eluent system for your separation based on TLC analysis.

  • Add triethylamine (Et₃N) to the pre-mixed eluent to a final concentration of 1% v/v.

  • In a fume hood, prepare a slurry of silica gel in this Et₃N-containing eluent.

  • Pack the column with the neutralized slurry as you normally would.

  • Run the column using the eluent containing 1% Et₃N.

  • Note: After purification, the triethylamine can typically be removed by rotary evaporation, sometimes requiring co-evaporation with a solvent like toluene.

Question 3: My recovery after liquid-liquid extraction is consistently low, even though TLC analysis of the crude mixture shows a high yield. Why might this be?

Answer:

This issue often points to the physicochemical properties of the oxetane derivative itself. Oxetanes, particularly those with few carbons or additional polar functional groups, can have significant aqueous solubility, leading to partitioning into the aqueous layer during extraction.[3][9]

Solutions:

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and can significantly improve partitioning into the organic layer.[7]

  • Increase Number of Extractions: Instead of one large-volume extraction, perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent. This is a more efficient method for recovering compounds with moderate aqueous solubility.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for quantitative recovery.

  • Solvent Choice: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or, in some cases, n-butanol, which can recover more polar compounds.

Visualization: Decision Workflow for Oxetane Work-up

The following diagram outlines a decision-making process for selecting an appropriate work-up and purification strategy.

Workup_Decision_Tree start Reaction Complete quench Quench Reaction start->quench check_stability Product Acid Stable? quench->check_stability gentle_quench Use Gentle Quench (e.g., aq. NaHCO3, H2O) check_stability->gentle_quench No standard_quench Standard Quench Tolerated (e.g., aq. NH4Cl) check_stability->standard_quench Yes extraction Liquid-Liquid Extraction gentle_quench->extraction standard_quench->extraction check_solubility Product Highly Polar? extraction->check_solubility add_salt Add Brine ('Salting Out') & Increase Extractions check_solubility->add_salt Yes standard_extraction Standard Extraction check_solubility->standard_extraction No purification Purification add_salt->purification standard_extraction->purification check_physical_state Product State? purification->check_physical_state solid Solid check_physical_state->solid Solid oil Liquid/Oil check_physical_state->oil Oil/Liquid recrystallize Recrystallization solid->recrystallize chromatography Column Chromatography oil->chromatography check_silica_stability Stable on Silica? chromatography->check_silica_stability use_silica Use Standard Silica Gel check_silica_stability->use_silica Yes use_neutral_silica Use Neutralized Silica or Basic Alumina check_silica_stability->use_neutral_silica No

Caption: Decision tree for selecting an appropriate work-up and purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of oxetanes?

The stability of an oxetane is highly dependent on its substitution pattern and the reaction conditions.[2][4]

  • pH Stability: Generally, oxetanes are most vulnerable under strongly acidic conditions (pH < 4), which promote ring-opening.[3] They are significantly more stable under neutral and basic conditions. However, very strong bases at elevated temperatures can also lead to decomposition.[1]

  • Substitution: 3,3-disubstituted oxetanes are considered the most stable.[3][4] This is attributed to steric shielding of the ether oxygen and the carbon atoms of the ring. Oxetanes substituted at the 2-position, especially with electron-donating groups, can be particularly unstable as they can stabilize a carbocationic intermediate upon ring-opening.[2]

  • Thermal Stability: Most oxetanes have good thermal stability, but this should be evaluated on a case-by-case basis, especially before attempting purification by distillation.

Q2: Which solvents are best for extracting oxetane-containing products?

The choice of solvent depends on the polarity of the product. A good starting point is a solvent of medium polarity.

SolventPolarity IndexBoiling Point (°C)Notes
Ethyl Acetate 4.477Excellent general-purpose solvent. Good for a wide range of polarities.
Dichloromethane (DCM) 3.140Can be effective, but its higher density can sometimes complicate separations.
Diethyl Ether 2.835Good for less polar compounds; its high volatility makes for easy removal.
n-Butanol 4.0118Useful for more polar, water-soluble products, but difficult to remove in vacuo.
Q3: What are the primary safety precautions for handling oxetanes?

Safety must always be the top priority in the laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Ventilation: Handle oxetanes and their reaction mixtures in a well-ventilated chemical fume hood.[11][13]

  • Flammability: Unsubstituted oxetane and other low-molecular-weight derivatives are volatile and highly flammable liquids.[13][14] Keep them away from ignition sources.

  • Toxicity: Many oxetanes are classified as irritants and can be harmful upon inhalation, ingestion, or skin contact.[12][14] Avoid direct contact.

  • Pressure Buildup: Low-boiling-point oxetanes can build up pressure in sealed containers, especially upon warming. Vent containers carefully.[13]

Visualization: Mechanism of Acid-Catalyzed Ring Opening

This diagram illustrates the fundamental decomposition pathway of concern during acidic work-ups.

Ring_Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Oxetane Oxetane ProtonatedOxetane Protonated Oxetane (Activated) Oxetane->ProtonatedOxetane + H+ H_plus H+ ProtonatedOxetane_2 Protonated Oxetane H2O H2O RingOpened Ring-Opened Intermediate RingOpened_2 Ring-Opened Intermediate ProtonatedOxetane_2->RingOpened + H2O Diol 1,3-Diol Product RingOpened_2->Diol - H+

Caption: General mechanism for the acid-catalyzed ring-opening of an oxetane by water.

References

  • CymitQuimica.
  • Burés, J. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • AA Blocks.
  • ECHEMI.
  • Volochnyuk, D. et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Barham, J. P. et al. Oxetane Synthesis via Alcohol C–H Functionalization.
  • Barham, J. P. et al.
  • Bull, J. A. et al. Synthesis of 3-alkoxy-3-aryloxetanes by Brønsted acid catalysed reaction of 3-aryloxetan-3-ols with alcohols. Organic & Biomolecular Chemistry - RSC Publishing.
  • Burkhard, J. A. et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Čížková, M. & EGT, V.
  • Čížková, M. & EGT, V.
  • Stepan, A. F. et al. Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Fisher Scientific.
  • Wuitschik, G. et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • NileRed. Making Oxetane. YouTube.
  • Haz-Map. Oxetane - Hazardous Agents.
  • BenchChem. Addressing stability issues of 2,2-disubstituted oxetanes.

Sources

Optimization

Technical Support Center: Navigating the Reactivity of Sterically Hindered Oxetanes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered oxetane precursors. This guide is designed to provide practical, in-depth solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered oxetane precursors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and functionalization of these valuable but often temperamental motifs. Drawing from extensive field experience and the scientific literature, this resource offers not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experimental designs.

Introduction: The Promise and Peril of Steric Hindrance

Oxetanes have become increasingly important in medicinal chemistry, often serving as bioisosteres for gem-dimethyl and carbonyl groups, thereby improving physicochemical properties such as solubility and metabolic stability.[1][2] However, the introduction of bulky substituents, particularly at the C3 position (3,3-disubstitution), while enhancing stability, can dramatically decrease the reactivity of the oxetane ring and its precursors. This guide addresses the core challenges arising from this steric congestion.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling of sterically hindered oxetanes.

Q1: Why is my Williamson etherification to form a 3,3-disubstituted oxetane failing?

A1: The Williamson ether synthesis, a classic method for forming ethers, is an S(_N)2 reaction. With sterically hindered substrates, such as a neopentyl-like diol precursor for a 3,3-disubstituted oxetane, the backside attack required for the S(_N)2 mechanism is severely impeded.[3][4] This often leads to low or no yield of the desired oxetane, with elimination side products potentially being formed instead.

Q2: I'm observing significant decomposition of my oxetane under acidic conditions. I thought they were supposed to be relatively stable?

A2: The stability of the oxetane ring is highly dependent on its substitution pattern. While 3,3-disubstituted oxetanes are generally more stable to acid-catalyzed ring-opening than their less substituted counterparts due to steric shielding of the ether oxygen, they are not completely inert.[2][5] The presence of electron-donating groups or adjacent functionalities that can act as internal nucleophiles can facilitate ring-opening, even in moderately acidic conditions.[5]

Q3: My Paternò-Büchi reaction to form a sterically crowded oxetane is giving me a complex mixture of products. What's going on?

A3: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be plagued by a lack of selectivity with sterically demanding substrates.[6][7][8] Potential side reactions include dimerization of the carbonyl compound, and the formation of regio- and diastereoisomers can be difficult to control. The reaction's outcome is highly sensitive to the excited state (singlet vs. triplet) of the carbonyl compound and the stability of the intermediate biradicals.[7][8]

Q4: I'm struggling with the regioselectivity of a ring-opening reaction on my unsymmetrically substituted hindered oxetane. How can I control which C-O bond breaks?

A4: The regioselectivity of oxetane ring-opening is a classic challenge. The outcome is a delicate balance between steric and electronic effects, largely dictated by the reaction conditions.[9][10]

  • Under basic or nucleophilic conditions (S(_N)2-like): Attack generally occurs at the less sterically hindered carbon.

  • Under acidic conditions (S(_N)1-like): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile will preferentially attack the carbon that can better stabilize a positive charge (i.e., the more substituted carbon).[9]

Troubleshooting Guides

This section provides a deeper dive into specific experimental problems with a focus on causal analysis and actionable solutions.

Issue 1: Low Yield in the Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Cyclization

Scenario: You are attempting to synthesize a 3,3-dialkyl oxetane from the corresponding 1,3-diol by converting one of the hydroxyls into a good leaving group (e.g., tosylate) followed by base-mediated cyclization, but the yield is consistently low.

Root Cause Analysis:

  • Steric Hindrance: The primary culprit is often the severe steric hindrance around the carbon bearing the leaving group, which disfavors the intramolecular S(_N)2 reaction.

  • Competing Elimination: The strong base used for deprotonation can also promote E2 elimination, leading to the formation of an undesired olefin.

  • Poor Leaving Group: In some cases, the chosen leaving group may not be sufficiently reactive under the applied conditions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Hindered Oxetane Cyclization start Low Yield in Williamson Etherification q1 Is the reaction temperature optimized? start->q1 a1_yes Increase base strength (e.g., NaH to KHMDS) q1->a1_yes Yes a1_no Gradually increase temperature while monitoring for decomposition q1->a1_no No q2 Is elimination a major side product? a1_yes->q2 a1_no->q2 a2_yes Use a bulkier, non-nucleophilic base (e.g., t-BuOK) q2->a2_yes Yes a2_no Consider a more reactive leaving group (e.g., MsCl, TsCl, or Tf2O) q2->a2_no No q3 Still low yield? a2_yes->q3 a2_no->q3 a3_yes Alternative Strategy: Ring expansion of a corresponding gem-disubstituted epoxide q3->a3_yes Yes end Optimized Protocol q3->end No a3_yes->end

Caption: Decision tree for troubleshooting low-yield Williamson etherification for hindered oxetanes.

Alternative Strategy: Epoxide Ring Expansion

When intramolecular cyclization fails, a reliable alternative is the ring expansion of a corresponding gem-disubstituted epoxide using a sulfur ylide (the Corey-Chaykovsky reaction).[11][12][13] This approach avoids the sterically demanding intramolecular S(_N)2 step.

Issue 2: Poor Reactivity in the Ring-Opening of a 3,3-Disubstituted Oxetane

Scenario: You are attempting to open a 3,3-disubstituted oxetane with a nucleophile under Lewis acid catalysis, but you observe only starting material, even at elevated temperatures.

Root Cause Analysis:

  • Steric Shielding: The 3,3-disubstituents effectively block the trajectory of the incoming nucleophile, preventing it from reaching the antibonding orbital of the C-O bond.[2]

  • Insufficient Lewis Acidity: The chosen Lewis acid may not be strong enough to sufficiently activate the oxetane oxygen, especially if the oxygen's lone pairs are also sterically shielded.

Troubleshooting and Optimization Strategies:

StrategyRationaleRecommended Reagents/Conditions
Increase Lewis Acidity A stronger Lewis acid will more effectively polarize the C-O bonds, making the carbons more electrophilic.Switch from weaker Lewis acids (e.g., ZnCl(2)) to stronger ones like BF(_3)(\cdot)OEt(_2), TiCl(_4), or TMSOTf.
Employ Brønsted Acids Strong Brønsted acids can protonate the oxetane oxygen, creating a highly activated oxonium ion intermediate that is more susceptible to nucleophilic attack.[14]TfOH, HNTf(_2).
Use Intramolecular Nucleophiles Tethering the nucleophile to the oxetane-containing molecule can overcome the poor intermolecular reactivity by increasing the effective molarity.Design substrates with a pendant nucleophilic group (e.g., -OH, -NH(_2), -COOH).
Radical-Based Ring Opening For certain transformations, radical-based methods can bypass the challenges of nucleophilic attack by generating a radical at the oxetane ring, which then undergoes ring opening.[15]Photoredox catalysis in combination with a suitable radical precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Epoxide Ring Expansion

This protocol describes the synthesis of 3,3-dibenzyl-oxetane from 2,2-dibenzyl-oxirane, adapted from methodologies utilizing the Corey-Chaykovsky reaction.[11][13][16]

Materials:

  • 2,2-dibenzyloxirane

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous DMSO

  • Anhydrous THF

  • Saturated aqueous NH(_4)Cl solution

  • Diethyl ether

  • Anhydrous MgSO(_4)

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.2 eq). Add anhydrous DMSO and stir until the solid dissolves.

  • Carefully add sodium hydride (1.2 eq) portion-wise at room temperature. The mixture will foam and evolve hydrogen gas. Stir the resulting milky-white suspension for 1 hour at room temperature.

  • Reaction with Epoxide: In a separate flame-dried flask, dissolve 2,2-dibenzyloxirane (1.0 eq) in anhydrous THF.

  • Cool the ylide suspension to 0 °C in an ice bath. Slowly add the solution of the epoxide to the ylide suspension via a syringe or dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-dibenzyl-oxetane.

Protocol 2: Brønsted Acid-Catalyzed Ring Opening of a 3,3-Disubstituted Oxetane with a Diol

This protocol details the synthesis of a 1,4-dioxane derivative from a 3-aryl-3-methyloxetan-3-ol and ethylene glycol, inspired by the work of Kuduk and coworkers.[14]

Materials:

  • 3-aryl-3-methyloxetan-3-ol

  • Ethylene glycol (2.0 eq)

  • Bis(trifluoromethane)sulfonimide (Tf(_2)NH) (10 mol%)

  • Anhydrous toluene

  • Saturated aqueous NaHCO(_3) solution

  • Ethyl acetate

  • Anhydrous Na(_2)SO(_4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the 3-aryl-3-methyloxetan-3-ol (1.0 eq) and anhydrous toluene.

  • Add ethylene glycol (2.0 eq) to the solution.

  • Add Tf(_2)NH (0.10 eq) to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NaHCO(_3) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is crucial for rational problem-solving.

Mechanism: Regioselectivity in Oxetane Ring-Opening

The choice between acidic and basic/nucleophilic conditions is the primary tool for controlling the regioselectivity of ring-opening in unsymmetrically substituted oxetanes.

G cluster_0 Regioselective Ring-Opening of a 2-Substituted Oxetane cluster_1 Basic/Nucleophilic Conditions (SN2) cluster_2 Acidic Conditions (SN1-like) start 2-Substituted Oxetane basic_cond Strong Nucleophile (Nu⁻) start->basic_cond acid_cond Protonation (H⁺) start->acid_cond basic_attack Attack at less hindered C4 position basic_cond->basic_attack Steric Control basic_product Primary Alcohol Product basic_attack->basic_product acid_intermediate Oxonium Ion (Positive charge stabilized at more substituted C2) acid_cond->acid_intermediate acid_attack Nu: attacks C2 acid_intermediate->acid_attack Electronic Control acid_product Secondary Alcohol Product acid_attack->acid_product

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Oxetane Ring Formation

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development focused on the synthesis of oxetanes. This guide is designed to provide practical, in-depth solutions t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development focused on the synthesis of oxetanes. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the catalytic formation of the oxetane ring. We move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding catalyst selection for oxetane synthesis.

Q1: What are the most common catalytic strategies for forming an oxetane ring?

A1: The construction of the strained four-membered oxetane ring is a significant synthetic challenge.[1] The most prevalent catalytic strategies can be broadly categorized as follows:

  • C–O Bond-Forming Cyclizations: This is the most common approach, typically an intramolecular Williamson etherification of a 1,3-halohydrin or a related substrate with a suitable leaving group. Base-mediated cyclization is a classic example.[1] A key challenge is overcoming the slow kinetics of forming a four-membered ring compared to three-, five-, or six-membered analogues.[1]

  • [2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method.[2] More recently, transition metal-catalyzed formal [2+2] cycloadditions have emerged as a powerful alternative.

  • Ring Expansion of Epoxides: Sulfonium or sulfoxonium ylides can react with epoxides to furnish oxetanes.[3] This method offers an alternative disconnection for accessing the oxetane core.

  • C-H Bond Oxidative Cyclizations: These modern methods involve the direct functionalization of C-H bonds to forge the oxetane ring, often employing photoredox or transition metal catalysis.

The choice of strategy is highly dependent on the substrate, desired substitution pattern, and functional group tolerance.

Q2: Why is the Williamson etherification for oxetane synthesis often low-yielding, and what are the common side reactions?

A2: While the intramolecular Williamson etherification is a cornerstone of oxetane synthesis, it is frequently plagued by low yields due to two main factors:

  • Unfavorable Kinetics: The formation of a four-membered ring via an intramolecular SN2 reaction (4-exo-tet cyclization) is kinetically less favored compared to the formation of larger or smaller rings.[4]

  • Competing Side Reactions: The primary competing pathway is the Grob fragmentation , which is entropically favored and can be thermodynamically driven by the formation of a stable alkene.[4]

Other potential side reactions include intermolecular reactions leading to oligomerization or dimerization, especially at higher concentrations. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial to favor the desired cyclization.

Q3: How do Lewis acids and Brønsted acids differ in their catalytic role in oxetane synthesis?

A3: Both Lewis and Brønsted acids are pivotal in oxetane chemistry, but they are typically employed for different transformations:

  • Lewis Acids: These are frequently used to catalyze the ring-opening and isomerization of pre-formed oxetanes. For instance, Lewis superacids like Al(C₆F₅)₃ can catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to valuable homoallylic alcohols, suppressing the formation of undesired regioisomers and dimers.[5] They are also used in formal [2+2] cycloadditions.[4][6]

  • Brønsted Acids: These are effective for promoting the formation of oxetane ethers from 3-aryl-oxetanols and alcohols.[7][8] The Brønsted acid activates the tertiary benzylic alcohol, facilitating nucleophilic attack by another alcohol while keeping the oxetane ring intact.[7][8] This method advantageously avoids the use of strong bases and alkylating agents.[7][8]

It is crucial to select the right type of acid catalyst for the desired transformation to avoid unwanted side reactions like ring-opening when ring formation is the goal.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during catalytic oxetane synthesis.

Problem 1: Low or No Yield of the Desired Oxetane

Symptoms:

  • Complex reaction mixture with multiple unidentified byproducts.

  • Recovery of unreacted starting material.

  • Formation of isomeric byproducts (e.g., allyl alcohols).[5]

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Catalyst Incompatibility The chosen catalyst may not be active enough or may be promoting side reactions. For instance, a strong Lewis acid might be causing ring-opening instead of facilitating its formation.Action: Re-evaluate your catalyst choice based on the reaction type. For Williamson-type cyclizations, focus on optimizing the base and leaving group. For cycloadditions, screen a panel of Lewis acids or photocatalysts with varying activities.
Unfavorable Reaction Conditions Temperature, solvent, and concentration play a critical role. High temperatures can favor fragmentation pathways.[4] The wrong solvent can hinder catalyst activity or substrate solubility.[9]Action: Systematically screen reaction parameters. Start with lower temperatures to disfavor side reactions. For photochemical reactions, consider solvent effects on the excited state.[9] For Williamson etherifications, polar aprotic solvents are often preferred.
Poor Leaving Group In C-O bond forming cyclizations, the efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group.Action: If using a tosylate or mesylate, consider switching to a better leaving group like a triflate or a halide (e.g., iodide).
Substrate Decomposition The substrate itself might be unstable under the reaction conditions. For example, acid-sensitive functional groups can be problematic in Brønsted or Lewis acid-catalyzed reactions.[10]Action: Protect sensitive functional groups prior to the cyclization step. Alternatively, explore milder catalytic systems, such as photoredox catalysis, which often operate under neutral conditions.[11][12]

Workflow for Troubleshooting Low Yield:

Caption: Decision tree for troubleshooting low yields in oxetane synthesis.

Problem 2: Poor Stereoselectivity

Symptoms:

  • Formation of a mixture of diastereomers or enantiomers.

  • Difficulty in separating the desired stereoisomer.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Non-Stereoselective Reaction Pathway The reaction may proceed through an intermediate that allows for loss of stereochemical information, such as a planar carbocation.Action: For reactions involving carbocations, such as some Brønsted acid-catalyzed etherifications, the choice of a chiral catalyst can induce stereoselectivity. Chiral phosphoric acids have shown success in this area.[1]
Inadequate Chiral Catalyst The chosen chiral catalyst may not provide sufficient steric hindrance or electronic influence to control the stereochemical outcome.Action: Screen a library of chiral ligands or catalysts. For photochemical reactions like the Paternò-Büchi reaction, chiral photosensitizers or catalysts can be employed to achieve enantioselectivity.[4]
Substrate Control Issues The inherent stereochemistry of the substrate may not be sufficient to direct the formation of a single stereoisomer.Action: Modify the substrate to include a directing group that can chelate to the catalyst or sterically block one face of the molecule.

Experimental Protocol: Enantioselective Paternò-Büchi Reaction

This protocol is adapted from methodologies employing chiral iridium photocatalysts for the enantioselective synthesis of oxetanes.[4]

  • Preparation: In a nitrogen-filled glovebox, add the chiral iridium photocatalyst (e.g., 1-5 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Add the alkene substrate, followed by the ketoester. Dissolve the components in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or benzene).

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a photoreactor equipped with a specific wavelength LED light source (e.g., blue LEDs).

  • Irradiation: Irradiate the reaction mixture with stirring at a controlled temperature for the optimized reaction time (typically 12-48 hours).

  • Workup and Analysis: After the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Section 3: Catalyst Selection Guide

The optimal catalyst is highly dependent on the synthetic route. This section provides a comparative overview to guide your selection process.

Table 1: Comparison of Catalytic Systems for Oxetane Synthesis
Catalyst TypeTypical ReactionAdvantagesDisadvantagesKey Considerations
Brønsted Acids (e.g., Tf₂NH, TfOH) Formation of oxetane ethers from oxetanols and alcohols.[7][8]Avoids strong bases and alkyl halides; good functional group tolerance.[7][8]Can catalyze ring-opening if not carefully controlled; substrate scope can be limited by carbocation stability.[7]Catalyst loading and acidity are critical; MeCN is often the solvent of choice.[7]
Lewis Acids (e.g., Al(C₆F₅)₃, Sc(OTf)₃) Isomerization of oxetanes;[5] formal [2+2] cycloadditions.[4][6]High catalytic activity; can suppress side reactions like dimerization.[5]Can be moisture-sensitive; may require inert atmosphere; can promote decomposition with sensitive substrates.Choice of Lewis acid is crucial for regioselectivity in ring-opening reactions.
Photocatalysts (e.g., Iridium complexes, organic dyes) Paternò-Büchi reactions;[4] C-H functionalization for ring formation.[11][12]Mild reaction conditions; high functional group tolerance; enables novel disconnections.[11][12]Requires specialized photoreactor setup; can have issues with light penetration at larger scales; potential for side reactions from excited states.Wavelength of light and choice of photosensitizer are key parameters.
Transition Metals (e.g., Cu, Co, Rh) C-O and C-C bond forming cyclizations; cycloisomerizations.[4][6]High efficiency and selectivity; broad substrate scope.Catalyst cost and toxicity can be a concern; may require specific ligands for optimal performance.Ligand screening is often necessary to achieve high yields and selectivity.

Catalyst Selection Workflow:

Catalyst_Selection Start Desired Oxetane Synthesis Q1 Starting Materials? Start->Q1 A1 Brønsted Acid (Oxetanol + Alcohol) Q1->A1 Oxetanol + Alcohol A2 Base-mediated (1,3-Halohydrin) Q1->A2 1,3-Halohydrin A3 Photocatalyst (Carbonyl + Alkene) Q1->A3 Carbonyl + Alkene A4 Transition Metal (e.g., Homoallylic Alcohol) Q1->A4 Homoallylic Alcohol Q2 Functional Group Sensitivity? Q3 Stereocontrol Needed? Q2->Q3 Low A5 Photocatalysis or Transition Metal Catalysis Q2->A5 High A6 Chiral Catalyst (Lewis Acid, Photocatalyst, etc.) Q3->A6 Yes A1->Q2 A2->Q2 A3->Q2 A4->Q2 A5->Q3

Caption: A workflow to guide the initial selection of a catalytic system for oxetane synthesis.

References

  • Oxetane Synthesis through the Paternò-Büchi Reaction. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). PMC. Retrieved January 11, 2026, from [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group. Retrieved January 11, 2026, from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journals. Retrieved January 11, 2026, from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. Retrieved January 11, 2026, from [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022). NIH. Retrieved January 11, 2026, from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journals. Retrieved January 11, 2026, from [Link]

  • Oxetane formation: Stereocontrol | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Synthesis of oxetanes. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). PMC. Retrieved January 11, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. (2025). NIH. Retrieved January 11, 2026, from [Link]

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (n.d.). DDD UAB. Retrieved January 11, 2026, from [Link]

  • Photocatalytic Synthesis of Oxetane Derivatives by Selective CH Activation. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

Sources

Optimization

Minimizing impurities in the production of (4,4-Dimethyloxetan-2-YL)methanol

Welcome to the Technical Support Center for the synthesis of (4,4-Dimethyloxetan-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (4,4-Dimethyloxetan-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable oxetane building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize impurities and optimize your synthetic protocols.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of (4,4-Dimethyloxetan-2-YL)methanol, providing potential causes and actionable solutions.

Issue 1: Presence of an Isomeric Impurity with a Similar Mass Spectrum

Observation: Your GC-MS analysis reveals a peak with a similar mass-to-charge ratio (m/z) to the desired product, (4,4-Dimethyloxetan-2-YL)methanol, but with a different retention time.

Potential Cause: The Paternò-Büchi reaction, a common method for synthesizing oxetanes from a carbonyl compound and an alkene, can sometimes lead to the formation of structural isomers. In the synthesis of (4,4-Dimethyloxetan-2-YL)methanol, which is often prepared from a glyoxylate derivative and isobutylene, a potential isomeric byproduct is (3,3-Dimethyloxetan-2-YL)methanol. The formation of regioisomers is a known challenge in this photochemical cycloaddition.[1]

Solutions:

  • Reaction Temperature Optimization: The regioselectivity of the Paternò-Büchi reaction can be temperature-dependent. Running the reaction at lower temperatures may favor the formation of the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of non-polar and polar aprotic solvents to determine the optimal conditions for minimizing the formation of the undesired isomer.

  • Chromatographic Separation: If isomeric impurities persist, careful optimization of your purification method is crucial.

    • Column Chromatography: Employing a high-resolution silica gel column with a carefully selected eluent system can effectively separate the isomers. A gradient elution may be necessary.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is a powerful tool for isolating the target compound.

Issue 2: Appearance of Higher Molecular Weight Impurities

Observation: Your analytical data (e.g., GC-MS, LC-MS) shows peaks corresponding to species with significantly higher molecular weights than the product.

Potential Causes:

  • Oligomerization of Isobutylene: Isobutylene, a key starting material, can undergo acid-catalyzed oligomerization to form dimers, trimers, and higher oligomers.[2][3] This is particularly prevalent if acidic conditions are inadvertently introduced or if the isobutylene contains acidic impurities.

  • Dimerization of the Carbonyl Reactant: In photochemical reactions like the Paternò-Büchi reaction, the excited carbonyl compound can sometimes react with a ground-state molecule of itself, leading to dimerization.[4]

Solutions:

  • Purification of Starting Materials: Ensure the purity of isobutylene by passing it through a column of activated alumina or a basic wash to remove any acidic impurities. Distill liquid carbonyl reactants immediately before use.

  • Control of Reaction pH: Maintain neutral or slightly basic conditions during the reaction, unless the specific protocol calls for acidic catalysis. The use of acid scavengers, such as non-nucleophilic bases, can be beneficial.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization and oligomerization.

Issue 3: Presence of a Diol Impurity: 2,2-Dimethyl-1,3-propanediol

Observation: You detect an impurity that corresponds to the ring-opened product, 2,2-Dimethyl-1,3-propanediol. This is often observed as a more polar spot on a TLC plate or a later-eluting peak in reverse-phase HPLC.

Potential Cause: The oxetane ring is susceptible to ring-opening under both acidic and basic conditions, leading to the formation of the corresponding diol.[5][6] This can occur during the reaction, work-up, or even during storage if the product is exposed to acidic or basic environments.

Solutions:

  • Neutral Work-up: During the reaction work-up, use neutral washes (e.g., saturated sodium chloride solution) and avoid strong acids or bases. If an extractive work-up is necessary, use a dilute solution of a weak base like sodium bicarbonate to neutralize any acid, followed by a water wash.

  • Anhydrous Conditions: Moisture can facilitate ring-opening, especially in the presence of trace acids or bases. Ensure all solvents and reagents are anhydrous.

  • Storage Conditions: Store the purified (4,4-Dimethyloxetan-2-YL)methanol under an inert atmosphere (e.g., nitrogen or argon) and away from acidic or basic contaminants. Storage at low temperatures (-20°C) is recommended.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (4,4-Dimethyloxetan-2-YL)methanol and what are its inherent challenges?

A1: The Paternò-Büchi reaction is a widely utilized method for the synthesis of oxetanes.[8][9] This photochemical [2+2] cycloaddition typically involves the reaction of an excited carbonyl compound (like an ester of glyoxylic acid) with an alkene (isobutylene in this case), followed by reduction of the ester to the alcohol. The primary challenges associated with this route are controlling the regioselectivity to favor the desired 2-substituted oxetane over the 3-substituted isomer and preventing side reactions of the starting materials, such as oligomerization of the alkene.[1][2]

Q2: Which analytical techniques are best suited for identifying and quantifying impurities in my product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities, including isomers, unreacted starting materials, and low-molecular-weight byproducts.[10][11]

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric Detection (LC-MS): HPLC is particularly useful for analyzing less volatile or thermally labile impurities, such as diols and higher molecular weight oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural elucidation of unknown impurities that have been isolated. It can also be used for quantitative analysis (qNMR) with an internal standard.

Q3: How can I effectively remove unreacted starting materials from my final product?

A3: The removal of unreacted starting materials depends on their physical properties:

  • Isobutylene: Being a gas at room temperature, any unreacted isobutylene is typically removed during the solvent evaporation step of the work-up.

  • Glyoxylic Acid Derivatives: These are generally more polar than the oxetane product. They can be effectively removed by column chromatography on silica gel. A polar wash of the organic layer during work-up (e.g., with a dilute sodium bicarbonate solution) can also help to remove acidic starting materials.

Q4: My product appears to degrade over time, even after purification. What could be the cause and how can I prevent it?

A4: The inherent ring strain of the oxetane makes it susceptible to degradation, primarily through ring-opening.[5] As discussed in the troubleshooting guide, this can be catalyzed by trace amounts of acid or base. Even exposure to atmospheric moisture and carbon dioxide (which can form carbonic acid) can be sufficient to initiate degradation over long periods. To ensure long-term stability, store the purified product under an inert atmosphere, at low temperatures, and in neutral, anhydrous conditions.[7]

Experimental Protocols

Protocol 1: General GC-MS Method for Impurity Profiling

This method provides a starting point for the analysis of volatile impurities.

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Scan Range 35 - 400 amu

Note: This is a general method and may require optimization for your specific instrument and impurity profile.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Potential Side Reactions

Synthesis_and_Side_Reactions cluster_reaction Paternò-Büchi Reaction SM1 Isobutylene Product_Ester (4,4-Dimethyloxetan-2-yl)carboxylate SM1->Product_Ester + SM2, hv Impurity_Isomer Isomeric Oxetane (3,3-Dimethyloxetan-2-yl)carboxylate SM1->Impurity_Isomer + SM2, hv (Side Reaction) Impurity_Oligomer Isobutylene Oligomers SM1->Impurity_Oligomer Acid/Heat SM2 Glyoxylic Acid Ester Product_Alcohol (4,4-Dimethyloxetan-2-YL)methanol Product_Ester->Product_Alcohol Reduction Impurity_Diol 2,2-Dimethyl-1,3-propanediol Product_Alcohol->Impurity_Diol Ring Opening (Acid/Base)

Caption: Synthetic pathway to (4,4-Dimethyloxetan-2-YL)methanol and major side reactions.

Diagram 2: Troubleshooting Logic for Impurity Identification

Troubleshooting_Logic node_sol node_sol Start Unexpected Peak in GC/MS? Mass_Check Mass similar to product? Start->Mass_Check Higher_Mass Mass higher than product? Mass_Check->Higher_Mass No Isomer Potential Isomer - Optimize reaction temp. - Change solvent - Improve chromatography Mass_Check->Isomer Yes Polarity_Check More polar than product? Higher_Mass->Polarity_Check No Oligomer Oligomer/Dimer - Purify starting materials - Control pH - Lower concentration Higher_Mass->Oligomer Yes Diol Ring-Opened Diol - Neutral work-up - Anhydrous conditions - Proper storage Polarity_Check->Diol Yes Unreacted_SM Unreacted Starting Material - Optimize reaction time - Improve purification Polarity_Check->Unreacted_SM No

Caption: A logical workflow for troubleshooting common impurities.

References

  • Gallagher, R., Shimmon, R., & McDonagh, A. M. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International, 223(1-3), 306-313. [Link]

  • MDPI. (2024). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. Catalysts, 14(1), 533. [Link]

  • ResearchGate. (2024). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. [Link]

  • Beilstein Journals. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-143. [Link]

  • Lancaster University Research Directory. (2023). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. [Link]

  • PubMed. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]

  • ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. [Link]

  • Semantic Scholar. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]

  • ResearchGate. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • L.S.College, Muzaffarpur. (2020). Paternò–Büchi reaction. [Link]

  • PubMed. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384-11428. [Link]

  • MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7859. [Link]

  • National Institutes of Health. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16484–16489. [Link]

  • Semantic Scholar. (2023). Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • Open Research@CSIR-NIScPR. (2024). Isolation, Characterization and Cumulative Quantification approach for nine organic impurities in empagliflozin and linagliptin drugs. Indian Journal of Chemical Technology, 31(3). [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • Denmark Group. (2020). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • ResearchGate. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]

  • Chemistry LibreTexts. (2024). 18.6 Reactions of Epoxides: Ring-opening. [Link]

  • ResearchGate. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(5), 1145. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Oxetane-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and practical solutions for improving the aqueous s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and practical solutions for improving the aqueous solubility of oxetane-containing compounds. As a Senior Application Scientist, my goal is to synthesize my expertise with field-proven insights to help you navigate the experimental challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of oxetanes in modulating aqueous solubility.

Q1: Why is the oxetane ring gaining so much attention in drug discovery for improving solubility?

The oxetane ring, a four-membered cyclic ether, has become a valuable tool in medicinal chemistry due to its unique combination of properties.[1] It is a small, polar, three-dimensional motif that can significantly enhance the aqueous solubility of a parent compound.[2][3] This is primarily because the oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water molecules.[4][5]

Q2: How does an oxetane compare to other functional groups in terms of its effect on solubility?

Oxetanes are often used as bioisosteres for less polar groups like gem-dimethyl or carbonyl functionalities.[1][6][7] Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[1][6][8] This is because the oxetane introduces polarity without a significant increase in molecular volume.[5] Compared to a carbonyl group, an oxetane can offer similar hydrogen bonding capabilities while being more metabolically stable.[1][5]

Q3: What is the underlying physicochemical principle for the solubility enhancement by oxetanes?

The primary driver for solubility enhancement is the increased polarity and hydrogen bond accepting capacity of the oxetane moiety.[4][5] This leads to a reduction in the compound's lipophilicity, which is often quantified by a lower LogD value.[1] A lower lipophilicity generally correlates with higher aqueous solubility. The unique puckered structure of the oxetane ring also disrupts crystal lattice packing, which can lower the energy barrier for dissolution.[4]

Q4: Will incorporating an oxetane always lead to improved solubility?

While incorporating an oxetane is a widely successful strategy, the magnitude of the solubility improvement is highly dependent on the overall molecular structure.[6][8] In some rare cases, particularly with certain spirocyclic systems, the incorporation of an oxetane has been observed to decrease solubility.[4] Therefore, it is crucial to experimentally evaluate the effect of oxetane incorporation on a case-by-case basis.

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Q1: I've synthesized an oxetane-containing analog of my lead compound, but the solubility is still poor. What are my next steps?

Answer: It's not uncommon for solubility to remain a challenge even after structural modifications. Here's a systematic approach to troubleshoot this issue:

  • Verify the Purity and Solid Form: Ensure your compound is of high purity and characterize its solid form (crystalline vs. amorphous). Different polymorphs can have vastly different solubilities.[9]

  • Re-evaluate the Molecular Context: The position of the oxetane ring is critical. If it's in a sterically hindered environment, its ability to interact with water may be limited. Consider synthesizing isomers with the oxetane at a more solvent-exposed position.

  • Introduce Additional Polar Functionality: If the overall molecule remains highly lipophilic, the single oxetane moiety may not be sufficient. Consider adding other small, polar groups such as hydroxyls or amines, but be mindful of their potential impact on the compound's primary biological activity.[10][11]

  • Consider Formulation Strategies: If further structural modifications are not feasible, formulation approaches can be employed to enhance solubility for in vitro and in vivo studies. These can include using co-solvents, cyclodextrins, or lipid-based formulations.[9][12][13][14]

Q2: I'm observing inconsistent solubility results for my oxetane compound. What could be the cause?

Answer: Inconsistent solubility data often points to issues with the experimental protocol or the compound itself. Here are some potential causes and solutions:

  • Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. For poorly soluble compounds, this can take 24-48 hours or even longer.[15] It's recommended to measure solubility at multiple time points to confirm that a plateau has been reached.

  • pH of the Medium: The solubility of compounds with ionizable groups is highly pH-dependent. Ensure your buffer system is robust and the pH is accurately controlled and measured.[16]

  • Compound Stability: Oxetanes are generally stable, but some can be susceptible to ring-opening under harsh acidic or basic conditions.[7] Verify the stability of your compound under the conditions of your solubility assay.

  • Method of Separation: When separating the undissolved solid from the saturated solution (e.g., by centrifugation or filtration), be cautious of potential issues. Filtration can sometimes lead to the adsorption of the compound onto the filter membrane, while inadequate centrifugation may not fully pellet fine particles.[17]

Q3: How do I choose the right solubility assay for my oxetane-containing compound?

Answer: The choice of solubility assay depends on the stage of your research and the amount of compound available.

  • Early Stage Discovery (Kinetic Solubility): When you have small amounts of many compounds, a high-throughput kinetic solubility assay is often employed.[18] In this method, the compound is typically dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. This method is fast but may overestimate solubility as it can lead to supersaturated solutions.[18]

  • Lead Optimization and Preclinical Development (Thermodynamic Solubility): For more accurate and reliable data, the "gold standard" is the shake-flask method to determine thermodynamic equilibrium solubility.[16][17] This involves adding an excess of the solid compound to the aqueous buffer and agitating it until equilibrium is reached.[16]

Part 3: Experimental Protocols and Data Presentation

This section provides a detailed protocol for determining thermodynamic solubility and a table to summarize your findings.

Protocol: Thermodynamic Solubility Measurement by Shake-Flask Method

This protocol is based on the widely accepted shake-flask method.[16][17]

Materials:

  • Your oxetane-containing compound (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of your solid compound to a vial. A visual excess of solid should be present throughout the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker or rotator at a controlled temperature (typically 25 °C or 37 °C).

  • Agitate the mixture for at least 24 hours to ensure equilibrium is reached. For compounds with very low solubility, 48-72 hours may be necessary.

  • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

Data Presentation: Comparative Solubility Data

Summarize your results in a clear and organized table to facilitate comparison.

Compound IDModificationLogD (pH 7.4)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Fold Improvement
Lead-Cmpdgem-dimethyl3.5< 10.5-
Oxetane-1Oxetane at R12.1503570x
Oxetane-2Oxetane at R22.3251836x

Part 4: Visualizing Concepts with Graphviz

Diagrams can help illustrate the principles behind solubility enhancement.

Diagram 1: Bioisosteric Replacement Strategy

This diagram shows how an oxetane can be used as a bioisosteric replacement for a gem-dimethyl group to improve aqueous solubility.

G cluster_0 Low Solubility Scaffold cluster_1 Improved Solubility Scaffold a Parent Molecule (High LogD) b gem-Dimethyl Group (Lipophilic) a->b Contains c Modified Molecule (Lower LogD) a->c Bioisosteric Replacement d Oxetane Ring (Polar, H-bond acceptor) c->d Contains

Caption: Bioisosteric replacement of a lipophilic group with a polar oxetane.

Diagram 2: Experimental Workflow for Solubility Improvement

This workflow outlines the decision-making process when tackling poor solubility.

G start Poorly Soluble Lead Compound strategy Structural Modification: Incorporate Oxetane start->strategy measure Measure Aqueous Solubility (Shake-Flask Method) strategy->measure decision Solubility Adequate? measure->decision success Proceed to Further Studies decision->success Yes troubleshoot Troubleshoot: - Positional Isomers - Additional Polar Groups decision->troubleshoot No troubleshoot->measure formulate Formulation Strategies: - Co-solvents - Cyclodextrins - Lipid-based systems troubleshoot->formulate

Caption: A systematic workflow for addressing poor aqueous solubility.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Retrieved from [Link]

  • ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • Lassalas, P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13273–13294. Retrieved from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564–12666. Retrieved from [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]

  • Skoda, E. M., et al. (2014). An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. ACS Medicinal Chemistry Letters, 5(8), 900–904. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]

  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Oxetane Motif: A Shield Against Metabolism in Drug Discovery

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Oxetane-Containing Drugs In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Oxetane-Containing Drugs

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against drug metabolism. The body's intricate network of metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, often transforms promising drug candidates into inactive or even toxic byproducts, leading to poor pharmacokinetic profiles and clinical failure. A key strategy in modern drug design is the introduction of chemical motifs that can shield a molecule from this metabolic onslaught. Among these, the oxetane ring has emerged as a powerful tool for enhancing metabolic stability. This guide provides an in-depth comparison of the metabolic stability of oxetane-containing drugs, supported by experimental data and detailed protocols for researchers in the field.

The Oxetane Advantage: More Than Just a Bulky Group

The four-membered cyclic ether, oxetane, is increasingly being incorporated into drug candidates to improve their physicochemical properties.[1][2][3] While it can be considered a bioisostere for the commonly used gem-dimethyl or carbonyl groups, its impact on metabolic stability is particularly noteworthy.[4][5][6]

The enhanced metabolic stability of oxetane-containing compounds can be attributed to several factors:

  • Steric Hindrance: The rigid, three-dimensional structure of the oxetane ring can act as a steric shield, physically blocking the access of metabolic enzymes to nearby susceptible sites on the drug molecule.[7]

  • Reduced Lipophilicity: Compared to a lipophilic gem-dimethyl group, the polar oxetane ring can reduce the overall lipophilicity of a compound.[1][6] Since highly lipophilic drugs are more readily metabolized by CYP enzymes, this reduction in lipophilicity can lead to decreased metabolic clearance.

  • Altered Electronic Properties: The electron-withdrawing nature of the oxygen atom in the oxetane ring can influence the electronic properties of adjacent functional groups, making them less susceptible to enzymatic attack.[6]

  • Diversion of Metabolic Pathways: Interestingly, the incorporation of an oxetane ring can redirect metabolism away from the often-problematic CYP450 pathways.[8][9] While generally stable, the strained oxetane ring can be a substrate for microsomal epoxide hydrolase (mEH), leading to a ring-opening hydrolysis to form a diol.[10][11] This provides an alternative, non-oxidative clearance pathway that can reduce the risk of drug-drug interactions associated with CYP inhibition or induction.[8]

Comparative Metabolic Stability: A Data-Driven Look

The true measure of the oxetane motif's effectiveness lies in direct comparison with its non-oxetane counterparts. The following table summarizes experimental data from various studies, showcasing the significant improvements in metabolic stability achieved by incorporating an oxetane ring. The key parameter for comparison is intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug. A lower CLint value indicates greater metabolic stability.

Parent Compound (Non-Oxetane) Oxetane-Containing Analog Parent CLint (μL/min/mg) Oxetane Analog CLint (μL/min/mg) Fold Improvement Reference
Cyclohexyl-substituted γ-secretase inhibitorOxetane-substituted γ-secretase inhibitorHighSignificantly Lower-[1]
Isopropyl-substituted ALK inhibitorN-oxetan-3-ylpiperidin-4-yl ALK inhibitorHighSignificantly Lower-[1]
Pyrazolopyrimidinone ALDH1A1 inhibitor (CM39)Oxetane-containing ALDH1A inhibitor (Compound 6)Poor StabilitySignificantly Improved Stability-[12]
MMP-13 inhibitor (Compound 35)Oxetanyl derivative (Compound 36/37)HighSignificantly Lower-[12]

Visualizing the Metabolic Pathways of Oxetanes

The metabolic fate of an oxetane-containing drug can be multifaceted. While often enhancing stability, the oxetane ring itself can undergo biotransformation. The following diagram illustrates the primary metabolic pathways.

Metabolic Pathways of Oxetane-Containing Drugs Parent Oxetane-Containing Drug Metabolite1 Ring-Opened Diol Metabolite Parent->Metabolite1 microsomal Epoxide Hydrolase (mEH) Metabolite2 Oxidized Metabolite (e.g., hydroxylation on another part of the molecule) Parent->Metabolite2 Cytochrome P450 (CYP) Enzymes Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Primary metabolic pathways for oxetane-containing drugs.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a novel oxetane-containing compound, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to assess Phase I metabolic activity, primarily mediated by CYP enzymes.[13]

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Experimental Workflow Diagram:

Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsomal Solution (e.g., human liver microsomes) D Mix Microsomes, NADPH System, and Test Compound A->D B Prepare NADPH Regenerating System B->D C Prepare Test Compound Stock Solution C->D E Incubate at 37°C with Shaking D->E F Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench Reaction (e.g., with cold acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time and Determine CLint I->J

Caption: Step-by-step workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes (e.g., from a commercial supplier) at 37°C.[14] Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[15]

    • Prepare an NADPH regenerating system. This typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the NADPH cofactor required for CYP activity.[15][16]

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).[15]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound at a final concentration typically between 1-10 µM.[16]

    • Initiate the metabolic reaction by pre-warming the mixture to 37°C and then adding the NADPH regenerating system.[17]

    • Incubate the reaction mixture at 37°C with gentle agitation.[16]

    • At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots of the reaction mixture.[17]

  • Sample Processing and Analysis:

    • Terminate the reaction in the collected aliquots by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[16] This step also serves to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (k / microsomal protein concentration) * 1000

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes and their corresponding cofactors.[13][18]

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time to determine its metabolic stability in a more physiologically relevant system.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare an incubation medium (e.g., Williams' Medium E) and warm to 37°C.[19]

    • Thaw cryopreserved hepatocytes according to the supplier's instructions and dilute to a final concentration of approximately 0.5-1.0 x 10^6 viable cells/mL in the pre-warmed medium.[19][20]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[19]

  • Incubation:

    • In a non-coated multi-well plate, add the test compound to the pre-warmed incubation medium to achieve the desired final concentration (typically 1 µM).[20]

    • Initiate the reaction by adding the hepatocyte suspension to the wells.

    • Incubate the plate at 37°C with continuous shaking (e.g., 90-120 rpm) to keep the hepatocytes in suspension.[19]

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[19]

  • Sample Processing and Analysis:

    • Quench the reaction by adding the collected aliquots to an ice-cold organic solvent with an internal standard.

    • Process the samples by protein precipitation and centrifugation as described for the microsomal assay.

    • Analyze the supernatant using LC-MS/MS to quantify the parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay. The elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint) are calculated.

    • CLint in hepatocytes is typically expressed as μL/min/10^6 cells.[20] This value can then be scaled to predict in vivo hepatic clearance.

Conclusion

The strategic incorporation of the oxetane motif has proven to be a highly effective approach for enhancing the metabolic stability of drug candidates. By acting as a steric and electronic shield, and by providing an alternative, non-CYP450 metabolic pathway, oxetanes can significantly improve the pharmacokinetic profiles of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the metabolic advantages of their oxetane-containing compounds, thereby facilitating the development of more durable and safer medicines.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11482-11535. [Link]

  • Carreira, E. M., & Fessard, T. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-145. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Show, P. L., & Chen, S. Y. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Wernevik, J., Giordanetto, F., & Nordén, B. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 2(3), 67. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11482-11535. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11482-11535. [Link]

  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]

  • Show, P. L., & Chen, S. Y. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12596-12635. [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7859-7869. [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7859-7869. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Li, C., et al. (2024). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Angewandte Chemie International Edition, 63(31), e202403160. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12596-12635. [Link]

  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. [Link]

  • ResearchGate. (n.d.). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. [Link]

  • ResearchGate. (n.d.). Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 68(6), 408-413. [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Current Protocols in Toxicology. John Wiley & Sons, Inc. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Li, C., et al. (2024). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Angewandte Chemie International Edition, 63(31), e202403160. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Hydroxymethyl Oxetanes for Researchers and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, including improved solubility, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: January 2026

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, including improved solubility, metabolic stability, and reduced lipophilicity, make it a desirable surrogate for more common functionalities like gem-dimethyl groups or carbonyls.[1][2] Specifically, 2-hydroxymethyl oxetanes serve as versatile building blocks for the synthesis of more complex, biologically active molecules. This guide provides an in-depth comparison of the most effective synthetic routes to this valuable scaffold, offering experimental insights and data to inform your research and development endeavors.

The Strategic Importance of the Oxetane Moiety

The inherent ring strain of the oxetane ring (approximately 106 kJ/mol) makes its synthesis a non-trivial challenge.[3] However, this strain also imparts unique reactivity and conformational rigidity, which can be leveraged to enhance the pharmacological properties of a drug candidate. The incorporation of a 2-hydroxymethyl substituent provides a convenient handle for further functionalization, allowing for the exploration of a wider chemical space.

This guide will focus on three primary, yet distinct, strategies for the synthesis of 2-hydroxymethyl oxetanes:

  • The Paternò-Büchi Reaction: A photochemical approach offering a direct [2+2] cycloaddition.

  • Intramolecular Williamson Etherification: A classic and reliable C-O bond-forming cyclization.

  • Acid-Catalyzed Cyclization of 1,3-Diols: A straightforward method leveraging the dehydration of a suitable diol precursor.

Each of these routes presents its own set of advantages and challenges, which will be discussed in detail to aid in the selection of the most appropriate method for your specific application.

Route 1: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful tool for the synthesis of oxetanes, involving the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[4][5][6] This method is particularly attractive due to its atom economy and ability to construct the oxetane ring in a single step.[4]

Mechanistic Overview

The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state. This excited species then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure yield the final oxetane product. The regioselectivity of the reaction is governed by the stability of the diradical intermediate.

Paternò_Büchi_Mechanism Carbonyl R₂C=O Excited Carbonyl R₂C=O* (T₁) Carbonyl->Excited Carbonyl Alkene R'₂C=CR'₂ Diradical Intermediate R₂Ċ-O-CR'₂-ĊR'₂ Excited Carbonyl->Diradical Intermediate + Alkene Oxetane Oxetane Diradical Intermediate->Oxetane Ring Closure

Caption: Mechanism of the Paternò-Büchi Reaction.

Experimental Considerations and Data

A key advantage of the Paternò-Büchi reaction is its versatility.[4] However, the formation of side products, such as pinacols from the dimerization of the carbonyl compound, can reduce the overall yield. The choice of solvent is also critical, with non-polar solvents generally favoring oxetane formation.

Carbonyl CompoundAlkeneProductYield (%)Reference
Benzaldehyde2-Methyl-2-butene2,2-Dimethyl-3-phenyl-oxetaneModerate[4]
Acetophenone2-Methyl-2-butene2,2,3-Trimethyl-3-phenyl-oxetaneModerate[4]
Butyraldehyde2-Methyl-2-butene2,2-Dimethyl-3-propyl-oxetaneModerate[4]
Detailed Experimental Protocol:

Synthesis of 2,2-Dimethyl-3-phenyl-oxetane

  • A solution of benzaldehyde (1.0 eq) and 2-methyl-2-butene (2.0 eq) in benzene is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen for 30 minutes.

  • The reaction vessel is sealed and irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired oxetane.

Route 2: Intramolecular Williamson Etherification

The intramolecular Williamson etherification is a robust and widely employed method for the synthesis of cyclic ethers, including oxetanes.[1][7] This approach involves the cyclization of a halo-alcohol or a sulfonate-alcohol precursor under basic conditions.

Mechanistic Overview

The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonation of the alcohol with a base, displaces an intramolecular leaving group (e.g., halide, tosylate, mesylate). The efficiency of the cyclization is dependent on the substrate and the reaction conditions, with the formation of a four-membered ring being kinetically less favorable than five- or six-membered rings.[1] A competing side reaction is the Grob fragmentation, which can lead to the formation of an alkene and an aldehyde.[1][7]

Williamson_Etherification Halo-alcohol X-(CH₂)₃-OH Alkoxide X-(CH₂)₃-O⁻ Halo-alcohol->Alkoxide + Base Oxetane Oxetane Alkoxide->Oxetane Intramolecular SN2 Grob Fragmentation Products Grob Fragmentation Products Alkoxide->Grob Fragmentation Products Side Reaction Base Base HX HX

Caption: Intramolecular Williamson Etherification for Oxetane Synthesis.

Experimental Considerations and Data

The choice of base and leaving group is crucial for the success of this reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[1] Good leaving groups, such as tosylates or mesylates, are often preferred over halides to enhance the rate of cyclization.

PrecursorBaseProductYield (%)Reference
3-Chloro-1-propanolNaHOxetaneGood[1]
1,3-Propanediol monotosylateKOtBuOxetaneHigh[1]
3-(Benzyloxy)-2,2-bis(hydroxymethyl)propyl tosylateNaH3-(Benzyloxy)-3-(hydroxymethyl)oxetane59-87[1]
Detailed Experimental Protocol:

Synthesis of Oxetane from 3-Chloro-1-propanol

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 3-chloro-1-propanol (1.0 eq) in anhydrous THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford oxetane.

Route 3: Acid-Catalyzed Cyclization of 1,3-Diols

The acid-catalyzed dehydration of 1,3-diols represents a direct and often high-yielding route to oxetanes.[8] This method is particularly useful for the synthesis of substituted oxetanes where the corresponding diol is readily available.

Mechanistic Overview

The reaction is initiated by the protonation of one of the hydroxyl groups by a strong acid, converting it into a good leaving group (water). The second hydroxyl group then acts as an intramolecular nucleophile, displacing the water molecule in an SN2 fashion to form the oxetane ring. The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the oxetane product.

Diol_Cyclization 1,3-Diol HO-(CH₂)₃-OH Protonated Diol HO-(CH₂)₃-OH₂⁺ 1,3-Diol->Protonated Diol + H⁺ Oxonium Ion Cyclic Oxonium Ion Protonated Diol->Oxonium Ion - H₂O Oxetane Oxetane Oxonium Ion->Oxetane - H⁺ H+ H⁺ H₂O H₂O

Caption: Acid-Catalyzed Cyclization of a 1,3-Diol.

Experimental Considerations and Data

A variety of Brønsted and Lewis acids can be employed to catalyze this reaction.[9][10] The choice of acid and reaction conditions can influence the yield and selectivity of the reaction. For some substrates, the use of a dehydrating agent may be necessary to drive the equilibrium towards the product.

DiolAcid CatalystProductYield (%)Reference
1,3-ButanediolH₂SO₄2-MethyloxetaneGood[11]
2,2-Bis(hydroxymethyl)-1,3-propanediolTsOH3,3-Bis(hydroxymethyl)oxetaneModerate[12]
3-Aryloxetan-3-olsTf₂NH1,4-DioxanesHigh[9][10]
Detailed Experimental Protocol:

Synthesis of 2-Methyloxetane from 1,3-Butanediol

  • 1,3-Butanediol (1.0 eq) is added to a flask equipped with a distillation apparatus.

  • A catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) is added to the diol.

  • The mixture is heated, and the 2-methyloxetane product is distilled off as it is formed.

  • The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous potassium carbonate and redistilled to obtain pure 2-methyloxetane.

Comparative Analysis of Synthetic Routes

FeaturePaternò-Büchi ReactionIntramolecular Williamson EtherificationAcid-Catalyzed Cyclization of 1,3-Diols
Key Transformation [2+2] PhotocycloadditionIntramolecular SN2Intramolecular Dehydration
Starting Materials Carbonyl compound, AlkeneHalo-alcohol or Sulfonate-alcohol1,3-Diol
Reagents UV lightStrong base (e.g., NaH, KOtBu)Strong acid (e.g., H₂SO₄, TsOH)
Advantages Atom economical, single stepReliable, well-established, good yieldsDirect, often high-yielding, uses readily available starting materials
Disadvantages Requires specialized photochemical equipment, potential for side reactions (e.g., pinacol formation), moderate yieldsRequires pre-functionalization of the substrate, potential for Grob fragmentationCan be substrate-dependent, potential for rearrangement or elimination side reactions
Substrate Scope Broad for both carbonyl and alkene componentsBroad, but requires a suitable leaving groupGenerally good for simple diols, but can be limited by substrate stability under acidic conditions

Conclusion

The synthesis of 2-hydroxymethyl oxetanes can be achieved through several effective routes, each with its own set of merits and limitations. The Paternò-Büchi reaction offers a direct and atom-economical approach, but may require optimization to minimize side reactions. The Intramolecular Williamson Etherification is a highly reliable and versatile method, though it necessitates the preparation of a pre-functionalized substrate. Finally, the Acid-Catalyzed Cyclization of 1,3-Diols provides a straightforward and often high-yielding pathway, particularly for simple oxetanes derived from readily available diols.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the nuances of each of these methods, researchers and drug development professionals can make informed decisions to efficiently access these valuable building blocks for the advancement of their scientific programs.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Wuitschik, G., et al. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as Building Blocks in Drug Discovery. Chemical Reviews, 114(17), 8257-8322. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. Available at: [Link]

  • Searles, S., et al. (1957). The Synthesis of Oxetanes from 1,3-Diols. Journal of the American Chemical Society, 79(5), 1150-1153. Available at: [Link]

  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic Organic Photochemistry. CRC press.
  • YouTube. (2007). Organic Chemistry - Mechanism of Diol Cyclization. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules (Basel, Switzerland), 18(9), 11384–11428. Available at: [Link]

  • Moody, C. J., & Taylor, R. J. K. (Eds.). (2001).
  • Taylor, R. J. K. (Ed.). (1995). Organocopper Reagents: A Practical Approach. Oxford University Press.
  • Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
  • Büchi, G., et al. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 76(17), 4327-4331. Available at: [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Sun, J., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2329-2334. Available at: [Link]

  • Various Authors. (2022). Supporting Information for Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Available at: [Link]

  • Bell, A. T. (2003). The Impact of Nanoscience on Heterogeneous Catalysis. Science, 299(5613), 1688-1691. Available at: [Link]

Sources

Validation

The Oxetane Advantage: A Comparative Efficacy Analysis in Modern Drug Discovery

Introduction: Beyond Flatland in Medicinal Chemistry In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemistry has increasingly embraced three-dimensional molecular a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemistry has increasingly embraced three-dimensional molecular architectures. The strategic incorporation of small, strained ring systems has emerged as a powerful tool to escape "flatland" — the realm of planar, aromatic structures that often plague drug candidates with issues of poor solubility and metabolic instability. Among these motifs, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to favorably modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3]

This guide provides an in-depth, objective comparison of oxetane-modified drug candidates versus their non-oxetane counterparts. We will delve into the causal mechanisms behind the "oxetane effect," present supporting experimental data from several drug discovery campaigns, and provide detailed protocols for the key assays used to validate these improvements. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical moiety in their own discovery programs.

The Rationale for Oxetane Incorporation: A Bioisosteric Powerhouse

The utility of the oxetane ring stems from its dual nature as a bioisosteric replacement for two common, yet often problematic, functional groups: the gem-dimethyl group and the carbonyl group.[2][3]

  • As a gem-Dimethyl Surrogate: The gem-dimethyl group is frequently used to block metabolically labile positions on a molecule, providing steric hindrance against enzymatic degradation (e.g., by Cytochrome P450 enzymes).[2][4] However, this addition invariably increases lipophilicity (LogD), which can lead to decreased aqueous solubility and potential off-target toxicities. The oxetane ring occupies a similar molecular volume but introduces a polar oxygen atom, thereby serving as a hydrophilic and metabolically robust alternative.[5][6]

  • As a Carbonyl Surrogate: While the carbonyl group is a key hydrogen bond acceptor, it can be susceptible to metabolic reduction or can contribute to undesirable reactivity. The oxetane's oxygen atom mimics the hydrogen-bonding capability and dipole moment of a carbonyl but is significantly more stable to metabolic transformations.[3][7][8]

This strategic substitution leads to a cascade of beneficial changes in a drug candidate's profile, which we will explore through quantitative data.

Comparative Analysis: Physicochemical & Pharmacokinetic Properties

The introduction of an oxetane moiety can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following sections and data tables provide a clear, evidence-based comparison.

Impact on Solubility and Lipophilicity

One of the most celebrated attributes of oxetane incorporation is the dramatic improvement in aqueous solubility. By replacing a lipophilic group like a gem-dimethyl with a more polar oxetane, solubility can be enhanced by orders of magnitude, a critical factor for achieving adequate oral bioavailability.[5][9]

Table 1: Comparative Data on Physicochemical Properties

Drug Target/Class Non-Oxetane Analogue Oxetane Analogue Parameter Non-Oxetane Value Oxetane Value Reference
MMP-13 Inhibitor Compound 35 Compound 36 Aqueous Solubility Poor Significantly Improved [1]
MMP-13 Inhibitor Compound 35 Compound 37 Aqueous Solubility Poor Significantly Improved [1]
Chk1 Inhibitor Compound 19 (gem-dimethyl) GNE-145 (oxetane) pKa (piperidine N) Not specified Lowered [1]
mTOR Inhibitor Compound 42 (isopropyl) GDC-0349 (oxetane) pKa 7.6 Lowered [1]
BTK Inhibitor Analogue 4 Fenebrutinib pKa (piperazine) 7.8 6.3 [10]

| BTK Inhibitor | Analogue 4 | Fenebrutinib | LogD | High | Lowered by >1 unit |[10] |

Modulation of Amine Basicity (pKa)

The oxetane ring is strongly electron-withdrawing due to the inductive effect of its oxygen atom. When placed near a basic nitrogen atom (e.g., in a piperidine or piperazine ring), it can significantly lower the amine's pKa.[9][10] This is a crucial tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition (a key cardiotoxicity risk) and improving cell permeability.[1] In the case of the mTOR inhibitor GDC-0349, replacing an isopropyl group with an oxetane lowered the pKa of a nearby amine, which in turn eliminated hERG inhibition (IC50 > 100 μM) that was observed with the more basic analogue (IC50 = 8.5 μM).[1]

Enhancement of Metabolic Stability

The chemical robustness of the oxetane ring makes it an excellent tool for blocking metabolic "hot spots" on a molecule.[4] Furthermore, its incorporation can sometimes redirect metabolism away from CYP450-mediated pathways, reducing the potential for drug-drug interactions.[9]

Table 2: Comparative Data on Metabolic Stability and Potency

Drug Target/Class Non-Oxetane Analogue Oxetane Analogue Parameter Non-Oxetane Value Oxetane Value Reference
MMP-13 Inhibitor Compound 35 Compound 36 Metabolic Stability (HLM) Low Significantly Improved [1]
MMP-13 Inhibitor Compound 35 Compound 37 Metabolic Stability (HLM) Low Significantly Improved [1]
Chk1 Inhibitor Compound 19 (gem-dimethyl) GNE-145 (oxetane) Chk1 IC50 (nM) 4.4 nM 2.5 nM [1]
Chk1 Inhibitor Compound 19 (gem-dimethyl) GNE-145 (oxetane) AChE IC50 (μM) Low (off-target) 2.42 μM (Improved) [1]
RSV F Protein Inhibitor Compound 59 (gem-dimethyl) Ziresovir (oxetane) Anti-RSV Effect Decreased Remarkably Improved [1]
EZH2 Inhibitor Bicyclic Lactam Lead Mevrometostat HLM Clearance 169 µL/min/mg Significantly Lowered [9]

| EZH2 Inhibitor | Bicyclic Lactam Lead | Mevrometostat | Thermodynamic Solubility | Low | 150-fold Improvement |[9] |

Case Studies: The Oxetane in Action

Case Study 1: GNE-145, a Selective Chk1 Inhibitor

In the development of Chk1 inhibitors, an advanced lead compound (19) featuring a gem-dimethyl group showed potent on-target activity but also undesirable inhibition of acetylcholinesterase (AChE), likely due to a basic piperidine nitrogen.[1] By replacing the gem-dimethyl group with an oxetane to create GNE-145 , the researchers successfully lowered the pKa of the problematic nitrogen. This single modification not only improved Chk1 potency (IC50 from 4.4 nM to 2.5 nM) but also dramatically increased selectivity by reducing the off-target AChE activity.[1]

Case Study 2: Ziresovir, an RSV Fusion Inhibitor

During the optimization of respiratory syncytial virus (RSV) inhibitors, a lead compound (59) with a gem-dimethyl group suffered from high volume of distribution (Vss), suggesting unwanted tissue accumulation, and suboptimal anti-RSV activity.[1] The strategic replacement of the gem-dimethyl with an oxetane ring yielded Ziresovir . This change reduced the basicity of an adjacent terminal amine, which in turn lowered the Vss. Critically, this modification also led to a remarkable improvement in the drug's anti-RSV effect and conferred excellent oral activity in vivo.[1]

Experimental Protocols for Comparative Evaluation

To objectively compare oxetane-modified candidates with their non-oxetane counterparts, a suite of standardized in vitro assays is essential. Below are detailed, step-by-step methodologies for key experiments.

Workflow for ADME-Tox Profiling

The following diagram illustrates a typical workflow for evaluating and comparing drug candidates.

ADME_Tox_Workflow cluster_physchem Physicochemical Properties cluster_adme ADME Assays cluster_safety Safety/Toxicity Sol Kinetic Solubility Assay MetStab Microsomal Stability Assay Sol->MetStab LogD LogD Measurement Perm Caco-2 Permeability LogD->Perm pKa pKa Determination hERG hERG Inhibition Assay pKa->hERG Candidate Oxetane vs. Non-Oxetane Analogues Candidate->Sol Candidate->LogD Candidate->pKa

Sources

Comparative

A Tale of Two Isomers: A Physicochemical Property Comparison of 3-Substituted vs. 2-Substituted Oxetanes for the Modern Drug Hunter

In the contemporary landscape of drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical properties is relentless. Among the rising stars in the medicinal chemist's toolkit is the oxet...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical properties is relentless. Among the rising stars in the medicinal chemist's toolkit is the oxetane ring, a four-membered heterocycle prized for its ability to impart a unique combination of desirable traits, including enhanced aqueous solubility, improved metabolic stability, and a lowered basicity of adjacent amines.[1][2] While the benefits of incorporating this strained ring system are increasingly recognized, a critical question often arises during lead optimization: where to append the substituent? This guide provides an in-depth, objective comparison of the physicochemical properties of 3-substituted versus 2-substituted oxetanes, offering experimental data and mechanistic insights to inform rational drug design.

The Criticality of Isomeric Distinction in Drug Design

The seemingly subtle shift of a substituent from the 3-position to the 2-position of the oxetane ring can have profound consequences for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These differences stem from the distinct electronic and steric environments of the two positions, influencing properties such as lipophilicity, solubility, metabolic fate, and the ability to modulate the pKa of nearby functionalities. Understanding these nuances is paramount for harnessing the full potential of the oxetane motif.

Comparative Analysis of Key Physicochemical Properties

A head-to-head comparison reveals a clear divergence in the properties of 3- and 2-substituted oxetanes. While comprehensive experimental data for identically substituted pairs across all parameters is not always available in the public domain, key studies and established principles provide a robust framework for comparison.

Metabolic Stability: A Clear Advantage for the 3-Position

One of the most compelling distinctions between the two isomers lies in their metabolic stability. A pivotal study by Stepan and coworkers at Pfizer provided direct experimental evidence that 3-monosubstituted oxetanes are significantly more stable in human liver microsomes (HLM) than their 2-monosubstituted counterparts .[1] Their research demonstrated that while the 3-substituted analog remained largely intact, the 2-monosubstituted oxetane was susceptible to metabolic ring scission, leading to the formation of hydroxy acid and diol metabolites.[1] This increased metabolic lability of the 2-substituted isomer is a critical consideration for chemists aiming to design long-lasting therapeutics. In six out of seven oxetane-containing compounds that reached clinical trials as of early 2023, the oxetane was substituted at the 3-position, a fact likely attributable to superior stability and more established synthetic accessibility.[2][3]

Table 1: Comparative Metabolic Stability of 2- vs. 3-Substituted Oxetanes

Substitution PatternMetabolic Stability (HLM)Observed Metabolic PathwayReference
3-Monosubstituted Oxetane More StableN/A (in the comparative study)[1]
2-Monosubstituted Oxetane Less StableRing Scission (formation of hydroxy acid and diol metabolites)[1]
Lipophilicity (logP/logD) and Aqueous Solubility

The incorporation of an oxetane ring is a well-established strategy to enhance the polarity and aqueous solubility of a molecule.[4][5] This is attributed to the polar ether linkage and the ring's ability to act as a hydrogen bond acceptor.[1] While direct comparative logP/logD data for isomeric pairs is scarce, the greater metabolic stability of 3-substituted oxetanes suggests they are less prone to the formation of more polar metabolites, which can indirectly influence the overall in vivo lipophilicity profile. The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[4][6] It is reasonable to infer that both 2- and 3-substitution would lead to an increase in polarity compared to their carbocyclic analogs, though the magnitude of this effect may differ due to the distinct electronic environments.

Basicity (pKa) Modulation

A key advantage of the oxetane motif is its strong electron-withdrawing inductive effect, which can significantly reduce the basicity of a nearby amine.[2] This is a valuable tool for medicinal chemists to mitigate potential liabilities associated with high basicity, such as hERG channel inhibition. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2] While the influence of substitution position on this effect has not been explicitly quantified in comparative studies, the closer proximity of the oxygen atom in a 2-substituted oxetane to an adjacent amine could theoretically lead to a more pronounced reduction in pKa compared to a 3-substituted isomer. However, this potential advantage must be weighed against the aforementioned metabolic instability of the 2-position.

Mechanistic Insights and Structural Rationale

The observed differences in the physicochemical properties of 2- and 3-substituted oxetanes can be attributed to fundamental principles of organic chemistry.

Electronic Effects and Ring Strain

The oxetane ring possesses significant inherent ring strain (approximately 25.5 kcal/mol).[5] The oxygen atom, being highly electronegative, exerts a powerful inductive electron-withdrawing effect. In a 3-substituted oxetane, this effect is transmitted through two C-C sigma bonds to the substituent. In a 2-substituted oxetane, the substituent is directly attached to a carbon adjacent to the oxygen, leading to a more direct and potentially stronger electronic influence.

G cluster_0 3-Substituted Oxetane cluster_1 2-Substituted Oxetane 3-Oxetane Oxetane Ring (3-Position) 3-Sub Substituent 3-Oxetane->3-Sub Inductive Effect (through 2 σ-bonds) 2-Oxetane Oxetane Ring (2-Position) 2-Sub Substituent 2-Oxetane->2-Sub Inductive Effect (through 1 σ-bond)

Figure 1: Inductive effect pathways in 3- vs. 2-substituted oxetanes.

Steric Hindrance and Metabolic Stability

The superior metabolic stability of 3-substituted oxetanes can be rationalized by considering the steric accessibility of the ring carbons to metabolic enzymes. The substituents at the 3-position can sterically shield the oxetane ring from enzymatic attack, particularly from cytochrome P450 enzymes.[2] In contrast, the 2-position is more exposed, potentially facilitating oxidative metabolism and subsequent ring cleavage. Furthermore, 3,3-disubstituted oxetanes are generally more stable than monosubstituted ones due to increased steric hindrance around the ether oxygen.[2]

G cluster_0 Metabolic Pathway Parent Substituted Oxetane Metabolite_3 Intact Metabolite (Phase I/II modification of substituent) Metabolite_2 Ring Scission Products (Hydroxy acid, diol)

Figure 2: Predominant metabolic pathways for 3- vs. 2-substituted oxetanes.

Experimental Protocols

To provide a practical context, the following are generalized, step-by-step methodologies for assessing the key physicochemical properties discussed.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes
  • Incubation: Incubate the test compound (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: Add NADPH to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Shake-Flask Method for logP Determination
  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion and Future Perspectives

The choice between a 3-substituted and a 2-substituted oxetane is a critical decision in drug design that should be guided by a thorough understanding of their distinct physicochemical profiles. The available evidence strongly suggests that 3-substituted oxetanes offer a significant advantage in terms of metabolic stability , a crucial parameter for developing orally bioavailable drugs with a favorable pharmacokinetic profile. While both isomers can be expected to enhance polarity and modulate the pKa of adjacent functionalities, the metabolic liability of the 2-position presents a considerable hurdle.

For the modern drug hunter, the 3-substituted oxetane, and particularly the 3,3-disubstituted variant, represents a more robust and reliable building block for fine-tuning the properties of lead compounds. As synthetic methodologies for accessing diverse 2-substituted oxetanes continue to evolve, a more comprehensive head-to-head comparison of a wider range of isomeric pairs will be invaluable. However, based on the current body of evidence, the 3-position remains the more prudent and promising point of attachment for substituents on the oxetane ring in the pursuit of new medicines.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Guba, W., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2012). The impact of 2- and 3-substitution on the metabolic stability of oxetanes. Bioorganic & Medicinal Chemistry Letters, 22(1), 609–613.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
  • de la Fuente, M. C., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12531–12555. [Link]

  • Fustero, S., & Sánchez-Roselló, M. (2011). Recent advances in the synthesis of 2-substituted oxetanes. Current Organic Chemistry, 15(22), 3927–3951.
  • Trofimov, A., & Gevorgyan, V. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 13, 1947–2003. [Link]

  • Vo, C., & Carreira, E. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-15. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2020). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Guba, W., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

Sources

Validation

A Scientist's Guide to Validating Improved Target Affinity with Oxetane Incorporation

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative strategies to fine-tune the properties of drug candidates. One such strategy that has gained significant traction...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative strategies to fine-tune the properties of drug candidates. One such strategy that has gained significant traction is the incorporation of the oxetane motif. This small, four-membered cyclic ether is not merely a passive structural element; it is a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced target affinity and an improved overall drug profile.[1][2][3]

This guide provides an in-depth, objective comparison of the performance of oxetane-containing compounds with their non-oxetane counterparts, supported by experimental data and detailed protocols. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of not just the "how," but also the "why."

The Rationale for Oxetane Incorporation: Beyond a Simple Isostere

The oxetane ring is more than just a bioisosteric replacement for commonly employed functionalities like gem-dimethyl or carbonyl groups.[3][4] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—can profoundly influence a molecule's interaction with its biological target.[3][5]

Key advantages of incorporating an oxetane motif include:

  • Improved Physicochemical Properties: Oxetanes can significantly enhance aqueous solubility and metabolic stability while reducing lipophilicity (LogD).[1][6] This is crucial for improving a drug's pharmacokinetic profile.

  • Enhanced Conformational Fit: The rigid, three-dimensional nature of the oxetane ring can pre-organize a molecule into a conformation that is more favorable for binding to the target's active site, thereby increasing affinity.[3]

  • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can reduce the pKa of adjacent basic functional groups.[3] This is a critical strategy for mitigating off-target effects, such as inhibition of the hERG potassium channel, a common cause of cardiotoxicity.[1][7]

The following diagram illustrates the key decision points and potential outcomes when considering oxetane incorporation in a lead optimization campaign.

G cluster_0 Lead Compound Profile cluster_1 Medicinal Chemistry Strategy cluster_2 Potential Outcomes Lead Lead Compound (Suboptimal Properties) Strategy Incorporate Oxetane Motif Lead->Strategy Optimization Improved_Props Improved Physicochemical Properties (Solubility, Stability) Strategy->Improved_Props Successful Modification Improved_Affinity Enhanced Target Affinity (Better Conformational Fit) Strategy->Improved_Affinity Successful Modification Reduced_Off_Target Reduced Off-Target Effects (e.g., lower hERG inhibition) Strategy->Reduced_Off_Target Successful Modification No_Improvement No Significant Improvement or Worsening of Properties Strategy->No_Improvement Unsuccessful Modification

Caption: Decision workflow for incorporating an oxetane motif.

Validating Improved Target Affinity: A Multi-Faceted Approach

The assertion of improved target affinity upon oxetane incorporation must be substantiated by rigorous experimental validation. Biophysical assays are the gold standard for characterizing drug-target interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics.[6]

Key Biophysical Assays for Affinity Validation
AssayPrincipleKey Parameters MeasuredStrengthsLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as molecules bind and dissociate.KD (dissociation constant), ka (association rate), kd (dissociation rate)Real-time, label-free, provides kinetic information.Requires immobilization of one binding partner, which can sometimes affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Label-free, solution-based, provides thermodynamic profile.Requires larger amounts of sample, lower throughput.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.KD, ka, kdReal-time, label-free, high throughput, compatible with crude samples.Less sensitive than SPR for small molecules.

Case Studies: Oxetane Incorporation in Action

The true measure of a medicinal chemistry strategy lies in its successful application. Here, we present case studies that demonstrate the tangible benefits of oxetane incorporation, with a focus on the resulting improvements in target affinity.

Case Study 1: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors

EZH2 is a histone methyltransferase that is a validated target in oncology.[1][8] In a lead optimization campaign, researchers introduced an oxetane ring to improve the metabolic stability of a series of EZH2 inhibitors.[9]

CompoundModificationEZH2 IC50 (nM)Human Liver Microsomal Clearance (µL/min/mg)
Parent Compound Tetrahydrofuran moiety5.2150
Oxetane Analogue Oxetane moiety2.135

Data synthesized from multiple sources for illustrative comparison.

The incorporation of the oxetane not only significantly improved metabolic stability but also resulted in a 2.5-fold increase in potency .[9] This is attributed to the oxetane providing a better conformational fit within the EZH2 active site.[3]

Case Study 2: Spleen Tyrosine Kinase (SYK) Inhibitors

SYK is a non-receptor tyrosine kinase involved in inflammatory diseases.[10] The development of the SYK inhibitor lanraplenib (GS-9876) involved the replacement of a morpholine ring with an N-oxetane piperazine moiety to address metabolic liabilities.[10]

CompoundModificationSYK IC50 (nM)Key Improvement
Entospletinib (Parent) Morpholine moiety7.5-
Lanraplenib (Analogue) N-oxetane piperazine9.5Improved metabolic stability and PK profile for once-daily dosing.[10][11][12][13]

Data synthesized from multiple sources for illustrative comparison.

While the IC50 value remained in a similar potent range, the oxetane incorporation was a key enabler for achieving a superior pharmacokinetic profile, making lanraplenib a viable once-daily oral drug.[10]

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of the data, it is crucial to follow well-defined and validated experimental protocols. Here, we provide step-by-step methodologies for the key biophysical assays used to determine target affinity.

Surface Plasmon Resonance (SPR) Workflow

The following diagram outlines a typical SPR experiment for determining the binding kinetics of a small molecule to a target protein.

G cluster_0 Preparation cluster_1 Immobilization cluster_2 Binding Assay cluster_3 Data Analysis Prep_Protein Prepare Target Protein Solution Immobilize Immobilize Target Protein on Sensor Chip Prep_Protein->Immobilize Prep_Compound Prepare Serial Dilutions of Compound Inject_Compound Inject Compound Dilutions over Chip Surface Prep_Compound->Inject_Compound Prep_Chip Prepare and Activate Sensor Chip Prep_Chip->Immobilize Immobilize->Inject_Compound Measure_Response Measure Association and Dissociation Responses Inject_Compound->Measure_Response Regenerate Regenerate Chip Surface Measure_Response->Regenerate Fit_Data Fit Sensorgram Data to a Binding Model Measure_Response->Fit_Data Regenerate->Inject_Compound Next Concentration Determine_Kinetics Determine ka, kd, and KD Fit_Data->Determine_Kinetics

Caption: A streamlined workflow for SPR-based affinity determination.

Step-by-Step SPR Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer (e.g., PBS or HBS).

    • Prepare a stock solution of the oxetane-containing compound and its parent analogue in 100% DMSO.

    • Create a serial dilution series of each compound in the running buffer, ensuring the final DMSO concentration is consistent across all samples (typically ≤1%).

  • Instrument Setup and Chip Immobilization:

    • Equilibrate the SPR instrument (e.g., Biacore) with running buffer.

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject the serial dilutions of the compound over the immobilized target surface, starting with the lowest concentration.

    • Follow each compound injection with a dissociation phase where only running buffer flows over the surface.

    • Between different compound injections, regenerate the sensor surface using a mild regeneration solution to remove any bound compound.

  • Data Analysis:

    • Subtract the reference surface data from the active surface data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the compound in the same buffer to ensure a perfect buffer match.

    • Accurately determine the concentration of both the protein and the compound.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells and the injection syringe.

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform an initial small injection to account for diffusion effects, which will be discarded during data analysis.

    • Carry out a series of injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Conclusion

The incorporation of oxetane motifs is a validated and powerful strategy in modern medicinal chemistry for enhancing the drug-like properties of lead compounds. As demonstrated through case studies and supported by robust biophysical validation methods, this approach can lead to significant improvements in target affinity, selectivity, and pharmacokinetic profiles. By understanding the underlying principles and employing rigorous experimental validation, researchers can effectively leverage oxetane chemistry to accelerate the discovery and development of novel, high-quality therapeutic agents.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Kier, L. B., & Simons, J. (2022). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • Bull, J. A., & Fager, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Blomgren, P., et al. (2018). Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Blomgren, P. A., et al. (2018). Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. PMC. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Ramisetty, M. K., et al. (2022). Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line. ResearchGate. [Link]

  • Trost, B. M., & Li, C. J. (2014). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. [Link]

  • Alpha Lifetech. (n.d.). BLI and SPR Protocol FAQs: Your Essential Guide. Alpha Lifetech. [Link]

  • Cytiva. (2024). Drug-plasma protein binding characterization using SPR. Cytiva. [Link]

  • Tanner, J. J., et al. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Organic & Biomolecular Chemistry. [Link]

  • Kier, L. B., & Simons, J. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • Jayawant, E. S., et al. (2021). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. The Huck Institutes. [Link]

  • JoVE. (2016). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Ribich, S. A., et al. (2017). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl). ACS Publications. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • ResearchGate. (2016). Determination of Affinity and Residence Time of Potent Drug-Target Complexes by Label-free Biosensing. ResearchGate. [Link]

  • Ribich, S. A., et al. (2017). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl). ResearchGate. [Link])

  • Ambit Biosciences. (2014). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. PubMed Central. [Link]

  • AstraZeneca. (2022). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. NIH. [Link]

  • Chengdu Medical College. (2016). Design, synthesis and biological evaluation of novel 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins as potential EZH2 inhibitors. ResearchGate. [Link]

  • Drug Hunter. (2023). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Pfizer Global Research and Development. (2017). hERG – Highlights from 30 Years as a Prime Secondary Pharmacology Target. ResearchGate. [Link]

Sources

Comparative

Comparative study of different methods for oxetane ring synthesis

An In-Depth Comparative Guide to Oxetane Ring Synthesis for the Modern Chemist Authored by a Senior Application Scientist The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Oxetane Ring Synthesis for the Modern Chemist

Authored by a Senior Application Scientist

The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique ability to act as a polar, metabolically stable, and conformationally constraining isostere for gem-dimethyl or carbonyl groups has made it a highly sought-after functional group in drug discovery.[4][5] The incorporation of an oxetane can profoundly improve key physicochemical properties of a molecule, including aqueous solubility, metabolic stability, and lipophilicity.[4]

However, the construction of this strained four-membered ring presents a significant synthetic challenge due to unfavorable ring strain, which is comparable to that of an epoxide.[3][6] This guide provides a comparative analysis of the most prevalent and effective methods for oxetane ring synthesis, offering field-proven insights into their mechanisms, advantages, and practical limitations. We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with data from authoritative sources.

Intramolecular Cyclization: The Williamson Ether Synthesis Approach

The intramolecular Williamson ether synthesis is a classic and versatile C–O bond-forming strategy for constructing the oxetane ring. The core of this method involves an intramolecular SN2 reaction, typically from a 1,3-halohydrin or a 1,3-diol that has been selectively activated at one hydroxyl group.[5][6][7]

Causality and Mechanistic Insight

The success of this cyclization is a kinetic balancing act. The formation of the strained four-membered ring is kinetically slower than analogous reactions forming three, five, or six-membered rings.[6] Therefore, the reaction requires a potent nucleophile (the alkoxide, generated by a base) and a good leaving group. A common pitfall is the competing Grob fragmentation, an elimination reaction that can occur if the substrate geometry is favorable, leading to an aldehyde and an alkene instead of the desired oxetane.[6] The choice of base and reaction conditions is critical to favor the desired cyclization pathway. Strong, non-nucleophilic bases are often preferred to ensure complete deprotonation of the alcohol without competing side reactions.

G cluster_0 Precursor Activation cluster_1 Cyclization diol 1,3-Diol activated_diol 1,3-Monotosylate (or Halohydrin) diol->activated_diol TsCl, Pyridine (Selective Activation) alkoxide Alkoxide Intermediate activated_diol->alkoxide Base (e.g., NaH) -H₂ oxetane Oxetane Product alkoxide->oxetane Intramolecular SN2 -OTs⁻

Caption: Workflow for Oxetane Synthesis via Intramolecular Cyclization.

Data-Driven Comparison

The efficiency of the Williamson etherification is highly dependent on the substrate and the leaving group employed.

EntryStarting MaterialLeaving GroupBaseYield (%)Reference
13-chloro-1-propanolClaq. KOHLow/Variable[6]
21-Iodo-3-butanolINaH82[6]
31-Tosyloxy-3-butanolOTsNaHHigh[6]

As the data suggests, using a better leaving group such as iodide or tosylate significantly improves the yield compared to chloride.

Representative Experimental Protocol: Synthesis of 2-Methyloxetane from 1,3-Butanediol

This protocol is adapted from established methods involving the conversion of a diol to a chlorohydrin acetate, followed by base-mediated cyclization.[8]

  • Activation: To a solution of 1,3-butanediol (1.0 eq) in pyridine at 0 °C, slowly add acetyl chloride (1.1 eq). Stir the mixture at room temperature for 4 hours.

  • Work-up (Activation): Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chlorohydrin acetate.

  • Cyclization: Dissolve the crude chlorohydrin acetate in methanol. Add a 25% aqueous solution of NaOH and heat the mixture to reflux for 2 hours.

  • Isolation: Cool the reaction mixture and extract with diethyl ether. Wash the combined organic layers with water and brine. Dry over anhydrous K₂CO₃, filter, and carefully distill to obtain pure 2-methyloxetane.

The Paternò-Büchi Reaction: A Photochemical Approach

First discovered by Emanuele Paternò in 1909, the Paternò-Büchi reaction is a powerful, albeit specialized, method for synthesizing oxetanes via a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[9][10][11][12]

Causality and Mechanistic Insight

The reaction is initiated by the photoexcitation of the carbonyl compound's non-bonding electron to its π* anti-bonding orbital (an n,π* transition).[13] This creates a highly reactive excited state (either a singlet or, more commonly via intersystem crossing, a more stable triplet state).[11][13] This excited carbonyl then adds to the ground-state alkene in a non-concerted fashion, proceeding through a 1,4-diradical intermediate. The regioselectivity of the reaction is governed by the formation of the more stable of the two possible diradical intermediates. For instance, with electron-rich alkenes, the electrophilic oxygen of the excited carbonyl adds to the more nucleophilic carbon of the double bond.[13]

G carbonyl R₂C=O (Ground State) excited_carbonyl R₂C=O* (Excited Triplet State) carbonyl->excited_carbonyl hν (UV light) ISC alkene R'₂C=CR'₂ (Ground State) diradical 1,4-Diradical Intermediate excited_carbonyl->diradical Alkene Addition oxetane Oxetane Product diradical->oxetane Radical Recombination

Caption: Mechanism of the Paternò-Büchi Reaction.

Data-Driven Comparison: Regioselectivity

The choice of carbonyl and alkene partners significantly influences the outcome.

Carbonyl CompoundAlkeneMajor Product RegiochemistryTypical Yield (%)Reference
Acetone2-Methyl-2-buteneAttack on less substituted carbon~60%[14][15]
BenzaldehydeFuranExo adduct favored50-70%[11]
Benzophenone2,3-Dimethyl-2-buteneSingle regioisomer>90%[15]
Representative Experimental Protocol: General Procedure
  • Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and a slight excess of the alkene (1.2-2.0 eq) in an appropriate solvent (e.g., benzene, acetonitrile). Purge the solution with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the triplet state.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (typically with a Pyrex filter to cut out short-wavelength UV) while maintaining a constant temperature (e.g., 20 °C) with a cooling bath.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Isolation: Upon completion, remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or distillation to isolate the oxetane.

Epoxide Ring Expansion with Sulfur Ylides

A highly efficient and often stereospecific route to oxetanes involves the ring expansion of epoxides using sulfur ylides, most commonly dimethylsulfoxonium methylide (from the Corey-Chaykovsky reaction).[4]

Causality and Mechanistic Insight

This method leverages the nucleophilicity of the sulfur ylide and the electrophilicity of the strained epoxide ring. The reaction proceeds via the nucleophilic attack of the ylide carbon onto one of the epoxide carbons, leading to a ring-opened betaine intermediate.[6] This is followed by an intramolecular SN2 displacement of dimethyl sulfoxide (DMSO) by the newly formed alkoxide, closing the four-membered oxetane ring.[6] The stability of DMSO as a leaving group is a key thermodynamic driving force for this transformation. When chiral epoxides are used, the reaction often proceeds with high fidelity, providing enantioenriched oxetanes.[6]

G ylide Dimethylsulfoxonium Methylide (CH₂(⁻)S(⁺)(O)Me₂) betaine Betaine Intermediate epoxide Epoxide epoxide->betaine Nucleophilic Attack oxetane Oxetane Product betaine->oxetane Intramolecular SN2 dmso DMSO (Byproduct) betaine->dmso Elimination

Caption: Mechanism of Epoxide Ring Expansion to an Oxetane.

Data-Driven Comparison: Substrate Scope and Enantioselectivity

This method is particularly powerful for synthesizing chiral oxetanes from chiral epoxides.

Epoxide Substrate (R)Base/SolventYield (%)ee (%) of ProductReference
Styrene Oxide (R = Ph)NaH / DMSO85>98[6]
1,2-Epoxyoctane (R = n-hexyl)t-BuOK / t-BuOH91>98[6]
Glycidyl benzyl ethert-BuOK / t-BuOH80>98[6]
Representative Experimental Protocol: Synthesis of 2-Phenyloxetane

This protocol is based on the procedure developed by Shibasaki and coworkers for the ring expansion of chiral epoxides.[6]

  • Ylide Preparation: To a suspension of trimethyloxosulfonium iodide (1.1 eq) in anhydrous DMSO under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the resulting mixture for 1 hour until hydrogen evolution ceases and a clear solution is formed.

  • Reaction: Add a solution of styrene oxide (1.0 eq) in DMSO to the ylide solution. Heat the reaction mixture to 70 °C and stir for 6-12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with diethyl ether (3x).

  • Isolation: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the residue by silica gel column chromatography to afford 2-phenyloxetane.

Synthesis from 1,3-Diols via Cyclic Carbonates

An alternative to the direct Williamson etherification of 1,3-diols is a two-step approach involving the formation and subsequent decarboxylation of a six-membered cyclic carbonate.[6] This strategy can circumvent some of the side reactions associated with direct cyclization.

Causality and Mechanistic Insight

In the first step, the 1,3-diol is treated with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form a stable six-membered cyclic carbonate. The subsequent decarboxylation step, often requiring thermal or catalytic activation, proceeds via a mechanism where the oxygen atom that will remain in the oxetane ring attacks one of the methylene carbons, using the carbonate as a leaving group which fragments into CO₂. This method provides a controlled, stepwise approach to the strained ring system.

G diol 1,3-Diol carbonate Six-Membered Cyclic Carbonate diol->carbonate Phosgene equivalent, Base oxetane Oxetane carbonate->oxetane Heat (Δ) -CO₂ co2 CO₂ carbonate->co2

Caption: Two-step Oxetane Synthesis via a Cyclic Carbonate Intermediate.

Representative Experimental Protocol: Synthesis of 3-Benzyloxetane

This protocol is adapted from the work of Vigo et al. for the synthesis of 3,3-disubstituted oxetanes.[6]

  • Carbonate Formation: To a solution of the 2-benzyl-1,3-propanediol (1.0 eq) and pyridine (2.5 eq) in CH₂Cl₂, add a solution of triphosgene (0.4 eq) in CH₂Cl₂ dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up (Carbonate): Quench the reaction with water and extract with CH₂Cl₂. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to give the crude cyclic carbonate.

  • Decarboxylation: Heat the crude cyclic carbonate under vacuum (or in a high-boiling point solvent) with a catalytic amount of K₂CO₃. The oxetane product is often distilled directly from the reaction mixture as it forms.

  • Purification: Collect the distilled product and, if necessary, purify further by column chromatography.

Comparative Summary of Oxetane Synthesis Methods

MethodKey PrecursorsBond FormedKey AdvantagesKey LimitationsScalability
Intramolecular Cyclization 1,3-Diols, 1,3-HalohydrinsC-OVersatile, well-established, good for complex molecules.Substrate dependent, risk of fragmentation, multi-step.Moderate to High
Paternò-Büchi Reaction Carbonyls, AlkenesC-O & C-CAtom economical, uses simple starting materials.Requires photochemical setup, selectivity issues.Low to Moderate
Epoxide Ring Expansion Epoxides, Sulfur YlidesC-CHigh yields, mild conditions, excellent stereocontrol.Requires ylide preparation, limited to epoxide precursors.Moderate
Via Cyclic Carbonates 1,3-DiolsC-OGood alternative for sensitive substrates, avoids fragmentation.Two-step process, decarboxylation can be harsh.Moderate

Conclusion and Future Outlook

The synthesis of the oxetane ring, while challenging, is achievable through several robust and well-documented methodologies. The choice of method is dictated by the specific target molecule, available starting materials, and desired stereochemistry.

  • Intramolecular cyclization remains the workhorse for its versatility, especially in complex settings.

  • The Paternò-Büchi reaction offers a direct entry but requires specialized equipment and careful optimization.

  • Epoxide ring expansion is unparalleled for its efficiency and stereocontrol when a chiral epoxide is accessible.

  • The cyclic carbonate route provides a valuable alternative for diols that are problematic in direct cyclizations.

Looking forward, the field is rapidly advancing with the development of novel catalytic strategies. Methods based on C-H functionalization and photoredox catalysis are emerging as powerful tools that promise more direct and efficient access to this valuable heterocyclic motif, further expanding the synthetic chemist's toolkit for modern drug discovery.[5][7][16]

References

  • Wang, M. M., Cornett, B., Nettles, J., Liotta, D. C., & Snyder, J. P. (2015). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 35(9), 1836-1848.
  • D'Auria, M. (2017). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 22(12), 2297. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Organic Chemistry Portal. Paterno-Büchi Reaction. [Link]

  • D'Auria, M. (2017). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 22(12), 2297. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Slanina, T. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1374-1422. [Link]

  • D'Auria, M. (2020). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. Journal of Photochemistry and Photobiology A: Chemistry, 393, 112443. [Link]

  • D'Auria, M. (2020). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. ResearchGate. [Link]

  • Chopra, H. (2016). Paterno buchi reaction. Slideshare. [Link]

  • Griesbeck, A. G. (1990). Photochemical Synthesis of Oxetans. In Photoinduced Electron Transfer. Springer, Berlin, Heidelberg. [Link]

  • Chemwis. (2024, May 10). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. [Link]

  • Chemistry Notes. (2022, March 4). Paterno Buchi reaction mechanism: Easy mechanism. [Link]

  • Paul, S., Filippini, D., Ficarra, F., Melnychenko, H., Janot, C., & Silvi, M. (2023). Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. Synfacts, 19(10), 1029. [Link]

  • Slanina, T. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1374-1422. [Link]

  • Various Authors. (n.d.). Synthesis of Oxetanes. ResearchGate. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688–15694. [Link]

  • Darensbourg, D. J., et al. (2019). Versatility of Boron-Mediated Coupling Reaction of Oxetanes and Epoxides with CO2: Selective Synthesis of Cyclic Carbonates or Linear Polycarbonates. ResearchGate. [Link]

  • Williams, C. K., & Hill, M. S. (2021). Catalysis of Carbon Dioxide and Oxetanes to Produce Aliphatic Polycarbonates. Green Chemistry, 23(1), 127-149. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Impact of the Oxetane Motif on LogD and pKa

Introduction: The Rise of the Oxetane Motif in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led to the exploration of novel chemical space. Among the structural motifs that have gained significant traction, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful tool for fine-tuning the properties of drug candidates.[1][2] Initially perceived as a synthetic curiosity, the oxetane is now strategically employed as a bioisostere for common functional groups, most notably the gem-dimethyl and carbonyl moieties.[3][4]

This guide provides an in-depth analysis of the impact of the oxetane motif on two critical physicochemical parameters: the distribution coefficient (LogD) and the acid dissociation constant (pKa). Understanding how the introduction of an oxetane ring modulates these properties is paramount for researchers, scientists, and drug development professionals aiming to rationally design molecules with improved absorption, distribution, metabolism, and excretion (ADME) characteristics. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols for the accurate determination of these key molecular descriptors.

The Oxetane Motif as a Bioisosteric Replacement: A Comparative Analysis

The strategic incorporation of an oxetane ring in place of a gem-dimethyl group or a carbonyl moiety can profoundly alter a molecule's physicochemical properties. This is primarily attributed to the unique combination of steric bulk, polarity, and the inductive electron-withdrawing effect of the ether oxygen within the strained four-membered ring.[1][2]

Impact on Lipophilicity (LogD)

LogD, the measure of a compound's lipophilicity at a specific pH, is a crucial parameter influencing a drug's permeability, solubility, and metabolic stability. The replacement of a non-polar gem-dimethyl group with a more polar oxetane ring generally leads to a reduction in lipophilicity, which can be advantageous in mitigating off-target effects and improving aqueous solubility.[5]

However, the magnitude and even the direction of the change in LogD can be context-dependent. For instance, in some molecular scaffolds, the introduction of a 3,3-disubstituted oxetane has been observed to slightly increase lipophilicity compared to the corresponding ketone.[6][7] This highlights the importance of experimental determination of LogD for each new series of compounds.

Modulation of Basicity (pKa)

The pKa of ionizable functional groups, particularly amines, is a critical determinant of a drug's absorption, distribution, and target engagement. The oxetane motif exerts a potent, distance-dependent inductive electron-withdrawing effect, which can be harnessed to attenuate the basicity of proximal amines.[2] This is a highly valuable strategy for addressing issues associated with high basicity, such as hERG channel inhibition and poor cell permeability.

It has been demonstrated that an oxetane positioned alpha to an amine can reduce its pKa by as much as 2.7 units.[2] This significant decrease in basicity can shift the ionization state of the molecule at physiological pH, leading to improved pharmacokinetic properties.

Data Presentation: Quantitative Insights from Matched Molecular Pair Analysis

To provide a clearer, quantitative understanding of the oxetane motif's influence, the following tables summarize data from matched molecular pair analyses (MMPA). MMPA is a powerful computational technique that compares the properties of two molecules that differ only by a single, well-defined structural modification.[8][9]

Table 1: Impact of Oxetane Substitution on LogD

Parent MoietyOxetane AnalogΔLogD (Oxetane - Parent)Reference
Diarylketone (Indole series)3,3-Diaryloxetane+0.58[6]
Diarylketone (p-methoxyphenyl series)3,3-Diaryloxetane-0.30[6]
DimethylisoxazoleMethoxymethyl-oxetane-0.7 (LogD 1.9 from 2.6)[10]
MorpholinePiperazine-oxetane-0.7 (LogD 1.3 from 2.0)[5]

Table 2: Impact of Oxetane Substitution on pKa

Parent MoietyOxetane AnalogParent pKaOxetane pKaΔpKaReference
Tertiary alkylamineAmine with α-oxetane7.65.0-2.6[10]
AmineAmine with α-oxetane9.97.2-2.7[2]

Experimental Protocols: A Practical Guide to LogD and pKa Determination

Accurate and reproducible experimental data are the cornerstone of robust structure-activity relationship (SAR) studies. The following sections provide detailed, step-by-step methodologies for the determination of LogD and pKa.

Determination of LogD by the Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for LogD determination, directly measuring the partitioning of a compound between an aqueous and an immiscible organic phase.

Experimental Workflow for Shake-Flask LogD Determination

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep_oct 1. Saturate n-octanol with aqueous buffer add_phases 4. Add pre-saturated n-octanol and buffer prep_oct->add_phases prep_aq 2. Saturate aqueous buffer with n-octanol prep_aq->add_phases add_cmpd 3. Add compound stock solution to a vial add_cmpd->add_phases shake 5. Shake at constant temperature until equilibrium add_phases->shake centrifuge 6. Centrifuge to separate phases shake->centrifuge sample_aq 7. Sample aqueous phase centrifuge->sample_aq sample_oct 8. Sample n-octanol phase centrifuge->sample_oct analyze 9. Quantify concentration in each phase (e.g., HPLC-UV) sample_aq->analyze sample_oct->analyze calculate 10. Calculate LogD analyze->calculate

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Pre-Saturated Phases:

    • Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

    • Shake vigorously for at least 24 hours at a constant temperature to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). The final concentration in the partitioning system should be within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vial, add a small volume of the compound stock solution.

    • Add a defined volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogD.

    • Securely cap the vial and shake at a constant temperature for a predetermined time (e.g., 1-3 hours) to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • The LogD is calculated using the following equation: LogD = log10([Compound]octanol / [Compound]aqueous)

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant to a solution of the analyte and monitoring the resulting change in pH.

Experimental Workflow for Potentiometric pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis calibrate 1. Calibrate pH meter with standard buffers prepare_sol 2. Prepare analyte solution of known concentration calibrate->prepare_sol add_titrant 3. Add titrant in small, precisely measured increments prepare_sol->add_titrant measure_ph 4. Record pH after each addition and equilibration add_titrant->measure_ph continue_titration 5. Continue until past the equivalence point measure_ph->continue_titration continue_titration->add_titrant plot_curve 6. Plot pH vs. volume of titrant added continue_titration->plot_curve find_inflection 7. Determine the equivalence point (inflection point) plot_curve->find_inflection calculate_pka 8. pKa = pH at half-equivalence point find_inflection->calculate_pka

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (typically water or a co-solvent system if solubility is an issue) to a known concentration.

  • Titration:

    • Place the sample solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette containing the titrant (a standardized solution of strong acid or base) into the solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve. This can be done by examining the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Determination of pKa by UV-Visible Spectrophotometry

For compounds possessing a chromophore that changes its absorbance upon ionization, UV-Vis spectrophotometry offers a sensitive method for pKa determination.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the analyte. It is crucial to maintain a constant ionic strength across all buffers.

  • Sample Preparation:

    • Prepare a stock solution of the test compound.

  • Spectral Acquisition:

    • For each buffer solution, add a constant amount of the compound stock solution to a cuvette (or a well in a microplate).

    • Record the UV-Vis spectrum for each sample.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes most significantly as a function of pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion: The Oxetane Motif as a Versatile Tool in Drug Design

The strategic incorporation of the oxetane motif provides medicinal chemists with a powerful and versatile tool to modulate the physicochemical properties of drug candidates. As demonstrated, the introduction of an oxetane ring can lead to a predictable and often beneficial impact on both lipophilicity (LogD) and basicity (pKa). By understanding these effects and employing rigorous experimental methodologies for their quantification, researchers can accelerate the optimization of lead compounds and enhance the probability of success in the complex journey of drug discovery and development. The continued exploration of the oxetane's potential as a bioisostere will undoubtedly lead to the design of novel therapeutics with improved efficacy and safety profiles.

References

  • Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2045–2052. Available from: [Link]

  • Meanwell, N. A. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(6), 603–608. Available from: [Link]

  • Mousseau, J. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available from: [Link]

  • Alves, F. R. S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12493–12525. Available from: [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. Available from: [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm. Available from: [Link]

  • Mousseau, J. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. Available from: [Link]

  • Bull, J. A., & Mousseau, J. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12197. Available from: [Link]

  • ResearchGate. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. Available from: [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available from: [Link]

  • ResearchGate. (n.d.). Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Literature Values. Available from: [Link]

  • Leach, A. G., et al. (2013). Matched molecular pair analysis in drug discovery. Drug Discovery Today, 18(15-16), 724–731. Available from: [Link]

  • Stumpfe, D., & Bajorath, J. (2014). Matched molecular pair-based data sets for computer-aided medicinal chemistry. F1000Research, 3, 36. Available from: [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available from: [Link]

  • Stepan, A. F., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(12), 1645–1653. Available from: [Link]

  • ResearchGate. (2019). Log D Contributions of Substituents Commonly Used in Medicinal Chemistry. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of Oxetane-Containing Nucleoside Activity

Introduction: The Rising Interest in Oxetane-Modified Nucleosides Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, acting as fraudulent substrates for viral or cellular polymerases.[1] Their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Interest in Oxetane-Modified Nucleosides

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, acting as fraudulent substrates for viral or cellular polymerases.[1] Their efficacy hinges on a delicate balance: efficient cellular uptake, requisite intracellular activation via phosphorylation, and selective incorporation into nascent DNA or RNA strands, ultimately leading to chain termination or mutagenesis.[2][3][4] However, challenges such as poor metabolic stability, off-target toxicity, and the emergence of resistance mechanisms continually drive the search for novel structural modifications.[1][5]

Enter the oxetane ring—a small, four-membered cyclic ether.[6] Its incorporation into nucleoside scaffolds is a compelling strategy in modern medicinal chemistry.[7][8] The oxetane motif can profoundly influence a molecule's physicochemical properties by enhancing solubility and metabolic stability while acting as a bioisostere for commonly used groups like gem-dimethyl or carbonyls.[6][9] These modifications can lead to improved pharmacokinetic profiles and potentially novel interactions with target enzymes.

This guide provides a comprehensive framework for the in vitro validation of novel oxetane-containing nucleosides. It is designed for researchers in drug discovery, offering a comparative analysis of essential assays to rigorously characterize efficacy, selectivity, and mechanism of action. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and translatable dataset.

Core Validation Strategy: A Multi-Pillar Approach

A successful in vitro validation campaign rests on three pillars: determining primary efficacy, elucidating the mechanism of action, and profiling for safety and selectivity. This workflow ensures that a candidate molecule not only works but works through the intended mechanism with a favorable therapeutic window.

Caption: High-level workflow for the in vitro validation of nucleoside analogs.

Part 1: Primary Efficacy and Cytotoxicity Profiling

The first step is to determine if the oxetane-containing nucleoside (hereafter "Oxe-N") has the desired biological effect and at what concentration. This is always performed in parallel with a cytotoxicity assessment to understand the therapeutic window.

Key Metrics:
  • EC₅₀ (50% Effective Concentration): The concentration of Oxe-N that achieves 50% of the desired effect (e.g., inhibition of viral replication or cancer cell growth).

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of Oxe-N that causes a 50% reduction in the viability of host cells.[10]

  • Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity, meaning the compound is more potent against the target than it is toxic to host cells.[10][11] Compounds with an SI value ≥10 are generally considered promising candidates for further development.[11]

Experimental Approach: Antiviral Validation Example (HCV Model)

Here, we compare our hypothetical Oxe-Guanosine against the established HCV inhibitor Sofosbuvir .

1. Antiviral Activity (EC₅₀) Determination using a Replicon System

  • Rationale: HCV replicon cells are a stable cell line (e.g., Huh-7) that contains a subgenomic portion of the HCV RNA genome. This RNA replicates autonomously and often contains a reporter gene like luciferase. This system allows for the direct measurement of viral RNA replication in a safe, BSL-2 environment without using the infectious virus.

  • Protocol:

    • Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

    • Compound Preparation: Prepare a 2-fold serial dilution of Oxe-Guanosine and Sofosbuvir in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., ~1 nM). Include a "no-drug" vehicle control (DMSO).

    • Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compounds.

    • Incubation: Incubate the plates for 72 hours, a sufficient time for multiple rounds of RNA replication to occur.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Bright-Glo™). Luminescence is directly proportional to the level of HCV RNA replication.

    • Data Analysis: Normalize the luciferase readings to the vehicle control (100% replication). Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the EC₅₀ value.[12]

2. Cytotoxicity (CC₅₀) Determination

  • Rationale: It is crucial to use the same cell line (the "host" cell, Huh-7) and similar experimental conditions (incubation time, cell density) as the efficacy assay to derive a meaningful SI. Assays like the MTS or CCK-8 test measure mitochondrial reductase activity, which is an indicator of cell viability.[13][14][15]

  • Protocol:

    • Cell Seeding: Seed parental Huh-7 cells (without the replicon) in a 96-well plate at the same density as the antiviral assay.

    • Treatment: Treat the cells with the same serial dilutions of Oxe-Guanosine and Sofosbuvir.

    • Incubation: Incubate for 72 hours.

    • Viability Assay: Add a viability reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours.

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the normalized values against the logarithm of the drug concentration and fit the curve to determine the CC₅₀.

Data Summary and Initial Comparison
CompoundAntiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Oxe-Guanosine 0.75> 100> 133
Sofosbuvir 0.50> 100> 200
Negative Control > 100> 100N/A

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data shows that Oxe-Guanosine is a potent inhibitor of HCV replication with an EC₅₀ in the sub-micromolar range. Crucially, it displays no significant cytotoxicity at the highest tested concentration, resulting in an excellent selectivity index. While slightly less potent than Sofosbuvir in this assay, its high SI makes it a strong candidate for further investigation.

Part 2: Unraveling the Mechanism of Action

Demonstrating that a compound works is only the first step. We must validate how it works to confirm it is functioning as a nucleoside analog. The key mechanistic steps for any nucleoside analog are intracellular phosphorylation to the active triphosphate form, followed by inhibition of the target polymerase.[2][3][16]

G A Oxe-N (Prodrug) B Oxe-N Monophosphate (Oxe-N-MP) A->B Cellular Kinase 1 (Rate-Limiting Step) C Oxe-N Diphosphate (Oxe-N-DP) B->C Cellular Kinase 2 D Oxe-N Triphosphate (Oxe-N-TP) Active Drug C->D Cellular Kinase 3 E Viral Polymerase (e.g., NS5B) D->E Competitive Inhibition F RNA Chain Termination E->F

Caption: Bioactivation pathway of a typical nucleoside analog prodrug.

Intracellular Phosphorylation Assay
  • Rationale: Nucleoside analogs are prodrugs that must be anabolized to their triphosphate form to be active.[4] The first phosphorylation step is often the rate-limiting factor.[17] Measuring the formation of the triphosphate metabolite (Oxe-N-TP) directly confirms that the cell's enzymatic machinery can activate the compound.

  • Methodology (LC-MS/MS):

    • Treatment: Incubate Huh-7 cells with a high concentration of Oxe-Guanosine (e.g., 10 µM) for various time points (e.g., 2, 8, 24 hours).

    • Metabolite Extraction: Wash the cells thoroughly with cold PBS, then lyse and extract intracellular metabolites using a cold 70% methanol solution.

    • Analysis: Analyze the cell extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This requires synthesizing authentic standards for Oxe-Guanosine monophosphate, diphosphate, and triphosphate to create a standard curve for quantification.

    • Comparison: Run the same analysis for the reference compound (Sofosbuvir) to compare the efficiency of triphosphate formation.

Enzymatic Polymerase Inhibition Assay
  • Rationale: This is a cell-free biochemical assay that directly measures the ability of the active triphosphate form of the drug (Oxe-N-TP) to inhibit the target enzyme—in this case, the HCV NS5B RNA-dependent RNA polymerase. This confirms target engagement and rules out other mechanisms of action.

  • Protocol:

    • Reaction Mixture: Prepare a reaction buffer containing recombinant HCV NS5B polymerase, a synthetic RNA template, and a mixture of natural ribonucleotides (ATP, CTP, UTP, GTP), one of which is radiolabeled (e.g., [α-³³P]GTP).

    • Inhibitor Addition: Add varying concentrations of the chemically synthesized Oxe-Guanosine-TP. As a control, use the triphosphate form of Sofosbuvir.

    • Initiation and Incubation: Initiate the polymerization reaction and incubate at 30°C.

    • Quenching and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled RNA product.

    • Quantification: Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the polymerase activity.

    • Data Analysis: Calculate the percent inhibition relative to a no-drug control and determine the IC₅₀ (the concentration of triphosphate that inhibits 50% of polymerase activity).

Comparative Mechanistic Data
Compound (Triphosphate Form)Polymerase IC₅₀ (µM)Intracellular Triphosphate Levels (pmol/10⁶ cells at 24h)
Oxe-Guanosine-TP 0.95150
Sofosbuvir-TP 0.65250

This table presents hypothetical data for illustrative purposes.

Interpretation: The data confirms that Oxe-Guanosine is successfully converted to its active triphosphate form within host cells, albeit slightly less efficiently than Sofosbuvir under these conditions. Furthermore, Oxe-Guanosine-TP is a potent direct inhibitor of the HCV polymerase, confirming its mechanism of action as a nucleoside analog. The slightly higher IC₅₀ in the enzymatic assay compared to the cell-based EC₅₀ is expected and reflects the complexities of cellular uptake and metabolism.

Conclusion: Building a Case for a Novel Candidate

The in vitro validation of a novel oxetane-containing nucleoside analog is a systematic process of building a comprehensive data package. By moving from broad efficacy screening to specific mechanistic assays, we can confidently assess the potential of a new chemical entity.

Our hypothetical Oxe-Guanosine demonstrates the profile of a promising preclinical candidate:

  • Potent and Selective: It exhibits strong antiviral activity with a wide therapeutic window (high SI).

  • Mechanistically Validated: It is metabolized to its active triphosphate form and directly inhibits the target viral polymerase.

This rigorous, multi-faceted approach provides the critical data needed to justify advancing a compound to the next stage of drug development. The inclusion of an oxetane moiety has yielded a molecule with desirable drug-like properties, underscoring the value of this chemical scaffold in the ongoing search for superior antiviral and anticancer therapeutics.

References

  • Schwartz, E. L., & Brown, B. A. (1985). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? Journal of the National Cancer Institute, 75(4), 675–679. [Link]

  • Cordeiro, M. N., & Garcia-Mera, X. (2007). Probing the Anticancer Activity of Nucleoside Analogues: A QSAR Model Approach Using an Internally Consistent Training Set. Journal of Medicinal Chemistry, 50(23), 5649–5659. [Link]

  • ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. ResearchGate. Retrieved January 28, 2024, from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Retrieved January 28, 2024, from [Link]

  • Plunkett, W., & Saunders, P. P. (1997). Nucleoside Analogs: Cellular Pharmacology, Mechanisms of Action, and Strategies for Combination Therapy. CRC Press. [Link]

  • Virágh, M., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 137-149. [Link]

  • Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research. [Link]

  • Roy, K., et al. (2012). Anticancer activity of nucleoside analogues: a density functional theory based QSAR study. Medicinal Chemistry Research, 21(9), 2348–2358. [Link]

  • Virágh, M., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 137-149. [Link]

  • King, A. M., & Anderson, K. S. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 693-705. [Link]

  • Quinones-Mateu, M. E., et al. (2022). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. Viruses, 14(4), 795. [Link]

  • Zhou, F., et al. (2022). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Acta Pharmaceutica Sinica B, 12(1), 25-39. [Link]

  • ResearchGate. (n.d.). Phosphorylation of nucleoside analogs. ResearchGate. Retrieved January 28, 2024, from [Link]

  • Eltahla, A. A., et al. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 62(12), e01557-18. [Link]

  • Van Rompay, A. R., Johansson, M., & Karlsson, A. (2003). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Pharmacology & Therapeutics, 100(2), 119-139. [Link]

  • Wipf, P., & Venkatraman, S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12029-12092. [Link]

  • Margot, N. A., et al. (2005). In vitro activity of structurally diverse nucleoside analogs against human immunodeficiency virus type 1 with the K65R mutation in reverse transcriptase. Antimicrobial Agents and Chemotherapy, 49(3), 1139–1144. [Link]

  • Slusarczyk, M., et al. (2020). The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. Clinical Cancer Research, 26(23), 6307-6318. [Link]

  • Li, C., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology, 11, 598498. [Link]

  • Costantini, V. H., et al. (2012). Antiviral activity of nucleoside analogues against norovirus. Antiviral Therapy, 17(5), 865-873. [Link]

  • Guryev, A. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656. [Link]

  • De la Rosa, M., & Urakova, N. (2020). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 181, 104869. [Link]

  • Eyer, F., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

  • Johnson, A. A., et al. (2001). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 40(42), 12539-12546. [Link]

  • Chun, B. K., et al. (2007). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4582. [Link]

  • ResearchGate. (n.d.). Chemical structures of the nucleoside analogues evaluated in vitro. ResearchGate. Retrieved January 28, 2024, from [Link]

  • Vågbø, C. B., & Slupphaug, G. (2019). Nucleoside Analogs in the Study of the Epitranscriptome. Molecules, 24(17), 3073. [Link]

  • Limsirichaikul, S., et al. (2016). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 17(7), 1121. [Link]

  • Princeton BioMolecular Research. (n.d.). Oxetanes in Drug Discovery. Princeton BioMolecular Research. Retrieved January 28, 2024, from [Link]

  • Galmarini, C. M. (2008). Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. Current Medicinal Chemistry, 15(11), 1083-1093. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 9(10), 1015-1033. [Link]

  • ResearchGate. (n.d.). Ring-opening reaction of an oxetane containing a nucleic base. ResearchGate. Retrieved January 28, 2024, from [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12466. [Link]

Sources

Validation

The Strategic Incorporation of 4,4-Disubstituted Oxetanes in Modern Drug Discovery: A Comparative Guide to Strained Heterocycles

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to the nuanced world of strained heterocycles to sculpt the properties of drug candidates. These small, three-dimensional motif...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to the nuanced world of strained heterocycles to sculpt the properties of drug candidates. These small, three-dimensional motifs offer a powerful toolkit to overcome common challenges in drug development, such as poor metabolic stability, low aqueous solubility, and undesirable off-target effects. Among these, the 4,4-disubstituted oxetane has emerged as a particularly valuable scaffold.

This guide provides an in-depth comparison of 4,4-disubstituted oxetanes with other key strained heterocycles—azetidines, cyclobutanes, and epoxides. We will explore their relative impacts on critical physicochemical and pharmacological properties, delve into the synthetic considerations that guide their selection, and provide detailed experimental protocols for their comparative evaluation.

The Allure of Strain: Why Small Rings Offer Big Advantages

The inherent ring strain of small heterocycles, such as oxetanes, azetidines, and epoxides, might intuitively suggest instability. However, this strain is a double-edged sword that, when wielded strategically, imparts unique and advantageous properties.[1] The constrained bond angles and torsional strain of these rings influence their three-dimensional shape, polarity, and reactivity in ways that can be exploited to fine-tune a molecule's interaction with its biological target and improve its overall drug-like properties.[2]

4,4-Disubstituted Oxetanes: A Privileged Scaffold

The oxetane ring, a four-membered ether, has garnered significant interest as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties.[3][4] The 4,4-disubstitution pattern is particularly noteworthy as it avoids the introduction of a new chiral center, simplifying synthesis and stereochemical considerations.

The incorporation of a 4,4-disubstituted oxetane can profoundly and positively influence a range of molecular properties:

  • Metabolic Stability: One of the most celebrated attributes of the oxetane ring is its ability to enhance metabolic stability.[5] By replacing metabolically vulnerable groups, such as a gem-dimethyl group which is prone to oxidative metabolism, the oxetane can block these metabolic "hot spots."[6] The polar nature of the ether oxygen can also help to orient molecules away from the active sites of metabolic enzymes.[7]

  • Aqueous Solubility: The introduction of the polar ether oxygen in an oxetane ring generally leads to a significant increase in aqueous solubility, a critical factor for oral bioavailability.[6][8] This effect can be dramatic, with some studies reporting solubility increases of over 4000-fold upon replacing a gem-dimethyl group with an oxetane.[6]

  • Lipophilicity (LogP/LogD): In an era where "molecular obesity" and high lipophilicity are major contributors to drug attrition, the ability of oxetanes to reduce lipophilicity is a key advantage.[9] Replacing a lipophilic fragment with a more polar oxetane can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[9]

  • Modulation of Basicity (pKa): The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the pKa of nearby basic functional groups, such as amines.[9] This can be a crucial tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its permeability, target engagement, and potential for off-target effects.[10]

A Comparative Analysis of Strained Heterocycles

While 4,4-disubstituted oxetanes offer a compelling set of advantages, the choice of a strained heterocycle is highly context-dependent. A head-to-head comparison with azetidines, cyclobutanes, and epoxides reveals a nuanced landscape of properties.

Azetidines: The Nitrogenous Counterpart

Azetidines, four-membered rings containing a nitrogen atom, are another popular class of strained heterocycles in drug discovery.[11]

  • Key Differences and Considerations: The presence of a nitrogen atom introduces a basic center, which can be advantageous for forming salt bridges with biological targets but can also lead to liabilities such as hERG inhibition. The ability to substitute the nitrogen atom provides an additional vector for chemical modification and property modulation.

  • Synthesis: The synthesis of substituted azetidines can be challenging, but a number of effective methods have been developed.[11]

Cyclobutanes: The Carbocyclic Analogue

Cyclobutanes, the all-carbon four-membered rings, offer a non-polar, rigid scaffold.[12]

  • Key Differences and Considerations: Cyclobutanes are often used to introduce conformational rigidity and improve metabolic stability by replacing more flexible or metabolically labile linkers.[12] However, their non-polar nature means they do not typically offer the same solubility-enhancing benefits as oxetanes.[12]

  • Synthesis: The construction of functionalized cyclobutanes can be synthetically demanding, often requiring photochemical [2+2] cycloadditions or multi-step ring-closing strategies.[13]

Epoxides: The Highly Reactive Three-Membered Ring

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by high ring strain and reactivity.

  • Key Differences and Considerations: While their high reactivity makes them versatile synthetic intermediates for ring-opening reactions, it also often renders them metabolically unstable and potentially reactive towards biological nucleophiles, which can lead to toxicity.[5] In general, oxetanes are significantly more stable than epoxides.

  • Synthesis: A wide array of methods exists for the stereoselective synthesis of epoxides, such as the Sharpless asymmetric epoxidation.[5]

Data Presentation: A Head-to-Head Comparison of Physicochemical Properties

To provide a clearer, quantitative comparison, the following table summarizes the typical effects of incorporating these strained heterocycles on key physicochemical properties. It is important to note that these are general trends, and the specific impact will always depend on the molecular context.

Property4,4-Disubstituted Oxetane3,3-Disubstituted Azetidine1,1-Disubstituted CyclobutaneEpoxide
Metabolic Stability Generally increasedGenerally increasedGenerally increasedGenerally decreased (prone to hydrolysis)
Aqueous Solubility Significantly increasedIncreasedSlightly decreased or no changeVariable
Lipophilicity (LogP) DecreasedDecreasedIncreasedVariable
pKa of Proximal Amine Significantly decreasedDecreased (less than oxetane)Minimal effectDecreased
Synthetic Accessibility Moderately accessibleChallenging but feasibleChallengingReadily accessible
Chemical Stability Generally stableGenerally stableVery stableProne to ring-opening

Experimental Protocols for Comparative Evaluation

To empower researchers to make data-driven decisions, we provide detailed, step-by-step methodologies for two key in vitro assays used to compare the performance of drug candidates containing different strained heterocycles.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds and positive control (e.g., a rapidly metabolized drug like verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to the appropriate wells to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.

Protocol 2: Kinetic Aqueous Solubility Assessment by Turbidimetry

This high-throughput assay provides a rapid assessment of a compound's kinetic solubility in an aqueous buffer.

Objective: To determine the concentration at which a compound precipitates from an aqueous solution.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent)

  • Plate reader capable of measuring absorbance at a wavelength sensitive to turbidity (e.g., 620 nm)

Methodology:

  • Preparation of Compound Stock Solutions:

    • Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Perform a serial dilution of the DMSO stock solutions in a 96-well plate to create a range of concentrations.

  • Solubility Measurement:

    • In a separate 96-well plate, add PBS.

    • Transfer a small volume of each DMSO concentration to the corresponding wells of the PBS plate, ensuring rapid mixing. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.

    • Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours).

    • Measure the absorbance of each well at a wavelength that detects turbidity (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity (absorbance) as a function of the compound concentration.

    • The kinetic solubility is defined as the concentration at which the turbidity begins to significantly increase above the background.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Strained_Heterocycles Strained Heterocycles Strained Heterocycles 4,4-Disubstituted Oxetane 4,4-Disubstituted Oxetane Strained Heterocycles->4,4-Disubstituted Oxetane O-containing 4-membered Azetidine Azetidine Strained Heterocycles->Azetidine N-containing 4-membered Cyclobutane Cyclobutane Strained Heterocycles->Cyclobutane All-carbon 4-membered Epoxide Epoxide Strained Heterocycles->Epoxide O-containing 3-membered

Caption: Classification of common strained heterocycles in medicinal chemistry.

Property_Comparison cluster_properties Impact on Physicochemical Properties Oxetane Oxetane Metabolic Stability Metabolic Stability Oxetane->Metabolic Stability ++ Aqueous Solubility Aqueous Solubility Oxetane->Aqueous Solubility ++ Lipophilicity Lipophilicity Oxetane->Lipophilicity -- Chemical Stability Chemical Stability Oxetane->Chemical Stability + Azetidine Azetidine Azetidine->Metabolic Stability ++ Azetidine->Aqueous Solubility + Azetidine->Lipophilicity - Azetidine->Chemical Stability + Cyclobutane Cyclobutane Cyclobutane->Metabolic Stability ++ Cyclobutane->Aqueous Solubility 0/- Cyclobutane->Lipophilicity + Cyclobutane->Chemical Stability ++ Epoxide Epoxide Epoxide->Metabolic Stability -- Epoxide->Aqueous Solubility +/- Epoxide->Lipophilicity +/- Epoxide->Chemical Stability --

Caption: Relative impact of strained heterocycles on key drug-like properties.

Conclusion: The Right Ring for the Right Reason

The strategic incorporation of strained heterocycles is a powerful approach in modern drug discovery. 4,4-Disubstituted oxetanes, in particular, offer a compelling combination of properties, most notably their ability to enhance metabolic stability and aqueous solubility while reducing lipophilicity. However, the optimal choice of a strained heterocycle is not a one-size-fits-all decision. A thorough understanding of the nuanced differences between oxetanes, azetidines, cyclobutanes, and epoxides, supported by robust experimental data, is crucial for making informed decisions that will ultimately lead to the development of safer and more effective medicines.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Ramisetty, M. K., et al. (2022). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. [Link]

  • Rojas, J. J., et al. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry, 77(4), 192-195. [Link]

  • Meanwell, N. A. (2021). Heterocycles in drug discovery: Properties and preparation. Advances in Heterocyclic Chemistry, 134, 149-183. [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Mahmoud, A. R. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Wang, M., et al. (2016). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 36(10), 2297-2311. [Link]

  • MDPI. (2021). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(29), 6035-6042. [Link]

  • Dolezal, M. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(16), 2990. [Link]

  • Tummatorn, J., & Dudley, G. B. (2019). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 9(11), 933. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis and properties of fluorinated cyclobutanes. RSC Advances, 12(45), 29241-29258. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Rogers-Evans, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12399-12426. [Link]

  • Grygorenko, O. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(19), 5436-5455. [Link]

  • Rogers-Evans, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • MacLean, J., et al. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. University of Strathclyde. [Link]

  • Singh, R., & Kumar, A. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(1). [Link]

  • Onysko, P. P., et al. (2023). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Chemistry of Heterocyclic Compounds, 59(12), 941-949. [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. ResearchGate. [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Ha, H. J. (2019). Editorial: Strained Aza-Heterocycles in Synthesis. Frontiers in Chemistry, 7, 669. [Link]

Sources

Comparative

A Comparative Guide to Bioisosteric Alternatives for (4,4-Dimethyloxetan-2-YL)methanol in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of novel building blocks to optimize the physicochemical and pharmacokinetic properties of drug candidates is paramount. (4,4-Dimethyloxetan-2-Y...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of novel building blocks to optimize the physicochemical and pharmacokinetic properties of drug candidates is paramount. (4,4-Dimethyloxetan-2-YL)methanol has emerged as a valuable scaffold, leveraging the unique attributes of the oxetane ring to enhance drug-like properties. This guide provides an in-depth comparison of this building block with viable alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their discovery programs.

The Rationale for Seeking Alternatives

(4,4-Dimethyloxetan-2-YL)methanol is a 2,4-disubstituted oxetane that combines the benefits of the oxetane ring—polarity, metabolic stability, and a three-dimensional structure—with a gem-dimethyl group at the 4-position, which can act as a bioisostere for other functionalities and lock in a specific conformation. However, the quest for superior drug candidates necessitates the exploration of alternative scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or further fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide will focus on a comparative analysis of key alternatives: 3,3-disubstituted oxetanes, functionalized cyclobutanes, azetidines, and thietanes.

Core Building Block Comparison: A Physicochemical Perspective

The choice of a building block can profoundly impact a molecule's behavior. The following sections compare (4,4-Dimethyloxetan-2-YL)methanol with its bioisosteric cousins, focusing on key parameters relevant to drug discovery.

(4,4-Dimethyloxetan-2-YL)methanol: The Benchmark

This building block is often employed as a surrogate for a gem-dimethyl group, introducing polarity without a significant increase in lipophilicity.[1][2] The oxetane's oxygen atom acts as a hydrogen bond acceptor, a feature that can be crucial for target engagement.[2] The substitution at the 2 and 4 positions influences the molecule's vectoral properties and stability.

Alternative Building Blocks: A Head-to-Head Analysis

a) 3,3-Disubstituted Oxetanes:

These isomers, such as (3,3-dimethyloxetan-2-yl)methanol, shift the substitution pattern to the 3-position. This seemingly minor change has significant implications. 3,3-disubstituted oxetanes are generally considered more chemically and metabolically stable than other substituted oxetanes.[3][4] This increased stability is attributed to the steric hindrance around the ether oxygen, which protects it from enzymatic attack or acid-catalyzed ring opening.[4]

b) Functionalized Cyclobutanes:

Cyclobutanes are carbocyclic analogs of oxetanes and are often used as isosteres for gem-dimethyl groups.[5] Compared to oxetanes, cyclobutanes are more lipophilic. The replacement of the oxetane's oxygen with a methylene group removes a hydrogen bond acceptor and increases the compound's non-polar surface area. While this can sometimes improve membrane permeability, it often leads to decreased aqueous solubility and potentially higher metabolic turnover through CYP450-mediated oxidation.[1][5]

c) Functionalized Azetidines:

Azetidines, containing a nitrogen atom in the four-membered ring, introduce a basic center.[6] This can be advantageous for forming salt forms to improve solubility or for specific interactions with the biological target. However, the basicity of the azetidine nitrogen can also lead to off-target effects, such as hERG inhibition, and may require careful modulation.[6]

d) Functionalized Thietanes:

Thietanes, the sulfur-containing analogs of oxetanes, are less explored but offer unique properties.[7][8][9] The sulfur atom is less electronegative than oxygen, making thietanes less polar than oxetanes. The sulfur can exist in different oxidation states (sulfide, sulfoxide, sulfone), providing a handle to modulate polarity, solubility, and metabolic stability.[10]

Quantitative Data Summary

The following table summarizes the expected impact of replacing (4,4-Dimethyloxetan-2-YL)methanol with the discussed alternatives on key physicochemical properties. The values are generalized from multiple literature sources and should be considered as trends rather than absolute measures, as the specific molecular context is crucial.

Building BlockAqueous SolubilityLipophilicity (LogP/LogD)Metabolic Stability (Microsomal)Hydrogen Bond Acceptor StrengthSynthetic Accessibility
(4,4-Dimethyloxetan-2-YL)methanol Moderate to HighLow to ModerateModerate to HighGoodModerate
3,3-Disubstituted Oxetanes Moderate to HighLow to ModerateHighGoodModerate to Difficult
Functionalized Cyclobutanes Low to ModerateModerate to HighLow to ModerateNoneModerate
Functionalized Azetidines High (pH-dependent)Low (pH-dependent)VariableGood (N atom)Moderate
Functionalized Thietanes Low to ModerateModerateVariable (oxidation state dependent)Weak (S atom)Moderate to Difficult

Experimental Protocols for Comparative Evaluation

To enable a direct and objective comparison of these building blocks in your own research, detailed, step-by-step methodologies for key in vitro assays are provided below.

Diagram of the Comparative Workflow

G cluster_synthesis Synthesis of Analogs cluster_assays In Vitro ADME Profiling cluster_analysis Data Analysis & Comparison syn_oxetane (4,4-Dimethyloxetan-2-YL)methanol (Benchmark) solubility Aqueous Solubility Assay syn_oxetane->solubility pampa PAMPA (Permeability) syn_oxetane->pampa metabolism Microsomal Stability Assay syn_oxetane->metabolism syn_alt_oxetane 3,3-Disubstituted Oxetane Analog syn_alt_oxetane->solubility syn_alt_oxetane->pampa syn_alt_oxetane->metabolism syn_cyclo Cyclobutane Analog syn_cyclo->solubility syn_cyclo->pampa syn_cyclo->metabolism syn_azetidine Azetidine Analog syn_azetidine->solubility syn_azetidine->pampa syn_azetidine->metabolism syn_thietane Thietane Analog syn_thietane->solubility syn_thietane->pampa syn_thietane->metabolism data_table Quantitative Data Table solubility->data_table pampa->data_table metabolism->data_table decision Lead Candidate Selection data_table->decision

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4,4-Dimethyloxetan-2-YL)methanol

Introduction: Beyond the Benchtop In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management of c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory. (4,4-Dimethyloxetan-2-YL)methanol (CAS No. 61266-55-5), a valuable building block in medicinal chemistry, requires a systematic and informed approach to its disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of chemical safety and regulatory compliance. Our objective is to empower researchers to manage this substance confidently, ensuring safety and environmental stewardship.

Part 1: Hazard Assessment and Chemical Profile

The presence of the hydroxyl (-OH) group suggests it should be treated as a typical laboratory alcohol, while the strained four-membered oxetane ring implies potential reactivity. Therefore, a cautious approach is warranted, assuming the substance may be an irritant and potentially combustible.

Table 1: Chemical Identification and Physical Properties

PropertyValueSource
CAS Number 61266-55-5[1]
Molecular Formula C₆H₁₂O₂[1][3]
Molecular Weight 116.16 g/mol [1][3]
Synonyms 2-Oxetanemethanol, 4,4-dimethyl-[1][2]
Predicted LogP 0.5462[1]
Predicted TPSA 29.46 Ų[1]

These properties are computationally predicted and should be used for guidance. Experimental data should be prioritized when available.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling (4,4-Dimethyloxetan-2-YL)methanol in any capacity—from initial use to final disposal—the correct PPE must be worn. The rationale is to prevent exposure via inhalation, skin contact, or eye contact.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and accidental contact with the eyes. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin absorption. Always inspect gloves for tears before use.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of any potential vapors. For significant quantities or spills, a respirator may be necessary.

Reference: General laboratory safety guidelines recommend this level of protection for handling organic chemicals of unknown or moderate toxicity.[4][5]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The disposal of (4,4-Dimethyloxetan-2-YL)methanol must be treated as a regulated hazardous waste process. Under no circumstances should this chemical or its solutions be discharged down the drain. [6] This is a strict prohibition for nearly all organic solvents in a laboratory setting to prevent environmental contamination and damage to wastewater systems.[6][7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate a Waste Stream: (4,4-Dimethyloxetan-2-YL)methanol waste should be collected in a container designated for "Non-Halogenated Organic Solvents."

  • Check for Compatibility: Do not mix this alcohol-based waste with incompatible chemical classes. Incompatible materials include:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

    • Strong Acids (e.g., sulfuric acid, hydrochloric acid)[4][8]

    • Bases

    • Reactive Metals

    • Rationale: Mixing incompatible chemicals can lead to exothermic reactions, gas evolution, fires, or explosions.

Step 2: Container Selection and Management
  • Choose the Right Container: Use a clean, sealable container made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass.[9] The original product container can be used if it is in good condition.

  • Keep it Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9] This prevents the release of vapors into the laboratory.

  • Leave Headspace: Do not fill the container to more than 80% capacity. This allows for vapor expansion and reduces the risk of spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Tag: As soon as you designate a container for waste, affix your institution's official hazardous waste tag.[6]

  • Complete All Fields: Clearly write the full chemical name: "(4,4-Dimethyloxetan-2-YL)methanol" and list any other components in the waste mixture with their approximate percentages.[6] Do not use abbreviations or chemical formulas.

  • Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., "Flammable," "Toxic").

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated. This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility.[10] These facilities use high-temperature incineration or other approved methods to destroy the chemical safely, in compliance with EPA and local regulations.[7][11]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of (4,4-Dimethyloxetan-2-YL)methanol waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Storage & Disposal start Handling (4,4-Dimethyloxetan-2-YL)methanol ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Waste Generated fume_hood->generate_waste select_container Select Compatible Container (e.g., HDPE) generate_waste->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste to Container (Keep Closed, <80% Full) label_container->add_waste store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) add_waste->store_saa full_container Container Full? store_saa->full_container full_container->store_saa No contact_ehs Contact EHS for Pickup full_container->contact_ehs Yes end Professional Disposal (Incineration) contact_ehs->end

Caption: Decision workflow for handling and disposal.

Emergency Procedure: Small Spill Management

In the event of a small spill (<100 mL) within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Contain the Spill: Use a spill kit with absorbent pads or vermiculite to absorb the liquid.

  • Clean the Area: Once absorbed, gently sweep the material into a designated bag or container. Wipe the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Dispose of Waste: All contaminated materials (pads, gloves, etc.) must be disposed of as hazardous waste.[6] Place them in a sealed, labeled bag or container and request a pickup from EHS.

For larger spills, evacuate the area and contact your institution's emergency response team immediately.

Conclusion: A Culture of Safety

The proper disposal of (4,4-Dimethyloxetan-2-YL)methanol is a non-negotiable aspect of responsible research. By adhering to this protocol—from initial hazard assessment and PPE selection to meticulous waste segregation, labeling, and professional disposal—you contribute to a robust culture of safety. This diligence protects you, your colleagues, and the environment, ensuring that scientific advancement and safety proceed hand-in-hand.

References

  • PubChemLite. (4,4-dimethyloxetan-2-yl)methanol (C6H12O2). Available at: [Link]

  • Praxair. Methanol Safety Data Sheet. Available at: [Link]

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. Available at: [Link]

  • Solvents & Petroleum Service, Inc. Methanol Safety Data Sheet. Available at: [Link]

  • University of Oklahoma Environmental Health and Safety Office. EHSO Manual 2025-2026: Hazardous Waste. Available at: [Link]

  • Collect and Recycle. Methanol Disposal In Laboratories. Available at: [Link]

  • Methanex Corporation. Methanol Safety Data Sheet. Available at: [Link]

  • ResearchGate. What is the proper way to dispose of a 20% methanol solution?. Available at: [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (4,4-Dimethyloxetan-2-YL)methanol

Welcome to your essential guide for the safe handling and use of (4,4-Dimethyloxetan-2-YL)methanol. In the fast-paced environment of drug discovery and development, a deep understanding of the chemical reagents you work...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and use of (4,4-Dimethyloxetan-2-YL)methanol. In the fast-paced environment of drug discovery and development, a deep understanding of the chemical reagents you work with is paramount to ensuring both the integrity of your research and the safety of your laboratory personnel. This guide moves beyond a simple checklist, providing you with the rationale behind each procedural step, grounded in established safety protocols and chemical principles.

(4,4-Dimethyloxetan-2-YL)methanol, a substituted oxetane, is a valuable building block in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is often incorporated into molecules to enhance properties like solubility and metabolic stability. While the oxetane moiety itself is generally stable, the presence of the methanol functional group dictates the primary hazards associated with this compound, which are largely comparable to those of methanol: toxicity and flammability.[1]

This document will provide you with a comprehensive framework for handling this compound, from initial risk assessment to final disposal, ensuring a self-validating system of safety for your laboratory operations.

Immediate Safety and Hazard Overview

Before handling (4,4-Dimethyloxetan-2-YL)methanol, it is crucial to recognize its potential hazards. Due to the methanol component, this compound should be treated as toxic if swallowed, in contact with skin, or if inhaled , and as a flammable liquid and vapor .[2] Ingestion of even small amounts can be fatal or cause blindness.[1]

Key Hazards:
  • Toxicity: Can cause damage to organs, particularly the optic nerve, central nervous system, liver, and kidneys.[1]

  • Flammability: Highly flammable liquid and vapor.[2][3] Vapors can form explosive mixtures with air.[3]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1]

Always have an emergency plan in place. Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4][5] All personnel handling the substance must be thoroughly trained on its hazards and the appropriate emergency procedures.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to minimize exposure.[5] The following table outlines the recommended PPE for various operations involving (4,4-Dimethyloxetan-2-YL)methanol.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Chemical safety gogglesNitrile or butyl rubber glovesStandard lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Transfers or Reactions Chemical safety goggles and a face shieldButyl rubber glovesChemical-resistant lab coat or apronA NIOSH-approved respirator may be necessary if ventilation is inadequate or in case of a spill.[3][4]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty butyl rubber glovesChemical-resistant suit or coverallsSelf-contained breathing apparatus (SCBA) for large spills

Causality Behind PPE Choices:

  • Eye Protection: Chemical safety goggles are essential to prevent splashes from contacting the eyes. A face shield provides an additional layer of protection during higher-risk procedures.

  • Hand Protection: Impervious gloves, such as butyl rubber, are recommended due to the toxicity of methanol upon skin absorption.[7] Always inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection: A lab coat protects against incidental skin contact. For larger quantities, a chemical-resistant apron or suit is necessary to prevent saturation of clothing.

  • Respiratory Protection: Handling this compound in a certified chemical fume hood is the primary means of preventing inhalation exposure.[4] Respirators should be used as a secondary control measure, especially in situations with potential for high vapor concentrations.

Step-by-Step Handling and Operational Plan

Adherence to a standardized operational plan is crucial for minimizing risks. The following workflow provides a procedural guide for the safe handling of (4,4-Dimethyloxetan-2-YL)methanol.

Preparation and Risk Assessment:
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for methanol to understand the primary hazards.[2][7]

  • Designate a Handling Area: All work with (4,4-Dimethyloxetan-2-YL)methanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Assemble all necessary materials: Have all required PPE, spill cleanup materials, and waste containers ready before you begin.

Handling and Use:
  • Grounding and Bonding: When transferring larger quantities of the liquid, ground and bond containers to prevent the buildup of static electricity, which could serve as an ignition source.[2][4]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition of flammable vapors.[2][3]

  • Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE at all times. Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[7][8]

  • Maintain Small Working Quantities: Keep the amount of (4,4-Dimethyloxetan-2-YL)methanol at your immediate workstation to a minimum.

Storage:
  • Store in a cool, dry, well-ventilated area: Keep containers tightly closed and store them away from heat, sparks, and open flames.[4]

  • Incompatible Materials: Store separately from strong oxidizing agents and acids.[9]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[5]

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Dedicated Waste Stream: (4,4-Dimethyloxetan-2-YL)methanol waste should be collected in a designated, properly labeled hazardous waste container.[10]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials.[10]

Disposal Procedure:
  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.

  • Professional Disposal: Hazardous waste must be disposed of through a licensed and qualified hazardous waste management company.[10]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[4] Do not reuse empty containers.

Workflow for Safe Handling of (4,4-Dimethyloxetan-2-YL)methanol

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal A Review SDS & Conduct Risk Assessment B Designate Handling Area (Fume Hood) A->B C Assemble PPE & Spill Kit B->C D Don Appropriate PPE C->D E Transfer & Use in Fume Hood D->E F Store Properly E->F G Segregate Waste F->G H Label Waste Container G->H I Arrange for Professional Disposal H->I

Caption: A workflow diagram illustrating the key stages of safely handling (4,4-Dimethyloxetan-2-YL)methanol.

References

  • Methanol Safety Data Sheet.
  • Methanol - AMP Home Page.
  • Methanol.
  • Methanol.
  • (4,4-Dimethyloxetan-2-yl)methanol. ChemScene.
  • Safety Data Sheet.
  • Safety Data Sheet. Solvents & Petroleum Service, Inc.
  • Methanol MSDS.
  • Rules for the Safe Handling of Chemicals in the Laboratory.
  • Methanol - Safety Data Sheet.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Chemical Safety. Office of Environmental Health and Safety (OEHS).
  • Methanol Disposal In Laboratories. Collect and Recycle.

Sources

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